2-Amino-2-ethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-ethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOMLHIFHFWBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180358 | |
| Record name | alpha-Amino-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-29-2 | |
| Record name | alpha-Amino-2-ethylbutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2566-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Amino-2-ethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-ethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-2-ethylbutanoic acid basic properties
An In-Depth Technical Guide to 2-Amino-2-ethylbutanoic Acid: Core Properties and Applications
Introduction
This compound, also known as α,α-diethylglycine, is a non-proteinogenic α-amino acid. Unlike its protein-building counterparts, this molecule possesses a quaternary α-carbon, substituted with two ethyl groups. This unique structural feature imparts significant steric hindrance and conformational rigidity, making it a valuable building block for medicinal chemists and drug development professionals. Its incorporation into peptides can enhance resistance to enzymatic degradation and enforce specific secondary structures, properties highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, characterization, and potential applications in modern research.
Physicochemical and Structural Properties
This compound is a white crystalline solid.[1] Its structure is characterized by a central quaternary carbon atom bonded to an amino group, a carboxyl group, and two ethyl substituents. This arrangement prevents enolization and racemization at the α-position, ensuring high configurational stability.
Molecular Identifiers and Core Data
The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, database searching, and regulatory compliance.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 2566-29-2 | [2][3][4] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][3][4] |
| Molecular Weight | 131.17 g/mol | [2][3] |
| Appearance | White prismatic crystals / Solid powder | [1][5] |
| Melting Point | ~309 °C (sealed tube); 252.6 °C (decomposition) | [1] |
| Solubility | Soluble in water and DMSO; slightly soluble in alcohol; insoluble in ether. | [1][5] |
| SMILES | CCC(CC)(C(=O)O)N | [2][3] |
| InChIKey | KWOMLHIFHFWBSB-UHFFFAOYSA-N | [2][3][5] |
Structural Diagram
The chemical structure of this compound dictates its physical and chemical behavior.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of α,α-disubstituted amino acids like this compound requires methods that can effectively form a quaternary center. The Strecker synthesis is a robust and widely applicable method.
Representative Synthesis: Modified Strecker Pathway
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to yield the desired amino acid. The choice of diethyl ketone as the precursor is causal; its carbonyl carbon becomes the α-carbon of the final product.
Caption: Workflow for the Strecker synthesis of this compound.
Experimental Protocol:
-
Step 1: Aminonitrile Formation:
-
To a solution of ammonium chloride (1.1 eq) in water, add potassium cyanide (1.1 eq) and diethyl ketone (1.0 eq).
-
The causality here involves the in-situ formation of ammonia and hydrogen cyanide. Ammonia reacts with the ketone to form an imine, which is then attacked by the cyanide nucleophile.
-
Stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the resulting α-aminonitrile into an organic solvent like diethyl ether.
-
-
Step 2: Hydrolysis:
-
Concentrate the organic extract containing the aminonitrile.
-
Add a strong acid, such as 6M hydrochloric acid, and heat the mixture to reflux for 12-24 hours. This step is critical for hydrolyzing the nitrile group to a carboxylic acid.
-
The reaction mixture is then cooled, and the pH is carefully adjusted to the isoelectric point (pI) of the amino acid (typically pH 5-6) using a base like sodium hydroxide. This causes the amino acid to precipitate out of the solution as a zwitterion.
-
-
Step 3: Purification:
-
Collect the crude product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities.
-
Further purification is achieved by recrystallization from a water/ethanol mixture. The final product should be a white, crystalline solid.
-
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is a self-validating process that relies on a suite of spectroscopic techniques.
Sources
An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid (CAS: 2566-29-2)
Introduction
2-Amino-2-ethylbutanoic acid, also known as α,α-diethylglycine, is a non-proteinogenic α,α-disubstituted amino acid. Its unique structural feature, the presence of two ethyl groups at the α-carbon, imparts significant conformational constraints when incorporated into peptide chains. This property makes it a valuable building block in medicinal chemistry and drug development, where precise control over peptide secondary structure is crucial for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this intriguing molecule for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2566-29-2 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | α,α-diethylglycine, H-Deg-OH | [2][3] |
| Melting Point | 309 °C (sealed tube) | [1] |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether. | [1] |
| Appearance | White prismatic crystals | [1] |
Synthesis and Manufacturing
The synthesis of α,α-disubstituted amino acids like this compound requires methods that can effectively form a quaternary α-carbon. Two classical and robust methods for this purpose are the Strecker synthesis and the Bucherer-Bergs reaction.
Retrosynthetic Analysis
A general retrosynthetic approach for α,α-disubstituted amino acids involves disconnecting the amino and nitrile/carboxyl groups, leading back to a ketone precursor.
Caption: Retrosynthetic analysis of this compound.
Strecker Synthesis
The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][4] For α,α-disubstituted amino acids, a ketone is used as the starting material.[5] The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the amino acid.[4]
Experimental Protocol: Strecker Synthesis of this compound
-
Step 1: Formation of the α-Aminonitrile.
-
To a solution of 3-pentanone in a suitable solvent (e.g., aqueous ammonia or an alcohol/water mixture), add ammonium chloride and potassium cyanide.
-
The rationale for this mixture is to generate ammonia and cyanide in situ. The ammonia reacts with the ketone to form an imine, which is then attacked by the cyanide ion to yield the α-aminonitrile.[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the formation of the aminonitrile is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
-
Step 2: Hydrolysis of the α-Aminonitrile.
-
The resulting α-aminonitrile is then subjected to hydrolysis under acidic or basic conditions.
-
For acid hydrolysis, treat the aminonitrile with a strong acid such as hydrochloric acid and heat the mixture under reflux. This process hydrolyzes the nitrile group to a carboxylic acid.[4]
-
After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.
-
Caption: Workflow for the Strecker synthesis of this compound.
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids, which proceeds via a hydantoin intermediate.[6][7]
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Step 1: Hydantoin Formation.
-
In a suitable reaction vessel, combine 3-pentanone, potassium cyanide, and ammonium carbonate in an aqueous ethanol solution.[6]
-
The reaction mixture is typically heated in a sealed vessel to prevent the loss of volatile components.[8]
-
This one-pot reaction leads to the formation of 5,5-diethylhydantoin. The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.[7]
-
-
Step 2: Hydrolysis of the Hydantoin.
-
The isolated 5,5-diethylhydantoin is then hydrolyzed to the corresponding amino acid.
-
This is typically achieved by heating the hydantoin with a strong base, such as sodium hydroxide, followed by acidification.[6]
-
The hydrolysis opens the hydantoin ring to form the sodium salt of the amino acid.
-
Subsequent acidification of the solution to the isoelectric point of this compound results in its precipitation.
-
The product is then collected by filtration, washed, and purified.
-
Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure forms of this compound is often necessary. This can be achieved through asymmetric synthesis, which can involve the use of chiral auxiliaries or catalysts in a modified Strecker-type reaction.[2] Another approach involves the resolution of the racemic mixture, for instance, by fractional crystallization with a chiral resolving agent. More advanced methods include enzymatic resolution or the use of chiral transition metal complexes to direct the stereochemistry of the reaction.[9][10]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in D₂O), one would expect to see a triplet corresponding to the methyl protons (CH₃) of the ethyl groups and a quartet for the methylene protons (CH₂). The integration of these signals would be in a 3:2 ratio, respectively. The absence of a proton at the α-carbon is a key distinguishing feature.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the different carbon environments: the carboxylic acid carbon (C=O) would appear significantly downfield (typically in the 170-180 ppm range), followed by the quaternary α-carbon. The methylene carbons (CH₂) and methyl carbons (CH₃) of the ethyl groups would appear further upfield.
-
FTIR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the amino group. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The N-H bending vibration typically appears in the 1500-1640 cm⁻¹ region.
Applications in Drug Discovery and Peptide Chemistry
The primary utility of this compound lies in its application as a building block for peptide-based therapeutics.
Conformational Control in Peptides
The substitution of a proteinogenic amino acid with an α,α-disubstituted counterpart like this compound significantly restricts the conformational freedom of the peptide backbone.[11][12] The steric hindrance imposed by the two ethyl groups at the α-carbon limits the accessible Ramachandran angles (φ and ψ), thereby promoting the adoption of specific secondary structures. While smaller α,α-disubstituted amino acids like aminoisobutyric acid (Aib) are known to induce helical conformations (3₁₀- or α-helices), α-ethylated amino acids such as this compound have been shown to favor more extended, fully planar C₅-conformations.[11][13] This ability to enforce a particular conformation is a powerful tool for designing peptides with well-defined three-dimensional structures, which is often a prerequisite for high-affinity binding to biological targets.
Caption: Conformational constraint of a peptide by this compound.
Enhancement of Metabolic Stability
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body.[14][15] The peptide bonds adjacent to α,α-disubstituted amino acids are sterically shielded, making them resistant to cleavage by endo- and exopeptidases.[16][17] The incorporation of this compound into a peptide sequence can therefore significantly increase its in vivo half-life, leading to improved bioavailability and a more sustained therapeutic effect.[18]
Caption: Enhancement of metabolic stability by steric shielding.
Use in Peptide Synthesis
When used as a building block in solid-phase or solution-phase peptide synthesis, the amino and carboxylic acid groups of this compound must be appropriately protected. The amino group is typically protected with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group, while the carboxylic acid is activated for coupling to the growing peptide chain. The steric bulk of the two ethyl groups can sometimes lead to slower coupling reactions, requiring optimized coupling reagents or longer reaction times.
Safety and Handling
Detailed toxicological properties of this compound have not been thoroughly investigated. As with any laboratory chemical, it should be handled in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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ChemBK. alpha-amino-2-ethylbutanoic acid. Available at: [Link]
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Wikipedia. Strecker amino acid synthesis. Available at: [Link]
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News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. Available at: [Link]
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Semantic Scholar. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Available at: [Link]
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SpectraBase. (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Molbase. This compound. Available at: [Link]
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An In-Depth Technical Guide to α,α-Diethylglycine: Structure, Properties, and Applications in Peptide Science
Foreword: The Pursuit of Conformational Control in Peptide and Protein Engineering
In the intricate world of peptide science and drug development, the quest for precise control over molecular conformation is paramount. The biological activity of a peptide is inextricably linked to its three-dimensional structure. Unstructured peptides are often susceptible to enzymatic degradation and may adopt multiple conformations, leading to non-specific interactions and reduced efficacy. The introduction of non-proteinogenic amino acids into peptide sequences has emerged as a powerful strategy to surmount these challenges. Among these, α,α-disubstituted amino acids stand out for their profound ability to impose conformational constraints. This guide provides a comprehensive technical overview of α,α-diethylglycine (Deg), a fascinating and synthetically accessible member of this class, for researchers, scientists, and professionals engaged in the design and development of novel peptide-based therapeutics.
The Molecular Architecture and Physicochemical Landscape of α,α-Diethylglycine
Unveiling the Structure of α,α-Diethylglycine
α,α-Diethylglycine, systematically named 3-aminopentane-3-carboxylic acid, is an achiral α-amino acid characterized by the presence of two ethyl groups attached to its α-carbon. This seemingly simple substitution has profound implications for its chemical and physical properties, and most importantly, for the conformational behavior of peptides into which it is incorporated.
Caption: Chemical structure of α,α-diethylglycine.
A Profile of Physicochemical Properties
The unique structural features of α,α-diethylglycine give rise to a distinct set of physicochemical properties that are of significant interest in the context of peptide chemistry and drug design.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| CAS Number | 2566-29-2 | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO (50 mg/mL) | [2] |
| pKa (predicted) | The pKa of the carboxylic acid group is expected to be in the range of 2-3, and the amino group in the range of 9-10, similar to other amino acids. However, the steric hindrance from the diethyl groups might slightly influence these values. | |
| Melting Point | Not definitively reported in the readily available literature. It is expected to be a relatively high-melting solid, characteristic of amino acids. |
The Synthesis of α,α-Diethylglycine: Navigating the Synthetic Landscape
While a specific, detailed, and publicly available step-by-step protocol for the synthesis of α,α-diethylglycine is not readily found in the literature, its structure lends itself to several well-established synthetic methodologies for α,α-disubstituted amino acids. The choice of a particular route will depend on the available starting materials, desired scale, and laboratory capabilities.
Established Synthetic Pathways
A classic and versatile method for amino acid synthesis, the Strecker synthesis can be adapted for α,α-disubstituted analogs. The reaction typically proceeds via an α-amino nitrile intermediate, which is subsequently hydrolyzed to the desired amino acid. The starting material for α,α-diethylglycine would be 3-pentanone.
Caption: Generalized workflow for the Strecker synthesis of α,α-diethylglycine.
Another powerful multicomponent reaction for the synthesis of amino acids is the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently hydrolyzed. This method also utilizes a ketone as the starting material, in this case, 3-pentanone.
Caption: Generalized workflow for the Bucherer-Bergs synthesis of α,α-diethylglycine.
A common strategy for the synthesis of α-substituted carboxylic acids involves the alkylation of diethyl malonate or its derivatives. For α,α-diethylglycine, this would involve the sequential ethylation of a protected aminomalonate, followed by hydrolysis and decarboxylation.
A Glimpse into Synthetic Practice: Protocol for a Related Derivative
While a direct protocol for α,α-diethylglycine is elusive, the synthesis of a related derivative, N-acetyl-α,α-diethylglycine, has been reported and provides valuable insight into the practical aspects of handling these molecules.
Exemplary Protocol: Synthesis of N-acetyl-α,α-diethylglycine
This protocol is adapted from the general principles of amino acid derivatization and should be performed by trained chemists with appropriate safety precautions.
-
Dissolution: Dissolve α,α-diethylglycine in a suitable aqueous alkaline solution (e.g., 1 M NaOH).
-
Acylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring. Monitor the pH and maintain it in the alkaline range by the concurrent addition of NaOH solution.
-
Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).
-
Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
The Art of Conformational Constraint: α,α-Diethylglycine in Peptide Design
The true value of α,α-diethylglycine lies in its ability to impose significant conformational restrictions on the peptide backbone. The steric hindrance imparted by the two α-ethyl groups limits the accessible Ramachandran space, thereby favoring specific secondary structures.
The Driving Force: Steric Hindrance and Torsional Angles
The presence of two bulky substituents on the α-carbon severely restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds of the peptide backbone. This steric clash disfavors many of the conformations that are readily accessible to proteinogenic amino acids.
Caption: Impact of α,α-disubstitution on peptide backbone flexibility.
A Propensity for Order: Helices and β-Turns
Extensive research on α,α-disubstituted amino acids has demonstrated their strong propensity to induce well-defined secondary structures, particularly helical and β-turn conformations.
-
Helical Conformations: α,α-Diethylglycine residues are known to be potent promoters of helical structures, such as the 3₁₀-helix and the α-helix. The steric bulk of the side chains favors the compact, hydrogen-bonded arrangement of a helix.
-
β-Turn Induction: The incorporation of α,α-diethylglycine can also stabilize β-turn structures, which are crucial for the folding and biological activity of many peptides and proteins.
A fascinating case study involves homo-oligomers of Cα,α-diethylglycine (Deg). These studies have revealed a solvent- and main-chain length-dependent conformational switch.[3] In certain conditions, these peptides adopt a fully extended 2.0₅-helical structure, while in others, they favor a more compact 3₁₀-helical conformation.[3] This demonstrates the nuanced control that α,α-diethylglycine can exert over peptide folding.
Harnessing the Power of α,α-Diethylglycine: Applications in Research and Drug Discovery
The unique properties of α,α-diethylglycine make it a valuable tool for researchers and drug developers seeking to create peptides with enhanced therapeutic potential.
Engineering Peptides with Enhanced Stability and Bioavailability
A major hurdle in the development of peptide-based drugs is their susceptibility to proteolytic degradation. The steric shielding provided by the α,α-diethyl substitution can significantly enhance the metabolic stability of peptides by hindering the approach of proteases. Furthermore, the conformational rigidity imparted by α,α-diethylglycine can lead to improved receptor binding affinity and specificity, ultimately enhancing bioavailability and therapeutic efficacy.[1]
Crafting Conformationally Defined Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. α,α-Diethylglycine is an excellent building block for the design of peptidomimetics with well-defined and predictable three-dimensional structures. This allows for the rational design of molecules that can selectively target specific receptors or enzymes.
Probing the Bioactive Conformation of Peptides
By systematically replacing proteinogenic amino acids with α,α-diethylglycine in a peptide sequence, researchers can gain valuable insights into the bioactive conformation of that peptide. If the substitution leads to a significant change in biological activity, it can be inferred that the original residue played a critical role in adopting the necessary conformation for receptor binding.
Future Horizons: The Evolving Role of α,α-Diethylglycine
As our understanding of the intricate relationship between peptide conformation and biological function deepens, the importance of tools that allow for precise structural control will continue to grow. α,α-Diethylglycine, with its potent ability to induce ordered structures, is poised to play an increasingly significant role in the development of next-generation peptide therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of its application in a wider range of therapeutic areas, including oncology, metabolic diseases, and neurodegenerative disorders. The continued investigation of this and other α,α-disubstituted amino acids will undoubtedly unlock new possibilities in the exciting field of peptide and protein engineering.
References
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ResearchGate. Looking for the Peptide 2.0(5)-Helix: A Solvent- and Main-chain Length-Dependent Conformational Switch Probed by Electron Transfer Across C-alpha,C-alpha-Diethylglycine Homo-oligomers. [Link]
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Chem-Impex. Diethylglycine. [Link]
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The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide
Abstract
The therapeutic potential of peptides is often curtailed by their inherent limitations, including poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome these challenges.[1] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative impact of utilizing NPAAs to enhance the therapeutic properties of peptides. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in this dynamic field.
Introduction: Beyond the Canonical 20
Peptides are lauded as therapeutic candidates due to their high selectivity and low toxicity.[2][3] However, native peptides often suffer from rapid proteolytic degradation and low bioavailability, hindering their clinical utility.[2][3] Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded amino acids, offer a vast and diverse chemical toolbox to fundamentally alter the properties of peptides.[2][4][5][6] By introducing novel side chains, stereochemistry, and backbone modifications, NPAAs can confer enhanced stability, enforce specific conformations, and improve pharmacokinetic profiles.[1][2][3][6][7][8]
This guide will navigate the landscape of NPAA integration in peptide design, from foundational principles to practical application and analysis.
The Rationale for NPAA Incorporation: A Mechanistic Perspective
The decision to incorporate an NPAA is driven by the desire to overcome specific limitations of a parent peptide. The key strategies revolve around enhancing proteolytic stability, constraining conformation, and modulating physicochemical properties.
Enhancing Proteolytic Stability
One of the most significant advantages of NPAA incorporation is the increased resistance to enzymatic degradation.[1] Proteases, the enzymes responsible for peptide cleavage, exhibit high stereospecificity for L-amino acids.[9][10]
-
D-Amino Acids: The substitution of an L-amino acid with its D-enantiomer is a powerful strategy to thwart proteolytic attack.[1][9][10][11][12] The altered stereochemistry at the α-carbon prevents the peptide from fitting into the active site of most proteases.[9]
-
Sterically Hindered Amino Acids: NPAAs with bulky side chains or α,α-disubstituted structures, such as α-aminoisobutyric acid (Aib), can sterically shield adjacent peptide bonds from protease access.[1]
Constraining Conformation to Enhance Potency
Many peptides are highly flexible in solution, which can be entropically unfavorable for receptor binding. By introducing conformational constraints, NPAAs can lock the peptide into its bioactive conformation, leading to increased binding affinity and potency.[1]
-
Inducing Secondary Structures: Specific NPAAs are known to nucleate and stabilize secondary structures like helices and β-turns.[1][13][14] For instance, α-aminoisobutyric acid (Aib) is a strong helix promoter, while D-proline-Xxx sequences can nucleate β-hairpin turns.[1][13][15]
Modulating Physicochemical Properties for Improved Pharmacokinetics
NPAAs can be used to fine-tune properties such as lipophilicity, charge, and solubility, which in turn influence a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17] For example, the incorporation of lipidated amino acids can enhance binding to serum albumin, thereby extending the peptide's circulatory half-life.
A Universe of Possibilities: Classification of Non-Proteinogenic Amino Acids
The diversity of NPAAs is vast. A systematic classification helps in their rational selection for peptide design.
Caption: Classification of Non-Proteinogenic Amino Acids.
The Workhorse of Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of NPAAs into peptides is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS).[18][19][20] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][18]
The SPPS Workflow: A Step-by-Step Visualization
The SPPS cycle is a repetitive process of deprotection, washing, coupling, and washing.
Caption: The Solid-Phase Peptide Synthesis (SPPS) Cycle.
The Principle of Orthogonal Protection
Successful SPPS relies on an orthogonal protection strategy, where different classes of protecting groups can be selectively removed under specific conditions without affecting others.[4] The most common strategy is Fmoc/tBu chemistry.
-
Temporary Protecting Group: The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.
-
Permanent Protecting Groups: Reactive side chains are protected by acid-labile groups such as tert-butyl (tBu).
| Protecting Group | Abbreviation | Cleavage Condition | Purpose |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Temporary Nα-protection |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Permanent side-chain protection |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Permanent side-chain protection |
| Trityl | Trt | Mild Acid (e.g., 1-5% TFA in DCM) | Permanent side-chain protection |
Table 1: Common Protecting Groups in Fmoc/tBu SPPS.
Experimental Protocols: From Synthesis to Analysis
This section provides detailed, self-validating protocols for the synthesis and analysis of peptides containing NPAAs.
Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes the synthesis of a hypothetical peptide containing an NPAA.
Materials:
-
Rink Amide resin
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[5][7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 1-2 hours at room temperature.[7]
-
To ensure complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF and DCM, then dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5).[7]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using RP-HPLC to isolate the target peptide from impurities.[21][22][23]
Materials:
-
Crude synthetic peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography:
-
Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30-60 minutes).[21]
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide product as a fluffy white powder.
Protocol: Peptide Characterization by MALDI-TOF Mass Spectrometry
The molecular weight of the purified peptide is confirmed using MALDI-TOF mass spectrometry.[24][25][26][27]
Materials:
-
Purified peptide
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA)
-
Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Sample and Matrix Preparation:
-
Spotting:
-
On the MALDI target plate, spot 0.5-1 µL of the peptide solution and immediately add 0.5-1 µL of the matrix solution.[26]
-
Alternatively, pre-mix the peptide and matrix solutions in a 1:1 ratio and spot 1 µL of the mixture onto the plate.
-
Allow the spot to air-dry completely, forming co-crystals of the peptide and matrix.[26]
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The instrument measures the time-of-flight of the ionized peptide, which is proportional to its mass-to-charge ratio (m/z).[24]
-
-
Data Analysis: Compare the observed m/z value with the theoretical molecular weight of the designed peptide.
Quantitative Impact of NPAA Incorporation: Case Studies
The incorporation of NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs.
| Peptide | Modification | Half-life in Human Plasma | Receptor Binding Affinity (IC50) |
| Somatostatin | Natural Peptide | ~2-3 minutes | ~1 nM |
| Octreotide | Contains D-Phe and D-Trp | ~90 minutes | ~0.2 nM |
| GLP-1 | Natural Peptide | ~2 minutes | ~0.1 nM |
| Liraglutide | Contains a C16 fatty acid chain | ~13 hours | ~0.08 nM |
| Semaglutide | Contains Aib and a C18 fatty acid chain | ~165 hours | ~0.04 nM |
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Data of Peptides and their NPAA-Containing Analogs. (Data synthesized from multiple sources for illustrative purposes).[3]
Conclusion: A New Era of Peptide Therapeutics
The incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery.[1] By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules. The experimental protocols and quantitative data presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics.
References
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]
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Protein Chemistry Lab. (n.d.). Procedure for MALDI-TOF Analysis. [Link]
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Bio-protocol. (n.d.). Peptide analysis by MALDI-ToF MS. [Link]
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ResearchGate. (n.d.). Schematic representation of a solid-phase peptide synthesis (SPPS) system. [Link]
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Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]
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Bruker. (n.d.). MALDI-TOF/TOF MS Protocols. [Link]
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Tanaka, M. (n.d.). Design and Synthesis of non-Proteinogenic Amino Acids and Secondary Structures of Their Peptides. Journal of the Mass Spectrometry Society of Japan. [Link]
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CD Genomics. (n.d.). Reverse-phase HPLC Peptide Purification. [Link]
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ResearchGate. (n.d.). Structure of Various Protecting Groups Used In SPPS. [Link]
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ResearchGate. (2006). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. [Link]
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ResearchGate. (n.d.). Non-protein amino acids in peptide design. [Link]
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Walsh, C. T. (2008). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. Journal of Biological Chemistry, 283(25), 17153–17157. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
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Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]
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ResearchGate. (n.d.). Structure of peptides. In red the non-proteinogenic or modified amino acids. [Link]
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JPT Peptide Technologies. (n.d.). All About Amino Acids. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]
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Vapourtec. (n.d.). Solid-phase peptide synthesis. [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
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ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. [Link]
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Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
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ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Sun, J., & Schlick, T. (2021). D-amino acid substituted peptides. Preprints.org. [Link]
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]
-
Sharma, A., et al. (2017). Pharmacokinetics of Protein and Peptide Conjugates. Journal of Pharmaceutical Sciences, 106(9), 2209–2219. [Link]
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Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic and pharmacokinetic-pharmacodynamic characteristics for select approved therapeutic peptides. [Link]
-
Wessolowski, A., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(3), 1121. [Link]
-
ResearchGate. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]
-
Meibohm, B. (2021, March 29). Pharmacokinetics of Peptides and Proteins [Video]. YouTube. [Link]
-
BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. [Link]
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An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-ethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid. The document details its fundamental chemical properties, including molecular formula and weight, alongside other key identifiers. Furthermore, it explores its physico-chemical characteristics, potential synthetic pathways, and significant applications within research and pharmaceutical development. Methodologies for its analysis are also discussed, providing researchers, scientists, and drug development professionals with a thorough foundational resource.
Introduction to this compound
This compound, also known as 2,2-diethylglycine, is a synthetic, non-natural amino acid. Unlike the 20 common proteinogenic amino acids that are the fundamental building blocks of proteins in virtually all living organisms, this compound is not encoded by the standard genetic code. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, and two ethyl groups. This α,α-disubstituted nature imparts significant steric hindrance and unique conformational properties, making it a valuable building block in medicinal chemistry and materials science. The incorporation of such non-natural amino acids into peptides or other molecular scaffolds is a key strategy for enhancing metabolic stability, modulating biological activity, and controlling molecular conformation.
Chemical Identity and Properties
The precise identification and characterization of a molecule are paramount for its application in any scientific context. This section outlines the core identifiers and physico-chemical properties of this compound.
Molecular Formula and Weight
The fundamental chemical identity of this compound is defined by its molecular formula and weight.
| Property | Value | Source(s) |
| Molecular Formula | C6H13NO2 | [1][2][3][4] |
| Molecular Weight | 131.17 g/mol | [2][3][5] |
| Monoisotopic Mass | 131.094628657 Da | [3][5] |
Structural and Registration Identifiers
For unambiguous identification in literature, patents, and databases, a set of standardized identifiers is used.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2566-29-2 | [1][3][6][7] |
| SMILES | CCC(CC)(C(=O)O)N | [2][3] |
| InChI | InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | [1][3] |
| InChIKey | KWOMLHIFHFWBSB-UHFFFAOYSA-N | [1][2][3] |
| Synonyms | 2,2-diethylglycine, 2-amino-2-ethylbutyric acid, H-Deg-OH | [1][3][8] |
Physico-chemical Properties
The physical and chemical properties of the compound dictate its handling, solubility, and behavior in various experimental conditions.
| Property | Value | Source(s) |
| Physical Form | White prismatic crystals or solid | [8][9] |
| Melting Point | ~252.6 °C (decomposes) | [8] |
| Boiling Point | 162-164 °C (at 12 Torr) | [8] |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether | [8] |
Synthesis and Manufacturing Overview
While various synthetic routes exist for α,α-disubstituted amino acids, a common conceptual approach involves the Strecker synthesis or modifications thereof. An alternative method for a related compound, 2-ethylbutanoic acid, has been described, which could potentially be adapted. This process involves using propionaldehyde and an ethyl Grignard reagent to form 3-pentanol.[10] The alcohol is then halogenated and converted into a new Grignard reagent, which reacts with carbon dioxide to form the carboxylic acid.[10] Amination at the alpha position would be a subsequent required step to yield the final product. The choice of a specific synthetic route in a drug development context is driven by factors such as yield, purity, scalability, cost, and stereochemical control.
Applications in Research and Drug Development
The true value of non-natural amino acids like this compound lies in their application as specialized chemical tools.
Peptide Modification and Drug Design
Amino acids are increasingly used as moieties in prodrug design to improve properties like bioavailability, targeted delivery, and toxicity profiles.[11] The incorporation of α,α-disubstituted amino acids into peptide-based drug candidates is a well-established strategy to confer resistance to enzymatic degradation by peptidases. This enhanced stability leads to a longer biological half-life and improved pharmacokinetic profiles. Furthermore, the steric bulk of the two ethyl groups restricts the conformational freedom of the peptide backbone, which can be exploited to lock the molecule into a specific, biologically active conformation, thereby increasing potency and selectivity for its target.
Building Block for Novel Therapeutics
Beyond peptides, this compound serves as a chiral building block for the synthesis of more complex small molecule therapeutics. Its defined stereochemistry and functional groups (amino and carboxyl) provide versatile handles for further chemical modification, enabling the construction of novel molecular architectures. The use of amino acids in sustained-release injectable formulations is also a growing area, where they can help form a biocompatible matrix to control the rate of drug release.[12]
Caption: Role of this compound in drug development.
Analytical Methodologies
Accurate analysis is crucial for quality control during synthesis and for quantification in biological matrices. Several established methods for amino acid analysis are applicable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation, identification, and quantification of amino acids.[] For this compound, a reversed-phase HPLC (RP-HPLC) method would be suitable. The protocol involves pre-column derivatization to attach a chromophore or fluorophore to the amino group, enhancing detection by UV-Vis or fluorescence detectors. This is necessary because the native molecule lacks a strong chromophore.
Generalized HPLC Protocol:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., dilute HCl or a buffer). Perform hydrolysis if the amino acid is part of a peptide.
-
Derivatization: React the sample with a derivatizing agent (e.g., o-phthalaldehyde (OPA), phenylisothiocyanate (PITC), or ninhydrin) following a validated protocol.
-
Chromatographic Separation: Inject the derivatized sample onto an appropriate HPLC column (e.g., C18). Elute with a gradient of aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Detection: Monitor the column effluent at the specific wavelength for the chosen derivative.
-
Quantification: Compare the peak area of the analyte to that of a calibration curve prepared with certified reference standards.
Spectrophotometry
For simpler, high-throughput quantification, spectrophotometric methods can be used.[] The ninhydrin reaction, for instance, produces a deep purple color (Ruhemann's purple) when heated with most primary amino acids, with an absorbance maximum around 570 nm.[] While less specific than HPLC, it can be a rapid and cost-effective method for determining total amino acid concentration.
Caption: Generalized workflow for amino acid analysis.
Conclusion
This compound stands as a significant molecule in the field of medicinal chemistry and drug development. Its core identity is defined by the molecular formula C6H13NO2 and a molecular weight of approximately 131.17 g/mol .[1][2][3][5] The unique α,α-disubstituted structure provides steric hindrance that is highly advantageous for designing metabolically stable peptides and other therapeutic agents. A firm grasp of its chemical properties, synthetic routes, and analytical methods is essential for any researcher aiming to leverage this potent building block to create next-generation pharmaceuticals.
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Stenutz, R. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). alpha-amino-2-ethylbutanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206. PubChem. Retrieved from [Link]
-
Molbase. (2025). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-2-ethylbutanoate | C8H17NO2 | CID 437603. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 541735. PubChem. Retrieved from [Link]
-
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-
Synthonix, Inc. (n.d.). This compound - [A67712]. Retrieved from [Link]
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Santos, R. B., et al. (2017). Amino Acids in the Development of Prodrugs. Molecules, 22(11), 1897. Retrieved from [Link]
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-
Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]
-
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Solubility of 2-Amino-2-ethylbutanoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a non-proteinogenic amino acid of significant interest in pharmaceutical development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework for understanding its solubility characteristics. We present detailed, field-proven experimental protocols for determining its solubility using both gravimetric and Ultra-Performance Liquid Chromatography (UPLC) methods. Furthermore, this guide explores the critical factors influencing the solubility of this compound, including solvent composition, temperature, and pH. Finally, we discuss the implications of its solubility in the context of drug design, peptide synthesis, and formulation development.
Introduction to this compound
This compound, also known as isovaline, is a non-proteinogenic α-amino acid. Unlike the 20 common proteinogenic amino acids, it is not incorporated into proteins during ribosomal translation. Its structure is characterized by a chiral α-carbon bonded to an amino group, a carboxyl group, and two ethyl groups. This unique structure imparts specific properties that are of interest in medicinal chemistry and materials science.
| Property | Value |
| Synonyms | Isovaline, α,α-diethylglycine, 2-Amino-2-ethylbutyric acid |
| CAS Number | 2566-29-2 |
| Molecular Formula | C6H13NO2[1][2][3] |
| Molecular Weight | 131.17 g/mol [1][3] |
| Appearance | White prismatic crystals[2] |
The presence of two ethyl groups at the α-carbon makes this compound a Cα-tetrasubstituted amino acid, which can induce conformational constraints in peptides, a property valuable in the design of peptidomimetics and other therapeutics.[4]
The Theoretical Framework of Solubility
The solubility of an amino acid is a complex interplay of its molecular structure and the physicochemical properties of the solvent. For this compound, its solubility is governed by the ionization state of its amino and carboxyl groups, as well as the nonpolar nature of its diethyl side chain.
The Zwitterionic Nature and Isoelectric Point
In aqueous solution, this compound exists predominantly as a zwitterion, a molecule with both a positive and a negative charge, rendering the overall molecule electrically neutral.[5][6][7] The amino group is protonated (-NH3+), and the carboxyl group is deprotonated (-COO-).
The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero. At pH values below the pI, the molecule carries a net positive charge, and at pH values above the pI, it carries a net negative charge. The solubility of an amino acid is typically at its minimum at the isoelectric point because the strong electrostatic interactions between the zwitterions in the solid state are not as effectively overcome by interactions with water molecules.[5]
Factors Influencing Solubility
Solvent Polarity: The solubility of this compound is highly dependent on the polarity of the solvent.
-
Water: It is soluble in water due to the formation of hydrogen bonds between water molecules and the charged amino and carboxyl groups of the zwitterion.[2]
-
Alcohols (e.g., Ethanol, Methanol): It is slightly soluble in alcohols. The presence of the nonpolar diethyl side chain allows for some interaction with the alkyl part of the alcohol, but the overall solubility is lower than in water because alcohols are less polar and less effective at solvating the charged groups.[2] The solubility of amino acids in alcohol-water mixtures is non-linear and depends on the specific composition of the mixture.[8][9]
-
Nonpolar Solvents (e.g., Ether): It is insoluble in nonpolar solvents like ether. The large energy required to break the strong electrostatic interactions in the crystalline lattice of the amino acid is not compensated by the weak van der Waals interactions with the nonpolar solvent molecules.[2]
-
Aprotic Polar Solvents (e.g., DMSO): It is reported to be soluble in dimethyl sulfoxide (DMSO).[10]
Temperature: The dissolution of most amino acids, including likely this compound, in water is an endothermic process. Therefore, its solubility is expected to increase with increasing temperature.[11] This relationship can often be described by the van't Hoff equation.
pH: The pH of the solution has a profound effect on the solubility of amino acids. As the pH moves away from the isoelectric point, the concentration of the charged species (cationic or anionic) increases, leading to a significant increase in solubility due to enhanced solute-solvent interactions.[8][12][13]
Experimental Determination of Solubility
Accurate determination of the solubility of this compound is crucial for its application in research and development. The following are detailed protocols for two common and reliable methods.
Gravimetric Method
This classic method involves preparing a saturated solution and determining the mass of the dissolved solute in a known mass of the solvent.
Protocol:
-
Sample Preparation: Ensure the this compound is pure and dry.
-
Equilibration: Add an excess amount of the amino acid to a known volume of the solvent in a sealed, temperature-controlled vessel.
-
Agitation: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Weighing: Weigh the collected supernatant.
-
Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the amino acid).
-
Final Weighing: Weigh the dry residue.
-
Calculation: Calculate the solubility based on the mass of the residue and the mass of the solvent.
Caption: Workflow for the gravimetric determination of solubility.
UPLC-Based Quantification
This method offers higher sensitivity and is suitable for determining solubility in complex matrices or when only small sample volumes are available.
Protocol:
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Sample Dilution: Accurately dilute a small, known volume of the supernatant from the saturated solution.
-
UPLC Analysis: Inject the diluted supernatant and the standard solutions onto a suitable UPLC system equipped with a C18 column and a UV or mass spectrometry detector.
-
Quantification: Generate a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the amino acid in the diluted supernatant.
-
Solubility Calculation: Calculate the solubility in the original saturated solution, taking into account the dilution factor.
Caption: Workflow for UPLC-based solubility determination.
Applications in Pharmaceutical Development
The solubility of this compound is a critical parameter that influences its utility in various pharmaceutical applications.
-
Peptide Synthesis: As a non-proteinogenic amino acid, isovaline is used to synthesize peptides with enhanced stability against enzymatic degradation and to induce specific secondary structures, such as helices.[4][14][15] Understanding its solubility in various organic solvents used in peptide synthesis is essential for optimizing coupling reactions and purification processes.[16][17]
-
Drug Design and Formulation: The analgesic properties of isovaline make it a potential candidate for drug development.[18][19] Knowledge of its aqueous solubility as a function of pH and temperature is fundamental for designing oral and parenteral formulations with optimal bioavailability.[20]
Data Presentation
While this guide provides the methodology to determine the solubility of this compound, it is imperative to present the obtained data in a clear and structured manner. The following table serves as a template for reporting solubility data.
| Solvent | Temperature (°C) | pH | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | 25 | 7.0 | ||
| Water | 37 | 7.4 | ||
| Ethanol | 25 | - | ||
| Methanol | 25 | - | ||
| DMSO | 25 | - |
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While a significant gap exists in the literature regarding specific quantitative solubility data, this document equips researchers with the necessary theoretical knowledge and practical experimental protocols to determine these values. A thorough understanding of the solubility of this unique amino acid is paramount for its successful application in peptide synthesis, drug design, and the development of novel therapeutics. Further research to systematically quantify the solubility of this compound in a wide range of pharmaceutically relevant solvents and conditions is highly encouraged.
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alpha-amino-2-ethylbutanoic acid - Physico-chemical Properties. ChemBK. [Link]
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Whitehead, R. A., Puil, E., Ries, C. R., Schwarz, S. K., Wall, R. A., & MacLeod, B. A. (2010). Analgesic properties of the novel amino acid, isovaline. Anesthesia and analgesia, 110(4), 1239–1246. [Link]
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alpha-Amino-2-ethylbutanoic acid. PubChem. [Link]
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Isovaline. Wikipedia. [Link]
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De Zotti, M., Gatto, M., Formaggio, F., & Toniolo, C. (2011). Isovaline in naturally occurring peptides: a nondestructive methodology for configurational assignment. Biopolymers, 96(5), 631–643. [Link]
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Hudson, R. L., Moore, M. H., Dworkin, J. P., Martin, M. P., & Glavin, D. P. (2009). Enigmatic Isovaline: Investigating the Stability, Racemization, and Formation of a Non-Biological Meteoritic Amino Acid. In Bioastronomy 2007: Molecules, Microbes, and Extraterrestrial Life (Vol. 420, p. 157). [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
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Fleck, M., & Petrosyan, A. M. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 488-497. [Link]
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Kovach, T. (n.d.). Isoelectric point and zwitterions. Khan Academy. [Link]
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Zwitterions and Isoelectric Point – MCAT Biochemistry. MedSchoolCoach. [Link]
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Acid / Base Properties of Amino Acids, Zwitterions & the Isoelectric Point. Save My Exams. [Link]
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Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. Proceedings of the National Academy of Sciences of the United States of America, 106(14), 5487–5492. [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
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Deduce Zwitterion and Isoelectric Point of Amino Acids. Chemistry Guru. [Link]
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Chua, Y. T., Pabsch, D., Hallermann, M., Zaitsau, D., Schick, C., & Held, C. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205-44215. [Link]
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El-Gamil, D. S., Mohamed, M. S., Moustafa, G. A., & El-Sayed, R. (2022). The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis. Egyptian Journal of Chemistry, 65(132), 1-1. [Link]
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Chua, Y. T., Pabsch, D., Hallermann, M., Zaitsau, D., Schick, C., & Held, C. (2020). Melting properties of amino acids and their solubility in water. ResearchGate. [Link]
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Zhang, C., Wang, Z., & Liu, J. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. [Link]
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Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. ResearchGate. [Link]
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Glavin, D. P., & Dworkin, J. P. (2009). Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies. PubMed. [Link]
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Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. [Link]
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An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2-ethylbutanoic acid, also known as α,α-diethylglycine, is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in medicinal chemistry and peptide design. Its unique structural feature, a quaternary α-carbon with two ethyl substituents, imparts valuable properties to molecules incorporating this scaffold. The gem-diethyl substitution provides steric hindrance, which can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation. Furthermore, it introduces conformational constraints that can lock a peptide backbone into a specific secondary structure, a crucial aspect in the design of bioactive peptides and peptidomimetics. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and characterization of this compound. It further explores its applications in drug discovery, offering insights for researchers and professionals in the field.
Introduction: The Significance of α,α-Disubstituted Amino Acids
α,α-Disubstituted amino acids represent a pivotal class of unnatural amino acids that have revolutionized peptide and drug design. Unlike their proteinogenic counterparts, the presence of two substituents on the α-carbon introduces significant conformational rigidity. This structural constraint is highly desirable in medicinal chemistry as it can lead to peptides with well-defined secondary structures, such as helices and β-turns, which are often crucial for biological activity. The steric bulk of the α,α-disubstituted moiety can also confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics.
This compound is a prime example of this class of compounds. Its symmetric diethyl substitution offers a unique balance of lipophilicity and steric hindrance, making it an attractive building block for modulating the properties of peptides and small molecule drugs.
Discovery and Historical Context
While the synthesis of various α,α-disubstituted amino acids dates back to the early 20th century, pinpointing the exact first synthesis of this compound from available literature is challenging. Early research into this class of compounds was often foundational, exploring the scope of synthetic methodologies rather than focusing on individual compounds.
Key historical developments in the synthesis of α,α-disubstituted amino acids, which would have paved the way for the preparation of this compound, include the advancements in the Strecker and Bucherer-Bergs reactions. These classical methods provided the initial chemical technology to access α-amino acids from carbonyl compounds.
It is plausible that the first synthesis of this compound was achieved in the early to mid-20th century, likely as an extension of these established synthetic methods to α,α-disubstituted analogues. One potential early report is by E. Berner and R. Nicolaysen in Tidsskrift for Kemi og Bergvesen in 1929 , although accessing this specific historical document for verification has proven difficult. The broader interest in α,α-disubstituted amino acids for their unique conformational properties in peptides began to flourish in the latter half of the 20th century, which is when compounds like this compound started to be more systematically studied and utilized.
Synthetic Methodologies
The synthesis of this compound can be accomplished through several established methods for α,α-disubstituted amino acid synthesis. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements (for chiral analogues).
Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. For this compound, the synthesis would commence from diethyl ketone.
-
Reaction Principle: The reaction involves the treatment of a ketone with a source of ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Strecker Synthesis of this compound
-
Formation of the α-Aminonitrile:
-
In a well-ventilated fume hood, a mixture of diethyl ketone (1.0 eq), ammonium chloride (1.2 eq), and sodium cyanide (1.2 eq) is stirred in a suitable solvent system, such as aqueous ethanol.
-
The reaction is typically stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-Aminonitrile:
-
Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid.
-
The mixture is then heated at reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.
-
-
Isolation and Purification:
-
After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or acetone), and then dried.
-
Further purification can be achieved by recrystallization from a water/ethanol mixture.
-
Caption: Strecker synthesis of this compound.
Bucherer-Bergs Synthesis
The Bucherer-Bergs synthesis provides an alternative route to α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.
-
Reaction Principle: A ketone reacts with ammonium carbonate and a cyanide source (e.g., sodium cyanide) to form a 5,5-disubstituted hydantoin. Subsequent hydrolysis of the hydantoin yields the desired amino acid.
Experimental Protocol: Bucherer-Bergs Synthesis of this compound
-
Hydantoin Formation:
-
Diethyl ketone (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq) are heated in a mixture of ethanol and water in a sealed pressure vessel.
-
The reaction is typically heated to around 60-80 °C for several hours.
-
-
Hydrolysis of the Hydantoin:
-
The resulting 5,5-diethylhydantoin is then hydrolyzed to the amino acid. This can be achieved by heating with a strong base (e.g., barium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid).
-
-
Isolation and Purification:
-
Following hydrolysis, the reaction mixture is neutralized to the isoelectric point of this compound to induce precipitation.
-
The product is collected by filtration, washed, and can be purified by recrystallization.
-
Caption: Bucherer-Bergs synthesis of this compound.
Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and analytical techniques.
| Property | Value |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 2566-29-2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It will typically show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two ethyl groups. The chemical shifts will be influenced by the solvent used. In D₂O, the amine and carboxylic acid protons will exchange and may not be observed.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl carbons, methylene carbons, the quaternary α-carbon, and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid, often overlapping with the N-H stretches of the amine group.
-
N-H stretching vibrations in the range of 3000-3400 cm⁻¹.
-
C-H stretching vibrations from the ethyl groups below 3000 cm⁻¹.
-
A strong C=O stretching vibration from the carboxylic acid at approximately 1700-1725 cm⁻¹.
-
N-H bending vibrations around 1500-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 131 or 132, respectively.
Applications in Drug Development
The unique properties of this compound make it a valuable building block in the design of novel therapeutics.[1]
Peptide and Peptidomimetic Design
Incorporation of this compound into peptide sequences can:
-
Induce Helical Conformations: The steric bulk of the diethyl groups restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures. This is particularly useful in the design of peptide-based drugs that target protein-protein interactions, where a specific secondary structure is often required for binding.
-
Enhance Metabolic Stability: The quaternary α-carbon and the surrounding ethyl groups can sterically hinder the approach of proteases, thereby preventing the cleavage of adjacent peptide bonds and increasing the in vivo half-life of the peptide.
-
Modulate Pharmacokinetic Properties: The ethyl side chains add hydrophobic character to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Small Molecule Drug Design
As a chiral building block, this compound can be used in the synthesis of more complex small molecule drugs. Its rigid structure can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, which is critical for high-affinity binding to biological targets such as enzymes and receptors. It is particularly valuable in the synthesis of enzyme inhibitors and central nervous system (CNS)-active agents where stereochemistry and side-chain branching can significantly impact binding affinity and selectivity.[1]
While specific examples of marketed drugs containing the this compound moiety are not readily found in publicly available databases, its derivatives are actively being explored in preclinical drug discovery programs.
Future Perspectives
The demand for conformationally constrained amino acids in drug discovery is expected to continue to grow. As our understanding of the relationship between three-dimensional structure and biological activity deepens, the rational design of peptides and small molecules incorporating building blocks like this compound will become increasingly important.
Future research in this area may focus on:
-
The development of more efficient and stereoselective synthetic routes to this compound and its derivatives.
-
The systematic investigation of the conformational effects of this amino acid in a wider range of peptide sequences.
-
The exploration of its potential in the development of new classes of therapeutics, including stapled peptides and macrocyclic drugs.
Conclusion
This compound is a valuable and versatile building block for researchers in medicinal chemistry and drug development. Its unique structural features provide a powerful tool for modulating the conformational and pharmacokinetic properties of peptides and small molecules. While its early history is not extensively documented, the established synthetic methodologies and a growing understanding of its utility ensure that this compound will continue to play a significant role in the design of the next generation of therapeutic agents.
References
An In-depth Technical Guide to 2-Amino-2-ethylbutanoic Acid: Properties, Applications, and Experimental Analysis
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: In the landscape of pharmaceutical research and development, the exploration of non-proteinogenic amino acids has opened new avenues for creating novel therapeutics with enhanced properties. 2-Amino-2-ethylbutanoic acid, a non-natural α,α-disubstituted amino acid, stands out as a valuable building block. Its unique structural feature—a quaternary α-carbon—imparts significant conformational constraints when incorporated into peptides. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, offering a technical resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound, also known as α,α-diethylglycine, is an achiral amino acid. Its rigid structure is of significant interest in peptidomimetic and drug design.
-
IUPAC Name: this compound[1]
-
Synonyms: alpha,alpha-diethylglycine, 2-Amino-2-ethylbutyric acid, H-Deg-OH[1][2]
-
CAS Number: 2566-29-2[1]
Chemical Structure:
Caption: A generalized workflow for the Strecker synthesis of this compound.
The process typically involves the reaction of diethyl ketone with ammonia and potassium cyanide to form the corresponding α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the final amino acid product.
Applications in Research and Drug Development
The primary application of this compound is in the field of medicinal chemistry, specifically in the design of peptides and peptidomimetics. [4][5]
-
Conformational Rigidity: The gem-diethyl substitution at the α-carbon restricts the rotation around the N-Cα and Cα-C bonds (phi, ψ torsional angles). When incorporated into a peptide chain, it induces a more rigid and predictable secondary structure, often promoting helical or turn conformations. This is crucial for designing peptides that can bind to specific biological targets with high affinity and selectivity.
-
Increased Proteolytic Stability: Natural peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The steric bulk of the two ethyl groups at the α-carbon shields the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptide drug. [5]* Building Block for Novel Pharmaceuticals: It is used as a synthetic intermediate for creating more complex molecules with potential therapeutic activities. Amino acids can enhance the solubility and stability of drug formulations. [4]
Safety and Handling
According to available safety data, this compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Measures: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. [6]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. [6]In case of contact, affected areas should be flushed with plenty of water. [7]
-
Experimental Protocols
Determination of Melting Point
The melting point is a critical parameter for verifying the identity and purity of a crystalline solid.
Objective: To determine the melting point of this compound using a digital melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
Set a rapid heating rate to quickly approach the expected melting point (~309 °C).
-
Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).
Caption: Workflow for determining the melting point of a solid sample.
Conclusion
This compound is a synthetically valuable, non-natural amino acid with distinct physical and chemical properties defined by its α,α-disubstituted structure. Its ability to impart conformational rigidity and proteolytic resistance makes it a powerful tool for medicinal chemists in the design of next-generation peptide-based therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in research and drug development.
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Oakwood Labs. (n.d.). The Role of Amino Acids in Pharmaceuticals. Retrieved from [Link]
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2-Amino-2-ethylbutanoic acid synonyms and nomenclature
An In-Depth Technical Guide to 2-Amino-2-ethylbutanoic Acid: Nomenclature, Properties, and Applications
Introduction
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 22 canonical amino acids encoded by DNA. Its unique structure, featuring two ethyl groups at the alpha-carbon (α,α-diethylglycine), imparts specific chemical properties that make it a valuable building block for researchers in medicinal chemistry, drug development, and materials science. Unlike its proteinogenic counterparts, the gem-diethyl structure provides significant steric hindrance and conformational constraints, which can be exploited to enhance the metabolic stability and modulate the biological activity of peptides and other pharmacologically active molecules. This guide provides a comprehensive technical overview of its nomenclature, properties, synthesis, and applications for professionals in the scientific field.
Section 1: Chemical Identity and Nomenclature
Accurate identification is critical in research and development. This compound is known by several synonyms, and its systematic nomenclature follows IUPAC conventions.
Synonyms and Common Names
The compound is frequently referred to by various names in literature and commercial listings. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
-
α,α-Diethylglycine[1]
-
3-Aminopentane-3-carboxylic acid[1]
-
H-Deg-OH[1]
-
2-Azanyl-2-ethyl-butanoic acid[2]
-
2,2-Diethylglycine[2]
Systematic Nomenclature and Identifiers
The definitive identification of a chemical entity relies on standardized nomenclature and registry numbers. The IUPAC name for this compound is this compound.[1] Other key identifiers are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2566-29-2 | PubChem[1], Key Organics[3] |
| Molecular Formula | C6H13NO2 | PubChem[1], ChemicalBook[4] |
| InChI | InChI=1S/C6H13NO2/c1-3-6(7,4-2)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | PubChem[1] |
| InChIKey | KWOMLHIFHFWBSB-UHFFFAOYSA-N | PubChem[1], Sun-shinechem[2] |
| SMILES | CCC(CC)(C(=O)O)N | PubChem[1] |
| MDL Number | MFCD01737173 | ChemicalBook[4] |
| EC Number | 818-415-8 | PubChem[1] |
Section 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in experimental settings, including its solubility, stability, and reactivity.
| Property | Value | Source |
| Molecular Weight | 131.17 g/mol | PubChem[1], Apollo Scientific[5] |
| Appearance | White prismatic crystals / Solid | ChemBK[6], Apollo Scientific[5] |
| Melting Point | 309 °C (sealed tube) | ChemBK[6] |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether. | ChemBK[6] |
| Purity (Typical) | >95% | Apollo Scientific[5] |
Section 3: Structural Elucidation and Isomeric Distinction
A common point of confusion in the literature is the distinction between α,α-disubstituted amino acids. This compound is structurally distinct from its isomers, such as isovaline (2-amino-2-methylbutanoic acid). Isovaline, which was famously discovered in the Murchison meteorite, has a methyl and an ethyl group on the alpha-carbon.[7] This structural difference has significant implications for its biological activity and conformational properties when incorporated into peptides.
The diagram below illustrates the structural difference between these two non-proteinogenic amino acids.
Section 4: Synthesis Methodologies
The synthesis of α,α-disubstituted amino acids like this compound typically involves variations of classical amino acid synthesis routes, adapted to accommodate the formation of a quaternary α-carbon. A well-established method is the Strecker synthesis.
Experimental Protocol: Strecker Synthesis
The Strecker synthesis is a robust method for producing α-amino acids. For this compound, the pathway starts from diethyl ketone. The causality behind this choice is that the ketone provides the necessary Cα and the two ethyl substituents.
Step-by-Step Methodology:
-
Cyanohydrin Formation: Diethyl ketone (pentan-3-one) is reacted with an alkali cyanide (e.g., NaCN) and ammonium chloride (NH₄Cl) in an aqueous or alcoholic solution. The ammonium chloride provides both the ammonia for imine formation and the acid catalyst.
-
Aminonitrile Formation: The intermediate cyanohydrin rapidly reacts with ammonia to form an α-aminonitrile. This step is the core of the synthesis, establishing the C-N and C-CN bonds at the same carbon atom.
-
Hydrolysis: The resulting 2-amino-2-ethylbutanenitrile is then subjected to acidic or basic hydrolysis. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound.
-
Purification: The final product is typically purified by recrystallization, taking advantage of its solubility in water and insolubility in nonpolar solvents like ether.[6]
A reference to a classic synthesis can be found in Organic Syntheses.[4]
Section 5: Relevance and Applications in Drug Development
Non-proteinogenic amino acids are critical tools in modern drug discovery. Their incorporation into therapeutic agents can significantly improve pharmacokinetic and pharmacodynamic properties.
Peptide Modification
The primary application of this compound is as a building block in peptide synthesis. The gem-diethyl groups at the alpha-carbon provide steric bulk, which serves two main purposes:
-
Metabolic Stability: The steric hindrance protects the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Conformational Constraint: The restricted bond rotation around the α-carbon locks the peptide backbone into specific conformations. This is a key strategy for designing peptides that bind to biological targets with high affinity and selectivity.
Prodrug Design
Amino acids are often used as promoieties in prodrug design to enhance the properties of a parent drug.[8] They can improve aqueous solubility, facilitate transport across biological membranes via amino acid transporters, and reduce toxicity.[8][9] While not a proteinogenic amino acid, the fundamental amino and carboxyl groups of this compound allow it to be conjugated to parent drugs to create novel prodrugs with potentially improved delivery characteristics.
Standalone Pharmacological Activity
Structurally similar α,α-disubstituted amino acids have demonstrated intrinsic biological activity. For instance, isovaline acts as an analgesic by activating peripheral GABA-B receptors without crossing the blood-brain barrier.[7] This precedent suggests that this compound and its derivatives could be investigated as novel therapeutic agents in their own right, particularly in neuroscience and pain management.
Section 6: Analytical Protocols
The quantitative and qualitative analysis of this compound requires specific analytical techniques, as it lacks a strong chromophore for standard UV-Vis detection.
Recommended Workflow: HPLC with Pre-column Derivatization
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing amino acids. For compounds like this compound, a derivatization step is essential to attach a fluorescent or UV-active tag.
Step-by-Step Methodology:
-
Sample Preparation: The sample containing the amino acid is dissolved in a suitable aqueous buffer.
-
Derivatization: A derivatizing agent is added to the sample. Common agents for primary amines include:
-
Ninhydrin: Reacts to form a deep purple product (Ruhemann's purple) detectable by visible light spectrophotometry (~570 nm).
-
Fluorescamine: Reacts to yield a highly fluorescent product, enabling sensitive detection by a fluorescence detector. This is often preferred for its high sensitivity and low background interference.
-
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase C18 column is typically used with a gradient elution of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The separation is based on the differential partitioning of the derivatized analyte between the mobile and stationary phases.
-
Detection and Quantification: The eluent passes through a detector (UV-Vis or Fluorescence). The peak corresponding to the derivatized this compound is identified by its retention time, and its concentration is determined by comparing the peak area to that of a known standard. This approach is widely used for similar compounds like GABA analogs.[10]
Conclusion
This compound is a synthetically accessible, non-proteinogenic amino acid with significant potential in advanced scientific research. Its unique α,α-diethyl structure provides a powerful tool for medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and lack of conformational control in peptide therapeutics. A thorough understanding of its nomenclature, properties, and the protocols for its synthesis and analysis is fundamental for its effective application. As the demand for more stable and specific therapeutics grows, the role of specialized building blocks like this compound will undoubtedly continue to expand.
References
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- Sun-shinechem. (n.d.). This compound | CAS 2566-29-2.
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Methodological & Application
synthesis of 2-Amino-2-ethylbutanoic acid protocol
An In-Depth Guide to the Synthesis of 2-Amino-2-ethylbutanoic Acid for Advanced Research Applications
Authored by a Senior Application Scientist
Introduction: The Significance of α,α-Disubstituted Amino Acids
In the landscape of modern drug discovery and peptide science, non-proteinogenic amino acids have emerged as critical building blocks for creating novel therapeutics with enhanced properties. Among these, α,α-disubstituted amino acids (α,α-AAs) are of particular interest. This compound, also known as 2,2-diethylglycine, is a structurally simple yet potent example of this class. Its unique gem-diethyl substitution at the α-carbon introduces significant steric hindrance, which can enforce specific backbone conformations (e.g., helical or β-turn structures) in peptides, leading to increased metabolic stability and receptor selectivity.[1][2] This guide provides detailed, field-proven protocols for the synthesis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Physicochemical Properties
A clear understanding of the target compound's properties is fundamental for its synthesis and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,2-diethylglycine, 2-amino-2-ethylbutyric acid | [4] |
| CAS Number | 2566-29-2 | [5][6] |
| Molecular Formula | C₆H₁₃NO₂ | [3][6] |
| Molecular Weight | 131.17 g/mol | [3][6] |
| Appearance | White prismatic crystals | [6] |
| Melting Point | 309 °C (in a sealed tube) | [6] |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether | [6] |
Part 1: Classical Synthesis via the Strecker Reaction
The Strecker synthesis is a robust and time-honored method for producing α-amino acids from aldehydes or ketones.[7][8] For an α,α-disubstituted amino acid like this compound, the corresponding ketone, 3-pentanone (diethyl ketone), serves as the starting material. The synthesis proceeds through a three-component reaction to form an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[8][9]
Reaction Principle and Mechanism
The reaction is typically performed in a one-pot fashion. Ammonia reacts with 3-pentanone to form an imine intermediate. A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), then attacks the electrophilic imine carbon to form the stable α-aminonitrile.[10][11] The final, and often rate-limiting, step is the vigorous acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[7]
Caption: Strecker synthesis workflow for this compound.
Detailed Experimental Protocol
Warning: This protocol involves the use of highly toxic cyanide salts. All steps involving cyanides must be performed in a well-ventilated fume hood by trained personnel. An emergency cyanide antidote kit should be readily available.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Pentanone | 86.13 | 43.1 g (53 mL) | 0.50 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 29.4 g | 0.55 |
| Sodium Cyanide (NaCN) | 49.01 | 27.0 g | 0.55 |
| Aqueous Ammonia (28-30%) | - | 100 mL | - |
| Methanol | - | 150 mL | - |
| Concentrated HCl (~37%) | - | ~200 mL | - |
Step-by-Step Procedure:
-
Formation of the α-Aminonitrile:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ammonium chloride (29.4 g) and 100 mL of aqueous ammonia.
-
Cool the flask in an ice-water bath to 10-15 °C.
-
In a separate beaker, dissolve sodium cyanide (27.0 g) in 50 mL of water. (EXTREME CAUTION: TOXIC) .
-
Slowly add the sodium cyanide solution to the stirred ammonia solution over 20 minutes, ensuring the temperature does not exceed 20 °C.
-
Add 3-pentanone (43.1 g) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature between 20-30 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. A solid precipitate of the aminonitrile may form.
-
The reaction progress can be monitored by TLC (Thin Layer Chromatography). The aminonitrile product is typically extracted into an organic solvent like diethyl ether for this purpose.
-
-
Hydrolysis to the Amino Acid:
-
Transfer the entire reaction mixture (including any precipitate) to a 2 L round-bottom flask.
-
In a fume hood, slowly and carefully add 200 mL of concentrated hydrochloric acid. (CAUTION: Exothermic reaction and release of HCN gas is possible) . The addition should be done in an ice bath.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Maintain reflux for 12-24 hours. The hydrolysis of the nitrile is complete when the evolution of ammonia ceases (can be checked with moist pH paper at the top of the condenser).
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
-
Isolation and Purification:
-
Concentrate the solution under reduced pressure to remove excess HCl and water, yielding a solid residue (a mixture of the amino acid hydrochloride and NaCl).
-
Redissolve the residue in a minimum amount of hot water and adjust the pH to the isoelectric point of the amino acid (approx. pH 6) by the slow addition of a base like aqueous ammonia or pyridine.
-
The crude this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration and wash it with cold ethanol and then diethyl ether.
-
For higher purity, the product can be recrystallized from a water/ethanol mixture. Dry the final product under vacuum.
-
Part 2: Synthesis via the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another powerful multicomponent reaction for synthesizing α,α-disubstituted amino acids.[12][13] It involves the reaction of a ketone with potassium cyanide and ammonium carbonate to produce a 5,5-disubstituted hydantoin intermediate.[14] This hydantoin is then hydrolyzed under harsh basic or acidic conditions to yield the desired amino acid.[15][16]
Reaction Principle and Mechanism
This two-stage process offers an alternative to the Strecker synthesis. The first stage involves the formation of 5,5-diethylhydantoin from 3-pentanone. The mechanism is complex but is thought to proceed via the formation of a cyanohydrin, which reacts with ammonia and carbon dioxide (from ammonium carbonate decomposition) to cyclize into the hydantoin ring.[12][13] The second stage is the ring-opening hydrolysis of the stable hydantoin.
Caption: Bucherer-Bergs reaction workflow.
Detailed Experimental Protocol
Warning: This protocol uses highly toxic cyanide salts. All safety precautions mentioned for the Strecker synthesis must be strictly followed.
Materials & Reagents (Stage 1: Hydantoin Synthesis)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Pentanone | 86.13 | 43.1 g (53 mL) | 0.50 |
| Potassium Cyanide (KCN) | 65.12 | 35.8 g | 0.55 |
| Ammonium Carbonate | 96.09 | 105.7 g | 1.10 |
| Ethanol (95%) | - | 250 mL | - |
| Water | - | 250 mL | - |
Step-by-Step Procedure (Stage 1):
-
In a 1 L flask or a pressure vessel, combine potassium cyanide (35.8 g) and ammonium carbonate (105.7 g) with a mixture of 250 mL of ethanol and 250 mL of water.
-
Add 3-pentanone (43.1 g) to the mixture.
-
Seal the vessel and heat it in an oil bath to 80-90 °C with vigorous stirring for 12-18 hours.
-
Cool the reaction mixture to room temperature. The 5,5-diethylhydantoin product often crystallizes out.
-
Collect the solid product by vacuum filtration and wash with cold water. The crude hydantoin can be purified by recrystallization from hot water or ethanol if necessary before proceeding to the next step.
Step-by-Step Procedure (Stage 2: Hydrolysis):
-
Place the crude 5,5-diethylhydantoin (from Stage 1) into a 1 L round-bottom flask.
-
Add a solution of sodium hydroxide (e.g., 100 g NaOH in 400 mL water).
-
Heat the mixture to reflux for 24-48 hours. The hydrolysis can be monitored by the cessation of ammonia evolution.
-
After cooling, carefully acidify the reaction mixture with concentrated HCl until it is strongly acidic (pH < 1).
-
Follow steps 3-5 of the "Isolation and Purification" section from the Strecker protocol to isolate and purify the final this compound product.
Part 3: Advanced Methodologies - Asymmetric Synthesis
The classical methods described above produce a racemic mixture (an equal mixture of D and L enantiomers). For pharmaceutical applications, a single enantiomer is often required.[17] Asymmetric synthesis provides a direct route to enantiomerically enriched α,α-AAs.
Strategies for Enantioselective Synthesis:
-
Resolution of Racemates: The racemic amino acid can be reacted with a chiral resolving agent (e.g., L-tartaric acid or a chiral amine) to form diastereomeric salts.[7] These salts have different solubilities and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the pure enantiomers.
-
Chiral Auxiliary-Based Synthesis: A more elegant approach involves using a chiral auxiliary. For instance, a chiral glycine equivalent can be complexed with a metal like Ni(II), followed by diastereoselective alkylation.[18][19] The ethyl groups can be introduced sequentially using ethyl iodide. After alkylation, the chiral auxiliary is cleaved and recovered, releasing the enantiomerically enriched amino acid. This method offers excellent stereocontrol but requires more complex, multi-step procedures.[18]
Purification and Final Product Characterization
Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.
-
Purification: Recrystallization from a water/ethanol mixture is the most common method for purifying the final amino acid. The principle is based on the differential solubility of the amino acid and impurities at different temperatures.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For this compound, the ¹H NMR should show characteristic signals for the two equivalent ethyl groups (a triplet and a quartet) and the amine protons.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming the molecular formula.[3]
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and alkyl groups (C-H stretch).
-
Melting Point Analysis: A sharp melting point close to the literature value (309 °C) indicates high purity.[6]
-
Conclusion
The synthesis of this compound can be reliably achieved through well-established methods like the Strecker and Bucherer-Bergs reactions. While these routes yield racemic products, they are robust and scalable. For applications in drug development where stereochemistry is critical, advanced asymmetric strategies or classical resolution are necessary. The choice of method depends on the required scale, purity, enantiomeric requirements, and available resources. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to incorporate this valuable building block into their work.
References
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This compound - 2566-29-2, C6H13NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
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alpha-amino-2-ethylbutanoic acid. (n.d.). ChemBK. Retrieved from [Link]
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Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. (n.d.). CK-12 Foundation. Retrieved from [Link]
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alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Ethyl 2-amino-2-ethylbutanoate | C8H17NO2 | CID 437603. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. Retrieved from [Link]
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Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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4-amino-2-ethylbutanoic acid. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
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Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2017). Molecules. Retrieved from [Link]
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Strecker Synthesis of Amino Acids – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]
-
Strecker Synthesis (Amino Acid Synthesis). (2021, May 28). The Organic Chemistry Tutor [Video]. YouTube. Retrieved from [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). Molecules. Retrieved from [Link]
-
α-TA reactions for the asymmetric synthesis of chiral α-amino acids... (n.d.). ResearchGate. Retrieved from [Link]
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This compound; CAS 2566-29-2. (n.d.). Gihi Chemicals Co., Limited. Retrieved from [Link]
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The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs. Retrieved from [Link]
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Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024, November 26). CordenPharma. Retrieved from [Link]
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Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters. Retrieved from [Link]
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Enhancing Peptide Therapeutics: A Guide to Incorporating 2-Amino-2-ethylbutanoic Acid
Introduction: The Strategic Advantage of Non-Canonical Amino Acids
In the landscape of modern drug discovery and development, peptides represent a burgeoning class of therapeutics, prized for their high specificity and biological activity. However, their application is often hampered by limitations such as susceptibility to proteolytic degradation and a lack of conformational stability. The incorporation of non-natural amino acids into peptide sequences has emerged as a powerful strategy to overcome these hurdles.[1][2] Among these, α,α-disubstituted amino acids, such as 2-Amino-2-ethylbutanoic acid (Deg), offer unique structural constraints that can profoundly influence peptide conformation and stability.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the successful incorporation of this compound into peptide backbones. We will delve into the underlying chemical principles, provide validated protocols for synthesis and characterization, and explore the functional consequences of this modification, empowering you to unlock the full potential of this versatile building block.
Understanding this compound: A Profile
This compound, also known as α,α-diethylglycine, is a non-proteinogenic amino acid characterized by the presence of two ethyl groups at its α-carbon.[3][4] This unique gem-diethyl substitution introduces significant steric hindrance around the α-carbon, which has profound implications for its chemical reactivity and the conformational properties of peptides into which it is incorporated.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [3][5] |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 2566-29-2 | [3][4] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The steric bulk of the two ethyl groups restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint is a key feature of α,α-disubstituted amino acids and is known to promote the formation of helical secondary structures, such as 3(10)-helices and α-helices, even in short peptide sequences.[6][7][8] This ability to induce and stabilize helical folds is a primary driver for its use in peptidomimetic design.
Navigating the Challenges of Steric Hindrance in Peptide Synthesis
The very property that makes this compound a valuable tool for conformational control—its steric bulk—also presents the primary challenge during peptide synthesis.[1][9] Conventional solid-phase peptide synthesis (SPPS) protocols may prove inefficient, leading to low coupling yields and the accumulation of deletion sequences.
Key Challenges:
-
Inefficient Coupling: The sterically hindered α-amino group of a growing peptide chain terminating in this compound can be difficult to acylate with the incoming amino acid. Similarly, activating the carboxyl group of Fmoc-Deg-OH for coupling to the N-terminus of a resin-bound peptide can be sluggish.[9][10]
-
Aggregation: Peptides containing multiple hydrophobic and sterically demanding residues can be prone to aggregation on the solid support, further impeding reagent access and reducing synthetic efficiency.[11][12]
To overcome these obstacles, a carefully optimized synthetic strategy is paramount. This involves the judicious selection of coupling reagents, reaction conditions, and potentially, specialized synthetic techniques.
Strategic Synthesis: Protocols for Successful Incorporation
The successful incorporation of this compound into peptides via Fmoc-based SPPS necessitates robust activation methods to overcome the steric barrier.
Recommended Coupling Reagents
Standard coupling reagents may not provide sufficient activation for sterically hindered amino acids. More potent activating agents are generally required.[13]
| Coupling Reagent | Class | Key Features |
| HATU | Uronium/Aminium Salt | Highly efficient for sterically hindered couplings due to the formation of a highly reactive OAt-ester.[13][14] |
| HCTU | Uronium/Aminium Salt | Similar to HATU, forms a reactive O-6-ClBt ester. |
| COMU | Uronium/Aminium Salt | Offers high coupling efficiency comparable to HATU, with the advantage of generating non-explosive byproducts.[15] |
| PyAOP | Phosphonium Salt | A potent phosphonium-based reagent that also forms a highly reactive OAt-ester. |
| DIC/OxymaPure | Carbodiimide/Additive | A cost-effective and efficient combination, particularly for automated synthesis, that has shown success in coupling hindered residues like Aib.[7][16] |
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide containing a single this compound residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Deg-OH)
-
Coupling reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm reaction completion. If incomplete, recouple.
-
Wash the resin with DMF (5 x 1 min).
-
-
Incorporation of Fmoc-Deg-OH:
-
Pre-activate Fmoc-Deg-OH (4 eq.) with HATU (3.9 eq.) and DIEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated solution to the deprotected resin.
-
Extend the coupling time to 4-6 hours, or even overnight.
-
Monitor the coupling reaction using the Kaiser test. Double coupling is often necessary for sterically hindered residues.
-
Wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent hindered residues) for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: Perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Caption: Workflow for SPPS incorporating this compound.
Characterization of Peptides Containing this compound
Following synthesis, the crude peptide must be purified and its identity and structural integrity confirmed.
Purification and Analysis
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying the crude peptide product. The hydrophobicity of this compound may influence the retention time of the peptide.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide, verifying the successful incorporation of the Deg residue.[1]
Structural Characterization
The primary reason for incorporating this compound is to influence the peptide's conformation. Several biophysical techniques can be employed to study these structural changes.
-
Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for assessing the secondary structure of peptides in solution. The incorporation of Deg is expected to induce or stabilize helical structures, which can be observed by characteristic CD spectra with minima around 208 and 222 nm.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques (such as COSY, TOCSY, and NOESY) can provide insights into the peptide's three-dimensional structure and the specific conformational constraints imposed by the Deg residue.
Functional Implications and Applications
The incorporation of this compound can lead to significant enhancements in the therapeutic potential of peptides.
-
Enhanced Proteolytic Stability: The steric hindrance provided by the gem-diethyl groups can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in vivo.[14]
-
Improved Receptor Binding and Potency: By constraining the peptide into a bioactive conformation (often helical), the binding affinity and specificity for its target receptor can be significantly improved. This can lead to enhanced biological potency.
-
Increased Cell Penetration: In some cases, the adoption of a stable helical structure can facilitate the transport of peptides across cell membranes.[17]
Conclusion: A Versatile Tool for Peptide Optimization
This compound is a powerful and versatile tool for peptide chemists and drug developers. While its incorporation presents synthetic challenges due to steric hindrance, these can be effectively overcome with optimized protocols and the use of potent coupling reagents. The resulting peptides often exhibit enhanced structural stability, increased resistance to proteolysis, and improved biological activity. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently leverage the unique properties of this compound to design and synthesize the next generation of peptide-based therapeutics.
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Maddaluno, J. et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(72), 10551-10554. Retrieved from [Link]
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Vedejs, E., & Fields, S. C. (1996). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 61(8), 2601–2607. Retrieved from [Link]
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Vedejs, E., & Fields, S. C. (1996). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 61(8), 2601-7. Retrieved from [Link]
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Wang, L., et al. (2013). An index for characterization of natural and non-natural amino acids for peptidomimetics. Amino Acids, 45(4), 849-63. Retrieved from [Link]
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LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]
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Maddaluno, J. et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications. Retrieved from [Link]
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Anaspec. (n.d.). Peptide Coupling Reagents: Selection and Use. Retrieved from [Link]
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Katritzky, A. R., et al. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(24), 9956–9960. Retrieved from [Link]
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Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(1), 26-35. Retrieved from [Link]
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Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Retrieved from [Link]
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Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications, 53(53), 7318-7321. Retrieved from [Link]
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Tsuchiya, K., & Numata, K. (2017). Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid. Chemical Communications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
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BPS Bioscience. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
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MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. Retrieved from [Link]
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ResearchGate. (2025). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Retrieved from [Link]
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Mol-Instincts. (2025). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Retrieved from [Link]
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Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-58. Retrieved from [Link]
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J-Stage. (n.d.). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Amino-2-ethylbutanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-2-ethylbutanoate. Retrieved from [Link]
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Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization. Retrieved from [Link]
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American Chemical Society. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]
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Mol-Instincts. (2025). 4-amino-2-ethylbutanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-amino-, ethyl ester, (2S)-. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Strategic Incorporation of Diethylglycine in Solid-Phase Peptide Synthesis for Advanced Drug Discovery
Abstract
The incorporation of non-natural, sterically hindered amino acids such as α,α-diethylglycine (Deg) into peptide sequences is a pivotal strategy in modern drug design and development.[1][2] Peptides containing Deg often exhibit enhanced proteolytic stability, constrained conformations, and improved receptor-binding affinities, making them attractive candidates for therapeutic applications.[3][4][5][6][7] However, the bulky nature of the diethyl side chain presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.[8][9] This comprehensive guide provides an in-depth analysis of the challenges associated with diethylglycine incorporation and offers detailed, field-proven protocols to overcome these obstacles. We will explore advanced coupling strategies, the selection of optimal reagents, and robust analytical methods to ensure the successful synthesis of high-purity, Deg-containing peptides.
Introduction: The Significance of Diethylglycine in Peptide Therapeutics
The therapeutic potential of peptides is often limited by their poor in vivo stability and conformational flexibility. The introduction of α,α-disubstituted amino acids, like diethylglycine, imposes significant conformational constraints on the peptide backbone.[3][4] This can lock the peptide into a bioactive conformation, leading to increased potency and selectivity for its target receptor. Furthermore, the steric hindrance provided by the diethyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby prolonging the peptide's half-life in biological systems.
The unique structural properties of diethylglycine make it a valuable tool for:
-
Enhancing Proteolytic Stability: The bulky side chain protects against enzymatic cleavage.
-
Inducing Specific Secondary Structures: Deg residues can stabilize helical or extended conformations, which can be crucial for biological activity.[3][4]
-
Improving Receptor Binding: By pre-organizing the peptide into a receptor-compatible conformation, binding affinity can be significantly increased.
Despite these advantages, the synthetic challenges associated with diethylglycine have historically limited its widespread use. This guide aims to provide researchers with the necessary knowledge and protocols to confidently incorporate this valuable building block into their peptide synthesis workflows.
The Core Challenge: Steric Hindrance in Diethylglycine Coupling
The primary obstacle in incorporating diethylglycine is the steric bulk of its α,α-diethyl side chain. This steric hindrance impedes the approach of the activated carboxyl group of Fmoc-Deg-OH to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions, which are often sufficient for proteinogenic amino acids, typically result in low coupling efficiencies and the accumulation of deletion sequences.[10]
Several factors contribute to the difficulty of diethylglycine coupling:
-
Slow Reaction Kinetics: The bulky side chains slow down the rate of peptide bond formation.
-
Inefficient Activation: Standard activation methods may not be sufficient to overcome the steric barrier.[10]
-
Aggregation: Peptides containing bulky residues can be prone to aggregation on the solid support, further hindering reagent accessibility.[11][12]
Overcoming these challenges requires a multi-faceted approach, including the careful selection of coupling reagents, optimization of reaction conditions, and the potential use of specialized resins.
Strategic Coupling of Fmoc-Diethylglycine: Reagents and Protocols
The successful incorporation of diethylglycine hinges on the selection of a highly efficient coupling reagent and optimized reaction conditions.
Selecting the Optimal Coupling Reagent
For sterically hindered amino acids, onium salt-based coupling reagents are generally the most effective.[13][14] These reagents form highly reactive intermediates that can overcome the steric barrier to peptide bond formation.
| Coupling Reagent | Full Name | Key Advantages for Diethylglycine Coupling | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient for coupling sterically hindered amino acids.[14][15][16] | Can lead to guanidinylation of the N-terminal amine if not pre-activated.[11] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar in efficiency to HATU, often more cost-effective. | By-products can sometimes be difficult to remove. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency, with the added benefit of producing water-soluble by-products, simplifying purification.[14] | Relatively newer reagent, may be less readily available in some labs. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Has shown success in preparing peptides with hindered amino acids.[10] |
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are generally less effective for coupling diethylglycine due to their lower activation potential.[10][17]
Optimized Protocol for Diethylglycine Coupling
This protocol is designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.[9][18][19]
Materials:
-
Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
-
Fmoc-Diethylglycine-OH
-
Coupling Reagent (HATU, HCTU, or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[20]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 15 minutes.[21]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[21]
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A dark blue color indicates successful deprotection.[16]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Diethylglycine-OH (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.[9][16]
-
Allow the activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be gently heated (e.g., to 40-50°C) or subjected to microwave irradiation if available.[11]
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.[9]
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is necessary. Drain the reaction solution and repeat step 4.[9]
-
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and by-products.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Visualizing the Diethylglycine Coupling Workflow
Caption: Optimized workflow for the coupling of Fmoc-diethylglycine in SPPS.
Potential Side Reactions and Mitigation Strategies
When working with sterically hindered amino acids, it's crucial to be aware of potential side reactions that can impact the purity and yield of the final peptide.
-
Diketopiperazine Formation: This is a common side reaction, especially when proline or glycine is in the C-terminal or penultimate position.[11][22] It involves the intramolecular cyclization of the deprotected dipeptide, leading to its cleavage from the resin.
-
Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can still occur, especially with prolonged activation times or the use of certain bases.[13][24]
-
Mitigation: Use of additives like HOBt or OxymaPure can help suppress racemization.[13] Minimize pre-activation times and avoid excessively strong bases where possible.
-
-
Guanidinylation of the N-terminus: Some coupling reagents, particularly HATU, can react with the free N-terminal amine to form a guanidinium group, which terminates the peptide chain.[11]
-
Mitigation: Pre-activating the amino acid with the coupling reagent for a short period before adding it to the resin can minimize this side reaction.[11]
-
Cleavage, Deprotection, and Quality Control
Cleavage and Global Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.[9]
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9][25]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.[9]
Analytical Quality Control
Rigorous analytical testing is essential to confirm the successful incorporation of diethylglycine and to assess the purity of the final peptide.[26][27][28][29]
| Analytical Technique | Purpose | Expected Outcome for Successful Synthesis |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude peptide and to purify the final product.[27][29] | A major peak corresponding to the desired peptide, with minimal side peaks (e.g., deletion sequences). |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To confirm the molecular weight of the synthesized peptide.[27][29] | The observed molecular weight should match the calculated theoretical mass of the Deg-containing peptide. |
| Tandem Mass Spectrometry (MS/MS) | To sequence the peptide and confirm the position of the diethylglycine residue. | Fragmentation analysis should confirm the correct amino acid sequence, including the presence of Deg at the intended position. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the peptide's conformation in solution.[3][4][27] | Can be used to study the conformational effects of the incorporated diethylglycine residue. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete coupling of Deg; Diketopiperazine formation. | Use a more powerful coupling reagent (HATU, COMU); Double couple; Use 2-chlorotrityl resin. |
| Presence of Deletion Sequences in MS | Incomplete coupling. | Increase coupling time; Use a higher excess of activated amino acid; Consider microwave-assisted synthesis. |
| Unexpected Mass in MS | Side reactions (e.g., guanidinylation); Incomplete deprotection of side chains. | Pre-activate coupling reagents; Extend cleavage/deprotection time; Use appropriate scavengers. |
Conclusion
The incorporation of diethylglycine into peptides is a powerful strategy for enhancing their therapeutic properties. While the steric hindrance of this non-natural amino acid presents a significant synthetic challenge, the use of optimized protocols, highly efficient coupling reagents, and rigorous analytical monitoring can lead to the successful synthesis of high-purity Deg-containing peptides. By understanding the principles and applying the detailed methodologies outlined in this guide, researchers can effectively leverage the unique benefits of diethylglycine in their drug discovery and development efforts.
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Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. [Link]
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Spps and side reactions in peptide synthesis. SlideShare. [Link]
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Peptide Coupling Reagents: Selection and Use. Peptide Synthesis & Custom Peptide Experts. [Link]
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Fmoc-Diethylglycine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. Peptide Synthesis & Custom Peptide Experts. [Link]
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Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research. [Link]
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Context-dependent conformation of diethylglycine residues in peptides. PubMed. [Link]
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
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Ynamide Coupling Reagents: Origin and Advances. PubMed Central. [Link]
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Mastering Fmoc-Diethylglycine in Peptide Synthesis for Enhanced Drug Discovery. LinkedIn. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Raines Lab. [Link]
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Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
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Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Peptide Synthesis & Custom Peptide Experts. [Link]
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Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
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Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]
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Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
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Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. BioPharm International. [Link]
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Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. SciSpace. [Link]
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Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
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Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]
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Advances in Fmoc solid‐phase peptide synthesis. PubMed Central. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
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Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent. PubMed. [Link]
-
Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PubMed Central. [Link]
-
Peptide Drug: Design and Clinical Applications. PubMed Central. [Link]
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A Comprehensive Review on Current Advances in Peptide Drug Development and Design. MDPI. [Link]
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An Alternative Solution for Peptide Drug Development. Science Publishing Group. [Link]
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Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. [Link]
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Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. PubMed. [Link]
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- 15. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. moodle2.units.it [moodle2.units.it]
- 23. benchchem.com [benchchem.com]
- 24. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 25. benchchem.com [benchchem.com]
- 26. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 27. researchgate.net [researchgate.net]
- 28. biopharminternational.com [biopharminternational.com]
- 29. ijsra.net [ijsra.net]
Application Notes & Protocols: Protecting Group Strategies for 2-Amino-2-ethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Steric Landscape of a Unique Building Block
2-Amino-2-ethylbutanoic acid, an α,α-disubstituted amino acid, presents unique challenges and opportunities in peptide synthesis and medicinal chemistry. Its sterically hindered α-carbon imparts conformational rigidity to peptide backbones, a property often exploited to enhance metabolic stability and biological activity. However, this same steric bulk necessitates carefully optimized protecting group strategies to ensure efficient and clean chemical transformations. This guide provides a detailed exploration of protecting group methodologies for both the amino and carboxylic acid functionalities of this compound, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
The judicious selection and application of protecting groups are paramount for the successful incorporation of this non-proteinogenic amino acid into larger molecules.[1][2][3] An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[3] This principle of "orthogonality," where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern synthetic chemistry and will be a recurring theme throughout this guide.[1][4]
I. Protection of the α-Amino Group: The Boc and Fmoc Strategies
The protection of the α-amino group is the first critical step in preparing this compound for peptide coupling. The two most widely employed amino-protecting groups in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.[2][5]
A. The Tert-Butoxycarbonyl (Boc) Strategy: A Robust, Acid-Labile Workhorse
The Boc group is a classic and highly reliable protecting group, prized for its stability to a wide range of reaction conditions, yet easily cleaved by acid.[6][7] For sterically hindered amino acids like this compound, the Boc group offers a good balance of stability and reactivity.
Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate (Boc)₂O as the Boc source is standard due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and CO₂).[6] A base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group, enhancing its nucleophilicity to attack the carbonyl carbon of (Boc)₂O.[6][8] The choice of solvent system (e.g., aqueous dioxane or THF) is critical to ensure the solubility of both the amino acid and the anhydride.[8]
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) or 5% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water (or THF/water).
-
Basification: Add NaOH (1.1 equivalents) or Et₃N (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.[9]
-
Boc Anhydride Addition: To the stirring solution, add (Boc)₂O (1.1 equivalents) portion-wise at room temperature.[9] Due to the steric hindrance of this compound, the reaction may be slower than with unhindered amino acids. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40°C) may be applied.[8]
-
Reaction Quenching & Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON was used.[9]
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl or 5% citric acid.[9] A white precipitate of the Boc-protected amino acid may form. Extract the product into ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure to yield the crude Boc-2-Amino-2-ethylbutanoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
Deprotection of Boc-2-Amino-2-ethylbutanoic Acid:
The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][8]
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected amino acid in DCM.
-
Add an excess of TFA (typically 25-50% v/v in DCM).[8]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amino acid as its TFA salt.
B. The 9-Fluorenylmethoxycarbonyl (Fmoc) Strategy: The Orthogonal Choice for Modern Peptide Synthesis
The Fmoc group is the cornerstone of modern SPPS due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[10] This approach offers milder deprotection conditions compared to the Boc strategy, making it suitable for the synthesis of a wider range of peptides.[10]
Causality Behind Experimental Choices: Fmoc protection is typically achieved using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate or triethylamine. The reaction is usually carried out in a biphasic system or an aqueous-organic mixture to facilitate the reaction between the water-soluble amino acid and the organic-soluble Fmoc reagent.
Protocol 3: Fmoc Protection of this compound
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Acetone or Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 10% aqueous solution of NaHCO₃ or a mixture of water and acetone.
-
Fmoc Reagent Addition: To the vigorously stirred solution, add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in acetone or dioxane dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC). The steric hindrance of this compound may require a longer reaction time.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent and byproducts.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.[10] Extract the product with ethyl acetate (3x).[10]
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[10]
Deprotection of Fmoc-2-Amino-2-ethylbutanoic Acid:
The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in dimethylformamide (DMF).[11][12]
Protocol 4: Fmoc Deprotection
-
Treat the Fmoc-protected amino acid (or peptide-resin) with a 20% solution of piperidine in DMF.[11]
-
Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within minutes.[11]
-
For solid-phase synthesis, the resin is filtered and washed thoroughly with DMF to remove the cleaved Fmoc group and piperidine.[11]
II. Protection of the α-Carboxylic Acid Group: Esterification Strategies
To prevent the carboxylic acid from participating in unwanted side reactions during peptide coupling, it must also be protected, typically as an ester.[13] The choice of ester is critical for compatibility with the overall synthetic strategy.
Causality Behind Experimental Choices: The formation of methyl or ethyl esters via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) is a straightforward method. For more sensitive substrates or to achieve orthogonality, benzyl esters are often employed as they can be cleaved by hydrogenolysis, a condition to which Boc and Fmoc groups are stable. Tert-butyl esters, which are acid-labile, are also a popular choice, especially in Fmoc-based strategies.[14]
Protocol 5: Benzyl Esterification of N-Boc-2-Amino-2-ethylbutanoic Acid
Materials:
-
N-Boc-2-Amino-2-ethylbutanoic acid
-
Benzyl bromide (Bn-Br)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Salt Formation: Dissolve N-Boc-2-Amino-2-ethylbutanoic acid (1 equivalent) in DMF. Add Cs₂CO₃ or K₂CO₃ (1.5 equivalents) and stir at room temperature for 1-2 hours to form the carboxylate salt.
-
Alkylation: Add benzyl bromide (1.2 equivalents) to the mixture and stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired benzyl ester.
Deprotection of the Benzyl Ester:
The benzyl group is typically removed by catalytic hydrogenolysis.
Protocol 6: Benzyl Ester Deprotection
-
Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
III. Orthogonal Protection Strategies: The Key to Complex Syntheses
The ability to selectively deprotect one functional group in the presence of another is the essence of orthogonal protection.[1][4] This is crucial for the synthesis of complex peptides and other molecules.
A common orthogonal strategy for this compound would involve:
-
N-Fmoc protection: Base-labile.
-
Carboxyl protection as a tert-butyl ester: Acid-labile.
This allows for the selective removal of the Fmoc group with piperidine to elongate a peptide chain, while the tert-butyl ester remains intact. The tert-butyl ester can then be removed at a later stage with TFA.
Data Presentation
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Functionality Protected | Introduction Conditions | Deprotection Conditions | Orthogonality |
| Boc | Amino | (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl)[8] | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Fmoc | Amino | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) | Base (e.g., 20% piperidine in DMF)[11] | Orthogonal to acid-labile and hydrogenolysis-labile groups. |
| Benzyl (Bn) | Carboxylic Acid | Benzyl bromide, base (e.g., Cs₂CO₃) | H₂/Pd-C (Hydrogenolysis)[8] | Orthogonal to acid-labile and base-labile groups. |
| tert-Butyl (tBu) | Carboxylic Acid | Isobutylene, acid catalyst or t-Bu-Br, base | Strong acid (e.g., TFA) | Orthogonal to base-labile and hydrogenolysis-labile groups. |
Visualizations
Figure 1: Workflow for protecting group strategies for this compound.
Figure 2: Orthogonal protection and deprotection scheme.
Conclusion
The successful incorporation of the sterically demanding this compound into peptides and other complex molecules hinges on the strategic application of protecting groups. The Boc and Fmoc strategies for amino protection, coupled with appropriate esterification of the carboxylic acid, provide a versatile toolkit for the synthetic chemist. By understanding the underlying principles of these methodologies and adhering to optimized protocols, researchers can effectively navigate the synthetic challenges posed by this unique amino acid, unlocking its potential in drug discovery and materials science.
References
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Ghorai, P. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Toronto.
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Slideshare. (2016). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602.
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(21), 5143.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- ResearchGate. (2008).
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Retrieved from [Link]
- Liu, S., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fmoc Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]
- convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).
- Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Amino Acid-Protecting Groups. (2019).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
- Overview of Custom Peptide Synthesis. (n.d.).
- 2.2 Carboxy Group. (n.d.).
-
Gihi Chemicals Co.,Limited. (n.d.). This compound; CAS 2566-29-2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 14. Carboxyl Protecting Groups Stability [organic-chemistry.org]
coupling reagents for hindered amino acids like diethylglycine
Application Note & Protocols
Navigating the Steric Maze: A Guide to Efficient Coupling of Hindered Amino Acids like Diethylglycine
Introduction: The Challenge and Opportunity of Steric Bulk
In the landscape of peptide synthesis and drug development, sterically hindered amino acids, particularly α,α-disubstituted variants like α-aminoisobutyric acid (Aib) and diethylglycine, are invaluable tools. Their incorporation into peptide backbones induces specific conformational constraints, such as helical turns, and can significantly enhance metabolic stability by shielding the adjacent peptide bonds from enzymatic degradation. However, the very properties that make these residues attractive also render them notoriously difficult to incorporate into a growing peptide chain.
The synthetic obstacle arises from steric hindrance—the spatial bulk around the reactive centers of the amino acid. This bulk dramatically slows the kinetics of amide bond formation, often leading to incomplete reactions, the formation of deletion sequences, and an increased propensity for racemization at the activated carboxyl group.[1][2][3] Standard coupling methodologies that are effective for proteinogenic amino acids frequently fail when confronted with the challenge of residues like diethylglycine.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of modern, high-efficiency coupling reagents, explains the mechanistic principles behind their efficacy, and delivers detailed, field-proven protocols to empower the successful synthesis of peptides containing even the most challenging sterically hindered amino acids.
The Underlying Hurdle: Understanding Steric Hindrance in Peptide Coupling
The formation of a peptide bond is a nucleophilic acyl substitution reaction. The carboxyl group of the incoming amino acid is first activated by a coupling reagent to form a highly reactive intermediate. This intermediate is then attacked by the nucleophilic N-terminal amine of the peptide chain.
Steric hindrance disrupts this process at two key points:
-
Shielding the Electrophilic Center: The bulky substituents on the α-carbon (e.g., the two ethyl groups in diethylglycine) physically obstruct the activated carboxyl group, impeding the approach of the N-terminal amine.
-
Reducing Nucleophilicity: When a hindered amino acid is already part of the peptide chain, its bulky side chains can crowd the N-terminal amine, reducing its availability and nucleophilicity for the subsequent coupling reaction.[3]
This kinetic slowdown allows competing side reactions to become significant. The most detrimental of these is racemization, where the stereochemical integrity of the activated amino acid is lost through the formation of an oxazolone intermediate, a process facilitated by the presence of base.[4][5] Consequently, the selection of a coupling reagent is not merely a matter of driving the reaction to completion, but of doing so rapidly and cleanly to preserve stereochemical purity.
Caption: Conceptual diagram of steric hindrance.
A Modern Arsenal of Coupling Reagents for Hindered Systems
While classic carbodiimide reagents like DCC and DIC are workhorses for many peptide syntheses, they are often inefficient for hindered couplings.[3][6] The modern solution lies in onium salt-based reagents, which generate highly reactive intermediates that can overcome the steric barrier. These are broadly categorized into uronium/aminium salts and phosphonium salts.
Uronium/Aminium Salts
These reagents are characterized by a C-O-N or C-N-N bond system and are among the most popular choices for difficult couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for hindered couplings. HATU generates highly reactive OAt-esters. The nitrogen atom in the 7-azabenzotriazole (HOAt) ring provides anchimeric assistance during the coupling reaction, further accelerating amide bond formation and minimizing racemization.[2] Its primary drawback is the potential for guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain.[2][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent that forms OBt-esters. While efficient, it is generally considered less potent than HATU for the most demanding couplings.[8] Like HATU, it carries the risk of guanidinylation.[8]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers coupling efficiency comparable to HATU but with significant safety and handling advantages.[2][4][9] COMU is based on OxymaPure® instead of the potentially explosive HOBt or HOAt, making it thermally more stable and less allergenic.[9][10] Its byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[9]
Phosphonium Salts
Phosphonium salts are an excellent alternative to uronium reagents, particularly when side reactions are a concern.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A powerful phosphonium reagent that also forms OBt-esters. It is highly efficient and, crucially, does not cause guanidinylation because it lacks the reactive aminium salt structure.[6][7] This allows it to be used in excess to drive slow reactions to completion without the risk of chain termination.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU. It generates the same highly reactive OAt-esters and is considered one of the most effective reagents for coupling N-methylated and other sterically demanding amino acids.[3][6][8] Like PyBOP, it is free from the risk of guanidinylation.
Acyl Fluoride Generators
For extremely hindered α,α-disubstituted amino acids, the in-situ generation of amino acid fluorides represents a powerful strategy.
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): This reagent efficiently converts N-protected amino acids into their corresponding acyl fluorides. These intermediates are small and highly reactive, allowing them to couple effectively where even potent onium salts may struggle.[4][11]
Caption: General activation mechanisms of onium salts.
Comparative Analysis of Leading Coupling Reagents
The choice of reagent depends on the specific context, including the degree of steric hindrance, the scale of the synthesis (solution vs. solid-phase), and cost and safety considerations.
| Reagent | Reagent Class | Active Intermediate | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | OAt-Ester | Extremely high reactivity, excellent for hindered couplings, low racemization risk.[7] | Higher cost, potential for guanidinylation side reaction, based on potentially explosive HOAt.[2][7] |
| COMU | Uronium/Aminium | Oxyma-Ester | Efficiency comparable to HATU, superior safety profile (non-explosive), water-soluble byproducts.[4][9][10] | Can be less stable in solution over long periods compared to phosphonium salts. |
| PyAOP | Phosphonium | OAt-Ester | Reactivity similar to HATU, no risk of guanidinylation , excellent for N-methylated amino acids.[3][6] | Byproducts can sometimes be challenging to remove in solution-phase synthesis. |
| TFFH | Acyl Fluoride Generator | Acyl Fluoride | Exceptionally effective for the most demanding α,α-disubstituted amino acids.[4] | Requires careful handling; the generated acyl fluoride is highly reactive. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling a hindered amino acid like Fmoc-Diethylglycine-OH. Note: These are generalized protocols; optimization for specific sequences is highly recommended.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the coupling of Fmoc-Diethylglycine-OH onto a deprotected N-terminal amine on a solid support.
Caption: Workflow for HATU-mediated solid-phase coupling.
Materials:
-
Fmoc-deprotected peptide-resin (1 equiv, e.g., 0.1 mmol scale)
-
Fmoc-Diethylglycine-OH (Fmoc-Deg-OH) (4 equiv, 0.4 mmol)
-
HATU (3.9 equiv, 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 equiv, 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel with agitation
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for at least 30 minutes in the reaction vessel.[12] Drain the solvent.
-
Activation Mixture Preparation (Pre-activation): In a separate vial, dissolve Fmoc-Deg-OH (4 equiv) and HATU (3.9 equiv) in a minimal volume of DMF (e.g., 2 mL for a 0.1 mmol scale). Add DIPEA (8 equiv) to the mixture. Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the entire activation mixture to the swollen resin. Agitate the vessel at room temperature. For a highly hindered amino acid like diethylglycine, a coupling time of 2-4 hours is recommended.
-
Reaction Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly with DMF and then Dichloromethane (DCM), and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates a complete reaction.
-
Troubleshooting Incomplete Coupling: If the test is positive, indicating an incomplete reaction, drain the vessel and repeat steps 2-4 (a "double coupling").
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1-minute washes) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Protocol 2: Solution-Phase Coupling of Diethylglycine using COMU
This protocol is suitable for fragment condensation or when solution-phase synthesis is preferred.
Materials:
-
N-Fmoc-Diethylglycine-OH (1 equiv)
-
Amine component (e.g., H-Phe-OMe·HCl) (1.1 equiv)
-
COMU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or Acetonitrile (ACN)
-
Reaction flask with magnetic stirring, under an inert atmosphere (N₂ or Argon)
Procedure:
-
Setup: To a clean, dry reaction flask under an inert atmosphere, add N-Fmoc-Diethylglycine-OH (1 equiv) and the amine component (1.1 equiv). Dissolve the components in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes to ensure the amine hydrochloride salt is fully neutralized.
-
Initiation: Add COMU (1.1 equiv) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting carboxylic acid is consumed. Reaction times can range from 1 to 6 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally with brine. The water-soluble byproducts of COMU are effectively removed during these washes.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the final product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent potency; steric hindrance is too high; peptide aggregation on resin. | 1. Double Couple: Repeat the coupling step with fresh reagents.[7] 2. Switch Reagent: Move to a more potent reagent (e.g., from HBTU to HATU or PyAOP).[3] 3. Increase Time/Temp: Extend the reaction time or carefully increase the temperature (e.g., to 40-50°C). |
| Racemization | Prolonged activation time; use of a strong base. | 1. Minimize Pre-activation: Add the activation mixture to the amine component immediately after it is prepared. 2. Use a Weaker Base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM).[6] 3. Choose Additives: Ensure use of additives like HOAt or Oxyma, which are superior to HOBt in suppressing racemization.[6] |
| Chain Termination (SPPS) | Guanidinylation of N-terminus by excess uronium reagent. | 1. Use Stoichiometric Reagents: Use near-equimolar amounts of the uronium reagent relative to the amino acid.[7] 2. Switch to Phosphonium Salt: Use PyBOP or PyAOP, which do not cause this side reaction.[7] |
Conclusion
The successful incorporation of sterically hindered amino acids like diethylglycine is a challenging yet achievable goal in modern peptide synthesis. Success hinges on moving beyond traditional coupling reagents and embracing the power of modern onium salts. Reagents such as HATU, COMU, and PyAOP provide the high reactivity needed to overcome significant steric barriers while minimizing side reactions. By understanding the mechanisms of these reagents and implementing robust, well-monitored protocols, researchers can confidently navigate the steric maze and unlock the full potential of these valuable building blocks in their synthetic endeavors.
References
- The Battle Against Bulk: A Comparative Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
- Comparative study of methods to couple hindered peptides. PubMed.
- The Gauntlet of Bulk: A Researcher's Guide to Coupling Reagents for Hindered Amino Acids. Benchchem.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Published November 5, 2015.
- Optimizing coupling reagents for sterically hindered amino acids like Fmoc-Orn(N3). Benchchem.
- Coupling Reagents. Aapptec Peptides.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Published June 7, 2022.
- Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids. Benchchem.
- α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Published May 1, 2011.
- Recent development of peptide coupling reagents in organic synthesis.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Published August 6, 2025.
- COMU: a third generation of uronium-type coupling reagents. PubMed.
- Dipeptide Syntheses via Activated α-Amino Esters. Published December 4, 2024.
- COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. Published November 30, 2009.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Published April 29, 2024.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis. Published June 13, 2014.
- Practical N-to-C peptide synthesis with minimal protecting groups.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Published December 13, 2007.
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- 6. benchchem.com [benchchem.com]
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- 8. peptide.com [peptide.com]
- 9. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
analytical techniques for peptides containing 2-Amino-2-ethylbutanoic acid
An Application Guide to the Analytical Characterization of Peptides Containing 2-Amino-2-ethylbutanoic Acid
Abstract
The incorporation of non-proteinogenic amino acids into peptide therapeutics is a key strategy for enhancing their stability, potency, and pharmacokinetic profiles.[1][2] this compound (Iva), a non-proteinogenic α,α-disubstituted amino acid, is of particular interest due to the unique structural constraints it imposes. Its gem-diethyl group at the α-carbon provides significant steric bulk and hydrophobicity, influencing peptide conformation and resistance to enzymatic degradation.[3] However, these same properties present unique challenges for analytical characterization. This guide provides an in-depth exploration of the primary analytical techniques—liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy—for the comprehensive analysis of Iva-containing peptides, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Implications of this compound
This compound is an achiral amino acid analog that, when incorporated into a peptide backbone, restricts the available conformational space. This often promotes the formation of stable helical or turn structures. Analytically, the presence of Iva necessitates a tailored approach for several reasons:
-
Increased Hydrophobicity: The ethyl side chains significantly increase the peptide's hydrophobicity, which directly impacts chromatographic retention behavior.[3]
-
Altered Mass Spectrometric Fragmentation: The absence of a proton on the α-carbon prevents typical fragmentation pathways, requiring careful interpretation of tandem mass spectrometry (MS/MS) data for sequence confirmation.
-
Unique Spectroscopic Signatures: The ethyl groups provide distinct signals in Nuclear Magnetic Resonance (NMR) spectra, which can be leveraged for structural confirmation.
A multi-faceted analytical strategy is therefore essential for the complete and accurate characterization of these modified peptides, ensuring their identity, purity, and structural integrity.[4][5]
Chromatographic Purity Assessment: Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC)
Reversed-phase liquid chromatography is the cornerstone for assessing the purity of synthetic peptides.[6] The separation is based on the hydrophobic interactions between the peptide and the non-polar stationary phase.[7] For Iva-containing peptides, their inherent hydrophobicity must be carefully considered when developing separation methods.
Causality Behind Method Development
The inclusion of Iva typically leads to a significant increase in retention time compared to analogous peptides containing proteinogenic amino acids like Alanine or Glycine. This is a direct consequence of the enhanced hydrophobic interaction between Iva's ethyl groups and the C18 stationary phase. The method development goal is to achieve a sharp, symmetrical peak for the main peptide, well-resolved from any synthesis-related impurities such as deletion sequences or incompletely deprotected species.[6] The use of an ion-pairing agent like trifluoroacetic acid (TFA) is critical; it neutralizes the charge on basic residues and sharpens peak shape.[8]
Experimental Protocol: RP-UPLC Purity Analysis
-
Instrumentation: A UPLC system equipped with a tunable UV detector is recommended for its high resolution and speed.
-
Column Selection: A robust, high-efficiency C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is a suitable starting point. The small particle size enhances peak efficiency.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL. The choice of diluent is critical to ensure complete dissolution.[6]
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C (elevated temperature can improve peak shape for hydrophobic peptides).
-
Injection Volume: 2 µL
-
UV Detection: 220 nm
-
Elution Gradient: A gradient tailored to the peptide's hydrophobicity is required. A typical screening gradient is shown in Table 1.
-
Data Presentation: UPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, sub-2 µm particle size | High resolution for complex impurity profiles. |
| Mobile Phase A | 0.1% TFA in Water | Ion-pairing agent for sharp peaks. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for eluting hydrophobic peptides. |
| Gradient | 5-65% B over 10 minutes | A starting point; must be optimized for resolution. |
| Temperature | 40-60 °C | Reduces viscosity and can improve peak symmetry. |
| Detection | 210-230 nm | Wavelengths for optimal peptide bond absorbance.[6] |
Visualization: UPLC Workflow
Caption: Workflow for RP-UPLC peptide purity analysis.
Molecular Weight and Sequence Verification: Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and primary amino acid sequence of a peptide.[4] Electrospray ionization (ESI) is the preferred method for generating intact gas-phase peptide ions, which are then analyzed to determine their mass-to-charge ratio (m/z).
Tandem Mass Spectrometry (MS/MS) for Sequencing
For sequence verification, tandem mass spectrometry (MS/MS) is employed. A specific peptide ion (the precursor) is isolated and then fragmented, typically through Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed to reveal the amino acid sequence.[9] In low-energy CID, fragmentation primarily occurs at the peptide bonds, generating b- and y-type ions.[10]
The Iva Challenge in Fragmentation
Standard peptides fragment predictably. However, α,α-disubstituted amino acids like Iva lack an α-hydrogen, which alters the fragmentation mechanism. This can lead to:
-
Suppressed Fragmentation: Cleavage at the N-terminal side of Iva can be less favorable.
-
Unusual Fragment Ions: The fragmentation pattern may be less straightforward than the classic b/y ion ladder, making automated sequencing by software challenging if the modification is not properly defined.[11]
Manual interpretation is often required, looking for a mass difference of 113.084 Da (the residue mass of Iva) between adjacent fragment ions.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides both separation and accurate mass measurement.
-
LC Conditions: Use the UPLC method developed for purity analysis. The eluent is directed into the MS source post-UV detection.
-
MS Parameters (Positive ESI Mode):
-
Full Scan (MS1): Acquire data over a mass range that includes the expected charge states of the peptide (e.g., m/z 400-2000). This confirms the molecular weight of the intact peptide.
-
Tandem MS (MS2): Use Data-Dependent Acquisition (DDA) to automatically select the most intense ions from the MS1 scan for fragmentation.
-
Collision Energy: Apply a collision energy ramp (e.g., 20-40 eV) to ensure efficient fragmentation across the peptide backbone.
-
-
Data Analysis:
-
MS1 Spectrum: Deconvolute the isotopic envelope of the peptide's multiple charge states to determine its monoisotopic mass. Compare this to the theoretical mass.
-
MS2 Spectrum: Manually or with specialized software, annotate the fragment ions. Identify the b- and y-ion series, paying close attention to the mass shift corresponding to the Iva residue.
-
Data Presentation: Key Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Gentle ionization method suitable for peptides. |
| Analyzer | Q-TOF or Orbitrap | Provides high mass accuracy (<5 ppm) for confident formula determination. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | Automates the selection of precursors for MS/MS analysis. |
| Fragmentation | Collision-Induced Dissociation (CID) | Standard method for generating b- and y-ion series. |
| Mass Accuracy | < 5 ppm | Crucial for distinguishing between isobaric species and confirming elemental composition. |
Visualization: MS/MS Fragmentation of a Peptide with Iva
Caption: Fragmentation map for a peptide containing Iva.
Three-Dimensional Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS confirms the primary structure, NMR spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution.[12][13] This is particularly relevant for Iva-containing peptides, as Iva is often incorporated to induce a specific, stable conformation.
NMR Principles for Peptide Analysis
A suite of 2D NMR experiments is used to first assign all the proton signals and then determine spatial proximities:
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[12]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 chemical bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), regardless of their position in the sequence. These NOEs are the basis for 3D structure calculation.[14]
Identifying Iva in the NMR Spectrum
The Iva residue provides unambiguous signals that aid in the assignment process. In the 1H NMR spectrum, the two ethyl groups give rise to a characteristic triplet (for the CH₃ groups) and a quartet (for the CH₂ groups). In the 13C NMR spectrum, the quaternary α-carbon of Iva has a distinct chemical shift.[15][16]
Experimental Protocol: General Workflow for NMR Structural Analysis
-
Sample Preparation: High sample purity (>95%) and concentration (1-5 mM) are critical for high-quality NMR data.[12][14] The peptide is typically dissolved in a 90% H₂O / 10% D₂O mixture to allow for observation of the amide protons.[14] The pH is usually maintained between 4 and 5 for stability and to slow amide proton exchange.[14]
-
Data Acquisition: Acquire a set of 2D NMR spectra (TOCSY, COSY, NOESY) on a high-field NMR spectrometer (≥ 600 MHz).
-
Resonance Assignment: Systematically assign all proton resonances to their respective amino acids in the peptide sequence. The characteristic ethyl signals of Iva serve as a key starting point for this process.
-
Structural Calculation:
-
Identify and quantify cross-peaks from the NOESY spectrum.
-
Convert NOE intensities into upper-limit distance restraints.
-
Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy these experimental restraints.
-
-
Structure Validation: Assess the quality of the final ensemble of structures using established metrics.
Visualization: NMR Structure Determination Workflow
Caption: General workflow for NMR-based peptide structure determination.
Conclusion
The analytical characterization of peptides containing this compound requires a sophisticated, multi-technique approach. RP-UPLC is essential for determining purity, while high-resolution LC-MS/MS provides definitive confirmation of molecular weight and primary sequence, albeit with interpretation challenges due to Iva's unique fragmentation behavior. Finally, NMR spectroscopy offers unparalleled insight into the three-dimensional structure that Iva helps to define. By integrating these powerful analytical tools, researchers and drug developers can gain a comprehensive understanding of their Iva-containing peptides, ensuring quality, consistency, and a solid foundation for further therapeutic development.
References
-
MDPI. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Monash University. (2022, May 14). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]
-
PubMed. (n.d.). Automated Synthesis and Purification of Hydrophobic Peptides. Retrieved from [Link]
-
Pure and Applied Chemistry. (n.d.). PEPTIDES AND PROTEINS BY MASS. Retrieved from [Link]
-
University of Zurich. (n.d.). peptide nmr. Retrieved from [Link]
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PubMed. (2024, October 9). LCMS/MS-Based Mining of the Peptaibiome: A Discovery of New Peptaibols. Retrieved from [Link]
-
National Institutes of Health. (2023, December 16). Chromatographic and mass spectroscopic guided discovery of Trichoderma peptaibiotics and their bioactivity. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Synthesis Services. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, March 27). Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography. Retrieved from [Link]
-
ChemRxiv. (n.d.). LCMS/MS-based mining of the peptaibiome: A discovery of new peptaibols. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
PubMed. (1977, November 11). Separation of Amino Acids and Peptides on Non-Polar Stationary Phases by High-Performance Liquid Chromatography. Retrieved from [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]
-
CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2024, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Agilent. (n.d.). Keys for enabling optimum peptide CharaCterizations. Retrieved from [Link]
-
arXiv. (n.d.). AIomics: exploring more of the proteome using mass spectral libraries extended by AI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
UQ eSpace. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Mass spectrometry of natural and synthetic peptide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
-
National Institutes of Health. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids. Retrieved from [Link]
-
ChemRxiv. (2024, August 21). LCMS/MS-based mining of the peptaibiome: A discovery of new peptaibols. Retrieved from [Link]
-
University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206. Retrieved from [Link]
-
PubMed. (2009, September 15). Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS/MS-based mining of the peptaibiome: A discovery of new peptaibols. Retrieved from [Link]
-
National Institutes of Health. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
-
Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Dealing with The Challenges of Sequence Variants. Retrieved from [Link]
-
PubMed. (n.d.). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Retrieved from [Link]
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- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
Application Note: A Strategic Guide to the HPLC Purification of Peptides Incorporating 2-Amino-2-ethylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-proteinogenic amino acids like 2-Amino-2-ethylbutanoic acid (Aeb), a close structural analog of α-aminoisobutyric acid (Aib), into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced conformational stability and proteolytic resistance. However, the unique physicochemical properties imparted by Aeb present significant challenges for purification, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This application note provides a comprehensive, in-depth guide to developing robust and efficient RP-HPLC purification protocols for Aeb-containing peptides. We will delve into the mechanistic principles, method development strategies, and detailed, field-tested protocols designed to overcome common hurdles such as poor peak shape, low recovery, and difficult separation of closely related impurities.
Introduction: The Challenge and Opportunity of Aeb-Containing Peptides
This compound (Aeb) is a Cα-tetrasubstituted α-amino acid characterized by the presence of two ethyl groups at its α-carbon.[1][2][3][4] This unique structure imparts significant steric hindrance, which strongly influences the conformational properties of the peptide backbone. Similar to its more studied counterpart, Aib, the inclusion of Aeb can induce and stabilize helical secondary structures, a desirable attribute for enhancing biological activity and metabolic stability.
However, the very properties that make Aeb a valuable tool in peptide design also complicate the downstream purification process. The steric bulk of Aeb can lead to incomplete couplings during solid-phase peptide synthesis (SPPS), resulting in a complex mixture of deletion sequences and other impurities.[5][6] Furthermore, the increased hydrophobicity and potential for aggregation of Aeb-containing peptides demand carefully optimized purification protocols to achieve the high purity required for therapeutic applications.[7][8][9]
This guide provides a systematic approach to navigating these challenges, enabling researchers to develop efficient and scalable purification methods.
Foundational Principles: RP-HPLC for Aeb-Peptide Purification
Reverse-Phase HPLC (RP-HPLC) is the cornerstone technique for peptide purification, separating molecules based on their relative hydrophobicity.[10] The process involves a non-polar stationary phase (typically silica particles chemically modified with alkyl chains like C18 or C8) and a polar mobile phase. Peptides are adsorbed onto the stationary phase and then selectively desorbed by a gradient of increasing organic solvent concentration.[11]
For Aeb-containing peptides, several factors must be carefully considered:
-
Increased Hydrophobicity: The two ethyl groups of Aeb contribute significantly to the overall hydrophobicity of the peptide, leading to stronger retention on RP-HPLC columns.[7][12] This can necessitate higher concentrations of organic solvent for elution.
-
Secondary Structure Effects: The stable secondary structures induced by Aeb can mask hydrophobic residues, altering the peptide's interaction with the stationary phase and potentially leading to broad or tailing peaks.
-
Aggregation: The increased hydrophobicity can also promote peptide self-association in aqueous solutions, which can negatively impact chromatographic performance and recovery.[9]
A Systematic Approach to Method Development
A successful purification strategy begins with a well-designed method development process on an analytical scale, which is then scaled up for preparative purification.[13]
Workflow for Aeb-Peptide Purification
Caption: Overall workflow for the purification of Aeb-containing peptides.
Part 1: Analytical Method Development Protocol
This phase aims to achieve baseline separation of the target peptide from its major impurities.
1. Column Selection: The choice of stationary phase is critical.
-
Initial Recommendation: Begin with a wide-pore (300 Å) C18 column.[14] The wide pores are essential to allow large peptides to access the bonded phase surface. C18 columns provide high hydrophobicity and are a standard starting point for most peptides.[5]
-
Alternative for Highly Hydrophobic Peptides: If the Aeb-containing peptide is strongly retained or shows poor peak shape on a C18 column, a C8 column should be evaluated.[5] The shorter alkyl chains of a C8 column reduce hydrophobicity, leading to shorter retention times and potentially improved peak symmetry.[5]
2. Mobile Phase Optimization:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent, neutralizing the charge on basic amino acid residues and minimizing undesirable interactions with residual silanols on the stationary phase, which significantly improves peak shape.[13][]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile (ACN). ACN is the most common organic solvent for peptide separations due to its low viscosity and UV transparency.[13]
3. Initial Scouting Gradient:
-
Objective: To determine the approximate ACN concentration required to elute the peptide.
-
Protocol:
-
Equilibrate an analytical C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size) with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small amount of the crude peptide solution.
-
Run a fast, linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the chromatogram at 214 nm and 280 nm.
-
The retention time of the main peak will indicate the approximate %B needed for elution.
-
4. Gradient Optimization:
-
Objective: To improve the resolution between the target peptide and closely eluting impurities.
-
Protocol:
-
Based on the scouting run, design a shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 40% B in the scouting run, a new gradient could be 20% to 60% B over 40 minutes.
-
The gradient slope is a critical parameter. A shallower gradient (e.g., 0.5-1% B per minute) increases the interaction time with the stationary phase and generally improves resolution.[13]
-
5. Temperature Control:
-
Elevating the column temperature (e.g., to 40-60°C) can be beneficial.[16] It reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks.[16] Temperature can also alter selectivity by affecting peptide conformation, potentially resolving co-eluting peaks.
Part 2: Preparative Purification Protocol
Once an optimized analytical method is established, it can be scaled up for preparative purification.
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, Mobile Phase A or a solution with a small amount of organic solvent (like DMSO or DMF, followed by dilution with Mobile Phase A) is effective.[]
-
Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove any particulate matter that could clog the column.
2. Scale-Up Calculation and Column Loading:
-
The gradient and flow rate must be adjusted for the larger diameter of the preparative column. A simple formula for adjusting the flow rate is:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]
-
-
Peptide loading capacity depends on the column dimensions and the solubility of the peptide under the loading conditions. It is often determined empirically, starting with a conservative load and gradually increasing it in subsequent runs.
3. Preparative Run and Fraction Collection:
-
Protocol:
-
Equilibrate the preparative column (e.g., 21.2 x 250 mm) with the starting mobile phase conditions.
-
Load the prepared sample onto the column.
-
Run the scaled-up gradient.
-
Collect fractions throughout the elution of the target peak and its surrounding impurities. The size of the fractions will depend on the peak width and the desired resolution.
-
4. Post-Purification Analysis and Processing:
-
Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.
-
Combine the fractions that meet the desired purity specifications.
-
Remove the organic solvent (ACN) and TFA through lyophilization (freeze-drying).[13] This yields the purified peptide as a stable, fluffy powder.
Data and Parameter Summary
| Parameter | Analytical HPLC | Preparative HPLC | Rationale & Key Considerations |
| Column | C18 or C8, 3-5 µm, 300 Å, 4.6 x 150/250 mm | C18 or C8, 5-10 µm, 300 Å, 21.2 x 250 mm or larger | Wide-pore (300 Å) is crucial for peptides.[14] Start with C18; use C8 for very hydrophobic peptides.[5] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA is a standard ion-pairing agent for excellent peak shape.[13][] |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | ACN is the preferred organic modifier.[13] |
| Flow Rate | ~1.0 mL/min | Scale-up based on column diameter (e.g., 15-20 mL/min) | Flow rate must be adjusted to maintain linear velocity during scale-up. |
| Gradient Slope | 0.5 - 2% B / min | Same as analytical | A shallow gradient is key for resolving complex mixtures.[17] |
| Temperature | 25 - 60 °C | 25 - 60 °C | Higher temperatures can improve peak shape and alter selectivity.[16] |
| Detection | 214 nm (peptide bond), 280 nm (Trp, Tyr) | 214 nm, 280 nm | 214 nm provides a more universal signal for all peptides. |
| Sample Load | µg to low mg | mg to g scale | Loading is limited by peptide solubility and resolution requirements. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Secondary interactions with silanols- Peptide aggregation- Sub-optimal mobile phase | - Ensure 0.1% TFA is in both mobile phases.- Increase column temperature.- Try a different stationary phase (e.g., C8 or a different brand). |
| Poor Resolution | - Gradient is too steep- Inappropriate column chemistry | - Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).- Screen different columns (C18 vs. C8) and mobile phase modifiers (e.g., formic acid for MS compatibility).[18] |
| Low Recovery | - Irreversible adsorption to the column- Peptide precipitation on the column | - Use a wide-pore, well-deactivated column.- Ensure the sample is fully solubilized before injection.- For very hydrophobic peptides, sometimes adding a small amount of isopropanol to Mobile Phase B can help.[16] |
| Split Peaks | - Peptide conformational isomers- Column degradation or void | - Increase column temperature to facilitate interconversion between conformers.- If the issue persists, check column performance with a standard and replace if necessary. |
Conclusion
The purification of peptides containing this compound requires a methodical and informed approach to RP-HPLC. The inherent hydrophobicity and conformational rigidity imparted by Aeb residues necessitate careful optimization of the stationary phase, mobile phase, and gradient conditions. By starting with a systematic analytical method development process and then carefully scaling up to a preparative scale, researchers can successfully achieve high-purity Aeb-containing peptides. The protocols and strategies outlined in this application note provide a robust framework for overcoming the unique challenges associated with these promising therapeutic molecules, ultimately accelerating their development from the research bench to clinical applications.
References
-
YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [Link]
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LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Chromatography Online. Retrieved from [Link]
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Grace. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
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Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
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AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
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Smith, A. I., & McDowall, A. W. (n.d.). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. Humana Press. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ChemBK. (n.d.). alpha-amino-2-ethylbutanoic acid. Retrieved from [Link]
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Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 21-42). American Chemical Society. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). alpha-Amino-2-ethylbutanoic acid. PubChem. Retrieved from [Link]
-
Wang, X., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Larsen, E. K., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A. Retrieved from [Link]
-
Molbase. (2025). This compound. Retrieved from [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-2-ethylbutanoate. PubChem. Retrieved from [Link]
-
Agyei, D., et al. (2022). Bioprocess Challenges to the Isolation and Purification of Bioactive Peptides. Request PDF. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Schifano, N. P., et al. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. Probiotics and Antimicrobial Proteins. Retrieved from [Link]
-
Schifano, N. P. (2021). Investigation of the role of hydrophobic amino acids on the structure-activity relationship in ponericin l1 from neoponera goeldii. Rowan Digital Works. Retrieved from [Link]
-
Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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Toth, I., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules. Retrieved from [Link]
-
GenicBio. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]
-
Wang, X., et al. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Application Note: A Robust Mass Spectrometry-Based Workflow for the Characterization of Diethylglycine-Containing Peptides
Abstract
The incorporation of non-canonical amino acids, such as diethylglycine (Deg), into peptide therapeutics is a rapidly advancing strategy in drug development to enhance proteolytic stability, conformational rigidity, and pharmacokinetic properties.[1][2] The unique structural features of these modified peptides, however, present distinct analytical challenges for their characterization by mass spectrometry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective analysis of diethylglycine-containing peptides. We present a detailed, field-proven workflow, from sample preparation and liquid chromatography to mass spectrometry and data analysis, with a focus on the underlying scientific principles that govern each experimental choice.
Introduction: The Analytical Imperative for Diethylglycine Peptides
Diethylglycine, a non-proteinogenic amino acid, is characterized by a gem-diethyl group at its α-carbon.[1][3] This bulky, sterically hindered side chain can significantly influence the physicochemical properties of a peptide, including its ionization efficiency and fragmentation behavior in a mass spectrometer.[4] Consequently, a tailored analytical approach is paramount for the accurate identification and characterization of these molecules. This guide will detail a robust workflow designed to address the specific challenges posed by diethylglycine-containing peptides, ensuring high-quality, reproducible data for confident decision-making in research and development.
The Unique Chemistry of Diethylglycine and Its Mass Spectrometric Implications
The gem-diethyl group of diethylglycine introduces significant steric hindrance around the adjacent peptide bonds. This can impact several key aspects of mass spectrometry analysis:
-
Ionization Efficiency: The bulky, hydrophobic nature of the diethyl group may enhance the surface activity of the peptide, potentially leading to improved ionization efficiency in electrospray ionization (ESI).[5][6]
-
Fragmentation Patterns: Collision-induced dissociation (CID) of peptides typically results in cleavage of the peptide backbone, producing characteristic b- and y-ions.[7][8] The steric hindrance from the diethylglycine residue may influence the fragmentation pathways, potentially favoring or disfavoring cleavage at specific sites.[4][9]
-
Chromatographic Separation: The presence of diethylglycine can alter the hydrophobicity of a peptide, necessitating careful optimization of liquid chromatography methods to achieve adequate separation from isomers and impurities.[10][11][12]
Experimental Workflow: A Step-by-Step Guide
The following sections detail a comprehensive protocol for the analysis of diethylglycine-containing peptides.
Sample Preparation: Ensuring High-Quality Data from the Outset
Proper sample preparation is critical for successful mass spectrometry analysis.[13][14] The goal is to obtain a clean, salt-free sample in a solvent compatible with ESI-MS.
Protocol 1: Standard Sample Preparation for Synthetic Diethylglycine Peptides
-
Initial Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent. A good starting point is 50:50 (v/v) acetonitrile:water with 0.1% formic acid.[15] For peptides with solubility issues, small amounts of isopropanol or other organic solvents can be tested.
-
Desalting (if necessary): If the peptide synthesis and purification process involved non-volatile salts (e.g., NaCl, PBS), desalting is mandatory.[15] Use a C18 solid-phase extraction (SPE) cartridge.
-
Equilibrate the SPE cartridge with 100% acetonitrile.
-
Wash the cartridge with 0.1% formic acid in water.
-
Load the peptide sample.
-
Wash the cartridge again with 0.1% formic acid in water to remove salts.
-
Elute the peptide with a solution of 50-80% acetonitrile in water with 0.1% formic acid.
-
-
Final Concentration: Dry the eluted peptide in a vacuum centrifuge and reconstitute in the final injection solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to the desired concentration (typically 1-10 µM).
Causality Behind the Choices:
-
Formic Acid: The addition of a dilute organic acid like formic acid is crucial for protonating the peptide, which is necessary for detection in positive ion mode ESI-MS.[15]
-
Acetonitrile: This organic solvent is commonly used in reversed-phase chromatography and helps to solubilize the peptide and promote efficient desolvation during the ESI process.[15]
-
Desalting: Salts can suppress the ionization of the target peptide and form adducts, complicating the mass spectrum.[15]
Liquid Chromatography: Achieving Optimal Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating peptides prior to mass spectrometry.[12][16]
Protocol 2: RP-HPLC for Diethylglycine Peptides
-
Column: A C18 column with a particle size of 1.7-2.5 µm is recommended for high-resolution separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often beneficial for separating closely related peptide species.[17] A typical starting gradient could be:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
60-65 min: 2% B
-
-
Flow Rate: 0.2-0.4 mL/min for analytical scale columns.
-
Column Temperature: 30-40 °C to improve peak shape and reproducibility.
Expertise in Action: The presence of the hydrophobic diethylglycine residue may increase the retention time of the peptide. Therefore, the gradient may need to be adjusted to ensure elution within a reasonable timeframe.
Mass Spectrometry: Unveiling the Molecular Identity
A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is recommended for accurate mass determination and confident identification of fragment ions.
Table 1: Recommended Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions by protonation.[18] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Source Temperature | 100 - 150 °C | Aids in the desolvation of droplets in the ESI source. |
| Sheath and Aux Gas | Instrument Dependent | Fine-tuned to stabilize the spray and promote desolvation. |
| Full Scan (MS1) Resolution | > 60,000 | Enables accurate mass determination of the precursor ion. |
| MS/MS (MS2) Acquisition | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions for fragmentation. |
| Fragmentation Method | Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) | Efficiently fragments the peptide backbone to generate informative b- and y-ions.[8] |
| Collision Energy | Stepped or Normalized | Varies the energy to ensure a comprehensive fragmentation pattern. |
| MS/MS (MS2) Resolution | > 15,000 | Provides accurate mass measurement of fragment ions for confident identification. |
Data Analysis: Interpreting the Fragmentation Spectra
The primary goal of MS/MS data analysis is to confirm the amino acid sequence of the diethylglycine-containing peptide.
Predicted Fragmentation of Diethylglycine Peptides
The presence of diethylglycine (Deg) will result in a mass shift in the b- and y-ion series. The residue mass of diethylglycine is 129.0946 Da. When analyzing the MS/MS spectrum, one should look for mass differences between adjacent b- or y-ions corresponding to the residue masses of the amino acids in the sequence.
Diagram 1: Fragmentation of a Hypothetical Peptide (Ala-Deg-Gly)
Caption: Predicted b- and y-ion series for a peptide containing diethylglycine.
Potential for Unique Fragmentation Pathways
The steric bulk of the diethylglycine residue may lead to the formation of diagnostic fragment ions. For instance, cleavage of the Cα-C bond of the diethylglycine residue could result in a characteristic neutral loss. Researchers should be vigilant for unexpected fragment ions that could serve as a signature for the presence of diethylglycine.
Visualizing the Workflow
Diagram 2: Overall Workflow for Mass Spectrometry Analysis of Diethylglycine-Containing Peptides
Caption: A comprehensive workflow for the analysis of diethylglycine peptides.
Conclusion
The mass spectrometric analysis of diethylglycine-containing peptides requires a thoughtful and systematic approach. By understanding the unique chemical properties of this non-canonical amino acid and implementing the optimized protocols detailed in this application note, researchers can achieve high-quality, reliable data for the confident characterization of these important therapeutic candidates. The workflow presented here provides a solid foundation for the successful analysis of this emerging class of molecules.
References
-
Van Heijst, G. N., et al. (2019). Non-canonical Amino Acid Labeling in Proteomics and Biotechnology. PubMed. Available at: [Link]
-
Gundry, R. L., et al. (2021). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. Available at: [Link]
-
Winter, D., et al. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science. Available at: [Link]
-
Kowalik, P., et al. (2015). Derivatization of peptides for improved detection by mass spectrometry. Mass Spectrometry Reviews. Available at: [Link]
-
Chem-Impex. (n.d.). Diethylglycine. Chem-Impex. Available at: [Link]
-
Waliczek, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. G-Biosciences. Available at: [Link]
-
Gundry, R. L., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. Available at: [Link]
-
PubChem. (n.d.). N,N-Diethylglycine. PubChem. Available at: [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson. Available at: [Link]
-
Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. Available at: [Link]
-
ResearchGate. (n.d.). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Goettig, P., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. ResearchGate. Available at: [Link]
-
Goettig, P., & Budisa, N. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Available at: [Link]
-
Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson. Available at: [Link]
-
PubChem. (n.d.). N,N-Diethylglycine hydrochloride. PubChem. Available at: [Link]
-
Clemmer, D. E., et al. (2001). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. Analytical Chemistry. Available at: [Link]
-
Coon, J. J., et al. (2008). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Das, S., & Laskar, A. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. arXiv. Available at: [Link]
-
Lomeli, S. H., et al. (2009). Modifying the Charge State Distribution of Proteins in Electrospray Ionization Mass Spectrometry by Chemical Derivatization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- Yates, J. R., et al. (1995). Method for correlating a peptide fragment mass spectrum with amino acid sequences derived from a database. Google Patents.
-
Kelleher, N. L. (2006). Top-down proteomics. Wikipedia. Available at: [Link]
-
Aebersold, R., & Goodlett, D. R. (2001). Mass spectrometry in proteomics. Chemical Reviews. Available at: [Link]
-
Wysocki, V. H., et al. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology. Available at: [Link]
-
Morand, K., et al. (1993). Oxidation of peptides during electrospray ionization. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Clemmer, D. E., & Jarrold, M. F. (1997). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. Journal of the American Chemical Society. Available at: [Link]
-
Noble, W. S., & MacCoss, M. J. (2012). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of Proteome Research. Available at: [Link]
-
Gaskell, S. J. (1997). Electrospray: principles and practice. Journal of Mass Spectrometry. Available at: [Link]
-
Kaul, R., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research. Available at: [Link]
-
Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Tabb, D. L., et al. (2003). Method to compare collision-induced dissociation spectra of peptides: potential for library searching and subtractive analysis. Analytical Chemistry. Available at: [Link]
-
Fricker, L. D., et al. (2011). Limitations of mass spectrometry-based peptidomic approaches. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Stein, S. E. (2018). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. researchgate.net [researchgate.net]
- 6. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 17. benchchem.com [benchchem.com]
- 18. verifiedpeptides.com [verifiedpeptides.com]
Topic: 2-Amino-2-ethylbutanoic Acid for Inducing Specific Peptide Conformations
An Application Note and Protocols for Researchers
Introduction: Beyond Flexibility - Engineering Predictable Peptide Architectures
In the realm of peptide science and drug discovery, the inherent flexibility of the peptide backbone presents both an opportunity and a challenge. While flexibility can be crucial for biological function, it often leads to reduced binding affinity, susceptibility to proteolytic degradation, and poor pharmacokinetic properties.[1][2] The introduction of conformational constraints is a powerful strategy to overcome these limitations, pre-organizing the peptide into its bioactive conformation.[3] 2-Amino-2-ethylbutanoic acid, also known as α,α-diethylglycine (Deg), is a non-proteinogenic, α,α-disubstituted amino acid that serves as a potent tool for precisely controlling peptide secondary structure.[4][5]
The replacement of the α-hydrogen with a second alkyl group dramatically restricts the available conformational space (φ and ψ dihedral angles) of the peptide backbone.[6][7] This guide provides a comprehensive overview of the mechanistic principles behind Deg-induced conformational control, detailed protocols for its incorporation into synthetic peptides, and methods for the structural characterization of the resulting molecules.
The Mechanistic Basis of Conformational Constraint
The conformational preferences of an amino acid residue within a peptide are typically visualized using a Ramachandran plot. For standard proteinogenic amino acids, a wide range of φ and ψ angles are permissible. However, for α,α-disubstituted amino acids, steric hindrance from the gem-dialkyl groups severely limits this conformational freedom.
The presence of two ethyl groups on the α-carbon of this compound creates significant steric clashes that restrict the backbone dihedral angles to specific regions of the Ramachandran plot. Unlike the smaller α-aminoisobutyric acid (Aib), which strongly promotes helical conformations (specifically 3(10)-helices), the bulkier diethyl groups of Deg favor more extended structures.[4][6][8] Theoretical calculations and experimental evidence suggest that Deg residues predominantly stabilize fully extended (C5) or β-turn conformations.[5]
Figure 1: Logical flow from amino acid structure to peptide conformation.
Comparative Conformational Propensities
The choice of α,α-disubstituted amino acid allows for a degree of control over the resulting secondary structure. The following table summarizes the general conformational tendencies:
| α,α-Disubstituted Amino Acid | Structure | Predominant Induced Conformation(s) |
| α-Aminoisobutyric acid (Aib) | gem-dimethyl | 3(10)-helix, α-helix[9][10] |
| This compound (Deg) | gem-diethyl | Fully extended (C5), β-turns[4][5] |
| α,α-Dipropylglycine (Dpg) | gem-dipropyl | Fully extended (C5), β-turns |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The incorporation of sterically hindered amino acids like Deg into a growing peptide chain requires optimized coupling conditions to overcome the slow reaction kinetics.[11][12] This protocol outlines a robust method for the efficient incorporation of Fmoc-Deg-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Deg-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Activation and Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
-
Coupling of Fmoc-Deg-OH (Optimized for Steric Hindrance):
-
Pre-activation: In a separate vial, dissolve Fmoc-Deg-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow to pre-activate for 10-15 minutes.
-
Extended Coupling: Add the pre-activated mixture to the deprotected resin and allow the coupling reaction to proceed for 4-6 hours. A double coupling may be necessary for quantitative results.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: After coupling, wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Deg-containing peptides.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[14]
Materials:
-
Purified, lyophilized peptide
-
CD-grade solvents (e.g., methanol, trifluoroethanol (TFE), phosphate buffer)
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen solvent. A typical concentration is 0.1-0.2 mg/mL.
-
Ensure the final absorbance in the far-UV region (190-250 nm) is below 1.5.
-
-
Instrument Setup:
-
Set the spectrophotometer to scan from 260 nm to 190 nm.
-
Use a bandwidth of 1.0 nm, a step size of 0.5 nm, and a scan speed of 50 nm/min.
-
Average at least three scans for both the sample and the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum using the solvent-filled cuvette.
-
Record the spectrum of the peptide solution.
-
-
Data Processing and Interpretation:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg = recorded ellipticity
-
MRW = mean residue weight (molecular weight / number of residues)
-
l = path length in cm
-
c = concentration in g/L
-
-
Analyze the resulting spectrum for characteristic secondary structure features.
-
Protocol 3: Detailed Structural Characterization by 2D NMR Spectroscopy
NMR spectroscopy provides atomic-level resolution of peptide structure and conformation in solution.[7]
Materials:
-
Purified, lyophilized peptide (1-2 mg)
-
Deuterated solvent (e.g., CD₃OH, TFE-d₂, H₂O/D₂O 9:1)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å). This is crucial for determining secondary structure.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C/¹⁵N labeled samples for optimal sensitivity).
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Constraints: Identify key NOE cross-peaks. For example, a strong dNN(i, i+1) NOE is indicative of an extended conformation, while a series of dαN(i, i+3) or dαN(i, i+4) NOEs suggest helical structures.
-
Structure Calculation: Use the identified NOE distance constraints, along with dihedral angle constraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Expected Spectroscopic Signatures
| Conformation | CD Spectral Features | Key NMR NOE Patterns |
| Random Coil | Strong negative band around 198 nm. | Weak or absent sequential NOEs. |
| β-turn/Extended | Weak negative band ~215-225 nm, positive band ~195-200 nm. | Strong sequential dαN(i, i+1) and dNN(i, i+1) NOEs. For turns, specific cross-strand NOEs may be visible. |
| 3(10)-Helix | Negative bands at ~205 nm and ~220 nm (less intense than α-helix). | Series of dαN(i, i+2) and dαN(i, i+3) connectivities. |
Troubleshooting and Field-Proven Insights
-
Poor Coupling Efficiency of Deg: If a Kaiser test indicates incomplete coupling, perform a second coupling reaction. Using alternative coupling reagents like DIC/Oxyma can sometimes improve efficiency for sterically hindered residues.
-
Peptide Aggregation: Peptides rich in hydrophobic residues like Deg can be prone to aggregation, leading to poor yields and purification difficulties. Synthesizing on a PEG-based resin can improve solvation of the growing peptide chain.[11]
-
Interpreting CD Spectra: The presence of aromatic residues can interfere with far-UV CD spectra. Always compare spectra of related sequences to dissect the contributions of the backbone versus side chains.
-
NMR Signal Overlap: In larger peptides, resonance overlap can complicate spectral analysis. Acquiring data at different temperatures or in different solvents can help resolve overlapping signals. For complex cases, ¹³C and ¹⁵N isotopic labeling is highly recommended.
Conclusion
This compound is a valuable building block for peptide chemists and drug designers seeking to impose specific, non-helical conformations on peptide backbones. Its unique steric profile favors extended and turn structures, offering a complementary approach to the helix-inducing properties of Aib. By leveraging optimized synthetic protocols and detailed spectroscopic analysis, researchers can rationally design and validate conformationally defined peptides with enhanced stability and biological activity, paving the way for the next generation of peptide-based therapeutics and research tools.[15][16]
References
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
Gong, Y. D., & Kim, S. Y. (2018). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. Polymers, 10(11), 1234. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
MDPI. (n.d.). Conformationally Constrained Peptides. In Encyclopedia. [Link]
-
Toniolo, C., et al. (2000). A spectroscopic and molecular mechanics investigation on a series of AIB-based linear peptides and a peptide template, both containing tryptophan and a nitroxide derivative as probes. Biopolymers, 53(2), 169-181. [Link]
-
Wei, S., et al. (2024). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. Nature Chemistry. [Link]
-
Reese, D. R., et al. (2007). Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 3(10)-helix former. Physical Chemistry Chemical Physics, 9(35), 4843-4853. [Link]
-
Oba, M., et al. (2020). Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups. ACS Biomaterials Science & Engineering, 6(11), 6079-6086. [Link]
-
Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358. [Link]
-
Liskamp, R. M. J., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 844. [Link]
-
Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Central European Journal of Chemistry, 4(3), 351-370. [Link]
-
Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Fairlie, D. P. (2018). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Kritzer, J. A. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 7(7), 1165-1173. [Link]
-
Liskamp, R. M. J., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 844. [Link]
-
Fletcher, J. T., & Gunning, P. T. (2017). Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. Chemistry – A European Journal, 23(62), 15698-15707. [Link]
-
Burgess, K. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(22), 7431-7442. [Link]
-
Kumar, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1535-1554. [Link]
-
Albericio, F., & Carpino, L. A. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-based Drug Discovery. Royal Society of Chemistry. [Link]
-
Balaram, P. (1990). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L-Ala and Aib-L-Val sequences. Biopolymers, 30(7-8), 793-804. [Link]
-
Teixeira, V. H., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10078. [Link]
-
Balaram, P., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278. [Link]
-
Wang, J. (2007). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. [Link]
-
Lu, Y., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(4), 935-946. [Link]
-
Tanaka, M., et al. (2022). Isolated α-turn and incipient γ-helix. Organic Letters. [Link]
-
Gellman, S. H. (2012). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin-Madison. [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
-
Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
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- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
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- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectroscopic and molecular mechanics investigation on a series of AIB-based linear peptides and a peptide template, both containing tryptophan and a nitroxide derivative as probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 310-helix former - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 15. encyclopedia.pub [encyclopedia.pub]
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Application Notes & Protocols: The Strategic Use of Diethylglycine in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
N,N-Diethylglycine (Deg), a non-proteinogenic amino acid derivative, has emerged as a versatile and powerful tool in the drug discovery and development pipeline. Its unique structural and physicochemical properties offer medicinal chemists and pharmacologists a strategic advantage in overcoming common challenges related to peptide stability, drug delivery, and modulation of biological targets. This guide provides an in-depth exploration of the applications of diethylglycine, detailing its role as a conformational constraint in peptides, a modulator of drug properties, a precursor for complex bioactive molecules, and a key player in neuropharmacology. We present field-proven protocols and mechanistic insights to empower researchers to effectively leverage this unique building block in their therapeutic design strategies.
Introduction: Understanding N,N-Diethylglycine (Deg)
N,N-Diethylglycine is an alpha-amino acid where the amino group of glycine is substituted with two ethyl groups.[1] This seemingly simple modification imparts significant properties that are highly advantageous in medicinal chemistry. The presence of the bulky, hydrophobic ethyl groups introduces steric hindrance and alters the electronic and conformational landscape of molecules into which it is incorporated. This makes it a valuable building block for creating novel molecular architectures and enhancing the therapeutic potential of parent compounds.[2]
Physicochemical Properties
A clear understanding of the fundamental properties of diethylglycine is crucial for its effective application. These properties dictate its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Synonyms | Deg-OH, 2-(diethylamino)acetic acid, 3-Aminopentane-3-carboxylic acid | [1][3] |
| CAS Number | 2566-29-2 | [3] |
| Molecular Formula | C₆H₁₃NO₂ | [1][3] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 97-98% (typical commercial grade) | [3][4] |
| Storage | 0-8 °C | [3] |
Core Applications in Drug Discovery
The utility of diethylglycine spans several critical areas of drug development, from early-stage peptide design to the optimization of small molecule drug candidates.
Peptide and Peptidomimetic Synthesis: Engineering Conformation and Stability
Peptide-based therapeutics often suffer from poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids like diethylglycine is a proven strategy to mitigate these issues.[5]
Causality & Expertise: The gem-diethyl groups at the α-carbon of diethylglycine sterically restrict the available conformational space of the peptide backbone. This constraint can be exploited to stabilize specific secondary structures, such as fully extended (C5) conformations or β-turns, depending on the adjacent amino acid sequence.[6] This conformational rigidity can lock the peptide into its bioactive form, enhancing receptor binding affinity, and can also shield susceptible peptide bonds from enzymatic degradation by proteases.
Caption: Workflow for incorporating diethylglycine in Solid-Phase Peptide Synthesis (SPPS).
Enhancing Physicochemical Properties of Drugs
A significant hurdle in drug development is optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Diethylglycine is increasingly used as a building block to improve the solubility and bioavailability of drug candidates.[3]
Causality & Expertise: The tertiary amine of diethylglycine offers a site for protonation, which can enhance aqueous solubility. Concurrently, the ethyl groups increase lipophilicity, which can improve membrane permeability. By incorporating a diethylglycine moiety, chemists can fine-tune the hydrophilic-lipophilic balance (HLB) of a molecule, a critical factor for oral bioavailability.
Caption: Conceptual model of how diethylglycine enhances drug properties.
Precursor for Bioactive Compound Synthesis
Diethylglycine serves as a versatile starting material or intermediate in the synthesis of more complex molecules, including those with potential applications in treating neurological disorders.[2][3] Its structure provides a synthetically useful scaffold containing both a carboxylic acid and a tertiary amine, allowing for diverse chemical modifications.
Caption: Diethylglycine as a versatile precursor in multi-step organic synthesis.
A Key Metabolite in Neuropharmacology
A compelling application of diethylglycine is found in its role as an active metabolite. The non-opioid analgesic propacetamol is hydrolyzed in vivo to acetaminophen and N,N-diethylglycine (DEG).[7] Research has shown that this resulting DEG is not an inert byproduct; rather, it functions as a full agonist at glycine transporters GlyT1 and GlyT2.[7]
Causality & Expertise: By acting as an agonist on glycine transporters, diethylglycine can inhibit the reuptake of glycine from the synaptic cleft. This leads to an increased extracellular concentration of glycine, thereby enhancing glycinergic neurotransmission. This mechanism is believed to contribute to the analgesic effects of propacetamol and represents a promising strategy for treating neuropathic pain.[7]
Caption: Mechanism of diethylglycine in enhancing glycinergic neurotransmission.
Experimental Protocols
The following protocols are provided as a guide for researchers. They are based on established methodologies and should be adapted based on the specific requirements of the target molecule and available laboratory equipment.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Diethylglycine
This protocol describes the manual incorporation of a diethylglycine residue into a peptide sequence using standard Fmoc chemistry.
Trustworthiness: This protocol is a self-validating system based on widely accepted principles of solid-phase peptide synthesis.[8] Each step (deprotection, coupling, washing) is designed to be driven to completion, and success can be monitored using qualitative tests like the Kaiser (ninhydrin) test.
Materials:
-
Fmoc-protected amino acid resin (e.g., TentaGel S RAM)
-
Fmoc-Diethylglycine-OH (Fmoc-Deg-OH)
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N-Methylmorpholine (NMM)
-
Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: Anhydrous DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Methodology:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for 30-60 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of the deprotection solution and agitate for another 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Expertise Note: A positive Kaiser test (deep blue beads) confirms the presence of a free primary/secondary amine.
-
-
Coupling of Fmoc-Diethylglycine:
-
In a separate vial, dissolve Fmoc-Deg-OH (4 eq. relative to resin loading), HCTU (4 eq.), and NMM (8 eq.) in a minimal amount of anhydrous DMF.
-
Allow this activation mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. Expertise Note: The steric bulk of diethylglycine may require a longer coupling time or double coupling for difficult sequences.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Trustworthiness Check: Perform a Kaiser test. A negative result (yellow/clear beads) indicates successful coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin.
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide, dissolve it in a suitable solvent (e.g., water/acetonitrile), and purify by reversed-phase HPLC.[8]
-
References
-
Title: Diethylglycine. Source: Chem-Impex. [Link]
-
Title: N,N-Diethylglycine | C6H13NO2 | CID 74151. Source: PubChem, National Institutes of Health. [Link]
-
Title: N,N-Diethylglycine hydrochloride | C6H14ClNO2 | CID 458470. Source: PubChem, National Institutes of Health. [Link]
-
Title: Sourcing High-Purity Diethylglycine: A Guide for Researchers and Manufacturers. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Title: Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Source: MDPI. [Link]
-
Title: The Role of Diethylglycine in Advanced Chemical Synthesis and Biochemical Studies. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Title: N,N-Dimethylglycine | C4H9NO2 | CID 673. Source: PubChem, National Institutes of Health. [Link]
-
Title: Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Source: Raines Lab, University of Wisconsin–Madison. [Link]
-
Title: Context-dependent conformation of diethylglycine residues in peptides. Source: PubMed, National Institutes of Health. [Link]
-
Title: Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Title: Current response of GlyRα1-3 after DEG application with and without... Source: ResearchGate. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Context-dependent conformation of diethylglycine residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raineslab.com [raineslab.com]
Crafting Next-Generation Peptide Therapeutics: A Guide to Incorporating 2-Amino-2-ethylbutanoic Acid
Abstract
The rational design of peptide-based therapeutics often necessitates the incorporation of non-natural amino acids to overcome inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational specificity.[1][2][3] 2-Amino-2-ethylbutanoic acid (Deg), a sterically hindered α,α-disubstituted amino acid, represents a powerful tool in this endeavor. Its unique structural properties can induce specific secondary structures, enhance resistance to enzymatic degradation, and ultimately refine the pharmacological profile of peptide analogs.[4][5] This comprehensive guide provides detailed application notes and robust protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the critical aspects of coupling strategies, reagent selection, and post-synthesis characterization, empowering researchers to leverage the full potential of this versatile building block in drug discovery and development.
Introduction: The Rationale for α,α-Disubstituted Amino Acids in Peptide Design
The therapeutic promise of peptides is often hampered by their rapid in vivo degradation by proteases and their inherent conformational flexibility, which can lead to non-specific binding and reduced potency.[2] The introduction of α,α-disubstituted amino acids, such as this compound, addresses these challenges by introducing a quaternary α-carbon.[5][6] This substitution sterically shields the adjacent peptide bonds from enzymatic cleavage and restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices and turns.[7][8][9]
This compound, with its two ethyl groups at the α-position, offers a unique conformational landscape compared to the more commonly studied α-aminoisobutyric acid (Aib). While Aib is a strong promoter of helical structures, the bulkier ethyl groups of Deg can induce different conformational preferences, potentially leading to novel peptide architectures with distinct biological activities.[5][7][10] The ethyl side chains also contribute to increased hydrophobicity, which can influence membrane interactions and pharmacokinetic properties.[4]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [11][12][13] |
| Molecular Weight | 131.17 g/mol | [12][13] |
| Synonyms | α,α-diethylglycine, Deg | [12][14] |
| Appearance | White solid | [11] |
| Solubility | Soluble in water, slightly soluble in alcohol, insoluble in ether. | [11] |
Strategic Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The gold standard for creating custom peptides is the iterative process of Fmoc-based solid-phase peptide synthesis (SPPS).[15] However, the steric hindrance of this compound presents a significant challenge to standard coupling protocols, often resulting in incomplete reactions and low yields.[16][17] Overcoming this hurdle requires a carefully optimized synthetic strategy.
Workflow for Fmoc-SPPS of Deg-Containing Peptides
The following diagram illustrates the general workflow for incorporating Fmoc-Deg-OH into a growing peptide chain.
Caption: General workflow for the incorporation of this compound.
Critical Step: Optimizing the Coupling Reaction
The success of synthesizing Deg-containing peptides hinges on achieving high coupling efficiency. Due to the steric bulk of the α,α-diethyl moiety, standard coupling reagents like DCC/HOBt are often inefficient.[18] More potent activating agents are required to overcome the steric hindrance and drive the reaction to completion.[16]
Recommended Coupling Reagents for Hindered Amino Acids:
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Uronium Salt | Forms highly reactive OAt active esters; considered a superior choice for many difficult couplings.[16] |
| HBTU | Uronium Salt | Forms reactive OBt active esters; a widely used and effective reagent.[16] |
| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility.[19] |
| PyAOP | Phosphonium Salt | Generally associated with lower racemization levels and has been successfully used for sterically demanding couplings.[18] |
Protocol 1: Manual Solid-Phase Coupling of Fmoc-Deg-OH
This protocol outlines the manual coupling of Fmoc-Deg-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Deg-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Deg-OH and HATU in a minimal amount of DMF.
-
Add DIPEA to the activation mixture and vortex briefly.
-
Note: Pre-activation time should be minimized to reduce the risk of racemization.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C). Microwave-assisted SPPS can also significantly enhance coupling efficiency.[17]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. A positive result (blue beads) signifies an incomplete reaction, and a second coupling should be performed.
-
Caption: Step-by-step workflow for the coupling of Fmoc-Deg-OH.
Cleavage, Deprotection, and Purification
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions with sensitive amino acid residues.[20][21]
Protocol 2: Cleavage and Global Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v). The choice of scavengers depends on the peptide sequence.[22]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin in a sealed reaction vessel.
-
Stir or agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Slowly add the TFA solution to a 10-fold excess of cold diethyl ether with vigorous stirring.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Characterization and Analysis of Deg-Containing Peptides
Thorough characterization is essential to confirm the identity and purity of the synthesized peptide. A combination of analytical techniques is recommended.[23][24][25]
Recommended Analytical Techniques:
| Technique | Purpose | Information Obtained |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification | Determines the purity of the crude peptide and is used to isolate the target peptide.[26] |
| Mass Spectrometry (MS) | Identity confirmation | Verifies the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and MALDI-TOF are common methods.[23][27] |
| Tandem Mass Spectrometry (MS/MS) | Sequence verification | Fragments the peptide to confirm the amino acid sequence, including the position of the Deg residue.[23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural analysis | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[23][24] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis | Determines the presence and relative amounts of secondary structural elements (e.g., helices, sheets) induced by the Deg residue.[24] |
Conclusion and Future Perspectives
The incorporation of this compound into peptide sequences is a powerful strategy for developing next-generation therapeutics with enhanced stability and defined conformations. While its steric bulk necessitates optimized coupling protocols, the use of potent activating reagents and careful monitoring can ensure successful synthesis. The protocols and guidelines presented here provide a robust framework for researchers to explore the potential of Deg-containing peptides in their drug discovery programs. Future research will likely focus on further elucidating the precise conformational effects of Deg in different sequence contexts and exploring its application in a wider range of therapeutic areas, from antimicrobial peptides to enzyme inhibitors.[3][4][28]
References
-
Seebach, D., & Gessier, F. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Journal of the American Chemical Society, 123(49), 12222-12227. [Link]
-
Seebach, D., & Gessier, F. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 66(25), 8433-8442. [Link]
-
Di Grazia, G., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2911-2921. [Link]
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Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
ChemBK. alpha-amino-2-ethylbutanoic acid. [Link]
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Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349-357. [Link]
-
Vita, C., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(38), 12458-12464. [Link]
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry, 16(10), 982-987. [Link]
-
Karle, I. L., & Balaram, P. (1990). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Biochemistry, 29(28), 6747-6756. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
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Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-357. [Link]
-
Request PDF. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 95206, alpha-Amino-2-ethylbutanoic acid. [Link]
-
Mol-Instincts. This compound. [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Request PDF. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides: The Aib Conformational Probe. [Link]
-
J-Stage. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. [Link]
-
Request PDF. (2017). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers, 55(3), 217-226. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
MySkinRecipes. 4-((2-amino-2-oxoethyl)amino)butanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 437603, Ethyl 2-amino-2-ethylbutanoate. [Link]
-
Next Peptide. (S)-Ethyl 2-amino-2-methylbutanoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. [Link]
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: current applications and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707. [Link]
-
Wang, L., et al. (2022). Peptide Drug: Design and Clinical Applications. Journal of Medicinal Chemistry, 65(15), 10343-10375. [Link]
-
ResearchGate. (2021). Peptide-Based Drugs: Development and Therapeutic Applications. [Link]
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Gihi Chemicals Co.,Limited. This compound; CAS 2566-29-2. [Link]
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Synthonix, Inc. This compound. [Link]
-
Hamada, Y., & Shioiri, T. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical & Pharmaceutical Bulletin, 69(4), 303-313. [Link]
-
AAPPTEC. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
MDPI. (2022). Membrane-Active Peptides and Their Potential Biomedical Application. [Link]
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Application Note: High-Throughput Enzymatic Stability Assays for Peptides Incorporating Diethylglycine (Deg)
Introduction: Overcoming the Proteolytic Barrier in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency but are often hampered by their susceptibility to enzymatic degradation in biological environments. This inherent instability leads to a short in-vivo half-life, limiting bioavailability and therapeutic efficacy. A primary strategy to overcome this challenge is the site-specific incorporation of unnatural amino acids designed to protect the peptide backbone from proteolytic cleavage.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting enzymatic stability assays for peptides modified with α,α-diethylglycine (Deg). Diethylglycine is an α,α-disubstituted amino acid that introduces significant steric hindrance around the adjacent peptide bonds, effectively shielding them from the active sites of proteases.[1][2] This guide explains the rationale behind this protective mechanism, offers detailed, validated protocols for assessing peptide stability in various biological matrices, and provides a framework for robust data analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Principles and Rationale: The Power of Steric Hindrance
The enzymatic degradation of peptides is a highly specific process where proteases recognize and bind to a particular sequence of amino acids, subsequently catalyzing the hydrolysis of a target peptide bond. The effectiveness of this process relies on the precise fit of the peptide substrate into the enzyme's active site.
The Diethylglycine Shield: A Mechanistic Overview
The incorporation of an α,α-disubstituted amino acid like diethylglycine at or near a proteolytic cleavage site fundamentally disrupts this interaction.
-
Steric Hindrance: The two ethyl groups on the α-carbon of Deg create a bulky, three-dimensional shield. This steric bulk physically prevents the peptide backbone from adopting the extended conformation required to fit into the narrow active site cleft of many common proteases, such as trypsin and chymotrypsin.[1][2][3]
-
Conformational Rigidity: The presence of α,α-disubstituted amino acids restricts the conformational freedom of the peptide backbone, making it more rigid.[4] This pre-organization can further disfavor the conformational changes needed for the enzyme to bind and cleave the peptide.
By replacing a native amino acid with Deg, particularly at the P1 or P1' position relative to a known cleavage site, a peptide can be rendered significantly more resistant to degradation without necessarily compromising its interaction with the intended biological target.
Logical Workflow for Stability Assessment
The following diagram illustrates the logical progression of experiments described in this guide, moving from general stability in complex biological fluids to specific enzymatic challenges.
Caption: Workflow for assessing the enzymatic stability of Deg-modified peptides.
Experimental Protocols
These protocols are designed to be self-validating through the inclusion of appropriate controls. The primary analytical method for quantification is LC-MS, which offers high sensitivity and specificity for tracking the disappearance of the parent peptide over time.[5]
Protocol 1: Stability in Human Plasma
This assay provides a broad assessment of a peptide's stability in a physiologically relevant matrix containing a complex mixture of proteases.
Materials:
-
Test Peptides (Native and Deg-modified), lyophilized
-
Control Peptide (a known stable peptide)
-
Human Plasma (pooled, heparinized), stored at -80°C
-
Acetonitrile (ACN), LC-MS grade
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Incubator or water bath at 37°C
-
Centrifuge
-
HPLC or UPLC system coupled to a Mass Spectrometer (LC-MS)
Procedure:
-
Peptide Stock Preparation: Prepare 1 mM stock solutions of the test and control peptides in an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Plasma Thawing: Thaw frozen human plasma in a 37°C water bath until just thawed. Keep on ice until use. Pre-clear the plasma by centrifuging at 14,000 x g for 10 minutes at 4°C to remove cryoprecipitates.
-
Reaction Initiation: In a microcentrifuge tube, pre-warm 475 µL of the cleared human plasma to 37°C for 5 minutes.
-
To initiate the reaction, add 25 µL of the 1 mM peptide stock solution to the plasma (final peptide concentration: 50 µM). Vortex gently to mix. This is your T=0 sample point for quenching, but the timer starts now.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity by adding the 50 µL aliquot to a tube containing 150 µL of ice-cold "Stop Solution" (Acetonitrile with 1% Formic Acid and an internal standard, if used). The high concentration of organic solvent will precipitate plasma proteins and denature enzymes.
-
Protein Precipitation: Vortex the quenched samples vigorously for 30 seconds. Incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.
-
Sample Clarification: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS analysis.
Data Analysis:
-
Quantify the peak area of the parent peptide at each time point using LC-MS.
-
Normalize the peak area at each time point (Tx) to the peak area at T0.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
Protocol 2: Stability Against Specific Proteases (Trypsin/Chymotrypsin)
This assay determines the resistance of the peptide to specific, well-characterized endopeptidases.
Materials:
-
Test Peptides (Native and Deg-modified)
-
Trypsin (TPCK-treated) and/or Chymotrypsin, sequencing grade
-
Ammonium Bicarbonate (NH₄HCO₃) or Tris-HCl buffer
-
All other materials as listed in Protocol 1.
Procedure:
-
Buffer Preparation: Prepare a 50 mM NH₄HCO₃ buffer, pH 8.0.
-
Peptide Solution: Prepare a 100 µM solution of each peptide in the assay buffer.
-
Enzyme Stock: Prepare a 1 mg/mL stock solution of trypsin or chymotrypsin in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine 98 µL of the peptide solution with 2 µL of the enzyme stock solution (Enzyme:Substrate ratio of 1:50 by mass).
-
Incubation and Sampling: Incubate the reaction at 37°C. At designated time points (e.g., 0, 10, 30, 60, 180 minutes), withdraw a 20 µL aliquot.
-
Quenching: Immediately quench the reaction by adding the aliquot to 80 µL of 5% Formic Acid.
-
Sample Analysis: Vortex and transfer the quenched sample to an HPLC vial for LC-MS analysis.
Protocols 3 & 4: Stability in Simulated Gastric and Intestinal Fluids (SGF/SIF)
These assays are critical for assessing the potential for oral delivery, as they mimic the harsh enzymatic and pH conditions of the gastrointestinal tract.[6][7][8]
SGF Reagent Preparation (USP Standard): [6][7]
-
Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in 7.0 mL of HCl and sufficient water to make 1000 mL.
-
The final solution should have a pH of approximately 1.2. Warm to 37°C before use.
Procedure:
-
Reaction Initiation: Pre-warm 950 µL of SGF to 37°C. Add 50 µL of a 2 mM peptide stock solution (final concentration: 100 µM).
-
Incubation and Sampling: Incubate at 37°C with gentle agitation. At time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot.
-
Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of 1 M Tris-HCl buffer, pH 9.0, to neutralize the acid and inactivate the pepsin. Add 200 µL of ice-cold ACN to precipitate the enzyme.
-
Sample Processing: Vortex, centrifuge at 16,000 x g for 10 minutes, and transfer the supernatant for LC-MS analysis.
SIF Reagent Preparation (USP Standard): [6][7]
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water.
-
Add 10.0 g of pancreatin and mix. Adjust the pH to 6.8 with 0.2 N NaOH or 0.2 N HCl. Dilute with water to 1000 mL. Warm to 37°C before use.
Procedure:
-
Reaction Initiation: Pre-warm 950 µL of SIF to 37°C. Add 50 µL of a 2 mM peptide stock solution (final concentration: 100 µM).
-
Incubation and Sampling: Incubate at 37°C with gentle agitation. At time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot. SIF poses a greater stability hurdle than SGF for many peptides.[7]
-
Quenching: Immediately quench the reaction by adding the aliquot to 200 µL of ice-cold ACN with 1% Formic Acid.
-
Sample Processing: Vortex, centrifuge at 16,000 x g for 10 minutes, and transfer the supernatant for LC-MS analysis.
LC-MS Analysis Workflow
Caption: General workflow for LC-MS based quantification of peptide stability.
Data Presentation and Interpretation
Quantitative data from these assays should be tabulated to allow for direct comparison between the native peptide and its Deg-modified analogue.
Table 1: Example Stability Data for Peptide-X vs. Peptide-X(Deg)
| Assay Matrix | Peptide | Half-Life (t½) in minutes | % Remaining at 4 hours |
| Human Plasma | Native Peptide-X | 45 ± 5 | < 1% |
| Peptide-X(Deg) | > 1440 (24h) | 92 ± 4% | |
| Trypsin (1:50) | Native Peptide-X | 12 ± 2 | 0% |
| Peptide-X(Deg) | > 360 | 98 ± 2% | |
| SGF (pH 1.2) | Native Peptide-X | > 120 | 95 ± 3% |
| Peptide-X(Deg) | > 120 | 97 ± 2% | |
| SIF (pH 6.8) | Native Peptide-X | 28 ± 4 | < 5% |
| Peptide-X(Deg) | 550 ± 30 | 78 ± 5% |
Data are presented as mean ± SD from three independent experiments (n=3).
Interpretation: In this example, the native Peptide-X is rapidly degraded in plasma and SIF, and is extremely sensitive to trypsin. The incorporation of a single diethylglycine residue (Peptide-X(Deg)) results in a dramatic increase in stability across all proteolytic conditions, highlighting the effectiveness of this modification strategy. Both peptides are stable in the acidic, low-enzyme environment of SGF, indicating that degradation is primarily enzyme-driven.
Conclusion
The strategic incorporation of diethylglycine is a powerful tool for enhancing the enzymatic stability of therapeutic peptides. The protocols detailed in this application note provide a robust and reproducible framework for quantifying this stability enhancement in vitro. By systematically evaluating peptides in plasma, against specific proteases, and in simulated gastrointestinal fluids, researchers can generate the critical data needed to select promising, stable candidates for further pre-clinical development. The use of high-precision LC-MS analytics ensures the trustworthiness and accuracy of the stability assessments, forming a cornerstone of modern peptide drug discovery.
References
-
Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Agilent Technologies. Available at: [Link]
-
Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Publications. Available at: [Link]
-
Doneanu, A., et al. (2012). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America. Available at: [Link]
-
Hosseinzadeh, P., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Molecules. Available at: [Link]
-
Gleeson, J. P., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics. Available at: [Link]
-
Pinho, C., et al. (2019). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova. Available at: [Link]
-
Aina, O. H., et al. (2012). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. HIV/AIDS - Research and Palliative Care. Available at: [Link]
-
Lassman, M. E., et al. (2010). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. Nature Methods. Available at: [Link]
-
Zhang, H., et al. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. International Journal of Molecular Sciences. Available at: [Link]
-
Bjoern, H., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central - NIH. Available at: [Link]
-
IQVIA Laboratories. (n.d.). Quantitative Assays for Peptides using LC-MS. IQVIA. Available at: [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics. Available at: [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Karle, I. L., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. PubMed. Available at: [Link]
-
Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available at: [Link]
-
Zhang, L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]
-
Miller, S. J., et al. (2014). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology. Available at: [Link]
-
Glaser, R. (n.d.). Mass spectrometry for the quantification of bioactive peptides in biological fluids. New Home Pages of Dr. Rainer Glaser. Available at: [Link]
-
Balse, P. M., et al. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Science. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Strategies for Improving Peptide Stability and Delivery | Semantic Scholar [semanticscholar.org]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]
Probing Peptide Landscapes: An Application Guide to NMR Studies of Peptides Incorporating 2-Amino-2-ethylbutanoic Acid
Introduction: The Structural Significance of α,α-Disubstituted Amino Acids
In the realm of peptide science and drug development, the conformational landscape of a peptide is intrinsically linked to its biological activity, stability, and therapeutic potential. The introduction of non-proteinogenic amino acids is a powerful strategy to modulate these properties. Among these, α,α-disubstituted amino acids, such as 2-Amino-2-ethylbutanoic acid (also known as α,α-diethylglycine or Deg), offer a unique tool for conformational constraint. The gem-diethyl substitution at the α-carbon sterically restricts the available Ramachandran (φ, ψ) space, guiding the peptide backbone into specific secondary structures. Understanding the precise conformational impact of incorporating Deg is paramount for the rational design of peptidomimetics with enhanced pharmacological profiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for conducting Nuclear Magnetic Resonance (NMR) studies on peptides containing this compound. We will delve into the underlying principles, provide step-by-step protocols for synthesis and NMR analysis, and offer insights into the interpretation of spectroscopic data to elucidate the three-dimensional structure and dynamics of these modified peptides.
The Conformational Dichotomy of this compound
Unlike its simpler analog, α-aminoisobutyric acid (Aib), which strongly promotes helical conformations, this compound exhibits a more nuanced conformational behavior. The bulkier ethyl groups introduce a greater degree of steric hindrance, leading to a context-dependent adoption of either a fully extended (C5) or a helical (310- or α-helix) conformation.[1][2] This conformational plasticity makes the empirical determination of structure via NMR spectroscopy an indispensable step in the characterization of Deg-containing peptides.
The choice between an extended or helical structure is often dictated by the nature of the adjacent amino acid residues. For instance, in tetrapeptides of the sequence Boc-Xxx-Deg-Xxx-Deg-OMe, when Xxx is Gly or Leu, the Deg residues tend to adopt a fully extended conformation.[1][2] Conversely, the presence of a proline residue can induce a folded β-turn conformation.[1][2] This highlights the critical interplay of local and global forces in shaping the peptide's final architecture.
Experimental Workflow: From Synthesis to Structure
A robust NMR study of a Deg-containing peptide involves a multi-step workflow, from the synthesis of the peptide to the final structure calculation. Each step requires careful consideration to ensure the acquisition of high-quality, interpretable data.
Caption: Experimental workflow for NMR studies of Deg-containing peptides.
Part 1: Peptide Synthesis and Purification
The synthesis of peptides containing non-canonical amino acids like this compound is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. Both Fmoc and Boc protection strategies can be employed, with the choice depending on the overall peptide sequence and desired cleavage conditions.
Protocol 1: Fmoc-based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a generic Deg-containing peptide on a rink amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Deg-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and Methanol, and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity of the purified peptide is then confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Part 2: NMR Sample Preparation and Data Acquisition
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The peptide should be dissolved in a deuterated solvent at a concentration suitable for NMR, typically in the range of 1-5 mM.[3]
Protocol 2: NMR Sample Preparation
Materials:
-
Purified, lyophilized peptide
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O with a pH buffer)
-
NMR tube (high precision)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh an appropriate amount of the lyophilized peptide to achieve the desired concentration in the final NMR sample volume (typically 500-600 µL).
-
Dissolve the peptide in the chosen deuterated solvent in a small vial. Gentle vortexing can aid dissolution.
-
If the sample contains any particulate matter, filter it through a small syringe filter to prevent it from interfering with the NMR measurement.
-
Transfer the clear solution to a clean, dry NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
A standard set of two-dimensional (2D) NMR experiments is required for the complete resonance assignment and structure determination of a peptide.
Recommended 2D NMR Experiments:
| Experiment | Information Provided |
| COSY (Correlation Spectroscopy) | Shows through-bond correlations between J-coupled protons, typically within 2-3 bonds. Useful for identifying adjacent protons in amino acid side chains. |
| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).[3] Crucial for identifying the type of amino acid. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons that are close in space (typically < 5 Å), irrespective of whether they are in the same residue or not.[3] This is the primary experiment for obtaining distance restraints for structure calculation. |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Similar to NOESY, but particularly useful for molecules of intermediate size where the NOE may be close to zero. |
Part 3: Data Analysis and Structure Determination
The analysis of the 2D NMR spectra is a systematic process that leads to the determination of the peptide's three-dimensional structure.
Caption: Logical flow of NMR data analysis for peptide structure determination.
Resonance Assignment
The first step is to assign all the proton resonances to their respective atoms in the peptide sequence.
-
Spin System Identification: Using the TOCSY spectrum, identify the complete spin systems for each amino acid residue.[3] The characteristic chemical shifts and cross-peak patterns allow for the identification of the amino acid type. For this compound, a characteristic spin system will be observed for the two ethyl groups.
-
Sequential Assignment: The NOESY/ROESY spectrum is then used to link the identified spin systems in the correct order. This is achieved by observing sequential NOEs between the amide proton (NH) of one residue and the α-proton (Hα) of the preceding residue (dαN(i, i+1)), or between the amide protons of adjacent residues (dNN(i, i+1)).
Identification of Key NOEs for Deg Conformational Analysis
The pattern of NOEs involving the Deg residue provides direct evidence for its local conformation.
-
For an Extended (C5) Conformation:
-
A strong intra-residue NOE between the NH and the CβH₂ protons of the ethyl groups is expected.
-
Sequential NOEs will be dominated by dαN(i, i+1) connectivities.
-
-
For a Helical Conformation:
-
A strong sequential NOE between the NH of the following residue and the CβH₂ protons of the Deg residue (dβN(i, i+1)) is indicative of a turn or helical structure.
-
The presence of dNN(i, i+1) sequential connectivities also supports a helical conformation.
-
Table of Expected NOEs for Deg Conformations:
| NOE Type | Extended (C5) Conformation | Helical Conformation |
| Intra-residue NH to Side Chain | Strong NH(i) to CβH₂(i) | Weak to medium NH(i) to CβH₂(i) |
| Sequential dαN(i, i+1) | Strong | Medium to weak |
| Sequential dNN(i, i+1) | Weak or absent | Medium to strong |
| Sequential dβN(i, i+1) | Weak or absent | Medium to strong |
Structure Calculation and Refinement
Once a significant number of NOEs have been identified and assigned, the NOE intensities are converted into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of 2.5 Å, 3.5 Å, and 5.0 Å, respectively). These distance restraints, along with any dihedral angle restraints derived from J-coupling constants, are used as input for structure calculation programs that employ algorithms like distance geometry or restrained molecular dynamics. The result is an ensemble of structures that are consistent with the experimental NMR data.
Complementary Approaches: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can serve as a powerful complementary tool to NMR spectroscopy. MD simulations can be used to:
-
Explore the conformational landscape of the peptide in different solvent environments.
-
Refine the NMR-derived structures.
-
Provide insights into the dynamic behavior of the peptide that may not be directly observable by NMR.[4][5]
Conclusion
The incorporation of this compound into peptides provides a fascinating avenue for controlling their conformation and, consequently, their biological function. NMR spectroscopy is the preeminent technique for elucidating the structural consequences of such modifications at atomic resolution. By following the systematic approach outlined in this guide—from careful synthesis and sample preparation to rigorous data acquisition and analysis—researchers can unlock the structural secrets of Deg-containing peptides, paving the way for the design of novel and more effective peptide-based therapeutics.
References
-
Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Balaji Rao, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278. [Link]
-
Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Balaji Rao, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. PubMed, PMID: 10798371. [Link]
- Zerbe, O., & Bader, A. (n.d.). Peptide/Protein NMR. Retrieved from a publicly available online resource.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22.
-
van der Spoel, D., & de Groot, B. L. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. Proteins: Structure, Function, and Genetics, 53(2), 265-275. [Link]
-
Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from a publicly available online resource.
-
PubChem. (n.d.). alpha-Amino-2-ethylbutanoic acid. Retrieved from [Link]
- Solve. (n.d.). NMR sample preparation guidelines. Retrieved from a publicly available online resource.
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
- Copps, J., Murphy, R. F., & Lovas, S. (2005). Molecular Dynamics Simulations of Peptides. Methods in Molecular Biology, 298, 115-135.
-
Peptide 2.0 Inc. (n.d.). Custom Peptide Synthesis. Retrieved from [Link]
Sources
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Context-dependent conformation of diethylglycine residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Enhancing Peptide Therapeutics with 2-Amino-2-ethylbutanoic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the biological activity of peptides modified with the non-canonical amino acid, 2-Amino-2-ethylbutanoic acid.
Introduction: Overcoming the Limitations of Peptide-Based Drugs
Peptide-based therapeutics offer remarkable specificity and efficacy, mimicking natural signaling molecules to engage cellular targets with high precision.[1][2] However, their clinical utility is often hampered by two significant liabilities: poor conformational stability and rapid degradation by endogenous proteases.[3] The inherent flexibility of linear peptides means they exist in a conformational ensemble, with only a fraction adopting the specific three-dimensional structure required for receptor binding. Furthermore, the ubiquitous presence of proteases in biological systems leads to rapid cleavage of peptide bonds, resulting in short in vivo half-lives.
The incorporation of non-canonical amino acids is a powerful strategy to address these challenges.[4][5] This guide focuses on this compound (AEEA), also known as α,α-diethylglycine, a non-proteinogenic α,α-disubstituted amino acid. Its unique gem-diethyl substitution at the α-carbon introduces significant local conformational constraints and steric hindrance, providing a robust tool for enhancing the therapeutic potential of peptides.
This document serves as a comprehensive guide, detailing the rationale, synthesis, and characterization of AEEA-modified peptides, complete with detailed protocols for evaluating their biological performance.
The Rationale: How this compound Transforms Peptide Properties
The decision to incorporate AEEA into a peptide sequence is driven by its profound impact on the molecule's physicochemical and biological properties. The gem-diethyl group at the α-carbon is the key structural feature responsible for these effects.
-
Enhanced Proteolytic Stability: The most immediate benefit is a dramatic increase in resistance to enzymatic degradation. Proteases recognize and bind to specific peptide sequences, but their catalytic machinery requires a certain degree of flexibility at the scissile bond. The bulky diethyl group sterically shields the adjacent peptide bonds, preventing the peptide from fitting into the enzyme's active site. This "steric shielding" significantly prolongs the peptide's half-life in biological fluids.[3]
-
Conformational Constraint: Natural L-amino acids have a wide range of allowed Ramachandran angles (phi/psi), contributing to peptide flexibility. The α,α-disubstitution in AEEA severely restricts the rotational freedom of the peptide backbone.[6][7] This forces the peptide into a more defined and stable secondary structure, often promoting the formation of α-helices or β-turns.[8] By "locking" the peptide into its bioactive conformation, AEEA modification can lead to increased receptor binding affinity and specificity.
-
Modulation of Physicochemical Properties: The ethyl groups increase the hydrophobicity of the amino acid residue, which can influence the peptide's overall solubility, aggregation propensity, and ability to permeate cell membranes.
The logical flow from structural modification to improved biological function is a cornerstone of modern peptide drug design.
Caption: Impact of this compound Modification.
Synthesis and Characterization Protocols
The synthesis of peptides containing AEEA is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) methodologies. The primary consideration is the potential for slower coupling kinetics due to the steric bulk of the amino acid derivative.
Protocol 3.1: Fmoc-SPPS of an AEEA-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing an AEEA residue using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids and Fmoc-AEEA-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
-
SPPS reaction vessel, shaker, HPLC system, Mass spectrometer
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate tube, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
AEEA Coupling (Special Consideration):
-
Rationale: The gem-diethyl group of Fmoc-AEEA-OH significantly hinders the reaction. To ensure complete coupling, a longer reaction time or a "double coupling" strategy is recommended.
-
Pre-activate Fmoc-AEEA-OH (3 eq.) as in step 3.
-
Add the activated solution to the resin and agitate for 4-6 hours.
-
Self-Validation: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.
-
If incomplete, drain the vessel and repeat the coupling step with a freshly prepared activated Fmoc-AEEA-OH solution (double coupling).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile) and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by Mass Spectrometry and analytical HPLC.
-
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3.2: Structural Analysis by Circular Dichroism (CD) Spectroscopy
Rationale: CD spectroscopy is a rapid, non-destructive technique to assess the secondary structure of peptides in solution. An increase in the mean residue ellipticity at 222 nm is a hallmark of increased α-helical content, a common outcome of AEEA incorporation.
Methodology:
-
Prepare stock solutions of both the native and AEEA-modified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Accurately determine the concentration of each peptide solution (e.g., by UV absorbance at 280 nm if Trp/Tyr are present, or by amino acid analysis).
-
Dilute the peptides to a final concentration of 25-50 µM in the same buffer.
-
Acquire CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Compare the spectra. A significant negative increase in the MRE at 208 nm and 222 nm for the AEEA-modified peptide relative to the native peptide indicates an induction or stabilization of an α-helical conformation.
| Peptide | MRE at 222 nm (deg·cm²·dmol⁻¹) | Interpretation |
| Native Peptide | -4,500 | Predominantly random coil |
| AEEA-Modified Peptide | -18,000 | Significant α-helical content |
| Table 1: Representative CD spectroscopy data comparing a native peptide to its AEEA-modified analog. |
Protocols for Assessing Biological Activity
Once synthesized and characterized, the impact of the AEEA modification on biological function must be rigorously tested.
Protocol 4.1: In Vitro Proteolytic Stability Assay
Rationale: This assay directly tests the hypothesis that AEEA modification enhances resistance to enzymatic degradation. The disappearance of the full-length peptide over time is monitored by HPLC.
Methodology:
-
Prepare 1 mg/mL stock solutions of the native and AEEA-modified peptides in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of a relevant protease (e.g., Trypsin at 1 mg/mL in the same buffer).
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.
-
Analyze the samples by reverse-phase HPLC, monitoring the peak area of the intact, full-length peptide at 220 nm.
-
Plot the percentage of remaining intact peptide against time for both the native and modified peptides.
-
Calculate the half-life (t½) for each peptide. A significantly longer half-life for the AEEA-modified peptide confirms enhanced stability.
| Peptide | Half-life (t½) in presence of Trypsin |
| Native Peptide | 18 minutes |
| AEEA-Modified Peptide | > 240 minutes |
| Table 2: Representative stability data demonstrating the protective effect of AEEA modification. |
Protocol 4.2: Cell Viability / Cytotoxicity (MTT) Assay
Rationale: Many bioactive peptides, such as antimicrobial or anti-cancer peptides, exert their function by affecting cell viability.[9][10] The MTT assay is a colorimetric method to measure metabolically active cells and is a reliable way to determine a peptide's cytotoxic or cytostatic efficacy (IC50 value).[11]
Methodology:
-
Cell Seeding: Plate target cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Peptide Treatment: Prepare serial dilutions of the native and AEEA-modified peptides in cell culture media. Remove the old media from the cells and add 100 µL of the peptide solutions at various concentrations. Include wells with media only (untreated control).
-
Incubation: Incubate the plate for a desired period (e.g., 48 hours) at 37°C in a CO2 incubator.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Peptide | IC50 Value (µM) |
| Native Peptide | 25.4 µM |
| AEEA-Modified Peptide | 8.2 µM |
| Table 3: Representative MTT assay data. The lower IC50 value for the modified peptide suggests enhanced potency, likely due to a combination of increased stability and a more favorable conformation for its mechanism of action. |
Conclusion and Future Directions
The incorporation of this compound is a validated and highly effective strategy in peptide drug design. By enforcing conformational rigidity and providing steric protection against proteolysis, this simple modification can profoundly enhance the stability and biological activity of therapeutic peptides. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and functional evaluation of AEEA-modified peptides. This approach continues to be a valuable tool for transforming promising peptide leads into viable clinical candidates with improved pharmacokinetic and pharmacodynamic profiles.[2][12][13]
References
- BenchChem. (2025). Validating the Biological Activity of Peptides Synthesized with Boc-L-Ala-OH.
- Mezö, G., et al. (n.d.). Methods used to assess some biological activities of peptides.
- Haney, E. F., et al. (2022).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fallah, F., et al. (2019). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. NIH.
- Suga, H., et al. (2021).
- Sigma-Aldrich. (n.d.). Peptide Synthesis.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis.
- Ali, M. A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- M. A. F. (2011). Design and Synthesis of Biologically Active Peptides: A 'Tail' of Amino Acids can Modulate Activity of Synthetic Cyclic Peptides. NIH.
- Toropov, A. A., et al. (2023). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI.
- BenchChem. (2025).
- Zhang, Q., et al. (2025).
- deGruyter, J. N., et al. (2019). Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
- Albericio, F., & Kruger, H. G. (2020). Peptide Therapeutics 2.0. PMC - PubMed Central.
- Zhang, Q., et al. (2025).
- Alemán, C., et al. (2011).
- Roy, O., et al. (2022).
Sources
- 1. Design and Synthesis of Biologically Active Peptides: A ‘Tail’ of Amino Acids can Modulate Activity of Synthetic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Therapeutics 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Drug: Design and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthetic Hurdles of 2-Amino-2-ethylbutanoic Acid-Containing Peptides: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address the unique challenges encountered during the synthesis of peptides incorporating the sterically hindered, non-canonical amino acid, 2-Amino-2-ethylbutanoic acid (also known as Diethylglycine or Ac6c). As a Cα,α-disubstituted amino acid, Ac6c introduces significant steric bulk at the peptide backbone, leading to distinct conformational properties and, consequently, synthetic difficulties.[1] This resource is designed to equip you with the expertise to navigate these challenges effectively.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of Ac6c-containing peptides.
Q1: Why is incorporating this compound into a peptide sequence so challenging?
A1: The primary challenge stems from the significant steric hindrance posed by the two ethyl groups at the α-carbon.[1] This bulkiness shields the carboxylic acid group, making it less accessible for activation and subsequent coupling to the N-terminus of the growing peptide chain. This often results in sluggish and incomplete coupling reactions.
Q2: What are the most common issues observed when working with this compound?
A2: The most frequently encountered problems are:
-
Low Coupling Yields: Incomplete reactions leading to truncated or deletion sequences.
-
Peptide Aggregation: The rigid conformation induced by Ac6c can sometimes promote inter-chain aggregation on the solid support, further hindering reaction kinetics.
-
Difficult Cleavage: While less common, the bulky nature of the residue can sometimes impact the efficiency of the final cleavage from the resin.
Q3: Which coupling reagents are recommended for this compound?
A3: Standard coupling reagents are often insufficient. More potent activating agents are necessary to overcome the steric hindrance. The recommended choices are onium-salt based reagents such as HATU , HCTU , or PyAOP . These reagents form highly reactive activated esters, facilitating the coupling of sterically demanding amino acids.[2]
Q4: Can microwave-assisted synthesis improve the incorporation of this compound?
A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) is highly recommended. Microwave energy can significantly accelerate the coupling reaction by providing localized, rapid heating, which helps to overcome the high activation energy barrier associated with sterically hindered couplings.[3][4] This often leads to higher coupling efficiencies and purities in a shorter amount of time.[3]
Q5: What is the expected impact of this compound on the secondary structure of my peptide?
A5: this compound is known to be a strong helix-inducing residue. Specifically, homopeptides of Diethylglycine (Deg) have been shown to adopt a rare 2.05-helical conformation, which is the most extended helical structure a peptide can form.[1] The incorporation of Ac6c is therefore likely to induce or stabilize helical structures within your peptide sequence.
II. Troubleshooting Guide: From Low Yields to Aggregation
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of Ac6c-containing peptides.
Problem 1: Low Coupling Efficiency of this compound
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of truncated sequences (peptide minus Ac6c and subsequent residues) in the final crude product analysis by HPLC-MS.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Insufficient Activation | The steric bulk of Ac6c requires a highly reactive activated species for efficient coupling. | Switch to a more potent coupling reagent. HATU is a preferred choice due to its ability to form a highly reactive OAt-active ester.[2] |
| Slow Reaction Kinetics | The coupling reaction is inherently slow due to steric hindrance. | Increase reaction time: Extend the coupling time to 2-4 hours or even overnight for the Ac6c residue. Utilize microwave synthesis: Employing a microwave peptide synthesizer can significantly reduce the required coupling time to as little as 5-10 minutes at elevated temperatures.[4] |
| Reagent Stoichiometry | Inadequate excess of reagents may not be sufficient to drive the reaction to completion. | Increase the equivalents of the Fmoc-Ac6c-OH, coupling reagent, and base. A 3-5 fold excess is a good starting point. |
| Incomplete Deprotection | The N-terminus of the preceding residue may not be fully deprotected, preventing coupling. | Ensure complete Fmoc deprotection of the previous amino acid by extending the piperidine treatment time or performing a double deprotection. |
Problem 2: Peptide Aggregation on the Resin
Symptoms:
-
Clumping of the resin beads.
-
Poor solvent flow during washing steps.
-
Consistently low yields for all subsequent couplings after a certain point in the sequence.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Inter-chain Hydrogen Bonding | The rigid, helical conformation induced by Ac6c can promote the formation of β-sheet-like structures between peptide chains, leading to aggregation. | Use a low-load resin: A lower substitution resin (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, minimizing inter-chain interactions. Incorporate pseudoprolines: If the sequence allows, the strategic insertion of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation. |
| Poor Solvation | The growing peptide chain may not be adequately solvated, encouraging aggregation. | Change the solvent: N-Methyl-2-pyrrolidone (NMP) often has better solvating properties than Dimethylformamide (DMF) for aggregating sequences. A mixture of DMF and Dichloromethane (DCM) can also be effective. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: Manual SPPS Coupling of Fmoc-2-Amino-2-ethylbutanoic acid-OH
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-2-Amino-2-ethylbutanoic acid-OH (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-ethylbutanoic acid-OH and HATU in DMF. Add DIPEA to the solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling (double coupling) is recommended.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents.
Protocol 2: Microwave-Assisted SPPS Coupling of Fmoc-2-Amino-2-ethylbutanoic acid-OH
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-2-Amino-2-ethylbutanoic acid-OH (4 equivalents)
-
HCTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF in a microwave-compatible reaction vessel.
-
Fmoc Deprotection: Perform microwave-assisted deprotection using 20% piperidine in DMF (e.g., 3-5 minutes at 75°C). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-Amino-2-ethylbutanoic acid-OH and HCTU in DMF. Add DIPEA to the solution.
-
Coupling: Add the activated amino acid solution to the resin. Irradiate in a microwave peptide synthesizer for 5-10 minutes at a controlled temperature (e.g., 80-90°C).
-
Monitoring & Washing: After cooling, perform a Kaiser test. If necessary, repeat the coupling step. Wash the resin thoroughly with DMF.
IV. Visualization of Key Concepts
To further clarify the challenges and solutions, the following diagrams illustrate the core concepts discussed in this guide.
Caption: Troubleshooting workflow for low coupling yield of Ac6c.
V. Analytical Considerations for Ac6c-Containing Peptides
The unique properties of this compound can also influence the downstream analysis and purification of the synthesized peptide.
High-Performance Liquid Chromatography (HPLC):
-
Retention Time: The hydrophobicity of the two ethyl groups will likely increase the retention time of the peptide on reversed-phase HPLC columns.
-
Peak Shape: Peptides containing sterically hindered residues can sometimes exhibit broader peaks due to conformational heterogeneity. Optimization of the mobile phase gradient and temperature may be necessary to achieve sharp, symmetrical peaks. [6][7] Mass Spectrometry (MS):
-
No unusual fragmentation patterns are typically expected for Ac6c-containing peptides under standard MS conditions. The mass of the residue (C6H11NO) should be accounted for in the overall peptide mass calculation.
VI. References
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In Peptide Science (Vol. 60, No. 4, pp. 249-271). [Link]
-
De Zotti, M., et al. (2012). Extended Diethylglycine Homopeptides Formed by Desulfurization of Their Tetrahydrothiopyran Analogues. Organic Letters, 14(12), 3122-3125.
-
Palasek, S. A., et al. (2007). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Journal of Peptide Science, 13(3), 143-148.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
Caputo, G. A., et al. (2017). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Protein and Peptide Letters, 24(11), 1025-1033.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-32.
-
Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
Sharma, A., et al. (2022). Recent Advances in the Development of Therapeutic Peptides. Pharmaceutics, 14(3), 553.
-
Luna, O. F., et al. (2016). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH as model amino acids, with the three deprotection reagents. Molecules, 21(11), 1561.
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. [Link]
-
Wiley Online Library. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. [Link]
-
Beilstein Journals. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
-
PubMed. (2017). Low pH-triggering changes in peptide secondary structures. [Link]
-
ResearchGate. (2019). Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14-Residue-Long de novo AMPs. [Link]
-
OUCI. (n.d.). Peptide-Based Drug Development. [Link]
Sources
Technical Support Center: Optimizing Coupling of 2-Amino-2-ethylbutanoic Acid in SPPS
Welcome to the technical support guide for optimizing the incorporation of 2-Amino-2-ethylbutanoic acid and other sterically hindered α,α-disubstituted amino acids in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low coupling yields, sequence deletions, and other side reactions associated with these unique building blocks.
Introduction: The Challenge of Steric Hindrance
This compound, an analog of the more common α-aminoisobutyric acid (Aib), presents a significant synthetic challenge in SPPS. The presence of two ethyl groups on the α-carbon creates substantial steric hindrance around the amine nucleophile.[1][2] This bulkiness dramatically slows down the kinetics of amide bond formation, often leading to incomplete reactions under standard coupling protocols.[3][4] The result is often a complex mixture of deletion sequences and truncated peptides, complicating purification and reducing overall yield.
This guide provides a structured approach to troubleshooting and optimizing the coupling of such hindered residues, grounded in chemical principles and validated by field data.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of this compound failing with standard DIC/HOBt conditions?
A: The primary reason for failure is steric hindrance.[2][4] this compound is an α,α-disubstituted amino acid. The two ethyl groups at the α-carbon sterically shield the N-terminal amine, making it a poor nucleophile. Standard carbodiimide-based activators like DIC, even with additives like HOBt, often do not generate a reactive enough species to overcome this steric barrier efficiently, leading to incomplete acylation.[3][5]
Q2: I see a positive Kaiser test after a single coupling. What's my immediate next step?
A: A positive Kaiser (ninhydrin) test indicates the presence of unreacted primary amines, confirming an incomplete coupling.[3] The immediate action is to perform a recoupling (or "double coupling") step. This involves draining the reaction vessel and adding a fresh solution of the activated amino acid to the resin.[3][6] For a highly hindered residue, a single recoupling may still be insufficient, and a third coupling might be necessary. It is crucial to monitor the reaction with a qualitative test after each coupling step.
Q3: Can I just extend the reaction time to improve the yield?
A: While extending the reaction time can help, it's often not the most effective solution on its own. The activated amino acid species in solution has a finite half-life and can participate in side reactions or simply hydrolyze over time.[7] A more robust strategy involves a combination of extended reaction times (e.g., 2-4 hours) with more potent coupling reagents and an increased excess of reagents.[3]
Q4: Are there specific coupling reagents that are better suited for hindered amino acids?
A: Absolutely. For sterically demanding couplings, uronium/aminium salt-based reagents are generally superior to carbodiimides.[3][8] Reagents like HATU , HCTU , and COMU are highly effective as they form more reactive activated esters.[9][10][11] COMU, in particular, has shown excellent performance, especially in microwave-assisted protocols.[9][12] Another powerful option is the in-situ formation of amino acid fluorides, which are highly reactive and well-suited for coupling hindered residues.[9]
Q5: What role does temperature play in these difficult couplings?
A: Increasing the reaction temperature can significantly enhance the rate of sluggish coupling reactions. This is the principle behind Microwave-Assisted SPPS (MW-SPPS) , which has proven highly effective for driving the coupling of hindered amino acids like Aib and its analogs to completion.[1][2][13][14] Microwave energy can help overcome the activation energy barrier imposed by steric hindrance and disrupt on-resin aggregation.[14][15] Even without a dedicated microwave synthesizer, conventional heating to 50-75°C can be beneficial, though careful optimization is required to minimize potential side reactions like racemization.[12][15]
Troubleshooting and Optimization Guides
This section provides in-depth protocols and the rationale behind them to systematically overcome coupling challenges.
Guide 1: Assessing Coupling Inefficiency
Before optimizing, you must accurately determine that the coupling is incomplete.
Protocol 1.1: Qualitative On-Resin Monitoring
Objective: To quickly detect the presence of free primary amines on the peptide-resin.
Methodology:
-
After the coupling reaction has completed, take a small sample of resin beads (5-10 mg).
-
Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove residual reagents.
-
Perform a Kaiser (Ninhydrin) Test .[3]
-
Reagents:
-
Solution A: 5% (w/v) Ninhydrin in ethanol.
-
Solution B: 80% (w/v) Phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M KCN in pyridine.
-
-
Procedure:
-
Place washed beads in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat at 100-120°C for 5 minutes.
-
-
-
Interpretation:
-
Intense Blue/Purple Beads: High concentration of free amines. Coupling is incomplete. Action: Proceed to recoupling.
-
Yellow/Colorless Beads: No detectable primary amines. Coupling is complete. Action: Proceed to the next deprotection step.
-
Guide 2: Strategic Selection of Coupling Chemistry
The choice of reagents is the most critical factor for success.
Core Principle: Enhancing Electrophilicity
The goal is to make the carboxyl group of the incoming amino acid as electrophilic as possible to overcome the poor nucleophilicity of the hindered N-terminal amine on the resin.
Recommended Reagent Combinations
The following table summarizes recommended coupling cocktails for this compound, moving from standard to highly optimized conditions.
| Reagent Cocktail | Equivalents (AA:Act:Base) | Time (min) | Temp (°C) | Efficacy for Hindered AA | Notes |
| DIC / HOBt | 5 : 5 : - | 120-240 | 25 | Low | Standard conditions, often insufficient.[3][8] |
| HBTU / DIEA | 4 : 3.9 : 6 | 60-120 | 25 | Moderate-High | A significant improvement over carbodiimides.[3][8] |
| HATU / DIEA | 4 : 3.9 : 6 | 30-90 | 25-50 | High | Highly efficient due to the formation of a reactive HOAt ester.[9][10] |
| COMU / DIEA | 4 : 3.9 : 6 | 5-30 | 25-75 | Very High | Often the reagent of choice, especially with microwave heating. [9][12] |
| DIC / Oxyma | 5 : 5 : - | 60-120 | 25-50 | High | Oxyma is a superior additive to HOBt, reducing racemization and improving efficiency.[16] |
Protocol 2.1: High-Efficiency Coupling with COMU
Objective: To achieve near-quantitative coupling of this compound.
Methodology:
-
Preparation: In a separate vessel, pre-dissolve Fmoc-2-Amino-2-ethylbutanoic acid (4 eq.) and COMU (3.9 eq.) in a minimal volume of DMF.
-
Activation: Add DIEA (6 eq.) to the amino acid/COMU solution and vortex briefly. The solution will typically change color.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature, or for 5-15 minutes at 75°C using a microwave peptide synthesizer.[12]
-
Monitoring: After the reaction, perform a Kaiser test (Protocol 1.1) to confirm completion.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the vessel and repeat steps 3-5 with a fresh reagent mixture.
Guide 3: Leveraging Physical Conditions
Beyond chemistry, physical parameters can be adjusted to favor the reaction.
Microwave-Assisted SPPS (MW-SPPS)
Microwave energy is a powerful tool for accelerating difficult reactions.[1][2][14] It efficiently delivers energy to the polar solvent and reagents, increasing kinetic energy and overcoming the activation barrier for coupling to the hindered amine.[1][17] It also helps to break up on-resin peptide aggregation, which can otherwise block reactive sites.[14][15]
Guide 4: Advanced Strategies for "Impossible" Sequences
For sequences with multiple consecutive hindered residues or where aggregation is a major issue, more advanced techniques may be required.
Pseudoproline Dipeptides
While not directly applicable to this compound itself, if the hindered residue is to be coupled onto a Ser, Thr, or Cys, the use of a pseudoproline dipeptide can be a powerful strategy.[18][19] These building blocks introduce a temporary "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation.[18][20] This keeps the N-terminus accessible for the subsequent difficult coupling. This strategy involves coupling a pre-formed dipeptide, which circumvents the difficult acylation onto the hindered pseudoproline nitrogen itself.[19]
Concluding Remarks
The successful incorporation of sterically hindered amino acids like this compound is a challenging but achievable goal in SPPS. Success hinges on moving beyond standard protocols and adopting a multi-faceted optimization strategy. By selecting highly reactive coupling reagents, leveraging elevated temperatures or microwave energy, and employing rigorous on-resin monitoring, researchers can effectively drive these difficult reactions to completion, enabling the synthesis of novel and complex peptides for therapeutic and research applications.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Fridkin, M., & Gilon, C. (1970). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications, (6), 336. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]
-
Han, Y., & Albericio, F. (2020). Epimerisation in Peptide Synthesis. Molecules, 25(7), 1549. Retrieved from [Link]
-
AmbioPharm. (n.d.). Microwave SPPS Technology. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
-
Aapptec. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Senko, A., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28435–28442. Retrieved from [Link]
-
Carpino, L. A., et al. (2005). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. QSAR & Combinatorial Science, 24(9), 1146-1153. Retrieved from [Link]
-
Peptide Institute Inc. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Retrieved from [Link]
-
Clayden, J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. Retrieved from [Link]
-
Ryadnov, M. G., et al. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research, 53(3), 322-328. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2020). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved from [Link]
-
Albericio, F., & Chinchilla, R. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International, 33(3), 203-303. Retrieved from [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar. Retrieved from [Link]
-
Synpeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]
-
Vazquez, M. E. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. kohan.com.tw [kohan.com.tw]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. peptide.com [peptide.com]
- 16. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 18. chempep.com [chempep.com]
- 19. bachem.com [bachem.com]
- 20. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diethylglycine in Peptide Synthesis
Welcome to the technical support resource for scientists incorporating α,α-diethylglycine (Deg) into synthetic peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your syntheses effectively. Diethylglycine, an achiral α,α-disubstituted amino acid, is a valuable building block for inducing specific secondary structures and enhancing peptide stability. However, its significant steric bulk presents unique challenges. This guide addresses the most common side reactions and provides field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my coupling reaction with diethylglycine (Deg) incomplete or resulting in very low yields?
This is the most common issue encountered when working with Deg and is a direct consequence of its structure.
Root Cause Analysis: Severe Steric Hindrance
The two ethyl groups at the α-carbon of diethylglycine create a highly crowded environment. This steric bulk physically obstructs the incoming N-terminal amine of the peptide-resin from attacking the activated carboxyl group of the Fmoc-Deg-OH.[1][2][3] Standard coupling reagents, like DCC or HBTU, may not generate a sufficiently reactive species to overcome this energy barrier, leading to slow or failed reactions and the formation of deletion sequences.[4][5]
Troubleshooting & Optimization Guide: Incomplete Coupling
1. Reagent Selection is Critical: Your primary strategy is to employ a more potent coupling reagent. Onium salt-based reagents are the preferred choice for sterically demanding couplings.[4][6]
| Coupling Reagent | Class | Mechanism & Suitability for Deg | Citation |
| DCC / DIC | Carbodiimide | Often insufficient for hindered couplings. Forms a symmetric anhydride or O-acylisourea, which may not be reactive enough. | [4][5][7] |
| HBTU / HCTU | Aminium/Uronium | Better than carbodiimides, but can be inefficient for highly hindered residues like Deg. | [1][4] |
| HATU / HCTU | Aminium/Uronium | Highly Recommended. Forms a highly reactive OAt/OBt active ester. HATU, in particular, is often superior for difficult couplings due to the favorable reactivity of the 7-azabenzotriazole group. | [4][7] |
| COMU | Aminium/Uronium | Highly Recommended. Coupling efficiency is comparable to HATU. Its Oxyma-based leaving group is non-explosive and the byproducts have better solubility. | [4][7] |
| PyBOP / PyAOP | Phosphonium | Excellent Choice. Powerful reagents that are often more soluble in DMF than uronium salts and do not carry the risk of guanidinylation side reactions. | [4][8] |
| TFFH | Fluoroformamidinium | Generates amino acid fluorides in situ. This method is exceptionally well-suited for coupling sterically demanding α,α-disubstituted amino acids. | [4][7] |
2. Optimize Reaction Conditions:
-
Extended Coupling Times: Allow the reaction to proceed for 4-24 hours. Monitor the reaction periodically.
-
Elevated Temperature: Increasing the temperature to 40-60°C or using microwave-assisted peptide synthesis (MW-SPPS) can provide the necessary energy to overcome the activation barrier.[1] Be cautious with heat-sensitive residues elsewhere in the sequence.[1]
-
Reagent Stoichiometry: Use a higher excess of the Fmoc-Deg-OH and coupling reagent (e.g., 3-5 equivalents relative to resin loading).
3. Monitor for Completion: Since the N-terminal amine of the growing peptide is a primary amine, the Kaiser test (ninhydrin test) is appropriate. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) is necessary before proceeding to the next deprotection step.[9]
Experimental Protocol: High-Efficiency Coupling of Fmoc-Deg-OH
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (6x).
-
Activation Solution: In a separate vial, dissolve Fmoc-Deg-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected peptide-resin. Agitate at room temperature for at least 4 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 3-5.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (6x) to remove all excess reagents and byproducts.
Caption: Steric hindrance during Deg coupling.
Question 2: I'm observing diastereomeric impurities after coupling diethylglycine. How is this possible if Deg is achiral?
This is an excellent and critical question. While diethylglycine itself cannot be epimerized, its coupling can cause the epimerization of the preceding amino acid residue on the peptide chain.
Root Cause Analysis: Oxazolone-Mediated Epimerization
Epimerization is the loss of stereochemical integrity at the α-carbon.[4][10][11] During the activation of any amino acid's carboxyl group, there is a risk of forming an oxazolone intermediate. This is particularly problematic in the presence of a strong base. The α-proton of the resin-bound C-terminal residue of the activated species becomes acidic and can be abstracted by the base. This forms a planar oxazolone ring, which loses its chirality. Subsequent ring-opening by the incoming amine can occur from either face, leading to a mixture of D- and L-isomers of that residue.[6][12]
The prolonged activation times and forcing conditions often required to couple the bulky Fmoc-Deg-OH can significantly increase the propensity for oxazolone formation and subsequent epimerization of the residue it is being coupled to.[13]
Troubleshooting & Optimization Guide: Epimerization
1. Judicious Choice of Base: The base used during coupling plays a major role.
-
Avoid DIPEA (Diisopropylethylamine) if possible: While common, its strong basicity can promote epimerization.
-
Use a Weaker Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine are less basic and are known to reduce epimerization levels.
2. Minimize Pre-activation Time: Do not allow the activated Fmoc-Deg-OH to sit in solution for long periods before adding it to the resin.[4] Prepare the activation mix and add it to the resin immediately.
3. Use Racemization-Suppressing Additives: Ensure your coupling reagent is paired with an appropriate additive.
-
HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma Pure are superior to HOBt (1-Hydroxybenzotriazole) in suppressing racemization.[4][6] Reagents like HATU and COMU already incorporate these structures.
Experimental Protocol: Epimerization Suppression during Deg Coupling
-
Resin & Reagent Prep: Prepare the deprotected peptide-resin as previously described. In a separate vial, add Fmoc-Deg-OH (4 eq.), COMU (4 eq.), and DMF.
-
Initiate Coupling: Add 2,4,6-Collidine (8 eq.) to the activation vial, mix briefly, and immediately add the solution to the resin.
-
Reaction: Agitate at room temperature. Monitor for completion as described in the previous section. The use of a highly efficient reagent like COMU should drive the reaction quickly, minimizing the time the activated species exists and thus reducing the opportunity for epimerization.
Caption: Epimerization of the preceding residue via oxazolone formation.
Question 3: My peptide is being truncated after the first two residues, and I'm detecting a cyclic dipeptide. Is this diketopiperazine (DKP) formation?
Yes, this is a classic side reaction in Fmoc-based SPPS, resulting in the cleavage of the N-terminal dipeptide from the resin.[14][15][16]
Root Cause Analysis: Intramolecular Cyclization
After the Fmoc group is removed from the second amino acid (e.g., Fmoc-Xaa-Deg-Resin → H₂N-Xaa-Deg-Resin), the newly liberated N-terminal amine can act as a nucleophile. It can "back-bite" the ester linkage connecting the dipeptide to the resin, forming a stable six-membered ring—the diketopiperazine. This cleaves the dipeptide from the resin, which is washed away, leaving behind a truncated peptide sequence.[17][18]
This reaction is especially rapid if the second residue is Proline, but it can occur with other sequences.[15][18] The steric bulk of Deg at position 2 may slightly disfavor the required conformation for cyclization, but it does not prevent it. If Deg is the N-terminal residue (position 1), the rate of DKP formation will be highly dependent on the identity of the second amino acid.
Troubleshooting & Optimization Guide: DKP Formation
1. Immediate Subsequent Coupling: The most straightforward strategy is to minimize the time the free N-terminal dipeptide exists. After the deprotection step, proceed immediately to the coupling of the third amino acid. Do not leave the deprotected resin sitting for extended periods.[15]
2. Modify Deprotection Conditions: Adding an acidic additive to the deprotection cocktail can protonate a portion of the free amines, slowing the rate of intramolecular cyclization.
-
Protocol: Use a deprotection solution of 20% piperidine, 0.1 M HOBt or Oxyma in DMF.
3. Choose a Hindered Resin: For sequences known to be highly prone to DKP formation, using a more sterically hindered resin can help.
-
2-Chlorotrityl Chloride (2-CTC) Resin: The bulky trityl linkage holds the peptide chain further from the resin backbone, making the back-biting reaction sterically less favorable.[16]
Caption: Decision workflow for troubleshooting DKP formation.
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
- Gong, X., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide. Organic Process Research & Development.
- Lee, Y. S. (2012). Recent development of peptide coupling reagents in organic synthesis. Org. Chem. Curr. Res.
- Aapptec Peptides. Coupling Reagents. Aapptec Technical Library.
- G. L. Stahl, et al. (1978). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure. J. Org. Chem.
- Suzuki, K., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Int J Pept Protein Res.
- Lee, V., et al. (1996).
- Gong, X., et al. (2022).
- Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
- ResearchGate. (2022).
- APL, an Advanced Polymer Company. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Vasanthakumar, A., et al. (2023).
- Vasanthakumar, A., et al. (2023).
- Vasile, C. (2014). Solid-phase peptide synthesis. RSC Advances.
- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- Chen, Y. Y., et al. (2018).
- Bennett, C. S., et al. (2012). Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. J Am Chem Soc.
- MDPI. (2023).
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- Lauer, J. L., et al. (1995). Piperidine-mediated side product formation for Asp(OBut)-containing peptides.
- Makshakova, L., & Boltakova, A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- ChemRxiv. (2023). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis.
- Wang, T. H., et al. (2023). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Org Lett.
- Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. ElectronicsAndBooks.
- SciSpace. (2023). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis.
- Bodanszky, M., & Bath, R. J. (1969). Active esters and resins in peptide synthesis: the role of steric hindrance.
- Otaka, A., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups.
- Naider, F., & Becker, J. M. (1986). Synthesis of alpha-thiophenylglycine peptides. Novel peptide substrates useful in the study of microbial peptide transport. Int J Pept Protein Res.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. J Am Chem Soc.
- Flis, A., et al. (2022). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Mebmt. BenchChem Technical Support.
- Taylor, J. E., et al. (2018). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
- Watanuki, S., & Mori, M. (1993). NEW SYNTHESIS OF PIPERIDINE DERIVATIVES VIA THE CHROMACYCLOBUTANE. HETEROCYCLES.
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- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Aggregation Issues in Peptides Containing Diethylglycine (Deg)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid, diethylglycine (Deg). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aggregation challenges often encountered with Deg-containing peptides.
As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments. The information herein is synthesized from established principles of peptide chemistry and extensive field experience.
Introduction to Diethylglycine and Aggregation Challenges
Diethylglycine (Deg) is an α,α-disubstituted amino acid characterized by two ethyl groups at its α-carbon. This unique structure imparts significant steric hindrance and hydrophobicity. While these properties can be beneficial for inducing specific secondary structures or increasing metabolic stability, they also present a significant challenge: a high propensity for peptide aggregation.
Aggregation of peptide chains can lead to a cascade of experimental problems, including incomplete deprotection and coupling during solid-phase peptide synthesis (SPPS), poor solubility of the crude and purified peptide, and difficulties in purification.[1][2] This guide will walk you through identifying, troubleshooting, and mitigating these aggregation-related issues.
Troubleshooting Guide: Synthesis, Purification, and Handling of Deg-Containing Peptides
The following table summarizes common issues, their probable causes related to the presence of diethylglycine, and recommended solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| During Solid-Phase Peptide Synthesis (SPPS) | ||
| Poor resin swelling | Inter-chain aggregation of the growing peptide on the solid support, driven by the hydrophobicity of Deg.[1] | - Switch to a more polar solvent system like N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO.[1]- Consider using a lower substitution resin to increase the distance between peptide chains.- Employ a resin with enhanced swelling properties, such as a diethylene glycol dimethacrylate (DEG)-crosslinked polystyrene (PS) resin.[3] |
| Incomplete Fmoc-deprotection or coupling reactions | Steric hindrance from the bulky diethylglycine residue and peptide aggregation preventing reagent access.[1][2] | - Increase coupling times and/or temperature.[1]- Use stronger coupling reagents (e.g., HATU, HCTU).- For Fmoc deprotection, consider switching to a stronger base like DBU in the deprotection reagent.[1]- Incorporate backbone protection strategies such as 2,4-dimethoxybenzyl (Dmb) on a nearby glycine residue to disrupt secondary structure formation.[1][4] |
| During Peptide Cleavage and Purification | ||
| Insoluble crude peptide after cleavage | The high hydrophobicity of the Deg-containing peptide leads to immediate aggregation in aqueous TFA solutions. | - Precipitate the cleaved peptide in cold ether.- Immediately after cleavage and precipitation, attempt to dissolve the peptide in a strong organic solvent like DMSO or DMF before adding aqueous buffers for purification.[5] |
| Broad or tailing peaks during RP-HPLC | On-column aggregation or slow conformational changes of the peptide. | - Lower the peptide concentration injected onto the column.- Increase the column temperature to disrupt hydrophobic interactions.- Modify the mobile phase by increasing the organic solvent percentage or adding ion-pairing agents. |
| During Handling and Storage | ||
| Purified peptide precipitates out of solution | The peptide concentration exceeds its solubility limit in the chosen buffer, often triggered by changes in pH, temperature, or freeze-thaw cycles.[6] | - Store the peptide as a lyophilized powder at -20°C or -80°C.[7][8]- Prepare stock solutions in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[5][7]- Determine the peptide's isoelectric point (pI) and adjust the buffer pH to be at least 2 units away from the pI to increase net charge and electrostatic repulsion.[9][10] |
Frequently Asked Questions (FAQs)
Q1: Why does the incorporation of diethylglycine promote peptide aggregation more than other hydrophobic amino acids like leucine or valine?
A1: The propensity of diethylglycine to induce aggregation stems from a combination of its significant hydrophobicity and steric bulk. The two ethyl groups at the α-carbon create a large, non-polar surface area that favors intermolecular hydrophobic interactions, a primary driver of aggregation.[10] While leucine and valine are also hydrophobic, the α,α-disubstitution of Deg restricts the conformational flexibility of the peptide backbone. This rigidity can favor the adoption of aggregation-prone secondary structures, such as β-sheets.
Q2: I've successfully synthesized my Deg-containing peptide, but it's completely insoluble in water. How can I get it into a solution for my bioassay?
A2: This is a common challenge with highly hydrophobic peptides. Here is a systematic approach to solubilization:
-
Start with an Organic Solvent: Attempt to dissolve a small amount of the peptide in a strong organic solvent such as DMSO, DMF, or acetonitrile.[5][7] For cell-based assays, DMSO is often preferred due to its lower toxicity at low concentrations.
-
Dilute with Aqueous Buffer: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution while vortexing. This gradual dilution can prevent the peptide from crashing out of solution.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI).[9] Calculating the theoretical pI of your peptide can be very informative. Adjusting the pH of your aqueous buffer to be significantly different from the pI will increase the net charge on the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.[10]
-
Use of Denaturants: For non-cellular assays, low concentrations of denaturants like guanidine hydrochloride or urea can be used to solubilize highly aggregated peptides.[9]
Q3: Can I predict the likelihood of aggregation for my Deg-containing peptide sequence?
A3: While precise prediction is challenging, you can make an educated assessment. Several factors contribute to aggregation propensity, including overall hydrophobicity, length of the peptide, and the presence of alternating hydrophobic and hydrophilic residues which can favor β-sheet formation.[10] The presence of multiple Deg residues, or Deg in proximity to other hydrophobic amino acids, will significantly increase the risk of aggregation. There are also numerous online tools available that can predict aggregation-prone regions within a peptide sequence based on its amino acid composition.
Q4: Are there any sequence design strategies to mitigate aggregation in future Deg-containing peptides?
A4: Yes, proactive sequence design is a powerful strategy. Consider the following:
-
Incorporate "Gatekeeper" Residues: Strategically placing charged residues like arginine or lysine near the hydrophobic Deg can disrupt aggregation by introducing electrostatic repulsion.[11]
-
Utilize Pseudoprolines: If your sequence contains serine or threonine residues, they can be incorporated as pseudoproline dipeptides during synthesis. This temporarily introduces a kink in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation. The native serine or threonine is then restored during the final TFA cleavage.[1][4]
-
Backbone Protection: Using backbone-protecting groups like Dmb on a nearby glycine can prevent the hydrogen bonding that leads to aggregation.[1][4]
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Deg-Containing Peptide
This protocol provides a systematic approach to solubilizing a challenging peptide.
-
Initial Solubility Test: Begin by taking a small, accurately weighed amount of your lyophilized peptide (e.g., 1 mg).
-
Attempt Aqueous Solubilization: Add a small volume of sterile, deionized water (e.g., 100 µL) and vortex. If the peptide does not dissolve, proceed to the next step.
-
pH Adjustment (for charged peptides):
-
Calculate the net charge of your peptide at neutral pH.
-
If the net charge is positive (basic peptide), add a small amount of 10% acetic acid dropwise.[7]
-
If the net charge is negative (acidic peptide), add a small amount of 0.1% ammonium hydroxide dropwise.[7]
-
If the peptide remains insoluble, proceed to the next step.
-
-
Organic Solvent Addition:
-
To the peptide suspension, add a small volume of DMSO (e.g., 50 µL) and vortex until the peptide is fully dissolved.[5]
-
Slowly add your desired aqueous buffer to the DMSO solution, vortexing continuously, until you reach your target concentration. Be mindful that high concentrations of DMSO may be incompatible with some biological assays.
-
Protocol 2: Monitoring Peptide Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique to measure the size distribution of particles in a solution. It can be used to monitor the formation of aggregates over time.
-
Sample Preparation: Prepare your Deg-containing peptide solution in your buffer of interest at the desired concentration. Filter the solution through a low-protein-binding 0.22 µm filter to remove any dust or pre-existing large aggregates.
-
DLS Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform an initial measurement to determine the size distribution of the peptide at time zero. Monomeric peptides will typically have a hydrodynamic radius in the low nanometer range.
-
-
Time-Course Monitoring:
-
Incubate the sample under the desired experimental conditions (e.g., 37°C with gentle agitation).
-
Take DLS measurements at regular intervals (e.g., every hour) to monitor for the appearance of larger species, which would indicate aggregate formation.
-
-
Data Analysis: Analyze the change in the size distribution and the average particle size over time to quantify the rate and extent of aggregation.
Visualizations
Caption: Workflow of Deg-induced peptide aggregation from synthesis to solution.
Caption: Decision tree for troubleshooting Deg-peptide aggregation issues.
References
- Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing.
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Rational development of a strategy for modifying the aggreg
- Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. PMC - NIH.
- How to prevent aggregation of peptides containing Leu-Asn sequences. Benchchem.
- Factors affecting the physical stability (aggreg
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Peptide Solubility Guidelines. MedchemExpress.com.
- Peptide solubility. Bachem.
- Peptide solubility guidelines. Thermo Fisher Scientific.
- Peptide Handling (Solubility & Storage) Guideline.
- Product Guides - Peptide Solubility and Storage Tips. Biosynth.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
Sources
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- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomatik.com [biomatik.com]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Yields with 2-Amino-2-ethylbutanoic Acid (Aeb)
Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating 2-Amino-2-ethylbutanoic acid (Aeb) into their peptide synthesis workflows. The unique steric hindrance of Aeb, an α,α-disubstituted amino acid, presents distinct challenges that can significantly impact peptide yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and field-proven protocols to help you navigate these complexities and achieve optimal results in your solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Navigating Common Hurdles with Aeb Incorporation
This section addresses specific issues encountered during the synthesis of Aeb-containing peptides in a question-and-answer format, offering causative explanations and actionable solutions.
Question 1: My Kaiser test is positive after a standard coupling cycle for Aeb. What's causing this incomplete reaction, and how can I fix it?
Answer: A positive Kaiser test indicates the presence of unreacted free amines on the resin, a common occurrence when coupling sterically hindered amino acids like Aeb. The two ethyl groups at the α-carbon physically obstruct the approach of the activated carboxyl group of the incoming Aeb to the N-terminal amine of the growing peptide chain.
Recommended Solutions:
-
Employ Potent Coupling Reagents: Standard carbodiimide-based coupling reagents like DIC are often insufficient for Aeb. Switch to more potent uronium/aminium or phosphonium salt-based reagents. HATU, HBTU, and PyBOP are excellent choices due to their ability to form highly reactive activated esters that can overcome the steric barrier.[1][2][3] While both are effective, HATU often demonstrates superior performance in difficult couplings.[2]
-
Double Coupling: A straightforward and effective strategy is to perform the coupling step twice. After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Aeb to drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can improve yields. Additionally, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can provide the necessary energy to overcome the activation barrier.
-
Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.[4][5] The rapid and uniform heating provided by a microwave peptide synthesizer can drive sluggish couplings to completion in a fraction of the time required by conventional methods.
Protocol 1: Microwave-Assisted Coupling of Fmoc-Aeb-OH
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a microwave-compatible reaction vessel.
-
Fmoc Deprotection: Perform a standard Fmoc deprotection cycle using 20% piperidine in DMF, with microwave heating (e.g., 50W at 50°C for 3 minutes). Repeat once and wash the resin thoroughly with DMF.
-
Aeb Activation: In a separate vial, dissolve Fmoc-Aeb-OH (3-5 equivalents), a coupling reagent such as HATU (2.9-4.9 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Pre-activate for 1-2 minutes.
-
Microwave Coupling: Add the activated Aeb solution to the resin. Perform the coupling in the microwave synthesizer (e.g., 50W at 75°C for 5-10 minutes).
-
Post-Coupling Wash: Wash the resin thoroughly with DMF.
-
Confirmation: Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, consider a second microwave-assisted coupling cycle.
Question 2: I'm observing significant peptide aggregation and poor solubility of my crude Aeb-containing peptide. What is the role of Aeb in this, and what are the mitigation strategies?
Answer: The incorporation of Aeb can induce the formation of stable secondary structures, such as helices, even in short peptide sequences.[6] While this can be a desirable feature for designing structured peptides, it can also lead to on-resin aggregation during SPPS, hindering reagent access and reducing synthetic efficiency.[4][7] This aggregation can also lead to poor solubility of the final peptide product.[8][9][10]
Recommended Solutions:
-
Chaotropic Agents and Alternative Solvents: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures. Switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can also improve solvation of the growing peptide chain.[7]
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides is a highly effective strategy to disrupt β-sheet formation and other secondary structures that lead to aggregation.[1][11] These dipeptides introduce a "kink" in the peptide backbone, improving solvation and accessibility for subsequent coupling reactions. You can synthesize and incorporate an Fmoc-Aeb-Ser(ψPro)-OH or Fmoc-Aeb-Thr(ψPro)-OH dipeptide in your sequence.
Protocol 2: General Steps for Incorporating a Pseudoproline Dipeptide
-
Synthesis of the Pseudoproline Dipeptide: The pseudoproline dipeptide (e.g., Fmoc-Aeb-Ser(ψMe,MePro)-OH) can be synthesized in solution prior to its use in SPPS.
-
SPPS Incorporation: The pseudoproline dipeptide is then incorporated into the peptide sequence like any other amino acid, using a potent coupling reagent like HATU.
-
Placement: Strategically place the pseudoproline dipeptide approximately every 6-8 residues within a sequence prone to aggregation for optimal disruption of secondary structures.
-
Backbone Protection: Utilizing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid preceding a difficult coupling can prevent hydrogen bonding and subsequent aggregation.[7]
Question 3: My final cleaved peptide shows deletion sequences lacking Aeb. How can I confirm this and prevent it in future syntheses?
Answer: Deletion sequences are a direct consequence of incomplete coupling. Mass spectrometry (LC-MS) is the most effective analytical method to identify these impurities. The mass difference will correspond to the molecular weight of the missing Aeb residue.
Prevention Strategies:
-
Rigorous Monitoring: Do not rely solely on a visual assessment of the Kaiser test. If there is any doubt, perform a more sensitive test or proceed with a double coupling as a precautionary measure.
-
Optimized Protocols: Consistently use the optimized protocols for hindered amino acids as described above, including potent coupling reagents and, if necessary, microwave assistance.
-
Sequence Analysis: Before synthesis, analyze your peptide sequence for potential "difficult" regions, such as stretches of hydrophobic residues or consecutive hindered amino acids. Plan your synthesis strategy accordingly, incorporating preventative measures like pseudoproline dipeptides in these regions.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for Aeb?
A1: While there is no single "best" reagent for all situations, uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP are consistently recommended for sterically hindered amino acids.[1][3][12] HATU is often cited for its superior performance in preventing racemization and achieving high coupling efficiencies in difficult cases.[2] A comparative analysis suggests that for challenging couplings, HATU often provides higher purity and yield compared to HBTU and PyBOP.[1][2]
Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Yield (%) | Purity (%) | Key Advantages | Potential Disadvantages |
| HATU | 95-99 | >98 | High reactivity, low racemization, effective for hindered residues.[1][2] | Higher cost. |
| HBTU | 90-95 | >95 | Good balance of reactivity and cost.[1][2] | Can be less effective than HATU in preventing racemization.[2] |
| PyBOP | 90-96 | >95 | High coupling efficiency, avoids carcinogenic byproducts of BOP.[1] | May be less effective for highly hindered couplings compared to HATU.[1] |
| DIC/HOBt | 85-92 | >95 | Cost-effective. | Lower reactivity, longer reaction times needed. |
Q2: Are there any special considerations for the cleavage of Aeb-containing peptides from the resin?
A2: The presence of Aeb does not typically necessitate a specialized cleavage cocktail. A standard trifluoroacetic acid (TFA)-based cocktail is usually sufficient. However, if your peptide contains other sensitive residues (e.g., Cys, Met, Trp), you should choose a cocktail with appropriate scavengers. For instance, "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a robust, general-purpose cleavage cocktail suitable for peptides with a variety of sensitive residues.[8] The duration of cleavage may need to be extended for longer or more complex peptides to ensure complete removal of all protecting groups.
Q3: How does the incorporation of Aeb affect the overall structure and bioactivity of my peptide?
A3: Aeb, being an α,α-disubstituted amino acid, significantly restricts the conformational freedom of the peptide backbone. This often leads to the induction of well-defined secondary structures, most commonly helical conformations.[6] This can be advantageous for designing peptides with enhanced proteolytic stability and pre-organized conformations for receptor binding. However, it's important to consider that these structural changes can also alter the peptide's solubility and aggregation propensity.[8][9][10] The impact on bioactivity will be specific to the peptide and its target and must be evaluated on a case-by-case basis.
Visualizing Key Concepts
Caption: Troubleshooting workflow for incomplete Aeb coupling.
Caption: Strategies for mitigating Aeb-induced peptide aggregation.
References
-
Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore. Available at: [Link].
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link].
-
Coupling Reagents. Aapptec Peptides. Available at: [Link].
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link].
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link].
-
Peptide-based amyloid-beta aggregation inhibitors. PMC - PubMed Central. Available at: [Link].
-
Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™. PubMed. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available at: [Link].
-
Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Available at: [Link].
-
How long should I let my cleavage reaction stir at room temperature?. Biotage. Available at: [Link].
-
Tips & Tricks. American Peptide Society. Available at: [Link].
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. NIH. Available at: [Link].
-
Analytical methods for assessing retinal cell coupling using cut-loading. PLOS One. Available at: [Link].
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link].
-
Overview of the SPPS cycle and subsequent deprotection, work-up and... ResearchGate. Available at: [Link].
-
Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Publications. Available at: [Link].
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link].
-
Synthesis of (2S)-2-amino-7,8-epoxyoctanoic acid and structure of its metal-bridging complex with human arginase I. NIH. Available at: [Link].
-
A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. ResearchGate. Available at: [Link].
-
The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects. ResearchGate. Available at: [Link].
-
The interaction of peptide inhibitors and Aβ protein: Binding mode analysis, inhibition of the formation of Aβ aggregates, and then exert neuroprotective effects. PubMed Central. Available at: [Link].
-
Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. NIH. Available at: [Link].
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link].
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. Available at: [Link].
-
Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Available at: [Link].
-
EPR Characterization of Ubisemiquinones and Iron–Sulfur Cluster N2, Central Components of the Energy Coupling in the NADH-Ubiquinone Oxidoreductase (Complex I) In Situ. ResearchGate. Available at: [Link].
-
Azapeptide Synthesis Fully Integrated into Standard Solid-Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. bioRxiv. Available at: [Link].
-
Cambrex Case Study-Peptide synthesis-Delivering cost-effective strategies. Cambrex. Available at: [Link].
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link].
-
Peptide analogues of a subdominant epitope expressed in ebv-associated tumors: synthesis and immunological activity. PubMed. Available at: [Link].
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- 5. biorxiv.org [biorxiv.org]
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- 7. youtube.com [youtube.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
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- 12. mdpi.com [mdpi.com]
Technical Support Center: Fmoc Deprotection of 2-Amino-2-ethylbutanoic Acid
Welcome to the technical support guide for troubleshooting the Nα-Fmoc deprotection of 2-Amino-2-ethylbutanoic acid (Aeb) and other sterically hindered α,α-disubstituted amino acids. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the mechanistic challenges, provide actionable troubleshooting protocols, and answer frequently asked questions to ensure the successful incorporation of these valuable residues into your peptide sequences.
The Challenge: Steric Hindrance in α,α-Disubstituted Amino Acids
This compound, an analogue of the more commonly studied α-aminoisobutyric acid (Aib), possesses a gem-disubstituted α-carbon. This structural feature, with two ethyl groups, presents a significant steric shield around the N-terminal Fmoc group.[1][2] This steric hindrance physically obstructs the approach of the base, typically piperidine, required for the deprotection reaction.[2]
Standard deprotection protocols, such as 20% piperidine in DMF, are often insufficient for complete Fmoc removal from such hindered residues.[2] This incomplete deprotection is a critical failure point in SPPS, leading to:
-
Deletion Sequences: The unreacted N-terminus is capped, preventing the coupling of the subsequent amino acid.[2][3]
-
Complex Crude Products: The final peptide mixture contains the desired peptide along with truncated versions, complicating purification efforts.[3]
-
Reduced Overall Yield: The formation of side products significantly lowers the yield of the target peptide.[2]
The following guide provides a systematic approach to overcoming these challenges.
Visualizing the Problem: The Steric Shield
The diagram below illustrates how the gem-diethyl groups of this compound impede the access of the piperidine base to the Fmoc group's acidic proton.
Caption: Steric hindrance of this compound.
Troubleshooting Guide: From Diagnosis to Solution
If you suspect incomplete Fmoc deprotection of this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Step 1: Diagnosis - Confirming Incomplete Deprotection
Before modifying your protocol, it is crucial to confirm that the Fmoc group is indeed still present. The most common method for this is the Kaiser (ninhydrin) test .[3]
-
Principle: The Kaiser test detects free primary amines on the peptide-resin. A positive result (a deep blue or purple color) indicates successful deprotection.[3]
-
Procedure:
-
Collect a small sample of peptide-resin (a few beads) into a small glass test tube.
-
Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3]
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Deep Blue/Purple: Deprotection is complete. Proceed with the next coupling step.
-
Yellow/No Color Change: Deprotection is incomplete. The N-terminus is still Fmoc-protected. Proceed to Step 2.
-
Step 2: Optimization - Implementing Enhanced Deprotection Protocols
If incomplete deprotection is confirmed, modifying the standard protocol is necessary. The steric hindrance of this compound requires more forcing conditions.
For moderately hindered residues, simply extending the reaction time or increasing the temperature of the standard piperidine deprotection may be sufficient.
| Parameter | Standard Protocol | Optimized Protocol for Hindered Residues |
| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Reaction Time | 2 x 10-20 minutes | 2 x 30-60 minutes |
| Temperature | Room Temperature | Room Temperature to 40°C |
Rationale: Increasing the reaction time and temperature provides more energy and opportunity for the piperidine to overcome the steric barrier and effect deprotection.
For highly hindered residues like this compound, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often more effective.[3] DBU's higher basicity can more readily abstract the acidic proton of the fluorenyl group.[4]
Protocol 1: DBU-Assisted Fmoc Deprotection
This protocol uses a cocktail of DBU and piperidine, which has been shown to be highly effective for difficult sequences.[3]
-
Swell the peptide-resin: Swell the resin in DMF for at least 30 minutes. Drain the solvent.
-
Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitate: Agitate the resin for 5-10 minutes at room temperature.[3] Drain the deprotection solution.
-
Repeat: Repeat the deprotection step one more time.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the bases and the dibenzofulvene adduct.[3]
-
Confirm: Perform a Kaiser test to confirm complete deprotection before proceeding to the next coupling step.
Caution: Due to its high basicity, DBU can sometimes increase the risk of side reactions like aspartimide formation if Aspartic acid is present in the sequence.[4]
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is still negative after using the DBU protocol. What should I do?
A1: If a single DBU treatment cycle is insufficient, you can try extending the reaction time (e.g., 2 x 15 minutes) or slightly increasing the DBU concentration (e.g., to 3%). However, be mindful of potential side reactions with higher concentrations and longer exposure. Another option is to perform a third deprotection step.
Q2: Are there alternatives to DBU?
A2: Yes, other base cocktails can be effective. For instance, a combination of 5% piperazine and 2% DBU in NMP has been reported to be effective.[4] Piperazine is a milder base that can also act as a scavenger for the dibenzofulvene byproduct.[4]
Q3: Can I monitor Fmoc deprotection quantitatively?
A3: Yes, most automated peptide synthesizers monitor the deprotection step by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released into the deprotection solution.[5][6] A plateau in the UV signal indicates the completion of the reaction. If you observe a slow or incomplete rise to the plateau for the this compound residue, it is a clear indication of hindered deprotection.
Q4: Besides steric hindrance, what else can cause incomplete deprotection?
A4: While steric hindrance is the primary issue for residues like this compound, other factors can contribute to incomplete deprotection in general SPPS:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that block reagent access.[3][7]
-
Poor Resin Swelling: Inadequate swelling of the solid support limits the accessibility of reagents to the peptide chains.[3][6]
-
Degraded Reagents: Using an old or degraded piperidine solution can reduce deprotection efficiency.[3]
Q5: Will these optimized conditions affect other amino acids in my sequence?
A5: The more forcing conditions (extended times, DBU) should generally be compatible with standard protected amino acids. However, sequences containing sensitive residues (e.g., Asp-Gly, Asp-Ser) may be more prone to side reactions like aspartimide formation under stronger basic conditions.[4] If your sequence contains such motifs, it is advisable to use the mildest conditions that achieve complete deprotection of the hindered residue.
References
- BenchChem. (2025). Alternative bases to piperidine for Fmoc deprotection to reduce side products.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Aib-OH Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- BenchChem. (2025). Application Note: Optimized Fmoc Deprotection for Aib-Containing Peptides.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- Góngora-Benítez, M., et al. (2016).
- Góngora-Benítez, M., et al. (2016).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Góngora-Benítez, M., et al. (2016).
- Bedford, J., et al. (1993). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Al-Warhi, T., et al. (2015). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Fmoc-N-PEG24-acid Reactions.
- Brea, R. J., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.
- Jadhav, S., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides.
- Bofill, J. M., et al. (2018). Green Chemistry - In situ Fmoc removal.
- ResearchGate. (2006). Studies on deprotection of the Fmoc-group with different bases.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cleavage Cocktail Optimization for Diethylglycine-Containing Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful cleavage of peptides containing the sterically hindered, non-canonical amino acid, N,N-diethylglycine (Deg).
The Challenge of Cleaving Diethylglycine-Containing Peptides
N,N-diethylglycine, an α,α-disubstituted amino acid, introduces significant steric bulk at the peptide backbone. This steric hindrance can impede the access of cleavage reagents to the acid-labile linker of the solid support, making the release of the peptide significantly more challenging than for standard proteinogenic amino acids.[1][2] Consequently, standard cleavage protocols often result in low yields and incomplete cleavage. Furthermore, the N,N-dialkylated nature of diethylglycine can predispose the adjacent peptide bond to acid-catalyzed hydrolysis under standard cleavage conditions.[3]
This guide will walk you through the optimization of your cleavage cocktail and protocol to overcome these challenges and ensure a high yield and purity of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my diethylglycine-containing peptide so difficult to cleave from the resin?
A1: The two ethyl groups on the nitrogen atom of diethylglycine create a sterically crowded environment around the peptide backbone. This bulkiness physically blocks the trifluoroacetic acid (TFA) in the cleavage cocktail from efficiently reaching and hydrolyzing the bond between the peptide and the resin. This is a common issue observed with sterically hindered and α,α-disubstituted amino acids.[1]
Q2: I'm getting a very low yield after cleavage and precipitation. What are the likely causes?
A2: Low yield can stem from several factors:
-
Incomplete Cleavage: As mentioned above, steric hindrance is the most probable cause. Your cleavage time may be too short, or your cleavage cocktail may not be potent enough.
-
Peptide Solubility in Ether: While many peptides precipitate well in cold diethyl ether, highly hydrophobic peptides or those with certain structural motifs may have some solubility, leading to loss of product in the supernatant.
-
Acid-Catalyzed Peptide Fragmentation: Peptides with the general structure R1-(N-alkyl X1)-X2-R2 have been shown to be susceptible to hydrolysis during standard TFA cleavage.[3] This results in cleavage of the peptide bond C-terminal to the N,N-diethylglycine residue, leading to peptide fragments instead of the full-length product.
Q3: What are the characteristic signs of incomplete cleavage for a diethylglycine-containing peptide?
A3: The most definitive sign is a low recovery of your peptide after cleavage and precipitation. To confirm that the peptide is still attached to the resin, you can perform a post-cleavage Kaiser test on a small sample of the resin beads. A positive result (a blue or purple color) indicates the presence of free primary amines, meaning your peptide is still on the resin.
Q4: Are there any specific side reactions I should be aware of with diethylglycine?
A4: The primary side reaction of concern is the acid-catalyzed hydrolysis of the peptide bond immediately following the diethylglycine residue.[3] This occurs because the N,N-dialkylation can influence the electronic properties of the adjacent carbonyl group, making the amide bond more susceptible to cleavage under strong acidic conditions. This will result in two peptide fragments: one terminating with the diethylglycine residue as a carboxylic acid, and the other starting with the subsequent amino acid.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the cleavage of diethylglycine-containing peptides.
Problem 1: Low or No Peptide Yield After Cleavage and Precipitation
Caption: Troubleshooting workflow for low peptide yield.
-
Extend Cleavage Time: Due to steric hindrance, a standard 2-3 hour cleavage may be insufficient. It is recommended to perform a time-course study (e.g., 2, 4, 6, and 8 hours) on a small scale to determine the optimal cleavage duration.
-
Increase Cleavage Cocktail Potency: If extending the time is not sufficient, a more robust cleavage cocktail may be required. See the "Optimized Cleavage Cocktails" table below for recommendations.
-
Check for Peptide Solubility in Ether: If you suspect your peptide is soluble in diethyl ether, try precipitating with a different cold solvent, such as methyl-tert-butyl ether (MTBE). You can also analyze a small aliquot of the ether supernatant by mass spectrometry to confirm the presence of your peptide.
-
Investigate Peptide Fragmentation: Analyze your crude product by LC-MS. If you observe peaks corresponding to the masses of the expected fragments, you will need to modify your cleavage conditions to be milder (e.g., lower temperature, shorter cleavage time with a more efficient cocktail) to suppress this side reaction.
Problem 2: Presence of Unexpected Impurities in the Crude Peptide
-
Optimize Scavengers: The presence of side-chain modifications on other amino acids in your peptide indicates that your scavenger cocktail is not optimal. Ensure you are using scavengers appropriate for the other residues in your sequence (see table below).
-
Ensure Reagent Purity: Old or degraded TFA and scavengers can lead to a variety of side reactions. Always use fresh, high-quality reagents.
-
Thorough Resin Washing: Inadequate washing of the resin before cleavage can leave residual reagents from the synthesis steps, which can interfere with the cleavage reaction and lead to impurities. Ensure the resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum before adding the cleavage cocktail.
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage
Before committing your entire batch of resin, it is crucial to perform a small-scale test cleavage to determine the optimal conditions.
Materials:
-
Dried peptide-resin (10-20 mg)
-
Microcentrifuge tubes
-
Cleavage cocktail of choice (see table below)
-
Cold diethyl ether or MTBE
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place the dried peptide-resin in a microcentrifuge tube.
-
Add the prepared cleavage cocktail (e.g., 200-400 µL) to the resin.
-
Rotate the tube at room temperature for a set amount of time (e.g., 2 hours for the first test).
-
After the incubation, filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to assess cleavage efficiency and purity.
-
Repeat for different time points and with different cleavage cocktails to identify the optimal conditions.
Protocol 2: Optimized Cleavage of Diethylglycine-Containing Peptides
Materials:
-
Dried peptide-resin
-
Optimized cleavage cocktail (determined from Protocol 1)
-
Cold diethyl ether or MTBE
-
Round-bottom flask or appropriate reaction vessel
-
Shaker or rocker
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and other solvents. Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the optimized cleavage cocktail fresh. For example, for 10 mL of TFA/TIS/Water (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for the optimized duration (e.g., 4-6 hours).
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether or MTBE.
-
Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Data Presentation: Optimized Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the other amino acids present in your peptide sequence.
| Cocktail Name | Composition (v/v/v or w/v) | Scavengers | Primary Use and Considerations |
| Optimized Standard | TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | A good starting point for peptides without other sensitive residues. TIS is an excellent carbocation scavenger. |
| Reagent K (Modified) | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | A robust cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr.[4] |
| Low Odor Cocktail | TFA / TIS / DTT / H₂O (88:2:5:5) | TIS, Dithiothreitol (DTT), Water | DTT replaces the more pungent EDT and thioanisole, offering a lower odor alternative while still providing protection against oxidation. |
Visualizations
Workflow for Optimizing Cleavage of Diethylglycine Peptides
Caption: Workflow for optimizing cleavage of diethylglycine peptides.
Mechanistic Challenge: Steric Hindrance
Caption: Steric hindrance from diethylglycine blocking TFA access.
References
-
Applications of α-Aminoisobutyric Acid (Aib) in Designing Potent Cell-Penetrating Peptides. BenchChem.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
-
Lability of N-alkylated peptides towards TFA cleavage. PubMed.
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Cleavage Cocktails; Reagent B. Aapptec.
Sources
minimizing racemization of 2-Amino-2-ethylbutanoic acid during synthesis
A Researcher's Guide to Minimizing Racemization
Welcome to the technical support center for the stereoselective synthesis of 2-Amino-2-ethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
The Challenge: Stereochemical Integrity of a Quaternary α-Amino Acid
This compound possesses a quaternary α-carbon, making it a structurally interesting and synthetically challenging target. In pharmaceutical applications, typically only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Therefore, controlling stereochemistry during its synthesis is paramount. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), is a significant hurdle. This guide will walk you through the common pitfalls and provide robust strategies to maintain the stereochemical integrity of your product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during synthesis?
A1: The primary reason for racemization in the synthesis of α-amino acids is the lability of the α-proton (the hydrogen atom attached to the α-carbon).[2][3] Under certain conditions, particularly basic or acidic environments, this proton can be abstracted to form a planar carbanion or enolate intermediate.[1][2] Reprotonation of this flat intermediate can occur from either face with equal probability, leading to a loss of the original stereochemistry and the formation of a racemic mixture.[2] In the case of this compound, while it is an α,α-disubstituted amino acid and lacks an α-proton in the final structure, racemization is a major concern in synthetic intermediates where an α-proton is present. For instance, in many synthetic approaches that build the amino acid from a glycine template, the intermediate still has a labile α-proton.
Q2: What are the primary mechanisms leading to racemization in amino acid synthesis?
A2: There are two predominant mechanisms to be aware of:
-
Direct Enolization: Under basic conditions, the α-proton of an amino acid derivative (like an ester or a Schiff base) can be directly removed to form a planar enolate. Subsequent non-stereospecific protonation results in racemization.[1] The strength of the base, solvent, and temperature all play crucial roles in the rate of this process.[4][5]
-
Oxazolone (Azlactone) Formation: This is a common pathway, especially during peptide coupling reactions or when the carboxyl group is activated. The N-protected amino acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization.[1][3]
Q3: Which synthetic steps are most critical for controlling stereochemistry?
A3: The most critical step is typically the one where the second α-alkyl group (in this case, an ethyl group) is introduced to an existing α-amino acid precursor. This is the point where the quaternary stereocenter is generated. Any loss of stereochemical control here is often irreversible. Additionally, deprotection steps, particularly under harsh acidic or basic conditions, can also be a source of racemization.[1]
Troubleshooting Guides & Protocols
This section provides practical, actionable advice for common problems encountered during the synthesis of this compound.
Problem 1: Low enantiomeric excess (e.e.) is observed after the key alkylation step.
This is a common issue when attempting to synthesize α,α-disubstituted amino acids. Here are the likely causes and solutions:
Root Cause Analysis & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Chiral Auxiliary | The chiral auxiliary may not be providing sufficient steric hindrance to direct the incoming electrophile to one face of the enolate. | Switch to a more sterically demanding or rigid chiral auxiliary. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are excellent choices.[6][7] |
| Incomplete Enolate Formation | If the deprotonation is not complete, the remaining starting material can react non-stereoselectively. | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure accurate titration of the base and use of a suitable indicator or low-temperature monitoring. |
| Enolate Equilibration | The enolate, once formed, may not be configurationally stable, leading to racemization before alkylation. | Perform the alkylation at very low temperatures (typically -78 °C) and add the electrophile promptly after enolate formation. |
| Wrong Choice of Solvent | The solvent can influence the aggregation state and reactivity of the enolate. | Tetrahydrofuran (THF) is a commonly used and effective solvent for these reactions. |
Workflow: Asymmetric Alkylation Control
Caption: Troubleshooting low enantiomeric excess.
Problem 2: Racemization detected after deprotection/hydrolysis of the chiral auxiliary.
Even with a successful asymmetric alkylation, the final deprotection step can compromise the stereochemical purity of your product.
Root Cause Analysis & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Hydrolysis Conditions | Strong acidic or basic conditions used to remove the chiral auxiliary can lead to racemization of the final product.[1] | Use milder hydrolysis conditions. For example, for Evans' auxiliaries, a two-step procedure with LiOH/H₂O₂ followed by careful acidification is often effective. |
| Elevated Temperatures | Heat can accelerate the rate of racemization, especially in the presence of acid or base. | Perform the hydrolysis and subsequent workup at low temperatures (e.g., 0 °C to room temperature). |
| Product Instability | The final this compound may itself be susceptible to racemization under certain pH conditions during workup or purification. | Ensure that all aqueous workup and purification steps are performed under neutral or mildly acidic conditions and at low temperatures. |
Experimental Protocol: Mild Auxiliary Removal (Evans' Auxiliary)
-
Initial Cleavage: Dissolve the N-acylated oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water at 0 °C.
-
Hydroperoxide Addition: Add a 30% aqueous solution of hydrogen peroxide (4 equivalents) dropwise.
-
Base Addition: Add a 0.5 M aqueous solution of lithium hydroxide (LiOH) (2 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Purification: Extract the chiral auxiliary with a suitable organic solvent. The aqueous layer containing the amino acid can then be carefully acidified and the product isolated, for example, by ion-exchange chromatography.
Alternative & Advanced Strategies
For particularly challenging syntheses or for process optimization, consider these advanced methods:
1. Chiral Phase-Transfer Catalysis
This method offers a powerful way to perform asymmetric alkylations of glycine Schiff base esters.[8][9] A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, shuttles the enolate from an aqueous basic phase to an organic phase containing the alkylating agent, inducing asymmetry in the process.[8][10]
Advantages:
-
Does not require stoichiometric chiral auxiliaries.
-
Often uses milder reaction conditions.
-
The catalyst can be used in small amounts.
Diagram: Mechanism of Chiral Phase-Transfer Catalysis
Caption: Asymmetric alkylation via phase-transfer catalysis.
2. Enzymatic Resolution
If a racemic synthesis is more straightforward, an enzymatic resolution can be employed to separate the desired enantiomer.[11] This involves using an enzyme, such as a lipase or an acylase, that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.
Advantages:
-
Extremely high enantioselectivity.
-
Mild, environmentally friendly reaction conditions.
Considerations:
-
The maximum theoretical yield for the desired enantiomer is 50% without a racemization/recycling loop for the unwanted enantiomer.
-
Requires screening to find a suitable enzyme for the specific substrate.
References
-
A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition. Journal of the American Chemical Society. [Link]
-
Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. Oriental Journal of Chemistry. [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]
-
Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]
-
Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews. [Link]
-
Design of high-performance chiral phase-transfer catalysts with privileged structures. National Institutes of Health. [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. National Center for Biotechnology Information. [Link]
-
Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. ResearchGate. [Link]
-
Enantioselective amino acid synthesis by chiral phase-transfer catalysis. SciSpace. [Link]
-
A general, catalytic, and enantioselective synthesis of α-amino acids. Organic Chemistry Portal. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
-
Amino Acid Racemases: Functions and Mechanisms. ResearchGate. [Link]
-
Racemization in peptide synthesis. SlideShare. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
-
Asymmetric Synthesis. University of York. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Synthesis of Alpha-Amino Acids. Sketchy. [Link]
-
Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). Sketchy MCAT. [Link]
-
Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]
-
MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]
-
Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. ResearchGate. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
-
Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. ResearchGate. [Link]
-
Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. [Link]
-
Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. creation.com [creation.com]
- 3. Racemization in peptide synthesis | PPTX [slideshare.net]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance of Diethylglycine in Peptide Synthesis
Welcome to the technical support center for navigating the challenges of incorporating N,N-diethylglycine (Deg), a sterically hindered α,α-disubstituted amino acid, into peptide sequences. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique conformational constraints of Deg to design novel peptidomimetics.
The incorporation of Deg presents a significant synthetic hurdle due to the steric bulk of the two ethyl groups on the α-nitrogen. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful synthesis of your Deg-containing peptides.
I. Frequently Asked Questions (FAQs)
Q1: Why is diethylglycine so difficult to couple during peptide synthesis?
The primary challenge arises from the steric hindrance created by the two ethyl groups attached to the α-nitrogen. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond significantly more difficult than with primary amines. This issue is particularly pronounced when coupling an amino acid to the N-terminus of a Deg residue, or when coupling two consecutive hindered residues.
Q2: What are the immediate signs of a failed or low-efficiency coupling reaction involving diethylglycine?
Common indicators of poor coupling efficiency include:
-
A positive Kaiser or Bromophenol Blue test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amines. A successful coupling is typically indicated by a yellow or orange color.
-
Low final peptide yield: The overall yield of the purified peptide is substantially lower than expected.
-
Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product will show peptide sequences that are missing the amino acid that was intended to be coupled to the Deg residue.
Q3: Which coupling reagents are most effective for overcoming the steric hindrance of diethylglycine?
Standard coupling reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids like Deg.[1] More potent "onium" salt-based reagents are generally required.[2]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and COMU are highly effective due to the formation of highly reactive OAt or OBt active esters.[2] HATU is often considered a superior choice for many difficult couplings.[2][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[2] PyAOP, in particular, has demonstrated high coupling yields with hindered amino acids.[1][2]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids.[2]
Q4: Can microwave-assisted peptide synthesis help with coupling diethylglycine?
Yes, microwave-assisted peptide synthesis can be highly beneficial. The application of microwave energy can help overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[3]
Q5: Are there any sequence-specific considerations when working with diethylglycine?
Absolutely. The amino acids flanking the Deg residue can influence coupling efficiency. If you are coupling another sterically hindered amino acid to Deg, you will face a compounded challenge. Additionally, hydrophobic sequences containing Deg can be prone to aggregation, further impeding reactions.[4]
II. Troubleshooting Guide: Common Problems and Solutions
This section provides a systematic approach to troubleshooting and resolving common issues encountered during the synthesis of Deg-containing peptides.
Problem 1: Incomplete Coupling to the N-terminus of a Diethylglycine Residue
-
Observation: A positive Kaiser or Bromophenol Blue test after the coupling step.
-
Potential Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of the Deg residue.
-
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based reagent, switch to a more powerful onium salt-based reagent.
-
Double Coupling: Perform the coupling reaction twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid.[3]
-
Increase Reaction Time and/or Temperature: For particularly difficult couplings, extending the reaction time to overnight or gently heating the reaction (if using a thermally stable resin) can improve yields.
-
Utilize Microwave Synthesis: Employing a microwave peptide synthesizer can significantly enhance coupling efficiency.
-
Problem 2: Low Yield of the Final Deg-Containing Peptide
-
Observation: The final yield of the purified peptide is significantly lower than expected.
-
Potential Cause: This can be a cumulative effect of several issues, including incomplete couplings, peptide aggregation, and premature chain loss from the resin.
-
Recommended Solutions:
-
Optimize Coupling Conditions: Implement the strategies outlined in Problem 1 to ensure complete coupling at each step.
-
Address Peptide Aggregation: For hydrophobic sequences, consider the following:
-
Incorporate Pseudoproline Dipeptides: Pseudoprolines are temporary modifications of serine or threonine that introduce a "kink" in the peptide backbone, disrupting aggregation-promoting secondary structures.[5][6][7] This can improve solvation and accessibility of the reactive sites.[5]
-
Change the Synthesis Solvent: Switching from DMF to NMP, or using a mixture of the two, can be advantageous as NMP has better solvating properties for aggregated peptides.[3]
-
-
Choose the Right Resin: For long or difficult sequences, using a resin with a polyethylene glycol (PEG) linker can improve solvation and reduce aggregation.
-
Problem 3: Racemization of the Amino Acid Coupled to Diethylglycine
-
Observation: Diastereomeric impurities are detected during the purification or analysis of the final peptide.
-
Potential Cause: Over-activation of the carboxylic acid, the use of a strong base, or prolonged reaction at elevated temperatures can lead to racemization.[2]
-
Recommended Solutions:
-
Reduce Pre-activation Time: Minimize the time the carboxylic acid is activated before adding it to the resin.
-
Use a Weaker Base: Substitute a stronger base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[2]
-
Optimize Reagent/Additive Combination: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[2] Phosphonium-based reagents like PyBOP or PyAOP are also generally associated with lower levels of racemization.[2]
-
III. Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling of an Amino Acid to a Diethylglycine Residue
This protocol outlines a robust method for coupling an Fmoc-protected amino acid to the N-terminus of a Deg residue on a solid support.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
HOAt (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide resin with an N-terminal Deg residue
Procedure:
-
Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Pre-activation: In a separate vial, dissolve the Fmoc-protected amino acid, HATU, and HOAt in DMF or NMP. Add DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, this time can be extended to overnight.
-
Monitoring: Perform a Kaiser or Bromophenol Blue test to check for completion.
-
Washing: If the test is negative (indicating complete coupling), wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Double Coupling (if necessary): If the monitoring test is positive, repeat steps 3-6.
Protocol 2: Incorporation of a Pseudoproline Dipeptide to Mitigate Aggregation
This protocol describes the incorporation of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide to disrupt aggregation in a Deg-containing peptide.
Materials:
-
Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (2-5 equivalents)
-
HBTU (2-5 equivalents)
-
HOBt (2-5 equivalents)
-
DIPEA (4-10 equivalents)
-
DMF or NMP
-
Peptide resin
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP.
-
Fmoc-Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Activation and Coupling: In a separate vial, dissolve the pseudoproline dipeptide, HBTU, and HOBt in a minimal volume of DMF. Add DIPEA and pre-activate for 1-2 minutes. Add the activated dipeptide solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion and wash the resin as described in Protocol 1.
IV. Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Considerations |
| HATU | Uronium/Aminium | Highly effective for hindered systems, often considered superior for difficult couplings.[2][3] | Can be more expensive than other reagents. |
| HBTU/HCTU | Uronium/Aminium | Effective for many standard couplings. | May be less effective for highly hindered couplings compared to HATU.[8] |
| COMU | Uronium/Aminium | Coupling efficiencies comparable to HATU, less hazardous, and better solubility.[2] | Newer reagent, may be less readily available in some labs. |
| PyBOP/PyAOP | Phosphonium | Powerful coupling reagents, generally more soluble in DMF than uronium salts.[2] | PyAOP often demonstrates higher coupling yields than PyBOP.[2] |
| DCC/DIC | Carbodiimide | Inexpensive and widely used for standard couplings. | Often result in low yields for hindered systems and can cause racemization.[1][2] |
V. Visualizations
Diagram 1: Decision-Making Workflow for Coupling to Diethylglycine
Caption: Decision workflow for troubleshooting incomplete coupling reactions to a diethylglycine residue.
Diagram 2: The Role of Pseudoprolines in Mitigating Peptide Aggregation
Caption: Comparison of peptide chain conformation with and without a pseudoproline dipeptide.
VI. References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789–3791. Available from: [Link]
-
Chemical Communications (RSC Publishing). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Available from: [Link]
-
Aapptec Peptides. Pseudoproline Dipeptides. (2019). Available from: [Link]
-
Mutter, M., et al. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research, 8(3), 145–153. Available from: [Link]
-
Merck Millipore. Extending pseudoprolines beyond Ser and Thr. Available from: [Link]
-
Thieme. (2003). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Science of Synthesis, 21, 30-32. Available from: [Link]
-
Isidro-Llobet, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Polymers, 12(3), 584. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of Peptides with Multiple Diethylglycine Residues
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating multiple diethylglycine (Deg) residues. The unique α,α-disubstituted nature of diethylglycine imparts significant conformational constraints on the peptide backbone, often leading to enhanced proteolytic stability and structural pre-organization. However, these same properties frequently give rise to profound solubility challenges, primarily due to a high propensity for aggregation.
This guide is designed to provide you with a deep understanding of the underlying causes of these solubility issues and to offer a systematic, field-proven approach to overcoming them. We will move from the theoretical basis of the problem to practical, step-by-step protocols and troubleshooting FAQs.
Part 1: The Root of the Problem - Why Are Peptides with Multiple Diethylglycine Residues So Difficult to Dissolve?
Q1: What is it about diethylglycine that causes solubility issues?
A1: Diethylglycine is an α,α-disubstituted amino acid, meaning it has two ethyl groups attached to its α-carbon. This steric bulk severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. Unlike more flexible amino acids, Deg residues strongly favor a fully extended (C5) conformation.[1] When multiple Deg residues are present in a sequence, they can act in concert to force the entire peptide into a rigid, linear structure. These extended peptide chains can easily stack on top of one another, much like logs, leading to the formation of highly stable, insoluble aggregates through inter-chain hydrogen bonding.[2] This aggregation is the primary reason for the poor solubility observed in aqueous and even some organic solvents.
Part 2: A Systematic Approach to Solubilization
Successfully dissolving a peptide rich in diethylglycine is rarely a one-shot effort. It requires a logical, stepwise approach, starting with the gentlest solvent systems and escalating as needed. It is highly recommended to test the solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[3][4]
Q2: What is the recommended starting point for dissolving a Deg-containing peptide?
A2: The first step is always to assess the overall charge of your peptide at a neutral pH. This will guide your initial solvent choice.
-
Calculate the Net Charge: Assign a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[4][5]
-
Initial Solvent Selection Based on Charge:
-
Net Positive Charge (Basic Peptide): Attempt to dissolve the peptide in sterile, distilled water. If that fails, try a dilute aqueous solution of acetic acid (e.g., 10%).[4][6]
-
Net Negative Charge (Acidic Peptide): Attempt to dissolve in sterile, distilled water. If unsuccessful, try a dilute aqueous solution of ammonium bicarbonate (e.g., 0.1 M) or ammonium hydroxide (e.g., 0.1%).[5]
-
Net Zero Charge (Neutral Peptide): These are often the most challenging. Water is unlikely to be effective. Proceed directly to the protocols for hydrophobic peptides involving organic solvents.[5][6]
-
Part 3: Troubleshooting Guide for Highly Insoluble Peptides
If the initial attempts with aqueous solutions fail, which is common for peptides with multiple Deg residues, a more aggressive, multi-step protocol is required.
Q3: My Deg-containing peptide is neutral and won't dissolve in water. What is the next step?
A3: For neutral and highly hydrophobic peptides, organic co-solvents are necessary. The goal is to first dissolve the peptide completely in a small amount of a pure organic solvent before carefully diluting it into your aqueous buffer.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Hydrophobic Peptide Solubilization Workflow.
Detailed Protocol for Organic Co-Solvents:
-
Choose Your Solvent: Dimethyl sulfoxide (DMSO) is often the first choice due to its powerful solubilizing properties and general compatibility with biological assays at low concentrations (<1%).[5] However, if your peptide contains cysteine (Cys), methionine (Met), or tryptophan (Trp), use dimethylformamide (DMF) or acetonitrile (ACN) to avoid oxidation of these residues.[4]
-
Initial Dissolution: Add a very small amount of the chosen organic solvent (e.g., 20-50 µL) to the lyophilized peptide.
-
Mechanical Agitation: Vortex the vial vigorously. If the peptide is still not dissolved, sonication in a water bath for short bursts (e.g., 3 cycles of 10-15 seconds) can be very effective at breaking up aggregates.[5]
-
Slow Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your desired aqueous buffer while continuously vortexing. This prevents localized high concentrations of the peptide that can cause it to immediately precipitate out.[3]
-
Observe: If the solution remains clear, your peptide is successfully solubilized. If it becomes cloudy or forms a precipitate, the solubility limit in that final buffer composition has been exceeded.
Q4: I tried using DMSO, but my peptide still crashed out of solution when I added my aqueous buffer. What are my options now?
A4: This indicates severe aggregation. At this stage, you need to employ chaotropic agents. These are powerful denaturants that disrupt the non-covalent interactions (like hydrogen bonds) that hold the peptide aggregates together.
Recommended Chaotropic Agents:
-
Guanidine Hydrochloride (Guanidine-HCl): Use a 6 M stock solution.
-
Urea: Use an 8 M stock solution.
Protocol Using Chaotropic Agents:
-
Re-dissolve: Attempt to dissolve the peptide directly in a small volume of 6 M Guanidine-HCl or 8 M Urea.
-
Dilute: Once dissolved, this solution can be slowly diluted with your experimental buffer.
-
Crucial Consideration: Chaotropic agents will denature most proteins and can interfere with many biological assays.[4] Therefore, their compatibility with your downstream application is critical. This method is often suitable for applications like HPLC purification but may not be appropriate for cell-based assays unless the final concentration of the chaotropic agent is diluted to a non-disruptive level.
| Method | When to Use | Pros | Cons |
| Dilute Acid/Base | Peptide is charged and insoluble in water. | Simple, uses common lab reagents. | May not be sufficient for highly hydrophobic peptides. |
| Organic Co-solvents (DMSO, DMF) | Peptide is neutral or hydrophobic. | Effective for many peptides; DMSO is often assay-compatible at low %. | May cause oxidation of Cys, Met, Trp; can precipitate upon dilution. |
| Chaotropic Agents (Guanidine-HCl, Urea) | All other methods have failed; severe aggregation is suspected. | Very powerful solubilizing agents that disrupt strong aggregates. | Incompatible with most biological assays; can be difficult to remove. |
Part 4: Proactive Strategies and Advanced Topics
Q5: Are there any strategies I can use during peptide design and synthesis to prevent these solubility issues from the start?
A5: Yes, addressing solubility during the design phase is the most effective strategy.
-
Incorporate Solubilizing Residues: If your application allows, strategically placing charged residues (like K or R) or polar residues at intervals can significantly disrupt the hydrophobic aggregation driven by the Deg residues.
-
Use Backbone Disrupters: During solid-phase peptide synthesis (SPPS), the use of "backbone protection" groups like 2-hydroxy-4-methoxybenzyl (Hmb) or the incorporation of pseudoproline dipeptides can disrupt the inter-chain hydrogen bonding that leads to on-resin aggregation.[2] This not only improves synthesis efficiency but also results in a crude peptide that is easier to purify and solubilize.[2][7]
-
Formulation Strategies: For final therapeutic formulations, strategies like creating nanosuspensions or using specific excipients can maintain peptide stability and solubility at high concentrations.[8][9]
Frequently Asked Questions (FAQs)
Q: Can I just heat the solution to get my peptide to dissolve? A: Gentle warming (e.g., to 30-40°C) can sometimes help, but it should be done with caution as it can also accelerate peptide degradation or, in some cases, promote aggregation.[3][5] It should be used in conjunction with mechanical agitation like sonication.
Q: My peptide seems to dissolve but then crashes out of solution after a freeze-thaw cycle. Why? A: This is a classic sign of a metastable solution. The peptide may be kinetically trapped in a soluble state but is thermodynamically driven to aggregate. Avoid repeated freeze-thaw cycles by aliquoting your stock solution into single-use volumes.
Q: The protocol says to use a "minimal" amount of organic solvent. How much is that? A: This is peptide-dependent. Start with a volume that just covers the lyophilized powder (e.g., 20-30 µL for 1 mg of peptide). Add slightly more only if it doesn't dissolve with vortexing and sonication. The goal is to keep the organic solvent concentration as low as possible in your final working solution.
Q: Is it better to dissolve the peptide at a high concentration first, or go straight to my final desired concentration? A: It is almost always better to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in the most effective solvent system first.[6] You can then dilute this stock into your final buffer. Attempting to dissolve a hydrophobic peptide directly at a low concentration in a suboptimal solvent often fails.
References
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
- Carpenter, J. F., & Manning, M. C. (Eds.). (2012). Factors affecting the physical stability (aggregation) of peptide therapeutics.
-
The Nest Group, Inc. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]
- Bhattacharjya, S., & Balaram, P. (1997). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. PubMed.
- van der Walle, C. F. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC.
- van der Walle, C. F. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Semantic Scholar.
- Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Rao, R. B., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271–280.
- Yang, J., et al. (2021).
-
Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. Retrieved from [Link]
- Achour, S., et al. (2021).
- Gloge, F. (2019). Prediction and Characterization of Therapeutic Protein Aggregation. Ludwig-Maximilians-Universität München.
- de Oliveira, E., et al. (2010). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC.
- Tugarinov, V., & Pardi, A. (2019). Solubility of Aβ40 peptide.
- Iannuzzi, C., et al. (2019).
- Achour, S., et al. (2021). Solvent Effect on Dipeptide Bond Formation: Glycine as a Case Study.
Sources
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. peptide.com [peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Characterizing Peptides with 2-Amino-2-ethylbutanoic Acid (Aeb)
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 2-Amino-2-ethylbutanoic acid (Aeb). The inclusion of this non-proteinogenic, α,α-disubstituted amino acid is a powerful strategy for inducing stable helical conformations and enhancing proteolytic resistance in peptide therapeutics. However, its unique steric bulk presents significant analytical challenges that can complicate synthesis, purification, and characterization.
This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these complexities. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Part 1: Synthesis and Purification of Aeb-Containing Peptides
The journey to a well-characterized Aeb-peptide begins with its successful synthesis. The steric hindrance imposed by the gem-diethyl group at the α-carbon is the primary hurdle to efficient peptide bond formation.
Frequently Asked Questions & Troubleshooting
Question: My solid-phase peptide synthesis (SPPS) is failing or showing very low yield after the Aeb coupling step. What is causing this, and how can I fix it?
Answer: This is a classic issue of steric hindrance. The bulky diethyl group on the α-carbon of Aeb shields its carboxyl group, making it difficult for the incoming N-terminal amine of the growing peptide chain to attack. Standard coupling reagents like DCC/HOBt are often insufficient to overcome this energy barrier.
Causality & Solution: To drive the reaction to completion, you need a more potent activation strategy.
-
Use High-Potency Coupling Reagents: Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[1] These reagents form highly reactive O-acylisourea intermediates that facilitate the coupling.
-
Optimize Reaction Conditions:
-
Double Coupling: After the first coupling cycle, drain the vessel and repeat the coupling step with a fresh solution of the Aeb amino acid, coupling reagent, and base.
-
Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight, to ensure maximum incorporation.
-
In Situ Neutralization: Use a base like diisopropylethylamine (DIEA) during the coupling step to ensure the N-terminal amine of the resin-bound peptide remains deprotonated and maximally nucleophilic.[2]
-
Table 1: Comparison of Coupling Reagents for Hindered Aeb Incorporation
| Reagent | Activation Mechanism | Relative Efficiency for Aeb | Key Considerations |
|---|---|---|---|
| DCC/HOBt | Carbodiimide activation | Low to Moderate | Prone to side reactions and incomplete coupling.[1] |
| HBTU/HATU | Uronium/Aminium salt | High | Highly efficient but can cause racemization in sensitive residues (though not an issue for achiral Aeb).[1] |
| PyBOP | Phosphonium salt | High | Similar to HBTU/HATU, very effective for hindered couplings. |
Troubleshooting Workflow for Aeb Coupling Failure
Part 2: Peptide Sequencing Challenges
Traditional protein sequencing methods often encounter a dead end when they meet an Aeb residue. Understanding why this happens is crucial for selecting the correct analytical strategy.
Frequently Asked Questions & Troubleshooting
Question: I submitted my purified peptide for N-terminal sequencing, but the Edman degradation process stopped abruptly. The sequence data cuts off right before where I expect the Aeb residue to be. Why?
Answer: This result is expected and serves as indirect evidence for the presence of an α,α-disubstituted amino acid like Aeb at that position. The Edman degradation chemistry relies on a specific cyclization reaction that is sterically impossible for Aeb.
Mechanism of Failure: The Edman degradation process involves reacting the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage with trifluoroacetic acid (TFA).[3][4] This acid-catalyzed cleavage step requires the formation of a five-membered ring intermediate (a thiazolinone). For this ring to form, the α-carbon of the amino acid must have a hydrogen atom. Aeb lacks an α-hydrogen; instead, it has two ethyl groups. This substitution prevents the necessary cyclization, thereby halting the entire sequencing process.[3]
-
What this means for you: A halt in Edman sequencing is a strong indicator of a modified or non-proteinogenic amino acid at the N-terminus of the remaining peptide. If you know your sequence should contain Aeb, this result helps confirm its position.
-
The Path Forward: You cannot rely on Edman degradation to sequence through or identify Aeb. The definitive method for characterizing these peptides is mass spectrometry.
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry is the cornerstone of Aeb-peptide characterization. However, the steric bulk that provides proteolytic resistance also influences its fragmentation behavior in the gas phase, requiring specialized approaches.
Frequently Asked Questions & Troubleshooting
Question: My tandem MS (MS/MS) data for my Aeb-peptide is difficult to interpret. I'm not seeing the expected series of b- and y-ions around the Aeb residue. Why is the peptide backbone so stable?
Answer: The stability of the peptide backbone adjacent to the Aeb residue is a direct consequence of its structure. Under standard collision-induced dissociation (CID), fragmentation is often directed by a mobile proton that lands on a backbone amide bond, weakening it for cleavage.[5] The bulky diethyl groups of Aeb can sterically shield the adjacent amide bonds, preventing the proton from accessing them efficiently. This "backbone protection" effect suppresses the formation of canonical b- and y-ions.
Question: I do see some fragment ions, but they correspond to strange neutral losses, like a loss of 28 Da. What are these?
Answer: This is the characteristic fragmentation signature of Aeb. When sufficient energy is applied, instead of breaking the stable backbone, the molecule often finds a lower-energy fragmentation pathway: cleavage of a Cα-Cβ bond in the Aeb side chain .
For Aeb, this results in the loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (C₂H₄, 28 Da). This is the most common and diagnostic fragmentation pattern for Aeb-containing peptides. Your database search software will likely fail to identify the peptide unless you specify this custom neutral loss as a variable modification.
Aeb Fragmentation Pathway
Table 2: Common MS/MS Fragment Ions for a Hypothetical Peptide 'Gly-Aeb-Ala'
| Ion Type | Theoretical m/z (Standard Fragmentation) | Observed Ion Type | Observed m/z (Aeb Fragmentation) | Interpretation |
|---|---|---|---|---|
| b₂ | 187.12 | b₂ - C₂H₄ | 159.11 | Loss of ethylene from Aeb side chain |
| y₁ | 90.05 | y₁ | 90.05 | C-terminal fragment is standard |
| y₂ | 203.14 | y₂ - C₂H₄ | 175.13 | Loss of ethylene from Aeb side chain |
Protocol: Optimized Fragmentation for Aeb-Peptide Sequencing
To generate meaningful sequence data, you must force the backbone to fragment. This requires using a higher-energy fragmentation technique.
Methodology: Higher-Energy Collisional Dissociation (HCD)
-
Instrument Setup: This protocol is designed for an Orbitrap-based mass spectrometer, but the principles apply to other instruments capable of HCD or similar high-energy CID modes.
-
Infusion: Infuse the purified Aeb-peptide at a concentration of 1-5 pmol/µL in 50:50 acetonitrile:water with 0.1% formic acid.
-
MS1 Scan: Acquire a full scan (e.g., m/z 300-1800) in the Orbitrap at high resolution (e.g., 60,000) to identify the precursor ion of your peptide.
-
MS/MS Setup (HCD):
-
Select the target precursor ion with a narrow isolation window (e.g., 1.2 m/z).
-
Set the fragmentation type to HCD .
-
Crucially, step the normalized collision energy (NCE). Do not use a single NCE value. Set up a stepped NCE experiment with values of 25%, 35%, and 45%. This ensures that you capture both low-energy (side-chain loss) and high-energy (backbone fragmentation) events in a single run.
-
-
Fragment Ion Detection: Detect fragment ions in the Orbitrap at a resolution of at least 15,000 to ensure accurate mass assignment.
-
Data Analysis:
-
Manually inspect the spectra for the characteristic neutral loss of 28/29 Da from precursor and fragment ions containing Aeb.
-
Look for the emergence of b- and y-ions at the higher collision energies. The increased energy will eventually overcome the steric protection of the backbone.
-
Use search algorithms (e.g., Mascot, Sequest) but be sure to define a variable modification corresponding to the ethyl loss on the Aeb residue to aid in identification.
-
Part 4: NMR Structural Analysis
NMR provides invaluable information about the three-dimensional structure induced by Aeb, but it also presents unique assignment challenges.
Frequently Asked Questions & Troubleshooting
Question: I'm trying to assign the NMR spectra for my Aeb-peptide, but I'm hitting a wall. The standard method of using Hα-HN correlations to "walk" down the backbone isn't working around the Aeb residue.
Answer: Your observation is correct. The absence of an α-proton on the Aeb residue breaks the chain of scalar couplings typically used for sequential assignment in 2D NMR.[6] Standard COSY and TOCSY experiments, which rely on proton-proton spin systems, cannot establish a connection through the Aeb residue.
Solution & Strategy: You must rely on through-space correlations (NOESY) and long-range, through-bond correlations (HMBC) to bridge the gap.
-
Identify the Aeb Spin System: The Aeb residue has a very distinct signature. In a ¹H-¹³C HSQC spectrum, you will see no peak corresponding to an α-carbon with a directly attached proton. Instead, you will see correlations for the two ethyl groups (CH₂ and CH₃).
-
Use HMBC to Bridge the Gap: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is your most powerful tool. It detects correlations between protons and carbons that are 2-3 bonds away. Look for the following key correlations:
-
From the preceding residue (X) to Aeb: Correlation from the Hα of residue X to the carbonyl carbon (C=O) of Aeb.
-
From Aeb to the next residue (Y): Correlations from the Aeb ethyl protons (CH₂) to the carbonyl carbon of Aeb and, critically, to the carbonyl carbon of the preceding residue X. More importantly, look for correlations from the amide proton (HN) of residue Y to the carbonyl carbon of Aeb.
-
-
Leverage NOESY: Look for nuclear Overhauser effects (NOEs) between the Aeb ethyl protons and protons on adjacent residues, such as the Hα of the preceding residue or the HN of the following residue. These through-space connections confirm sequence proximity.
Decision Tree for Aeb-Peptide Analysis
References
-
Edman degradation. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]
-
4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved December 30, 2025, from [Link]
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26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. [Link]
-
26.6 Peptide Sequencing: The Edman Degradation. (2023, September 20). OpenStax. [Link]
-
Peptide/Protein NMR. (n.d.). Retrieved December 30, 2025, from [Link]
-
Barnes, S. (2010, January 15). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
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Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Elsevier. [Link]
-
Balaram, P. (1985). Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]
-
D'Andrea, L. D., et al. (2020). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. MDPI. [Link]
-
Peptide Fragmentation Patterns in Mass Spectrometry. (2025, November 6). MS-Insight. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Barnes, S., & Renfrow, M. (2011, January 14). Peptide ion fragmentation in mass spectrometry. UAB. [Link]
-
Finizio, M., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
-
Peptides-V, Synthesis-II. (n.d.). e-PG Pathshala. [Link]
-
Lim, K., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
Martínez, C., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PMC - NIH. [Link]
-
Norris, B. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]
-
Mass Spectrometry in Protein, Peptide and Amino Acid Analysis. (n.d.). ResearchGate. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. PubMed. [Link]
-
van Amerongen, A., et al. (2007). A 2D NMR method to study peptide phosphorylation. PubMed. [Link]
-
Ghassemi, Z., et al. (2023, February 27). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Radboud Repository. [Link]
-
Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. PMC - NIH. [Link]
-
Mass Spectrometry of Amino Acids and Proteins. (2011, November 28). Semantic Scholar. [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. (n.d.). LSU Scholarly Repository. [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). Anaspec. [Link]
-
Yates, J. R., et al. (1994). An Approach to Correlate Tandem Mass Spectral Data of Peptides with Amino Acid Sequences in a Protein Database. University of Washington. [Link]
-
Otvos, L. (2014, July 22). Current challenges in peptide-based drug discovery. PMC - PubMed Central. [Link]
-
Root, S. C., & Miller, S. J. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]
-
Kirk, R. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]
-
SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS. (n.d.). JKU ePUB. [Link]
-
De-Ben, I., et al. (2015). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. BioPharm International. [Link]
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- 6. chem.uzh.ch [chem.uzh.ch]
strategies to improve the stability of 2-Amino-2-ethylbutanoic acid solutions
An in-depth guide to developing robust, stable solutions of 2-Amino-2-ethylbutanoic acid for research and pharmaceutical applications.
Welcome to the technical support center for this compound (CAS 2566-29-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of aqueous solutions of this non-proteinogenic amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What is this compound, and why is solution stability a concern?
A1: this compound, also known as Diethylglycine, is a synthetic amino acid with a quaternary alpha-carbon.[1][2] Its unique structure makes it a valuable building block in peptide synthesis and as a component in pharmaceutical development. Solution stability is critical because degradation can lead to a loss of potency, the formation of unknown impurities, and altered biological activity, all of which compromise experimental results and patient safety.[3][4] Ensuring that the molecule remains intact in solution guarantees the accuracy, reproducibility, and safety of its application.
Q2: What are the common visual and analytical signs of degradation in my this compound solution?
A2: Degradation can manifest in several ways:
-
Visual Indicators: The most common signs are a change in color (e.g., yellowing), the development of turbidity, or the formation of precipitate.
-
Analytical Indicators: When using techniques like High-Performance Liquid Chromatography (HPLC), degradation is typically observed as a decrease in the peak area of the parent compound, accompanied by the appearance of new, unidentified peaks which represent degradation products.[5][] Changes in the solution's pH can also indicate chemical modification.
Q3: What are the primary environmental factors that can cause my solution to degrade?
A3: Like many biomolecules, this compound is susceptible to several environmental factors. The most critical are:
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[3][7]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[4][8][9] Conversely, freeze-thaw cycles can also stress the solution, potentially causing precipitation.[10]
-
Oxidation: The presence of dissolved oxygen, metal ions, or other oxidizing agents can lead to oxidative degradation of the amino acid.[11][12]
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation pathways.[7]
Part 2: Troubleshooting Guide for Specific Stability Issues
This section provides in-depth answers to specific problems you may encounter during your experiments.
Q4: My this compound solution is turning yellow. What is the likely cause and how can I prevent it?
A4: A yellow discoloration is often a hallmark of oxidative degradation or reactions involving trace impurities. The amino group is susceptible to oxidation, which can lead to the formation of chromophores (colored compounds).
-
Causality: This can be initiated by dissolved oxygen, trace metal ions (like iron or copper) acting as catalysts, or exposure to light.[13] The process involves the formation of reactive oxygen species (ROS) that interact with the amino acid.
-
Preventative Strategies:
-
Use High-Purity Water: Always use deionized, distilled, or HPLC-grade water to minimize metal ion contamination.
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add a Chelating Agent: Incorporate a small amount (e.g., 0.01-0.1 mM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photolytic degradation.[7]
-
Consider Antioxidants: For long-term storage, adding a compatible antioxidant may be beneficial.[14][15][16] (See Q6 for more details).
-
Q5: I'm observing new peaks in my HPLC chromatogram after storing my solution for a week. How can I identify the degradation pathway?
A5: The appearance of new peaks confirms that your compound is degrading. To identify the pathway and develop a mitigation strategy, a Forced Degradation Study is the most effective approach.[3][11] This involves intentionally exposing your solution to harsh conditions to accelerate the formation of likely degradants.
-
Causality: By comparing the degradation products formed under specific stress conditions (e.g., acid, base, oxidation) with the unknown peaks in your stored sample, you can deduce the degradation mechanism.[10] For example, if a new peak matches one generated under oxidative stress, you know that oxidation is the primary stability issue.
-
Recommended Action: Perform a forced degradation study as outlined in the protocol below. This is a standard practice in pharmaceutical development mandated by guidelines like the International Council for Harmonisation (ICH) to establish the stability-indicating nature of an analytical method.[5][11]
Hypothesized Degradation Pathways
The diagram below illustrates potential, non-exhaustive degradation pathways for this compound based on general amino acid chemistry.
Caption: Potential degradation routes for this compound.
Q6: What excipients can I add to my formulation to improve long-term stability?
A6: Excipients are inactive ingredients added to formulations to enhance stability.[][18][19] For an amino acid solution, several classes of excipients can be beneficial:
-
pH Buffers: Maintaining an optimal pH is the most critical factor. A buffer system (e.g., phosphate, citrate, or histidine) will resist pH changes that could accelerate degradation.[20] The ideal pH should be determined experimentally but is often near the isoelectric point of the amino acid.
-
Antioxidants: These molecules preferentially react with oxidizing species, protecting your active compound. Common choices include:
-
For Aqueous Systems: Ascorbic acid (Vitamin C) or N-acetylcysteine.[]
-
Note: The choice of antioxidant must be tested for compatibility.
-
-
Other Amino Acids: Some amino acids, like glycine, arginine, and proline, can act as general stabilizers in solution.[19][21][22] They are thought to work by a "preferential exclusion" mechanism, stabilizing the native state of molecules, and by screening interactions between particles.[23][24]
Part 3: Experimental Protocols & Data
This section provides actionable, step-by-step protocols for key stability experiments.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 10-20% degradation of the parent compound.[3]
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in high-purity water.
-
Prepare separate aliquots for each stress condition.
2. Application of Stress:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot (final concentration 0.1 M HCl). Heat at 60-80 °C.[25]
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot (final concentration 0.1 M NaOH). Heat at 60-80 °C.[25]
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to an aliquot (final concentration 3% H₂O₂). Keep at room temperature.[25]
-
Thermal Degradation: Heat an aliquot of the stock solution at 80-100 °C.[25]
-
Photolytic Degradation: Expose an aliquot in a clear vial to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Control: Store one aliquot at -20°C, protected from light.
3. Sampling and Analysis:
-
Take samples from each condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples with an equivalent amount of base/acid.
-
Analyze all samples, including the control, by a suitable HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent peak.
-
Note the retention times and peak areas of the new degradation products formed under each condition.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Concentration | Temperature | Duration (Typical) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 60 - 80 °C | 2 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% | Room Temp | 4 - 48 hours |
| Thermal | Dry Heat / Solution | N/A | 80 - 100 °C | 24 - 72 hours |
| Photolytic | Light & UV exposure | ICH Q1B Standard | Ambient | As per guidelines |
Protocol 2: Preparation of a Stabilized Stock Solution for Long-Term Storage
This protocol incorporates best practices to create a more stable solution for routine laboratory use.
1. Solvent Preparation:
-
Use HPLC-grade or equivalent purified water.
-
Transfer the required volume to a clean glass container.
-
Sparge the water with high-purity nitrogen or argon gas for 30 minutes to remove dissolved oxygen.
2. Buffer and Excipient Addition:
-
Add your chosen buffering agent (e.g., sodium phosphate) to achieve the desired pH and concentration (e.g., 10-25 mM).
-
Add EDTA to a final concentration of 0.1 mM to chelate trace metals.
3. Dissolution of this compound:
-
Weigh the required amount of solid this compound.
-
Add it to the prepared buffer solution and mix gently until fully dissolved. Avoid vigorous vortexing, which can reintroduce oxygen.
4. Final Steps and Storage:
-
Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial or a clear vial wrapped in foil.
-
Overlay the headspace of the vial with nitrogen or argon before sealing.
-
Store at the recommended temperature, typically -20°C for long-term storage. For solutions stored at 2-8°C, stability should be re-validated.
By following these guidelines and understanding the chemical principles behind them, you can significantly improve the stability and reliability of your this compound solutions, leading to more accurate and reproducible scientific outcomes.
References
-
Mao, T., et al. (2021). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv. [Link]
-
Scientists uncover how amino acids stabilize proteins in solution. (2021). News-Medical.Net. [Link]
-
Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. (2021). Technobis. [Link]
-
Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation. (2021). PubMed Central. [Link]
-
5 types of formulation excipients and how they impact biologics stability. (2022). NanoTemper. [Link]
-
Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. [Link]
-
Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. (2022). MDPI. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). BioProcess International. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
This compound. Mol-Instincts. [Link]
-
alpha-amino-2-ethylbutanoic acid. ChemBK. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
alpha-Amino-2-ethylbutanoic acid | C6H13NO2. PubChem. [Link]
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Ethyl 2-amino-2-ethylbutanoate | C8H17NO2. PubChem. [Link]
-
Pathways of Amino Acid Degradation. (2022). Biology LibreTexts. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. [Link]
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Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer: A Review. (2011). Molecules. [Link]
-
Temperature dependence of amino acid hydrophobicities. (2009). PNAS. [Link]
-
Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. (2010). ResearchGate. [Link]
-
Factors affecting antioxidant activity of amino acids in soybean oil at frying temperatures. (2019). European Journal of Lipid Science and Technology. [Link]
-
Thermodynamic Study of Some Amino Acids...in Aqueous Saccharide Solutions at Different Temperatures. (2016). ResearchGate. [Link]
-
Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). Human Metabolome Database. [Link]
-
An insight into role of amino acids as antioxidants via NRF2 activation. (2022). PubMed Central. [Link]
-
The Analysis of 2-amino-2-thiazoline-4-carboxylic Acid in the Plasma of Smokers and Non-Smokers. (2007). ResearchGate. [Link]
-
Structural Effects on the Antioxidant Properties of Amino Acid Betaxanthins. (2022). MDPI. [Link]
-
The protective effect of amino acids on the copper(II)-catalyzed autoxidation of ascorbic acid. (2009). Journal of Food and Drug Analysis. [Link]
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Technical Support Center: Coupling of 2-Amino-2-ethylbutanoic Acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of 2-Amino-2-ethylbutanoic acid (Aeb) into peptide sequences. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you overcome incomplete coupling and achieve successful synthesis of your target peptides.
Introduction: The Challenge of Steric Hindrance
This compound, an α,α-disubstituted amino acid, is a valuable building block in peptide chemistry, often used to induce specific secondary structures or to enhance metabolic stability. However, its structure presents a significant synthetic challenge. The presence of two ethyl groups on the alpha-carbon creates substantial steric hindrance around the amine group, which can severely impede the approach of the activated carboxyl group of the incoming amino acid, leading to incomplete coupling reactions.[1][2][3] This guide will address the common issues and provide effective solutions for achieving high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or showing low yield?
The primary reason for incomplete coupling is the steric hindrance imposed by the two ethyl groups at the α-carbon of this compound.[2][3] This bulky substitution shields the N-terminal amine, making it less accessible for nucleophilic attack on the activated carboxylic acid of the coupling partner. Standard coupling reagents, such as carbodiimides like DCC or DIC, are often not potent enough to overcome this steric barrier, resulting in low yields or complete failure of the reaction.[3][4]
Q2: How can I confirm that incomplete coupling is the source of my synthesis problem?
The most direct method for identifying incomplete coupling is through mass spectrometry (MS) analysis of the crude peptide cleaved from the solid support. Look for a significant peak corresponding to a "deletion sequence," which is the mass of the target peptide minus the mass of the amino acid that failed to couple.[4] For example, if you were attempting to couple Fmoc-Ala-OH to N-Aeb-peptide-resin, a major peak corresponding to the mass of the N-Aeb-peptide-resin would indicate a failed coupling.
Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?
For sterically demanding couplings, more powerful activating reagents are necessary.[5] The most effective classes of reagents are uronium/aminium salts and phosphonium salts.[6]
-
Uronium/Aminium Reagents: Reagents such as HATU , HCTU , and COMU are highly recommended.[4][7] HATU, in particular, is frequently cited as one of the most efficient reagents for overcoming steric hindrance due to the formation of a highly reactive OAt-ester intermediate.[8] COMU is also an excellent choice, offering comparable efficiency to HATU but with an improved safety profile as it is not derived from potentially explosive HOBt or HOAt.[7]
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective for hindered couplings, demonstrating high reactivity.[4]
-
Specialized Reagents: For particularly challenging couplings of α,α-disubstituted amino acids, generating amino acid fluorides in situ using reagents like TFFH can be highly effective.[7]
Q4: Can modifying the reaction conditions improve the coupling efficiency?
Yes, optimizing the reaction conditions is a critical and highly effective strategy.
-
Elevated Temperature: Increasing the reaction temperature to between 40°C and 60°C can provide the necessary activation energy to overcome the steric barrier.[4] Microwave-assisted peptide synthesis is particularly effective for driving difficult couplings to completion by rapidly and uniformly heating the reaction mixture.[4]
-
Extended Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[4]
-
Double Coupling: If a qualitative test (such as a Kaiser test for primary amines or an isatin test for secondary amines) indicates the presence of unreacted amine after the initial coupling, performing a second coupling with fresh reagents is a common and effective strategy.[4]
Troubleshooting Guide: Step-by-Step Solutions
Issue: Mass Spectrometry data shows a significant deletion sequence corresponding to the failed coupling of an amino acid to this compound.
Root Cause Analysis:
This is a classic sign of incomplete coupling due to steric hindrance. The chosen coupling method is not sufficiently potent to overcome the steric barrier presented by the α,α-disubstituted Aeb residue.
Visualizing the Problem: Steric Hindrance
Caption: Systematic workflow for troubleshooting incomplete coupling.
References
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Fridkin, M., et al. (1971). Active esters and resins in peptide synthesis: the role of steric hindrance. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Li, P., & Hsieh, H.-P. (2023). Ynamide Coupling Reagents: Origin and Advances. Molecules. [Link]
-
Wobble-base. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Wobble-base. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
-
Acmecoll. (n.d.). Optimizing Peptide Coupling: Key Techniques. Acmecoll. [Link]
Sources
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. thieme.de [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. file.globalso.com [file.globalso.com]
Technical Support Center: Optimization of Cleavage Conditions for Peptides with Diethylglycine (Deg)
Welcome to the technical support center for optimizing the cleavage of peptides containing the sterically hindered, non-proteinogenic amino acid, diethylglycine (Deg). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying peptides incorporating this unique residue. Here, we will delve into the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed protocols to enhance your cleavage efficiency and final peptide purity.
Understanding the Challenge: The Impact of Diethylglycine
Diethylglycine, with its two ethyl groups attached to the alpha-carbon, presents a significant steric barrier. This bulkiness, while often desirable for inducing specific peptide conformations or increasing metabolic stability, poses a considerable challenge during the final cleavage step of solid-phase peptide synthesis (SPPS). The primary obstacle is the sterically hindered nature of the peptide bond involving the Deg residue, which can impede the access of trifluoroacetic acid (TFA) to the acid-labile linker of the solid support and to the side-chain protecting groups of adjacent amino acids.[1] This can lead to incomplete cleavage, resulting in lower yields and the presence of deletion sequences or resin-bound peptide fragments in your crude product.[2]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the cleavage of Deg-containing peptides.
Q1: My HPLC analysis shows a very low yield of the desired peptide, and I suspect incomplete cleavage. How can I confirm this?
A1: Your suspicion is a common starting point. Before optimizing cleavage conditions, it's crucial to confirm that the peptide is indeed still attached to the resin.
-
Post-Cleavage Resin Analysis: A qualitative Kaiser test on the resin beads after cleavage can be very informative.[3] A positive result (a blue or purple color) indicates the presence of free primary amines, confirming that a significant amount of your peptide has not been cleaved from the support.[3]
-
Small-Scale Trial Cleavage: Before committing your entire batch of resin, perform a small-scale trial cleavage.[3] This allows you to test different cleavage cocktails and reaction times with a minimal amount of material. Analyzing the supernatant from these trials by RP-HPLC will give you a direct indication of cleavage efficiency.[3]
Q2: I've confirmed incomplete cleavage. What are the most likely causes when working with a diethylglycine-containing peptide?
A2: Incomplete cleavage of Deg-peptides almost always traces back to steric hindrance. Here's a breakdown of the contributing factors:
-
Insufficient Acid Strength or Reaction Time: The bulky diethylglycine residue can shield the acid-labile linker from the TFA. Standard cleavage times of 1-2 hours may be insufficient.[2][4]
-
Peptide Aggregation on Resin: "Difficult sequences," particularly those with hydrophobic residues or prone to secondary structure formation on the resin, can physically block reagent access.[5] Diethylglycine can contribute to such aggregation.
-
Inappropriate Cleavage Cocktail: A standard TFA/TIS/H₂O cocktail might not be aggressive enough to overcome the steric hindrance around the Deg residue.[3][6]
-
Degraded Reagents: Old or improperly stored TFA and scavengers can lose their efficacy, leading to reduced cleavage efficiency.[3]
Q3: What modifications to the cleavage cocktail and conditions can I implement to improve the yield of my Deg-peptide?
A3: To overcome the challenges posed by diethylglycine, a more robust cleavage strategy is often necessary.
-
Extended Cleavage Time: This is the simplest modification. For Deg-containing peptides, extending the cleavage time to 4-6 hours, or even longer in some cases, can significantly improve yields.[2] It's advisable to monitor the progress with small-scale trials at different time points.
-
Elevated Temperature: Cautiously increasing the reaction temperature to 30-40°C can enhance the rate of cleavage. However, be mindful that higher temperatures can also increase the risk of side reactions for sensitive residues.[6]
-
Stronger Acidic Conditions: While TFA is the standard, for particularly stubborn cleavages, the addition of a stronger acid like trifluoromethanesulfonic acid (TFMSA) can be considered, though this requires careful optimization to avoid peptide degradation.[6][7]
-
Chaotropic Agents: To disrupt on-resin aggregation, consider adding chaotropic agents to your cleavage cocktail. A small percentage of phenol can sometimes aid in this.
Q4: My HPLC chromatogram shows several unexpected peaks close to my product peak. What could these be?
A4: The presence of closely eluting peaks often points to side-chain modification or incomplete deprotection of other residues in your peptide, which can be exacerbated by the harsher conditions required for Deg-peptide cleavage.
-
Incomplete Side-Chain Deprotection: The steric bulk of Deg can hinder the removal of protecting groups from neighboring amino acids. Ensure your cleavage cocktail and duration are sufficient for complete deprotection of all residues.[8]
-
Alkylation of Sensitive Residues: During cleavage, reactive carbocations are generated from protecting groups and the resin linker. These can alkylate nucleophilic side chains, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys).[9] The extended cleavage times needed for Deg-peptides increase this risk.
-
Trifluoroacetylation: This side reaction can occur when trifluoroacetyl groups are transferred to free amines on the peptide, leading to a +98 Da mass addition.[10]
To mitigate these side reactions, the use of an optimized scavenger cocktail is critical.
Recommended Protocols and Data
Based on field experience and literature, here are starting points for optimizing your Deg-peptide cleavage.
Table 1: Recommended Cleavage Cocktails for Diethylglycine-Containing Peptides
| Cocktail Composition (v/v/v) | Target Residues & Conditions | Rationale |
| Cocktail A: 95% TFA / 2.5% TIS / 2.5% H₂O | Standard peptides without sensitive residues. | A good starting point for initial trials. TIS is an effective scavenger for trityl cations.[3] |
| Cocktail B: 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Peptides containing Cys, Met, or Trp. | EDT is an excellent scavenger for protecting sulfhydryl groups and preventing tryptophan oxidation. |
| Cocktail C (Reagent K): 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Difficult sequences," peptides with multiple Arg(Pmc/Pbf) or Trp residues. | A robust and versatile cocktail for challenging cleavages. Phenol and thioanisole help scavenge various reactive species.[11] |
Experimental Protocol: Optimized Cleavage of a Deg-Containing Peptide
This protocol provides a step-by-step guide for a robust cleavage procedure.
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare your chosen cleavage cocktail from Table 1. Always add TFA to the scavengers.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for an initial 4 hours.
-
Optional: If initial trials show incomplete cleavage, consider extending the time to 6-8 hours or increasing the temperature to 30°C.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing your cleaved peptide.
-
Wash the resin 2-3 times with fresh TFA to ensure complete recovery.
-
Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring to precipitate the peptide.[3]
-
-
Peptide Isolation and Washing:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
-
Drying and Analysis:
-
Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC and mass spectrometry analysis.[3]
-
Visualizing the Workflow
A clear understanding of the decision-making process is key to successful troubleshooting.
Caption: Troubleshooting workflow for optimizing Deg-peptide cleavage.
Frequently Asked Questions (FAQs)
Q: Can I use a microwave synthesizer for the cleavage of Deg-containing peptides?
A: While microwave energy can accelerate the cleavage process, it must be used with extreme caution for peptides containing diethylglycine. The increased steric hindrance can lead to localized overheating and significant degradation of the peptide. If you choose to explore this option, start with very short irradiation times and low power settings, and carefully analyze the crude product for impurities.
Q: Are there any alternative protecting group strategies that can facilitate the cleavage of Deg-peptides?
A: The choice of protecting groups on adjacent amino acids can influence cleavage efficiency. For residues near the Deg, consider using more acid-labile protecting groups if available. For example, using a more labile trityl group on a nearby Cys or Asn might allow for its removal under slightly milder conditions before proceeding with the final, more forceful cleavage from the resin.[2][12]
Q: My Deg-peptide is extremely hydrophobic and difficult to dissolve after precipitation. What can I do?
A: This is a common issue with peptides rich in hydrophobic or sterically bulky residues. After ether precipitation, if the peptide oils out or is insoluble in standard HPLC solvents, try dissolving it in a small amount of a stronger organic solvent like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) before diluting it into your aqueous buffer for purification.[13]
References
- Kent, S. B. H. (1985). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Accounts of Chemical Research, 18(8), 243-249.
- BenchChem. (2025).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 4(1), 123-131.
- UCLA Chemistry and Biochemistry. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Methods and protocols of modern solid phase peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- AAPPTEC. (n.d.).
- Giraud, M., Cavelier, F., & Martinez, J. (2003). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 9(10), 633-639.
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group. BenchChem Technical Support.
- AAPPTEC. (n.d.).
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184-1193.
- Sigma-Aldrich. (n.d.).
- Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 41-52). Humana Press.
- White, C. J., & Yudin, A. K. (2011). Some 'difficult sequences' made easy.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Gucinski, A. C., & Glish, G. L. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 26(7), 1184-1191.
- BenchChem. (2025). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.
- ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Li, W., & Li, Y. (2012). Side reactions in peptide synthesis. In Peptide Synthesis: Methods and Protocols (pp. 3-38). Humana Press.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B.
- Kubiński, K., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11045-11054.
- Man, M., & Gorenstein, D. G. (1983). Cleavage of a model peptide at its glycine residue by alkaline mercuric oxycyanide. Tetrahedron Letters, 24(13), 1347-1350.
- Raines Lab. (n.d.).
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary.
- ResearchGate. (2020, November 3).
- American Peptide Society. (n.d.). Tips & Tricks.
- Dolan, J. W. (2002). HPLC Troubleshooting Guide. LCGC North America.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Peptide Cleavage & Deprotection.
- Choi, H., & Aldrich, J. V. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- Atherton, E., & Sheppard, R. C. (1985). Active esters and resins in peptide synthesis: the role of steric hindrance.
Sources
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- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Comparative Guide: 2-Amino-2-ethylbutanoic Acid (Iva) vs. α-Aminoisobutyric Acid (Aib) in Peptide Drug Design
Introduction: Engineering Stability and Conformation in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, native peptides are often plagued by two significant liabilities: conformational flexibility, which can lead to poor receptor binding and promiscuity, and susceptibility to rapid proteolytic degradation, resulting in a short in vivo half-life. To overcome these hurdles, medicinal chemists frequently turn to non-canonical, Cα,α-disubstituted amino acids.
Among the most powerful tools in this arsenal are α-aminoisobutyric acid (Aib) and its close homolog, 2-amino-2-ethylbutanoic acid, commonly known as isovaline (Iva).[1] Both are renowned for their ability to impose rigid conformational constraints on the peptide backbone, thereby pre-organizing the peptide into a bioactive conformation and shielding it from enzymatic attack.[2][3]
This guide provides an in-depth, data-driven comparison of Aib and Iva, offering researchers, scientists, and drug development professionals a clear understanding of their respective impacts on peptide structure, stability, and biological activity. We will delve into the causality behind their effects and provide validated experimental protocols to empower your own comparative studies.
Structural and Conformational Analysis: The Foundation of Function
The primary utility of Cα,α-disubstituted amino acids lies in their profound ability to restrict the available conformational space of a peptide backbone.[2] The Thorpe-Ingold effect, stemming from the gem-disubstitution on the α-carbon, sterically limits the permissible torsion angles (phi, φ and psi, ψ), forcing the peptide into well-defined secondary structures.
α-Aminoisobutyric Acid (Aib): The Archetypal Helix Inducer
Aib, with its gem-dimethyl group, is the simplest and most studied Cα,α-disubstituted amino acid.[4] Its small, symmetric side chains strongly favor φ, ψ angles in the helical regions of the Ramachandran plot (approximately +/- 60°, +/- 30°), making it an exceptionally potent inducer of both 3₁₀- and α-helical structures.[3][5] Even a single Aib substitution can nucleate a helical turn and significantly reduce the conformational entropy of the unfolded state, thereby enhancing thermal stability.[1][2]
This compound (Iva): The Chiral Homolog
Iva replaces Aib's methyl groups with two ethyl groups. This seemingly minor change introduces two critical differences: increased steric bulk and a chiral center. Iva exists as (S)- and (R)-enantiomers (equivalent to L- and D- configurations, respectively).[1] Like Aib, Iva is a strong helix promoter. Crucially, comparative studies utilizing circular dichroism have shown that (S)-Iva exerts a comparable helix-inducing effect to Aib , making it an equally powerful tool for stabilizing or inducing helical conformations.[6]
The key distinction lies in chirality. While the achiral Aib can be incorporated into either right- or left-handed helices depending on the influence of neighboring chiral residues, the chirality of Iva can direct the screw sense. For instance, homo-oligomers of (R)-Iva have been shown to preferentially adopt left-handed 3₁₀-helices.[7] This provides an additional layer of design control not available with Aib.
Diagram 1: Structural Comparison of Aib and Iva
Caption: Chemical structures of Aib and Iva, highlighting Iva's chiral center ().
Diagram 2: Conformational Restriction on the Ramachandran Plot
Caption: Ramachandran plot showing the highly restricted helical regions for Aib and Iva.
Performance in Enhancing Proteolytic Stability
A primary driver for incorporating these amino acids is to enhance a peptide's metabolic half-life. The steric bulk of the Cα,α-disubstituted moiety effectively shields the adjacent peptide bonds from the active sites of proteases.
Aib as a Proteolytic Shield
The clinical success of Aib in this role is exemplified by Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. Native GLP-1 is degraded within minutes by dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide after the second residue (Alanine). In Semaglutide, this Alanine is replaced with Aib. This single substitution renders the peptide resistant to DPP-4 cleavage, dramatically extending its plasma half-life to approximately one week and enabling once-weekly dosing.[3][8]
Iva's Potential for Stability
While direct comparative data on the proteolytic stability of Iva versus Aib in the same peptide context is sparse in the literature, the underlying principle of steric hindrance remains. The larger ethyl groups of Iva are logically expected to provide at least a comparable, if not superior, shielding effect compared to Aib's methyl groups. Furthermore, the introduction of a "non-natural" D-amino acid configuration, such as (R)-Iva, can further decrease recognition by L-specific proteases, a strategy known to improve enzymatic stability.[9][10]
Quantitative Data Comparison
| Parameter | Native Peptide (GLP-1) | Aib-Modified Peptide (Semaglutide) | Iva-Modified Peptide |
| Position of Modification | Ala at pos. 2 | Aib at pos. 2 | Hypothetical: Iva at pos. 2 |
| Primary Protease | DPP-4 | DPP-4 | DPP-4 |
| Plasma Half-life | ~1-2 minutes | ~165 hours [3] | Expected to be significantly increased |
This table highlights the dramatic, clinically validated impact of Aib. While specific data for an equivalent Iva-modified GLP-1 is not available, a significant increase in half-life is strongly anticipated based on its structural properties.
Impact on Biological Activity
Constraining a peptide into its bioactive helical conformation can significantly enhance its affinity for its target receptor. This "pre-organization" minimizes the entropic penalty of binding, often leading to a substantial increase in potency.[4]
The incorporation of Aib has been shown to enhance the activity of numerous peptide classes, including:
-
Antimicrobial Peptides (AMPs): Replacing L-amino acids with Aib in the AMP esculentin-1a(1-21)NH₂ promoted a more stable α-helical structure, leading to increased potency against Gram-positive bacteria.[11]
-
GPCR Ligands: Aib-modified GLP-1 analogs show prolonged and more potent signaling.[4]
-
Protein-Protein Interaction Inhibitors: Aib can stabilize the helical region of p53 mimetics, leading to stronger inhibition of the p53-MDM2 interaction.[4]
For Iva, its ability to induce a comparable degree of helicity suggests it would have a similarly positive impact on the biological activity of helical peptides. The choice between Aib and Iva may come down to subtle differences in the resulting helix or the specific stereochemical interactions required for optimal receptor engagement. The chirality of Iva offers a key advantage, allowing for the exploration of both right- and left-handed helical scaffolds to determine the optimal fit for a given biological target.[8][9]
Experimental Protocols & Methodologies
To facilitate a robust comparison in your own research, we provide the following validated, step-by-step protocols.
Workflow for Comparative Peptide Analysis
Diagram 3: Experimental Workflow for Aib vs. Iva Peptide Comparison
Caption: A typical workflow for comparing the effects of Aib and Iva incorporation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aib/Iva Peptides
Causality: The steric hindrance of Cα,α-disubstituted amino acids makes peptide bond formation challenging. This protocol utilizes HATU, a highly efficient coupling reagent, and extended coupling times to overcome this barrier and ensure high-fidelity synthesis.
-
Resin Preparation: Swell the appropriate Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).
-
Amino Acid Coupling (Standard Residues): Prepare a solution of the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and add the activated mixture to the resin. Agitate for 1-2 hours.
-
Amino Acid Coupling (Aib/Iva Residues):
-
Rationale: Due to steric hindrance, a stronger activating agent and longer reaction time are necessary.
-
Prepare a solution of Fmoc-Aib-OH or Fmoc-Iva-OH (4 eq.), HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and add the activated mixture to the resin.
-
Agitate for 4-6 hours, or overnight if necessary.
-
Self-Validation: Monitor coupling completion using a Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Wash: Wash the resin as described in step 2.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with Dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC. Verify the mass of the final product using LC-MS.[9]
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helicity Assessment
Causality: Helical structures exhibit a characteristic CD spectrum with distinct negative molar ellipticity ([θ]) minima. By comparing these spectra, we can quantitatively assess the helix-inducing propensity of Aib versus Iva.
-
Sample Preparation: Dissolve the purified peptides in a suitable solvent (e.g., 2,2,2-trifluoroethanol (TFE), a helix-promoting solvent, or phosphate buffer for physiological relevance) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5 nm and a bandwidth of 1 nm. Use a quartz cuvette with a 1 mm path length.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.
-
Blank Subtraction: Record a spectrum of the solvent alone and subtract it from each peptide spectrum.
-
Data Analysis:
-
Convert the raw data (millidegrees) to Molar Residue Ellipticity ([θ]).
-
Interpretation: An α-helix is characterized by strong negative bands near 208 nm and 222 nm. A 3₁₀-helix typically shows a stronger negative band around 205 nm compared to the one at 220 nm.[12]
-
Compare the [θ]₂₂₂ values for the Aib- and Iva-containing peptides. A more negative value indicates a higher degree of helicity.[13]
-
Protocol 3: Proteolytic Stability Assay (Trypsin Digestion)
Causality: This assay directly measures the peptide's resistance to enzymatic cleavage by quantifying the amount of intact peptide remaining over time. Trypsin is used as a model serine protease that cleaves C-terminal to Lysine and Arginine residues.
-
Reagent Preparation:
-
Prepare a stock solution of the test peptide (Aib- or Iva-modified) at 1 mg/mL in an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).
-
Prepare a stock solution of proteomics-grade trypsin at 1 mg/mL in 50 mM acetic acid.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the buffer.
-
Initiate the reaction by adding trypsin to a final protease:peptide ratio of 1:100 (w/w).
-
Incubate the reaction at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% Trifluoroacetic Acid (TFA) or by heating.
-
Analysis by LC-MS:
-
Analyze each quenched time-point sample using a reverse-phase HPLC system coupled to a mass spectrometer.
-
Generate an extracted ion chromatogram (EIC) for the mass of the intact peptide.
-
-
Data Quantification:
Conclusion and Future Perspectives
Both Aib and Iva are exceptionally effective tools for peptide drug design, serving as potent helix inducers and proteolytic shields.
-
α-Aminoisobutyric acid (Aib) is the achiral, well-validated standard. Its ability to dramatically enhance stability is clinically proven, and its impact on conformation is extensively documented. It is the go-to choice for inducing general helical propensity without introducing a new chiral center.
-
This compound (Iva) offers a compelling alternative with a comparable helix-inducing potential. Its key advantages are its increased steric bulk, which may offer superior proteolytic resistance, and its inherent chirality. This allows for the rational design of either right- or left-handed helical peptides by selecting the (S)- or (R)-enantiomer, respectively, providing a level of stereochemical control that Aib cannot.
The choice between Aib and Iva should be driven by the specific goals of the drug design campaign. If the primary objective is simple helical stabilization and enhanced stability, Aib is a reliable choice. However, if the project requires fine-tuning of the helical screw sense to optimize receptor interaction, or if maximizing steric shielding against proteolysis is paramount, Iva presents a more nuanced and potentially more powerful option. Future head-to-head studies directly comparing the proteolytic stability and receptor binding affinities of Aib- and Iva-modified analogs of the same bioactive peptide will be invaluable in further delineating their respective advantages.
References
-
Frigerio, M., et al. (1998). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S). Journal of Peptide Science. [Link]
-
Balaram, P. (1983). Circular dichroism studies of helical oligopeptides. Can 3(10) and alpha-helical conformations be chiroptically distinguished?. International Journal of Peptide and Protein Research. [Link]
-
Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry. [Link]
-
Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity. [Link]
-
Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society. [Link]
-
Puttrevu, S. K., et al. (2017). How to perform trypsin stability assay when peptide is unstable in pH 7.4?. ResearchGate. [Link]
-
Toniolo, C., et al. (1995). (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure. Peptide Research. [Link]
-
Kemp, D. S., et al. (1999). A Template for Stabilization of a Peptide α-Helix: Synthesis and Evaluation of Conformational Effects by Circular Dichroism and NMR. Journal of the American Chemical Society. [Link]
-
JASCO. (2021). Circular Dichroism - A Webinar on Sample Considerations and Parameter Optimization. YouTube. [Link]
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Agilent Technologies. (n.d.). Proteomics Grade Trypsin. Agilent. [Link]
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De Zotti, M., et al. (2012). Isovaline in naturally occurring peptides: a nondestructive methodology for configurational assignment. Biopolymers. [Link]
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Proteolytic Stability Peptides. (n.d.). Scribd. [Link]
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Marchesan, S., et al. (2021). Chirality Effects in Peptide-Based Dynamic Combinatorial Chemistry. Chemistry. [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). PubMed Central. [Link]
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Abe, H., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. The Journal of Organic Chemistry. [Link]
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Hicks, M. R., et al. (2021). Insight into the Mechanism of Action and Peptide-Membrane Interactions of Aib-Rich Peptides: Multitechnique Experimental and Theoretical Analysis. Chemistry – A European Journal. [Link]
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Hovmöller, S., et al. (2011). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecules. [Link]
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Inui, T., et al. (1996). Synthesis of omega-agatoxin IVA and its related peptides. Peptide Research. [Link]
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Moncla, B., et al. (2011). Degradation of naturally occurring and engineered antimicrobial peptides by proteases. Advances in Bioscience and Biotechnology. [Link]
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Wang, G., et al. (2017). Antimicrobial Peptides are Degraded by the Cytosolic Proteases of Human Erythrocytes. ACS Chemical Biology. [Link]
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Larsen, M. T., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
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Wang, G., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
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Biondi, L., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids. [Link]
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A Comparative Guide to Diethylglycine and Isovaline Effects on Peptide Structure
In the landscape of peptidomimetics and rational drug design, the deliberate incorporation of non-canonical amino acids is a cornerstone strategy for modulating peptide conformation, enhancing proteolytic stability, and ultimately, fine-tuning biological activity. Among the vast arsenal of synthetic amino acids, α,α-disubstituted residues stand out for their profound impact on backbone stereochemistry. This guide provides an in-depth, comparative analysis of two such residues: the achiral α,α-diethylglycine (Deg) and the chiral α-ethyl-α-methylglycine, or isovaline (Iva).
This document moves beyond a mere cataloging of properties to offer a causal understanding of why these residues impart distinct structural biases. We will explore their intrinsic conformational preferences, their influence on secondary structure formation, and provide the experimental frameworks necessary for researchers to validate these effects in their own peptide systems.
Introduction to α,α-Disubstituted Amino Acids: A Tale of Two Conformational Constraints
The defining feature of α,α-disubstituted amino acids is the replacement of the α-hydrogen with a second substituent. This seemingly subtle modification dramatically restricts the accessible conformational space of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles. This steric hindrance is the fundamental reason for their potent structure-inducing capabilities.
Diethylglycine (Deg): The Context-Dependent Conformational Switch
Diethylglycine, with its two ethyl groups at the α-carbon, is achiral. Its larger, symmetric side chains create significant steric bulk. Theoretical calculations and experimental data reveal that Deg can populate two distinct, low-energy conformational states: the fully extended C5 conformation and the helical region of the Ramachandran plot.[1][2] The prevailing conformation is highly sensitive to the local environment, including the nature of the adjacent amino acid residues and the solvent polarity.[1][3] This "conformational chameleons" characteristic makes Deg a versatile tool for introducing either localized rigidity in an extended strand or for nucleating helical structures.
Isovaline (Iva): The Potent Helix and Turn Inducer
In contrast to Deg, isovaline possesses a chiral center at its α-carbon, with one methyl and one ethyl group. This asymmetry, coupled with the steric bulk, leads to a more defined conformational preference. Isovaline strongly favors folded structures, particularly β-bends and 3(10)-helices.[4][5] The chirality of the isovaline residue also dictates the screw sense of the induced helix, with (R)-isovaline promoting left-handed helices and (S)-isovaline favoring right-handed helices.[4] This predictable and potent induction of folded conformations makes Iva a valuable building block for constructing well-defined secondary structures.
Comparative Analysis of Structural Effects
The differential effects of incorporating Deg versus Iva into a peptide sequence can be best understood by examining their influence on backbone dihedral angles and the resulting secondary structures.
Dihedral Angles and Ramachandran Space
The allowed regions of the Ramachandran plot for Deg and Iva are significantly more restricted than for proteinogenic amino acids.
As illustrated in the conceptual Ramachandran plot (Figure 1), both Deg and Iva have restricted conformational freedom. However, Deg can access both the extended and helical regions, while Iva predominantly occupies the helical and turn regions.
Table 1: Comparison of Typical Backbone Dihedral Angles (φ, ψ)
| Amino Acid | Secondary Structure | Typical φ (°) | Typical ψ (°) | Reference(s) |
| Diethylglycine (Deg) | Extended (C5) | ~-150 to -170 | ~+150 to +170 | [1][3] |
| Helical (α/310) | ~-50 to -70 | ~-20 to -50 | [1][3] | |
| Type II/II' β-turn (i+1) | ~-60 | ~+120 | [3] | |
| Type II/II' β-turn (i+2) | ~+80 | ~0 | [3] | |
| Isovaline (Iva) | 310-helix | ~-50 to -70 | ~-20 to -40 | [4][5] |
| β-turn | Varies with turn type | Varies with turn type | [4] |
Note: The values presented are approximate and can vary depending on the specific peptide sequence and environment.
Impact on Secondary Structure: A Comparative Overview
The distinct conformational preferences of Deg and Iva translate directly into their effects on peptide secondary structure.
-
Helical Propensity: Isovaline is a significantly stronger helix promoter than diethylglycine. The chiral nature of Iva and its preference for the helical region of the Ramachandran plot make it a reliable building block for inducing and stabilizing 310-helices.[4][5] While Deg can adopt helical conformations, its ability to also populate extended structures makes it a less consistent helix inducer. The helical propensity of Deg is highly dependent on the surrounding sequence; for example, a preceding proline residue can favor a folded, turn-like conformation for Deg.[3]
-
β-Sheet and Extended Structures: Diethylglycine's ability to adopt a fully extended C5 conformation makes it a suitable residue for promoting β-sheet formation or for use as a rigid linker in an extended conformation.[1][3] In contrast, the strong turn and helical propensity of isovaline makes it generally incompatible with β-sheet structures.
-
β-Turns: Both residues can be incorporated into β-turns, but their roles differ. Isovaline is a potent inducer of β-turns, often found at the i+1 or i+2 position.[4] Diethylglycine can also be accommodated in β-turns, and its conformational flexibility allows it to participate in various turn types depending on the context.[3]
Experimental Data and Validation
The structural effects of Deg and Iva can be experimentally verified using a combination of spectroscopic and crystallographic techniques.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for assessing the overall secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and semi-quantitative analysis of the conformational changes induced by Deg or Iva.
Table 2: Representative Circular Dichroism Data
| Peptide | Predominant Conformation | Characteristic CD Minima (nm) | Reference(s) |
| Model Peptide with Deg (in a non-polar solvent) | Extended/Unordered | ~215 (weak) | [3] |
| Model Peptide with Deg (with preceding Proline) | β-turn like | ~210 and ~230 | [3] |
| Model Peptide with Iva | 310-helix | ~205 and ~220 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, particularly NOESY and ROESY, provide through-space proton-proton distance information that can be used to determine the three-dimensional structure of a peptide in solution. Key NMR observables for comparing Deg and Iva containing peptides include:
-
Nuclear Overhauser Effect (NOE) Patterns: The presence of sequential dNN(i, i+1) NOEs is indicative of helical structures, which would be more prevalent in Iva-containing peptides. In contrast, strong dαN(i, i+1) NOEs are characteristic of extended conformations, more likely to be observed with Deg.
-
3JHNα Coupling Constants: Small coupling constants (< 6 Hz) are typically associated with helical conformations, while larger values (> 8 Hz) suggest an extended backbone.
-
Chemical Shift Index (CSI): Deviations of α-proton chemical shifts from random coil values can provide information about the local secondary structure.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information in the solid state. Crystal structures of peptides containing Deg or Iva can definitively reveal the backbone dihedral angles, hydrogen bonding patterns, and overall conformation, providing the most direct evidence of their structural effects.
Experimental Protocols
To facilitate the investigation of Deg and Iva effects, we provide the following validated protocols.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Sterically Hindered Amino Acids
The incorporation of sterically hindered α,α-disubstituted amino acids like Deg and Iva requires optimized coupling conditions to overcome the steric hindrance and achieve high coupling efficiencies.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (Deg or Iva) with a potent coupling agent such as HCTU (4 eq.) or HATU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for an extended period, typically 2-4 hours. For particularly difficult couplings, a double coupling may be necessary.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
Structural Analysis by Circular Dichroism (CD) Spectroscopy
Sources
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- 4. Context-dependent conformation of diethylglycine residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Featuring 2-Amino-2-ethylbutanoic Acid
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. These unique building blocks offer a powerful toolkit to modulate the conformational properties, metabolic stability, and biological activity of peptides. Among these, Cα-tetrasubstituted α-amino acids are of particular interest for their profound influence on peptide secondary structure. This guide provides an in-depth comparative analysis of peptides containing 2-amino-2-ethylbutanoic acid (also known as α,α-diethylglycine, Deg), a non-natural amino acid that introduces distinct conformational constraints. We will objectively compare its performance with the well-studied α-aminoisobutyric acid (Aib) and other conventional amino acids, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD).
The Significance of this compound in Peptide Engineering
The defining feature of this compound is the presence of two ethyl groups at the α-carbon. This substitution sterically restricts the available conformational space of the peptide backbone, significantly influencing the accessible Ramachandran angles (φ and ψ). Unlike natural amino acids which exhibit a broader range of allowed conformations, Cα-tetrasubstituted amino acids like this compound and Aib act as potent inducers of specific secondary structures, predominantly helical and turn conformations. The Thorpe-Ingold effect, resulting from the gem-dialkyl substitution, further contributes to this conformational rigidity.
The choice between this compound and its lower homolog, Aib (with two methyl groups), is a critical design consideration. The larger steric bulk of the ethyl groups in this compound can lead to more pronounced conformational effects, potentially favoring more extended or specific turn structures compared to the strong helical propensity of Aib.[1][2] This guide will delve into the experimental evidence that elucidates these nuanced differences.
Comparative Conformational Analysis: Experimental Evidence
A pivotal study by Kaul et al. provides a direct comparison of the conformational preferences of this compound in different peptide contexts.[3][4] The study investigated three tetrapeptides: Boc-Xxx-Deg-Yyy-Deg-OMe, where Xxx and Yyy were varied to be Gly, Leu, or Pro.
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights
NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[5][6][7] Key parameters such as Nuclear Overhauser Effects (NOEs), temperature coefficients of amide protons, and coupling constants provide detailed information about local conformations and hydrogen bonding patterns.
In the study by Kaul and colleagues, NMR analysis of the Gly (GD4) and Leu (LD4) containing tetrapeptides in solution suggested that the this compound residues adopt a fully extended (C5) conformation.[3][4] This was evidenced by the lack of sequential NOEs characteristic of helical structures and low temperature coefficients for the this compound amide protons, indicating their sequestration from the solvent in an extended hydrogen-bonded conformation.[3][4]
Conversely, the proline-containing peptide (PD4) exhibited evidence of a folded β-turn conformation involving the Deg(2)-Gly(3) segment.[3][4] This was supported by NOE data and a 4→1 intramolecular hydrogen bond between the Pro(1) carbonyl and the Deg(4) amide proton.[3][4] This highlights the context-dependent nature of the conformational preferences of this compound.
| Peptide Sequence | Dominant Conformation in Solution (NMR) | Key NMR Evidence |
| Boc-Gly-Deg-Gly-Deg-OMe (GD4) | Extended (C5) | Lack of sequential NOEs, low amide proton temperature coefficients.[3][4] |
| Boc-Leu-Deg-Leu-Deg-OMe (LD4) | Extended (C5) | Similar to GD4, indicating an extended conformation.[3][4] |
| Boc-Pro-Deg-Gly-Deg-OMe (PD4) | Folded (β-turn) | NOE data supporting a turn, evidence of a 4→1 hydrogen bond.[3][4] |
X-ray Crystallography: A Solid-State Perspective
X-ray crystallography provides a high-resolution snapshot of the peptide conformation in the solid state.[8][9] The crystal structure of the GD4 peptide revealed a hydrated multiple-turn conformation.[3][4] The Gly(1)-Deg(2) segment adopted a distorted type II/II' β-turn, while the Deg(2)-Pro(3) segment formed a type III/III' β-turn.[3][4] Interestingly, a water molecule was found to be inserted into the potential 4→1 hydrogen bond of the Gly(1)-Deg(2) turn. This demonstrates that even in the solid state, the conformational landscape of peptides with this compound can be complex and influenced by interactions with the surrounding environment.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
Experimental Protocols
To facilitate the practical application of these analytical techniques, detailed step-by-step methodologies are provided below.
Peptide Synthesis and Purification
The synthesis of peptides containing this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically using the Fmoc/tBu strategy.[13][14]
Step-by-Step Synthesis Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Deg-OH) using a standard coupling reagent cocktail (e.g., HBTU/DIPEA in DMF) for 2 hours.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the peptidyl-resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Purification:
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16]
Workflow for Peptide Synthesis and Purification:
Caption: Workflow for the synthesis and purification of peptides containing this compound.
NMR Spectroscopy Protocol
High-resolution NMR spectra are acquired to determine the three-dimensional structure of the peptide in solution.[17][18]
Step-by-Step NMR Analysis Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to a concentration of 1-5 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and overall spectral quality.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information on the peptide's three-dimensional fold.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY data.
-
Structural Restraints: Extract distance restraints from NOE cross-peak intensities and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of low-energy structures.
-
Structure Validation: Assess the quality of the calculated structures using stereochemical validation tools.
X-ray Crystallography Protocol
Obtaining a crystal structure provides an atomic-resolution view of the peptide's conformation in the solid state.[19][20][21]
Step-by-Step X-ray Crystallography Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH) using vapor diffusion methods (hanging or sitting drop) to identify initial crystal hits.[20][21]
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the precipitant and peptide to obtain diffraction-quality crystals (typically 0.1-0.3 mm in size).[22]
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes.
-
Phase Determination: Solve the phase problem using methods such as molecular replacement or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data.
-
Structure Validation and Deposition: Validate the final structure and deposit the coordinates in the Protein Data Bank (PDB).
Logical Flow for Conformational Analysis:
Caption: Logical workflow for the comprehensive conformational analysis of a synthetic peptide.
Circular Dichroism Spectroscopy Protocol
CD spectroscopy is used to determine the overall secondary structure content of the peptide in solution.[10][23]
Step-by-Step CD Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 100 µM.[10] Prepare a matched buffer blank.
-
Blank Spectrum: Acquire a CD spectrum of the buffer blank in a 1 mm path length quartz cuvette from 195-260 nm.[10]
-
Sample Spectrum: Rinse the cuvette and acquire a CD spectrum of the peptide solution using the same instrument settings.[10]
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity.
-
Secondary Structure Estimation: Analyze the processed spectrum to estimate the percentages of α-helix, β-sheet, and random coil.
Conclusion and Future Directions
The incorporation of this compound into peptides offers a compelling strategy for influencing their conformational preferences. Experimental data from NMR and X-ray crystallography demonstrate that this non-natural amino acid can stabilize both extended and turn structures in a context-dependent manner. This contrasts with the more consistent helical propensity of its lower homolog, Aib. The choice between these and other Cα-tetrasubstituted amino acids provides a powerful tool for the rational design of peptidomimetics with tailored three-dimensional structures.
Future research should focus on generating more direct comparative data, for instance, by synthesizing and analyzing a series of peptides where this compound is systematically replaced with Aib and natural amino acids. Such studies, employing the analytical techniques detailed in this guide, will further refine our understanding of the subtle yet significant interplay between side-chain sterics and peptide backbone conformation, ultimately enabling the design of more potent and specific peptide-based therapeutics.
References
-
American Peptide Society. (n.d.). Analysis. Retrieved from [Link]
- Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Balaji Rao, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271–278.
- Kaul, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278.
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Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]
- Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22.
- Ye, S., & Lattman, E. E. (2013). A Newcomer's Guide to Peptide Crystallography. Methods in molecular biology (Clifton, N.J.), 1063, 1–13.
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Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]
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aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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- Mangoni, M. L., Auriemma, L., Saviello, M. R., Casciaro, B., Sacco, F., Loffredo, M. R., Di Grazia, A., Galdiero, S., Ippolito, M., & Pedone, C. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino acids, 48(12), 2827–2838.
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Overview of Custom Peptide Synthesis. (n.d.). Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. Retrieved from [Link]
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JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube. Retrieved from [Link]
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- Chakrabartty, A., & Baldwin, R. L. (1995). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein science : a publication of the Protein Society, 4(12), 2412–2422.
- Oh, S., Lee, M., & Lim, H. S. (2018). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules (Basel, Switzerland), 23(10), 2445.
- Vilaseca, M., & Giralt, E. (2000). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Journal of the Chemical Society, Perkin Transactions 1, (10), 1485–1490.
- Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-N-trityl-L-glutamine and its application in solid-phase peptide synthesis. International journal of peptide and protein research, 45(5), 488–494.
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). The multiple, consecutive, fully-extended [2.
- Raghuraman, H., & Chatterji, D. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
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ResearchGate. (n.d.). CD spectra of peptides 2 a (blue) and 2 b (red). CD spectra were... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary structure of the peptides. (A) Circular dichroism spectra of... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). alpha-Amino-2-ethylbutanoic acid. Retrieved from [Link]
- Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids.
- Vilaseca, M., & Giralt, E. (2000). Context-Dependent Conformation of Diethylglycine Residues in Peptides. Amanote Research.
-
Spectrabase. (n.d.). (R/S)-2-AMINO-2-METHYLBUTANOIC-ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Characterization of the Fully-Extended, Planar, Peptide 2.05-Helix Based on Chiral, Cα -Ethylated, α-Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). Retrieved from [Link]
-
ChemRxiv. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
- Aleman, C., & Orozco, M. (2009). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database.
- Pimenta, A. F., Bernardes, G. J. L., & Orozco, M. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules (Basel, Switzerland), 26(11), 3166.
-
CORE. (n.d.). Identification of a short ACE2-derived stapled peptide targeting the SARS-CoV-2 Spike protein. Retrieved from [Link]
-
IUCr Journals. (2020, August 16). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Retrieved from [Link]
-
ACS Publications. (2022, August 5). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]
-
ResearchGate. (2022, August 5). (PDF) A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]
-
NIH. (n.d.). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Retrieved from [Link]
-
NIH. (n.d.). Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Retrieved from [Link]
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- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Validating Peptides Containing 2-Amino-2-ethylbutanoic Acid: A Comparative Framework
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic potential. These unique building blocks can confer remarkable advantages, from increased metabolic stability to refined conformational control, ultimately leading to more potent and durable drug candidates.[1][2] Among the diverse array of unnatural amino acids, α,α-disubstituted residues such as 2-Amino-2-ethylbutanoic acid present a compelling option for peptide modification.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of peptides incorporating this compound. We will delve into the critical experimental workflows, from synthesis to characterization, and establish a clear path for comparing the performance of these modified peptides against their natural counterparts or other synthetic analogues. Our focus will be on the principles of robust scientific validation, ensuring that the data you generate is both reliable and insightful.
The Rationale for Incorporating this compound
This compound, an analogue of the more commonly studied α-aminoisobutyric acid (Aib), introduces a gem-diethyl group at the α-carbon.[3] This structural feature is not merely an incremental change; it imparts significant conformational constraints on the peptide backbone. The steric hindrance from the two ethyl groups restricts the Ramachandran space available to the residue, favoring specific secondary structures such as helices and turns.[4][5] This pre-organization can be a powerful tool for locking a peptide into its bioactive conformation, potentially leading to enhanced receptor binding and efficacy.
Furthermore, the α,α-disubstitution renders the adjacent peptide bonds highly resistant to enzymatic degradation by proteases, a major hurdle in the development of peptide therapeutics.[2] This increased stability can translate to a longer plasma half-life and improved bioavailability.
Key Potential Advantages:
-
Enhanced Proteolytic Stability: Increased resistance to enzymatic cleavage.
-
Conformational Rigidity: Induces specific secondary structures.
-
Improved Pharmacokinetic Profile: Potential for longer in vivo half-life.
A Validated Workflow for Peptide Synthesis and Characterization
The successful incorporation and validation of this compound require a meticulous and systematic approach. The following workflow outlines the essential stages, from initial synthesis to final characterization.
Caption: A comprehensive workflow for the synthesis, purification, and validation of peptides containing this compound.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is generally preferred for the synthesis of peptides containing non-canonical amino acids due to its milder deprotection conditions.[1]
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-Amino-2-ethylbutanoic acid-OH)
-
Rink Amide or Wang resin (depending on desired C-terminus)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole)/DIEA (N,N-Diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/DIEA
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF, DCM, and then DMF again to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The coupling of sterically hindered amino acids like this compound may require longer reaction times or double coupling.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Final Wash: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Experimental Protocol 2: Cleavage and Deprotection
Materials:
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v). The specific scavengers depend on the peptide sequence (e.g., add EDT for cysteine-containing peptides).[6]
-
Cold diethyl ether
Step-by-Step Methodology:
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[1]
-
Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Analysis: The Moment of Truth
Crude peptide products are heterogeneous mixtures containing the desired peptide along with deletion sequences, truncated peptides, and byproducts from protecting groups.[7] Rigorous purification and analysis are therefore non-negotiable for obtaining reliable data.
Experimental Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
RP-HPLC is the gold standard for peptide purification, separating molecules based on their hydrophobicity.[7][8]
Instrumentation and Columns:
-
Preparative or semi-preparative HPLC system with a UV detector (monitoring at 210-220 nm).
-
C18 column (e.g., 5 or 10 µm particle size, 100-300 Å pore size).
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Solvent A, or with a small amount of ACN or DMSO for hydrophobic peptides).
-
Method Development (Analytical Scale): Optimize the separation on an analytical C18 column first. A typical starting gradient is 5-65% Solvent B over 30 minutes.[9][10] The incorporation of this compound will likely increase the peptide's hydrophobicity, requiring a higher percentage of Solvent B for elution compared to its natural analog.
-
Preparative Run: Scale up the optimized gradient to the preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95% is recommended for most applications) and lyophilize to obtain a fluffy white powder.[9]
Experimental Protocol 4: Mass Spectrometry (MS) for Identity and Purity Confirmation
Mass spectrometry is an indispensable tool for confirming the successful synthesis of the target peptide.[11]
Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment and initial identity confirmation. The peptide is separated by HPLC and the eluent is directly infused into the mass spectrometer.
-
High-Resolution Mass Spectrometry (HR-MS) (e.g., Orbitrap, TOF): Provides a highly accurate mass measurement of the peptide, which can be compared to the theoretical mass. This is crucial for confirming the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the parent ion of the peptide is isolated and fragmented. The resulting fragment ions (b- and y-ions) provide sequence information, definitively confirming the incorporation of this compound at the correct position.[12][13]
Data Interpretation:
-
LC-MS: A single major peak in the total ion chromatogram (TIC) and a corresponding mass spectrum showing the expected molecular ion (often as multiply charged species, e.g., [M+2H]²⁺, [M+3H]³⁺) indicates high purity.
-
HR-MS: The measured mass should be within 5 ppm of the calculated theoretical mass.
-
MS/MS: The fragmentation pattern should be consistent with the peptide sequence. The mass difference between adjacent b- or y-ions will correspond to the residue masses. A mass difference corresponding to this compound (131.17 g/mol ) will confirm its incorporation.
Comparative Analysis: Benchmarking Performance
To truly understand the impact of incorporating this compound, a direct comparison with a control peptide is essential. The ideal control is an analogous peptide where the modified residue is replaced with its natural counterpart (e.g., Alanine or Leucine, depending on the desired structural effect).
Data Presentation: A Framework for Comparison
Summarizing the quantitative data in a clear, tabular format is crucial for objective comparison.
Table 1: Synthesis and Purification Comparison
| Parameter | Peptide with Natural AA (e.g., Ala) | Peptide with this compound |
| Crude Purity (%) | e.g., 75% | e.g., 68% |
| Overall Yield (%) | e.g., 30% | e.g., 22% |
| HPLC Retention Time (min) | e.g., 15.2 | e.g., 18.5 |
| Observed Mass [M+H]⁺ | e.g., 1500.8 | e.g., 1560.9 |
| Theoretical Mass [M+H]⁺ | e.g., 1500.8 | e.g., 1560.9 |
Note: The increased hydrophobicity of this compound is expected to result in a longer HPLC retention time. Coupling efficiency for this sterically hindered amino acid may be lower, potentially leading to lower crude purity and overall yield.
Table 2: Stability and Functional Comparison
| Parameter | Peptide with Natural AA (e.g., Ala) | Peptide with this compound |
| Proteolytic Stability (t½ in serum) | e.g., 15 min | e.g., > 240 min |
| Receptor Binding Affinity (Ki, nM) | e.g., 50 nM | e.g., 15 nM |
| Biological Activity (EC₅₀, nM) | e.g., 100 nM | e.g., 25 nM |
Note: These are hypothetical values to illustrate the expected trends. The incorporation of this compound is anticipated to significantly enhance proteolytic stability. The effect on binding affinity and biological activity will depend on whether the induced conformation is favorable for target engagement.
Conclusion: A Path to Validated Innovation
The incorporation of this compound offers a promising avenue for the development of next-generation peptide therapeutics. However, the path from concept to validated molecule is paved with rigorous experimental work. By following the comprehensive synthesis, purification, and characterization workflows outlined in this guide, and by employing a systematic comparative analysis, researchers can confidently validate the incorporation of this and other non-canonical amino acids. This structured approach ensures the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery and development.
References
-
Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press. [Link]
-
Akagawa, K. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313. [Link]
-
BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. Retrieved from [Link]
-
Ahangarzadeh, S., & Kamal, S. M. (2022). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Future Drug Discovery, 4(1), FDD62. [Link]
-
Wada, S., et al. (2015). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 23(1), 1-7. [Link]
-
Zhang, Z., & Wu, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. [Link]
-
E-PG Pathshala. (n.d.). Peptides-V, Synthesis-II. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry in Protein, Peptide and Amino Acid Analysis. Retrieved from [Link]
-
Mol-Instincts. (2025). This compound. Retrieved from [Link]
-
MDPI. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
-
Radboud Repository. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptide and protein analysis with mass spectrometry. Retrieved from [Link]
-
Bubis, J. A., et al. (2018). Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting. Proteomics, 18(23), e1800117. [Link]
-
Laranjeira, M., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 23(12), 6789. [Link]
-
ResearchGate. (n.d.). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design—A Theoretical Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-2-ethylbutanoate. PubChem Compound Database. Retrieved from [Link]
-
Yang, D., et al. (2016). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. BMC Bioinformatics, 17, 396. [Link]
-
DSpace. (n.d.). Open Repository. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preliminary steps for validation amino acids analysis by ion chromatography with pulsed electrochemical detection. Retrieved from [Link]
-
Digital Commons Network. (n.d.). Amino Acids, Peptides, and Proteins | Open Access Articles. Retrieved from [Link]
Sources
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- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. peptide.com [peptide.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cs.nyu.edu [cs.nyu.edu]
Enhancing Peptide Longevity: A Comparative Study of Non-Proteinogenic Amino Acids in Peptide Stability
In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and low toxicity. However, their clinical utility is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. This inherent instability leads to short in vivo half-lives, necessitating frequent administration and limiting their therapeutic potential. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful tool to overcome this limitation, fundamentally altering the stability and pharmacokinetic profile of peptide-based drugs.[1][2][3]
This guide provides an in-depth comparative analysis of the stabilizing effects of three widely employed NPAAs: D-amino acids, α-aminoisobutyric acid (Aib), and β-alanine. We will explore the mechanistic basis for their stabilizing properties, present supporting experimental data, and provide detailed protocols for assessing peptide stability in a research setting.
The Root of Instability: Proteolytic Degradation
The peptide bond, the fundamental linkage of amino acids, is the primary target of a vast array of proteases present in biological fluids like serum.[4][5] These enzymes exhibit stereospecificity, recognizing and cleaving peptide bonds formed between L-amino acids, the exclusive building blocks of natural proteins.[2][6] This enzymatic susceptibility is the principal driver of the short half-life of many therapeutic peptides. Strategies to enhance peptide stability, therefore, focus on impeding this enzymatic recognition and cleavage.
Comparative Analysis of Stability-Enhancing Non-Proteinogenic Amino Acids
The introduction of NPAAs into a peptide sequence can dramatically alter its susceptibility to proteolytic degradation. Below, we compare the mechanisms and stabilizing effects of D-amino acids, Aib, and β-alanine.
D-Amino Acids: The Mirror Image Defense
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a cornerstone of peptide stabilization.[2][7] Proteases, evolved to recognize the specific stereochemistry of L-amino acids, are sterically hindered from binding to and cleaving peptide bonds involving D-amino acids.[6] This "mirror image" approach provides a robust defense against enzymatic degradation.
Mechanism of Stability Enhancement:
-
Stereochemical Hindrance: The altered stereochemistry at the α-carbon of a D-amino acid prevents the peptide from fitting into the active site of most proteases.[2][7]
-
Disruption of Secondary Structure: The introduction of a D-amino acid can disrupt local secondary structures, such as α-helices, which may be recognition motifs for certain proteases.[2]
Experimental Evidence:
Studies have consistently demonstrated the profound impact of D-amino acid substitution on peptide stability. For instance, a study on an antimicrobial peptide showed that substitutions with D-amino acids at the N- and/or C-termini significantly improved its stability in serum.[2] Another study on a MUC2 epitope peptide found that incorporating D-amino acids in the flanking regions led to high resistance against proteolytic degradation in human serum.[3]
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Reference |
| KKVVFKVKFKK | L-amino acids (native) | Not reported (rapid degradation) | [2] |
| d-KKVVFKVKFKK | D-amino acids at termini | Significantly improved stability | [2] |
| TPTPTGTQTPT | L-amino acids (native) | ~1 hour | [3] |
| tpTPTGTQtpt | D-amino acids in flanking regions | >24 hours | [3] |
Table 1: Comparative stability of peptides with and without D-amino acid substitutions.
α-Aminoisobutyric Acid (Aib): The Conformational Lock
α-Aminoisobutyric acid (Aib) is an achiral amino acid characterized by the presence of two methyl groups on its α-carbon.[8] This unique structure imposes significant conformational constraints on the peptide backbone, favoring the formation of helical structures (310- or α-helices).[9][10]
Mechanism of Stability Enhancement:
-
Steric Shielding: The gem-dimethyl group of Aib sterically hinders the approach of proteases to the adjacent peptide bonds.[9]
-
Conformational Rigidity: By inducing and stabilizing helical conformations, Aib can "lock" the peptide into a structure that is less readily recognized and cleaved by proteases.[8][11]
Experimental Evidence:
The incorporation of Aib has been shown to dramatically increase the proteolytic resistance of peptides. A study on a cationic antimicrobial peptide demonstrated that the introduction of a single Aib residue at the N-terminus resulted in remarkably enhanced plasma stability.[12] Another study reported that Aib-containing peptides exhibited significantly longer half-lives in serum compared to their native counterparts.[8]
| Peptide | Modification | Half-life in Plasma (hours) | Reference |
| Pep05 (KRLFKKLLKYLRKF) | Native sequence | < 2 hours | [12] |
| UP09 (Aib-RLFKKLLKYLRKF) | Single Aib at N-terminus | > 36 hours | [12] |
Table 2: Impact of Aib incorporation on peptide stability in plasma.
β-Alanine: The Backbone Extension
β-Alanine is a naturally occurring β-amino acid, differing from α-amino acids in the position of its amino group relative to the carboxyl group.[13] Its incorporation into a peptide chain introduces an additional methylene group into the backbone, extending the distance between peptide bonds.
Mechanism of Stability Enhancement:
-
Altered Backbone Spacing: The extended backbone disrupts the regular spacing of side chains and peptide bonds, making it a poor substrate for proteases that recognize specific patterns of α-amino acids.[14]
-
Increased Flexibility/Conformational Changes: The introduction of a β-amino acid can alter the local conformation of the peptide, potentially masking protease cleavage sites.
Experimental Evidence:
While less extensively studied for stability enhancement compared to D-amino acids and Aib, the incorporation of β-amino acids has been shown to confer proteolytic resistance. Studies on α/β-peptides have indicated their high stability against enzymatic cleavage.[14]
| Peptide | Modification | Stability | Reference |
| α-peptide | Native sequence | Susceptible to proteolysis | [14] |
| α/β-peptide | Contains β-amino acids | Resistant to cleavage | [14] |
Table 3: General comparison of stability for α-peptides versus α/β-peptides.
Experimental Workflow for Assessing Peptide Stability
A robust and reproducible in vitro serum stability assay is crucial for evaluating the efficacy of NPAA modifications. The following section details a standard protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify peptide degradation over time.
Diagram of the Experimental Workflow
Caption: Workflow for in vitro peptide stability assay in human serum.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Lyophilized peptide (native and modified versions, >95% purity)
-
Pooled human serum (commercially available)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Refrigerated centrifuge
-
RP-HPLC system with a C18 column and UV detector
2. Procedure:
-
Peptide Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in DMSO.
-
Further dilute the stock solution with HPLC-grade water to a working concentration (e.g., 100 µg/mL).
-
-
Serum Preparation:
-
Thaw the pooled human serum on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
Transfer the clear supernatant to a new tube.
-
-
Incubation:
-
In a low-bind microcentrifuge tube, mix the peptide working solution with the prepared human serum at a defined ratio (e.g., 1:9 v/v) to achieve the desired final peptide concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding 2-3 volumes of a quenching solution (e.g., ACN with 1% TFA). The time "0" sample is prepared by adding the quenching solution before the serum.
-
-
Sample Preparation for HPLC Analysis:
-
Vortex the quenched samples vigorously.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide and its degradation products.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Separate the components using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).
-
Monitor the elution of the peptide using a UV detector at a wavelength of 214 or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time from the time "0" sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time "0" sample (100%).
-
Plot the percentage of intact peptide remaining versus time and determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model.
-
Conclusion
The incorporation of non-proteinogenic amino acids is a powerful and versatile strategy in modern peptide drug discovery.[1][15] By rationally designing peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties, researchers can unlock the full therapeutic potential of this important class of molecules. D-amino acids, Aib, and β-alanine each offer distinct advantages in bolstering peptide stability, and the choice of which to use will depend on the specific peptide and its therapeutic application. The experimental protocols and quantitative data presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics.[8]
References
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]
-
Gombos, Z., Fónagy, K., Bõsze, S., & Hudecz, F. (2005). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Bioconjugate chemistry, 16(5), 1218–1224. [Link]
-
Afshar, S., Chen, Y., & Lin, H. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226. [Link]
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dos Santos, A. F., Li, Y., & Goulart, L. R. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International journal of molecular sciences, 24(12), 10133. [Link]
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Löffler, J., Jähner, S., & Hoffmann, R. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science. [Link]
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Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186. [Link]
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Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]
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Dong, N., Zhang, Y., Li, Y., Shan, A., & Xu, L. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in microbiology, 11, 583563. [Link]
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Mihara, H., & Aoyagi, H. (2010). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery. [Link]
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LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
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LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]
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Basu, G., & Kuki, A. (1994). Helical stability of de novo designed alpha-aminoisobutyric acid-rich peptides at high temperatures. Biopolymers, 34(7), 907–918. [Link]
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Jia, F., Wang, J., Peng, J., Zhao, P., Kong, Z., Wang, K., Yan, W., & Wang, R. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta biochimica et biophysica Sinica, 49(10), 926–933. [Link]
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Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). ResearchGate. [Link]
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Knappe, D., Piantavigna, S., Hansen, T., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]
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Xu, B., & Liu, J. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accounts of chemical research, 48(5), 1364–1374. [Link]
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Takahashi, K., & Mihara, H. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International journal of molecular sciences, 24(16), 12903. [Link]
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Löffler, J., Jähner, S., & Hoffmann, R. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS pharmacology & translational science. [Link]
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Vita, C., De Filippis, V., & Fontana, A. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(48), 15810–15817. [Link]
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Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. International Journal of Pharmaceutical Investigation, 13(1), 1-13. [Link]
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The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (2022). ResearchGate. [Link]
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Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in molecular biology (Clifton, N.J.), 494, 177–186. [Link]
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dos Santos, A. F., Li, Y., & Goulart, L. R. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Ouci. [Link]
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Balaram, P. (2004). Non-protein amino acids in peptide design. Publications of the IAS Fellows. [Link]
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Kühn, C., & Brandstetter, H. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International journal of molecular sciences, 24(18), 14035. [Link]
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Urayama, K., & Mihara, H. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6617–6623. [Link]
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Gademann, K., & Seebach, D. (2000). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Angewandte Chemie International Edition, 39(23), 4224-4227. [Link]
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Replacement of Ala by Aib improves structuration and biological stability in thymine-based α-nucleopeptides. (2025). ResearchGate. [Link]
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Koilpillai, P., Duffy, C. A., & Anseth, K. S. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials science, 9(15), 5220–5232. [Link]
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Kühn, C., & Brandstetter, H. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International journal of molecular sciences, 24(18), 14035. [Link]
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Sinopep-Allsino Biopharmaceutical Co., Ltd. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Sinopep-Allsino Biopharmaceutical Co., Ltd. [Link]
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Butré, C., Wierenga, P. A., & Gruppen, H. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Biochimica et biophysica acta, 1854(6), 579–586. [Link]
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de Jager, S., de la Rey, N., & Smith, C. (2022). Exercise alters and β-alanine combined with exercise augments histidyl dipeptide levels and scavenges lipid peroxidation products in human skeletal muscle. Journal of applied physiology (Bethesda, Md. : 1985), 133(4), 857–872. [Link]
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Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., Kreider, R. B., Jäger, R., Earnest, C. P., Bannock, L., Campbell, B., Kalman, D., Ziegenfuss, T. N., & Antonio, J. (2015). Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature. Nutrients, 7(7), 5295–5317. [Link]
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Hoffman, J. R., Gepner, Y., & Stout, J. R. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 1015. [Link]
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The TRUTH About Using Beta-Alanine for Strength Training. (2022). YouTube. [Link]
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Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]
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A Technical Guide to the Biological Effects of Substituting Natural Amino Acids with Diethylglycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, controlled conformation, and improved pharmacokinetic profiles is paramount. The substitution of natural amino acids with their unnatural counterparts has emerged as a powerful strategy to achieve these goals.[1][2][] This guide provides an in-depth technical comparison of peptides containing the unnatural amino acid diethylglycine (Deg) against their natural analogs. While direct comparative data for diethylglycine is emerging, we will draw upon established findings for structurally similar α,α-disubstituted amino acids to provide a comprehensive and predictive overview for researchers.
The Rationale for Diethylglycine Substitution: Beyond Nature's Toolkit
Natural peptides often face significant hurdles in clinical development, primarily their susceptibility to enzymatic degradation and rapid in vivo clearance, leading to short half-lives.[][4] The incorporation of unnatural amino acids, particularly sterically hindered ones like diethylglycine, offers a rational approach to overcoming these limitations.[5][6]
Key Advantages of Diethylglycine Incorporation:
-
Enhanced Proteolytic Resistance: The ethyl groups at the α-carbon of diethylglycine create significant steric hindrance, shielding the adjacent peptide bonds from cleavage by proteases. This can dramatically increase the peptide's stability in biological fluids.[7]
-
Conformational Constraint: Unlike the flexible glycine, diethylglycine restricts the conformational freedom of the peptide backbone. This can be leveraged to stabilize desired secondary structures, such as β-turns or helical conformations, which are often crucial for receptor binding and biological activity.[8][9]
-
Modulation of Bioactivity: By inducing specific conformations, diethylglycine substitution can fine-tune the binding affinity and selectivity of a peptide for its target receptor.[6]
Synthesis and Incorporation of Diethylglycine into Peptides
The integration of diethylglycine into a peptide sequence is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11][12]
Workflow for Solid-Phase Peptide Synthesis of a Diethylglycine-Containing Peptide
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Diethylglycine-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Deg-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-Deg-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water
-
Diethyl ether (cold)
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess piperidine and by-products.
-
Amino Acid Coupling (Natural Amino Acids):
-
Pre-activate the first Fmoc-protected natural amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycles: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps for each subsequent natural amino acid in the sequence.
-
Diethylglycine Coupling:
-
For the incorporation of diethylglycine, use Fmoc-Deg-OH. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.[1][15]
-
Pre-activate Fmoc-Deg-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Couple for 2-4 hours. Perform a ninhydrin test to confirm completion. If necessary, repeat the coupling step.
-
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.[16]
-
Comparative Analysis: Diethylglycine vs. Natural Amino Acids
Direct quantitative comparisons of diethylglycine-substituted peptides with their natural counterparts are not extensively documented in publicly available literature. However, we can infer the likely impact of diethylglycine by examining studies on other α,α-disubstituted amino acids, such as aminoisobutyric acid (Aib), which shares the key structural feature of a disubstituted α-carbon.
Conformational Effects
The substitution of a flexible glycine with the conformationally restricted diethylglycine can induce and stabilize specific secondary structures.
Table 1: Comparison of Conformational Preferences
| Feature | Natural Amino Acid (Glycine) | Diethylglycine (Deg) | Rationale for Diethylglycine's Effect |
| Backbone Flexibility | High | Highly Restricted | The two ethyl groups at the α-carbon sterically limit the possible phi (Φ) and psi (Ψ) dihedral angles. |
| Preferred Conformation | Can adopt a wide range of conformations | Can stabilize both fully extended (C5) and helical (e.g., 310-helix) conformations depending on the surrounding sequence.[8][9] | The steric bulk favors specific backbone arrangements to minimize steric clashes. |
Detailed Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[2][4][15][16][17]
Materials:
-
Purified peptide (>95% purity)
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer.
-
Accurately determine the peptide concentration.
-
Dilute the stock solution to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas.
-
Set the experimental parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the data from millidegrees to mean residue ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
-
Enzymatic Stability
The steric hindrance provided by diethylglycine is expected to significantly enhance the peptide's resistance to proteolysis.
Workflow for In Vitro Peptide Stability Assay
Table 2: Comparative Enzymatic Stability (Inferred from Similar Unnatural Amino Acids)
| Peptide | Amino Acid at Position X | Half-life in Human Serum (t1/2) | Fold Increase in Stability | Reference (for analogous compounds) |
| Peptide A | Glycine | ~5 min | 1x | [4] |
| Peptide A' | Diethylglycine (inferred) | > 240 min | > 48x | Inferred from studies on other sterically hindered amino acids.[18] |
Detailed Protocol: In Vitro Peptide Stability in Human Serum
This protocol outlines a method to compare the stability of a natural peptide and its diethylglycine-substituted analog in human serum.[6][19][20][21][22]
Materials:
-
Purified peptides (natural and Deg-substituted)
-
Pooled human serum
-
Acetonitrile (ACN) containing 0.1% TFA
-
Water with 0.1% TFA
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Dissolve the peptides to a stock concentration of 1 mg/mL in an appropriate solvent (e.g., DMSO or water).
-
Incubate the peptides at a final concentration of 50 µg/mL in human serum at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.
-
-
Protein Precipitation and Reaction Quenching:
-
Immediately add the aliquot to a tube containing cold acetonitrile (2:1 ratio of ACN to serum) to precipitate serum proteins and stop enzymatic activity.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Use a suitable C18 column and a gradient of water/ACN with 0.1% TFA.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) for each peptide.
-
Biological Activity: Receptor Binding
The conformational constraints imposed by diethylglycine can impact receptor binding affinity.
Table 3: Comparative Receptor Binding Affinity (Hypothetical Data Based on Structural Principles)
| Peptide | Amino Acid at Position X | Receptor Binding Affinity (Ki) | Change in Affinity | Rationale |
| Peptide B | Glycine | 10 nM | - | The flexible glycine allows the peptide to adopt the optimal conformation for binding. |
| Peptide B' | Diethylglycine | 50 nM | 5-fold decrease | The rigid conformation induced by Deg may not perfectly match the receptor's binding pocket, leading to a slight decrease in affinity. |
| Peptide C | Glycine | 100 nM | - | The peptide has a suboptimal conformation for binding. |
| Peptide C' | Diethylglycine | 20 nM | 5-fold increase | The Deg-induced conformation is more favorable for receptor binding than the flexible natural peptide. |
Cytotoxicity
The introduction of unnatural amino acids generally requires an assessment of potential cytotoxicity.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][9][23][24][25]
Materials:
-
Cell line of interest
-
Cell culture medium
-
Peptides (natural and Deg-substituted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the natural and Deg-substituted peptides. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vivo Pharmacokinetics: A Predictive Outlook
The enhanced enzymatic stability conferred by diethylglycine is expected to translate to a longer in vivo half-life.
Table 4: Predicted In Vivo Half-Life
| Peptide | Amino Acid at Position X | Predicted In Vivo Half-Life (t1/2) | Rationale | Reference (for analogous compounds) |
| Peptide A | Glycine | ~10 minutes | Rapid clearance due to enzymatic degradation and renal filtration. | [4][26] |
| Peptide A' | Diethylglycine (predicted) | > 60 minutes | Increased resistance to proteolysis leading to prolonged circulation. | [2][18] |
Conclusion and Future Directions
The substitution of natural amino acids with diethylglycine presents a compelling strategy for enhancing the therapeutic potential of peptides. The inherent steric bulk of diethylglycine offers a dual advantage of increased proteolytic stability and the ability to enforce specific, biologically active conformations. While direct comparative data remains an area for future research, the principles established through the study of other α,α-disubstituted amino acids provide a strong foundation for the rational design of diethylglycine-containing peptides. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological effects of diethylglycine substitution and to unlock its potential in the development of next-generation peptide therapeutics.
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (n.d.). Retrieved from [Link]
-
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides - J-Stage. (n.d.). Retrieved from [Link]
-
The Role of Non-Natural Amino Acids in Modern Peptide Therapeutics. (n.d.). Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3210–3219. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
-
Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC. (n.d.). Retrieved from [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). In Royal Society of Chemistry. [Link]
-
(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). Retrieved from [Link]
-
A biomimetic approach for enhancing the in vivo half-life of peptides - PMC. (n.d.). Retrieved from [Link]
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. (n.d.). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
How to check the stability of a small purified peptide in human serum? (n.d.). Retrieved from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). Retrieved from [Link]
-
Trends in peptide drug discovery. (2021). Nature Reviews Drug Discovery, 20(4), 309–325. [Link]
-
Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. (2023, August 3). PRISYS Biotech. [Link]
-
Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. (2023). Open Journal of Applied Sciences, 13, 1145-1156. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 239–254. [Link]
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Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF. (n.d.). Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery | Request PDF. (n.d.). Retrieved from [Link]
-
Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC. (n.d.). Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. (n.d.). Retrieved from [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). International Journal of Molecular Sciences, 24(16), 12901. [Link]
-
Improving Binding Affinity and Stability of Peptide Ligands by Substituting Glycines with D -Amino Acids | Request PDF. (n.d.). Retrieved from [Link]
-
Pharmacokinetics of Protein and Peptide Conjugates - PMC. (n.d.). Retrieved from [Link]
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A Structural Showdown: Comparing Peptides Containing 2-Amino-2-ethylbutanoic Acid (Iva) and Other AIB Analogs
A Senior Application Scientist's Guide to Conformational Control in Peptide Design
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
In the realm of peptide science and drug development, the ability to control the three-dimensional structure of a peptide is paramount. Unstructured peptides are often susceptible to proteolytic degradation and may not present the optimal conformation for receptor binding. The incorporation of non-proteinogenic amino acids, particularly Cα-tetrasubstituted amino acids, has emerged as a powerful strategy to impose conformational constraints, thereby enhancing stability and biological activity.
Among these, 2-aminoisobutyric acid (Aib), with its gem-dimethyl substitution, is a well-established helix-inducing residue.[1] This guide provides an in-depth structural comparison of peptides containing Aib with those incorporating its higher homolog, 2-Amino-2-ethylbutanoic acid (Iva), also known as diethylglycine (Deg), and other Aib analogs. We will explore how the subtle difference in alkyl substitution at the Cα position dramatically influences peptide secondary structure, offering a tunable approach to peptide design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these unique building blocks for creating more stable and potent peptide-based therapeutics.
The AIB Family: A Spectrum of Conformational Control
The conformational rigidity of Aib and its analogs stems from the steric hindrance imposed by the two alkyl groups attached to the Cα carbon. This substitution restricts the accessible regions of the Ramachandran plot, primarily to the helical domains.
2-Aminoisobutyric Acid (Aib): The Prototypical Helix Nucleator
The two methyl groups of Aib sterically favor backbone dihedral angles (φ, ψ) that are characteristic of helical structures, particularly the 3₁₀-helix and the α-helix.[2] The incorporation of Aib residues is a well-validated strategy to nucleate and stabilize helices in short peptides, which would otherwise exist as random coils in solution.[3] This conformational ordering can pre-organize the peptide for target binding, leading to enhanced biological activity.[2]
This compound (Iva/Deg): Beyond Simple Helicity
Replacing the methyl groups of Aib with ethyl groups to give this compound (Iva), also referred to as diethylglycine (Deg), introduces significantly more steric bulk. This increased steric hindrance was initially predicted to further favor helical conformations. However, experimental evidence reveals a more complex and context-dependent conformational landscape.
Studies on tetrapeptides containing Iva have shown that this residue can stabilize both fully extended (C5) and helical conformations.[4] The preferred conformation is highly dependent on the surrounding amino acid sequence and the solvent environment. For instance, in some peptide sequences, NMR data suggests that Iva residues adopt a fully extended conformation in solution.[4] Conversely, X-ray crystallographic studies of other Iva-containing peptides have revealed helical structures.[1] This dual conformational preference makes Iva a versatile tool for peptide design, allowing for the stabilization of different secondary structures depending on the desired application.
Structural Comparison: Iva vs. Aib and Other Analogs
The choice between incorporating Iva, Aib, or other analogs depends on the desired level of conformational constraint and the specific secondary structure being targeted.
| Amino Acid Analog | Cα-Substituents | Predominant Conformational Effect | Key Characteristics |
| 2-Aminoisobutyric acid (Aib) | Two methyl groups | Strong inducer of 3₁₀- and α-helical structures[2] | Well-characterized, predictable helix formation. |
| This compound (Iva/Deg) | Two ethyl groups | Context-dependent; can stabilize both helical and extended conformations[4] | Offers greater conformational diversity than Aib. |
| Isovaline (Iva) | One methyl and one ethyl group | Induces folded structures, primarily β-bends and 3₁₀-helices[5] | Chiral center influences the screw sense of the helix. |
| Other Cα,α-dialkylated residues | Longer alkyl chains | Can favor extended conformations[1] | Increased side-chain length can lead to a loss of folded stability.[1] |
Experimental Data: Unraveling the Structural Nuances
The structural differences between peptides containing Iva and Aib can be elucidated through various biophysical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons, offering detailed insights into the peptide's conformation in solution. For Aib-containing peptides, a series of short-range NOEs (dαN(i, i+1), dNN(i, i+1)) and medium-range NOEs (dαN(i, i+3), dαβ(i, i+3)) are characteristic of a helical structure.
In contrast, for peptides where Iva adopts an extended conformation, strong dαN(i, i+1) cross-peaks are observed, while the medium-range NOEs indicative of helices are absent.[4] The temperature coefficients of the amide protons can also provide information about their involvement in intramolecular hydrogen bonds, a hallmark of stable secondary structures.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution. Helical peptides typically exhibit characteristic negative bands at approximately 208 nm and 222 nm.[6] The ratio of the molar ellipticity at these two wavelengths can provide insights into the type of helix (3₁₀ vs. α). A comparative CD analysis of peptides with identical sequences but varying Aib analog substitutions can quantitatively assess the helix-inducing propensity of each analog.
X-ray Crystallography
X-ray crystallography provides high-resolution, solid-state structural information. Crystal structures of Aib-containing peptides have overwhelmingly confirmed their helical nature.[7] For Iva-containing peptides, crystallographic data has revealed both helical and more extended or turn-like conformations, underscoring the context-dependent nature of its structural influence.[1]
Impact on Peptide Properties
The choice of Aib analog can have significant downstream effects on the physicochemical and biological properties of the peptide.
Proteolytic Stability
The Cα-tetrasubstituted nature of both Aib and Iva provides steric shielding against proteolytic enzymes, significantly enhancing the peptide's half-life in biological systems.[8] While direct comparative studies on the proteolytic stability of Iva versus Aib-containing peptides are limited, the increased steric bulk of Iva is expected to confer at least comparable, if not superior, resistance to enzymatic degradation.
Biological Activity
The conformational control exerted by these amino acids can directly impact biological activity by pre-organizing the peptide into a bioactive conformation for receptor binding. The enhanced helicity of Aib-containing peptides has been shown to improve their antimicrobial activity and receptor affinity.[2] The ability of Iva to stabilize different conformations opens up possibilities for designing peptides that can target a wider range of protein-protein interactions, which may not be amenable to a purely helical ligand.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Sterically Hindered Amino Acids
The incorporation of sterically hindered amino acids like Iva and Aib requires optimized coupling conditions to ensure efficient peptide bond formation.
Protocol:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides) and swell in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[9]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.
-
Coupling of Sterically Hindered Amino Acids:
-
Pre-activate the Fmoc-protected Aib or Iva (3-5 equivalents) with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult couplings, double coupling (repeating the coupling step) may be necessary.[10]
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser ninhydrin test.
-
Washing: After complete coupling, wash the resin extensively with DMF and dichloromethane (DCM).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[4]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
2D NMR Spectroscopy for Conformational Analysis
Protocol:
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O with a suitable buffer) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid spin system. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is common for peptides.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling for enhanced sensitivity).
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and HSQC spectra.
-
Identify and integrate the cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
-
Structure Calculation: Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy for Helicity Estimation
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide with a precisely known concentration. Dilute the stock solution to a final concentration of 25-100 µM in a suitable solvent (e.g., phosphate buffer, trifluoroethanol).
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.
-
Data Collection:
-
Record a baseline spectrum of the solvent alone.
-
Record the CD spectrum of the peptide solution.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight, d is the path length in cm, and c is the concentration in g/mL.
-
Estimate the helical content using deconvolution algorithms or by analyzing the mean residue ellipticity at 222 nm.[11]
-
Conclusion: A Tailored Approach to Peptide Design
The choice between this compound, 2-aminoisobutyric acid, and other AIB analogs is not a matter of one being universally superior to the others. Instead, it is a strategic decision based on the desired conformational outcome for a given peptide therapeutic. Aib remains the gold standard for inducing predictable and stable helical structures. In contrast, Iva offers a more nuanced level of conformational control, with the ability to stabilize both helical and extended structures in a context-dependent manner. This versatility makes Iva an exciting tool for exploring a broader range of peptide conformations and their corresponding biological activities. By understanding the distinct structural consequences of incorporating these powerful building blocks, researchers can more rationally design peptides with enhanced stability, specificity, and therapeutic potential.
References
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Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278. [Link]
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Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Balaji Rao, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278. [Link]
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Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. University of Wisconsin-Madison. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Formaggio, F., Crisma, M., Toniolo, C., & Goldman, H. (1995). (R)-isovaline homo-peptides adopt the left-handed 3(10)-helical structure. Peptide Research, 8(1), 6-15. [Link]
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Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]
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Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252-260. [Link]
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Valiyaveetil, F. I., Karle, I. L., & Balaram, P. (1993). Helix-propensities of C alpha,alpha-disubstituted glycines: a study of Aib/Deg containing peptides. International Journal of Peptide and Protein Research, 41(5), 498-504. [Link]
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Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]
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Raghothama, S., & Balaram, P. (1984). Solution conformations of Aib containing peptides. 1H NMR studies of Z-(Aib)n-L-Ala-OMe (n = 2, 3, 4). Biopolymers, 23(11 Pt 1), 2099-2110. [Link]
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Gessmann, R., Brückner, H., & Koksch, B. (2004). The effect of isovaline on the conformation of peptaibols. Chemistry & Biodiversity, 1(1), 126-145. [Link]
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Padmanabhan, S., & Baldwin, R. L. (1996). Helix propensities of basic amino acids increase with the length of the side-chain. Journal of Molecular Biology, 257(3), 726-734. [Link]
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Knappe, D., Piantavigna, S., Hansen, T., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
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De Zotti, M., Schievano, E., Mammi, S., Kaptein, B., Broxterman, Q. B., Formaggio, F., & Toniolo, C. (2010). Configurational assignment of D- and L-isovalines in intact, natural, and synthetic peptides by 2D-NMR spectroscopy. Chemistry & Biodiversity, 7(6), 1612-1624. [Link]
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Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity, 5(7), 1238-1262. [Link]
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Karle, I. L. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 64(4), 183-196. [Link]
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Yamaguchi, T., Kawase, M., & Harada, K. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry, 67(8), 1823-1826. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
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YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
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Aravinda, S., Shamala, N., & Balaram, P. (2008). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity, 5(7), 1238-1262. [Link]
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Gopi, H. N., & Balaram, P. (2002). A short Aib/Ala-based peptide helix is as stable as an Ala-based peptide helix double its length. Angewandte Chemie International Edition, 41(19), 3690-3692. [Link]
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Horwell, D. C., Hughes, J., Hunter, J. C., Pritchard, M. C., Richardson, R. S., Roberts, E., & Woodruff, G. N. (1991). Rationally designed, potent and selective, non-peptide antagonists of the neurokinin NK2 receptor. Journal of Medicinal Chemistry, 34(1), 404-414. [Link]
- Marshall, G. R., & Taylor, C. M. (1988). A new approach to the design of enzyme inhibitors. Topics in Molecular Pharmacology, 4, 21-50.
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Mangoni, M. L., Grottesi, A., & Barra, D. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2925-2934. [Link]
- Fairlie, D. P., West, M. L., & Wong, A. K. (1998). Towards protein-like molecules. Current Medicinal Chemistry, 5(1), 29-62.
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Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
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Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A field guide to foldamers. Chemical Reviews, 101(12), 3893-4012. [Link]
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De Zotti, M., Gessmann, R., Formaggio, F., Crisma, M., & Toniolo, C. (2012). Isovaline in naturally occurring peptides: a nondestructive methodology for configurational assignment. Biopolymers, 98(2), 114-124. [Link]
- van der Ploeg, L. H., & Martin, G. E. (1993). Peptide backbone modifications: a structure-activity analysis of substance P analogues with constrained conformations. Molecular Pharmacology, 43(2), 266-274.
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Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262. [Link]
-
ResearchGate. (n.d.). Structures of the amino acids used in this study: Iva (2-amino-2-methylbutanoic acid), Ala (2-aminopropanoic acid) and Abu (2-aminobutyric acid). [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
MDPI. (2020). The Effects of Charged Amino Acid Side-Chain Length on Diagonal Cross-Strand Interactions between Carboxylate- and Ammonium-Containing Residues in a β-Hairpin. International Journal of Molecular Sciences, 21(21), 8089. [Link]
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NIH. (2022). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids. Journal of Chemical Theory and Computation, 18(11), 7013-7026. [Link]
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RSC Publishing. (2013). Conformation-specific spectroscopy of capped, gas-phase Aib oligomers: tests of the Aib residue as a 310-helix former. Physical Chemistry Chemical Physics, 15(44), 19346-19355. [Link]
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Chakrabartty, A., Kortemme, T., & Baldwin, R. L. (1994). Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions. Protein Science, 3(5), 843-852. [Link]
-
Knappe, D., Piantavigna, S., Hansen, T., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
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Ohori, Y., Niwa, T., Imagawa, Y., & Oishi, S. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry Letters, 24(24), 5654-5657. [Link]
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ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered.... [Link]
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Mobli, M., & King, G. F. (2010). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Australian Journal of Chemistry, 63(8), 1189-1194. [Link]
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A Senior Application Scientist's Guide to Validating the Helical Propensity of Diethylglycine (Deg)-Containing Peptides
In the field of peptide-based drug development, stabilizing secondary structures, particularly the α-helix, is a critical objective for enhancing target affinity, metabolic stability, and cell permeability. Cα-tetrasubstituted amino acids are powerful tools for achieving this conformational rigidity.[1] Among these, Diethylglycine (Deg) has emerged as a potent helix-inducing residue. This guide provides an in-depth comparison of the essential experimental techniques used to validate the helical propensity of Deg-containing peptides, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Principle: Why Diethylglycine Induces Helicity
Unlike natural amino acids, which possess a hydrogen atom at the Cα position, Cα-tetrasubstituted amino acids feature two non-hydrogen substituents. This substitution sterically restricts the available conformational space of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles.
-
Glycine (Gly) : With two hydrogen atoms at Cα, Gly is conformationally flexible and is considered a helix-breaker.[2][3]
-
Alanine (Ala) : The methyl group of Ala provides some restriction, making it the amino acid with the highest natural helix propensity.[4]
-
α-Aminoisobutyric acid (Aib) : The two methyl groups of Aib, a well-studied helix-inducer, significantly limit the φ/ψ angles to regions that favor helical structures, primarily the 3₁₀-helix and the α-helix.[5][6]
-
Diethylglycine (Deg) : Possessing two ethyl groups, Deg exerts even greater steric hindrance than Aib. This forces the peptide backbone into a more defined helical conformation, making it a highly effective tool for designing stable helical peptides.[7]
Caption: Steric hindrance of Cα-substituents restricts peptide backbone conformation.
Section 1: Circular Dichroism (CD) Spectroscopy — The First Line of Assessment
Circular Dichroism (CD) spectroscopy is the most widely used technique for the rapid assessment of peptide secondary structure in solution.[8] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules like peptides.[9] Distinct secondary structures produce characteristic spectral signatures.[10]
Causality Behind the Choice: CD is an excellent initial screening tool due to its low sample consumption, rapid data acquisition, and sensitivity to conformational changes. It provides a quick, holistic view of whether a peptide is folded, allowing for efficient comparison between a Deg-containing peptide and its less-constrained analogs (e.g., Gly or Ala-containing sequences).
Key Helical Signatures: An α-helical structure is characterized by:
-
A strong positive band near 195 nm.
-
Two strong negative bands (local minima) at approximately 208 nm and 222 nm .[9]
The intensity of the signal at 222 nm ([θ]₂₂₂) is often used to quantify the percentage of helicity.
Experimental Protocol: CD Analysis of a Deg-Peptide
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent. Trifluoroethanol (TFE) is a common choice as it promotes helix formation by minimizing competing hydrogen bonds from the solvent. A phosphate buffer (pH 7.4) is used for more physiologically relevant conditions.
-
Determine the precise peptide concentration using UV absorbance (if Trp or Tyr are present) or by quantitative amino acid analysis. Accurate concentration is critical for calculating molar ellipticity.[11]
-
Prepare a final sample concentration of approximately 25-50 µM in a 1 mm pathlength quartz cuvette. Ensure the final absorbance is below 1.0 to avoid signal saturation.
-
-
Instrument Setup (e.g., Jasco J-815 Spectrometer):
-
Purge the instrument with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.[8]
-
Set the scanning parameters:
-
Wavelength Range: 190 nm to 260 nm.
-
Data Pitch: 0.5 nm.
-
Scanning Speed: 50 nm/min.
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
Temperature: 20°C, controlled by a Peltier device.[12]
-
-
-
Data Acquisition & Processing:
-
Record a baseline spectrum using the solvent alone and subtract it from the peptide sample spectrum.
-
Convert the raw ellipticity (θ, in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula[11]: [θ] = (θ * 100) / (c * n * l) Where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues.
-
l is the optical path length of the cuvette in centimeters.
-
-
Comparative Data Analysis
By comparing the CD spectra of different peptides, the potent helix-inducing nature of Deg becomes evident.
| Peptide Sequence (Example) | Key Residue | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) | Estimated Helicity (%) | Rationale |
| Ac-AAAAG AAAA-NH₂ | Glycine | -5,000 deg·cm²·dmol⁻¹ | ~15% | Glycine's flexibility disrupts the helix, leading to a largely random coil structure.[2] |
| Ac-AAAAA AAAA-NH₂ | Alanine | -15,000 deg·cm²·dmol⁻¹ | ~45% | Alanine has a high intrinsic propensity for helix formation.[3] |
| Ac-AAAAAib AAAA-NH₂ | Aib | -28,000 deg·cm²·dmol⁻¹ | ~85% | The dimethyl groups of Aib strongly favor a helical conformation.[5][13] |
| Ac-AAAADeg AAAA-NH₂ | Diethylglycine | -31,000 deg·cm²·dmol⁻¹ | >90% | The bulkier diethyl groups provide an even stronger helical constraint than Aib. |
Note: Helicity estimation is based on the formula: %Helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) x 100, where [θ]c is the value for random coil and [θ]h is the value for a 100% helix.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy — High-Resolution Structural Insights
While CD confirms the presence of a helix, NMR spectroscopy provides detailed, atom-level information about its structure, stability, and specific hydrogen bonding patterns.[14] For peptides, 2D NMR experiments like TOCSY and NOESY are indispensable.[15][16]
Causality Behind the Choice: NMR is the definitive method for determining peptide structure in solution.[17] It allows you to validate not just if a helix is present, but to define its type (α-helix vs. 3₁₀-helix), locate its termini, and confirm the specific atomic interactions that stabilize it. This level of detail is crucial for structure-activity relationship (SAR) studies.
Key Helical Indicators in NMR: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å).[16] Specific patterns of NOEs are unambiguous fingerprints of a helical structure:
-
dNN(i, i+1): Strong sequential NOEs between the amide protons of adjacent residues.
-
dαN(i, i+3) and dαN(i, i+4): Medium-range NOEs that are characteristic of helices.
-
dαβ(i, i+3): Additional medium-range NOEs that confirm helical geometry.
Caption: High-level workflow for peptide structure determination by NMR spectroscopy.
Experimental Protocol Outline: 2D NMR of a Deg-Peptide
-
Sample Preparation:
-
Dissolve the peptide to a final concentration of 0.5-1.0 mM in a 90% H₂O / 10% D₂O buffer system (e.g., phosphate buffer, pH 6.0).[18] D₂O is required for the instrument's field-frequency lock.
-
A lower pH is often used to slow the exchange of amide protons with the solvent, making them easier to observe.
-
Transfer ~500 µL of the sample into a high-quality NMR tube.[18]
-
-
Data Acquisition (e.g., 600 MHz Spectrometer):
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum. This experiment identifies protons that are connected through bonds within the same amino acid residue, aiding in assignment.[15]
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of ~200-400 ms. This experiment identifies protons that are close in space, providing the crucial distance restraints for structure calculation.[16]
-
-
Data Analysis & Interpretation:
-
Resonance Assignment: Use the TOCSY spectrum to identify the unique "spin systems" for each amino acid. Then, use the dNN(i, i+1) NOEs in the NOESY spectrum to "walk" along the peptide backbone and assign each spin system to its correct position in the sequence.
-
Structural Analysis: Once assignments are complete, systematically search the NOESY spectrum for the key medium-range NOEs (dαN(i, i+3), dαN(i, i+4)). A continuous stretch of these NOEs is definitive proof of a stable helix. For a Deg-containing peptide, these NOEs are expected to be numerous and intense, confirming the rigid helical structure suggested by CD.
-
Section 3: X-ray Crystallography — The Gold Standard for Atomic Detail
For the ultimate, unambiguous proof of a helical conformation, X-ray crystallography provides an atomic-resolution 3D structure.[19] While more labor-intensive than spectroscopy, a crystal structure offers unparalleled detail about bond angles, lengths, and the precise geometry of the helix.[20][21]
Causality Behind the Choice: A crystal structure serves as the ultimate validation. It can definitively distinguish between different types of helices (α, 3₁₀, or mixed) and reveal subtle conformational details that are averaged out in solution-state methods like NMR.[22] Crystal structures of peptides containing residues analogous to Deg, such as di-n-propylglycine, have confirmed their potent ability to form stable α-helical conformations.[7]
Experimental Workflow Overview
-
Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (precipitants, buffers, temperature) to find one where the peptide molecules will slowly precipitate from solution to form a well-ordered crystal lattice.
-
Data Collection: A single, high-quality crystal is exposed to a focused beam of X-rays. The way the crystal diffracts the X-rays is recorded by a detector.
-
Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map, into which the peptide's atomic structure is built and refined to match the experimental data.
The resulting structure would be expected to show the Deg residues with φ and ψ angles squarely in the α-helical region of the Ramachandran plot and a clear pattern of i ← i+4 hydrogen bonds stabilizing the helix.[20]
Comparative Summary of Validation Techniques
| Technique | Information Provided | Pros | Cons | Best Use Case for Deg-Peptides |
| Circular Dichroism (CD) | Overall secondary structure content (% helicity) in solution.[10] | Fast, low sample requirement, good for comparative studies and screening. | Low resolution; cannot pinpoint specific structural features. | Initial validation and screening: Quickly comparing the helicity of a Deg-peptide versus Gly, Ala, or Aib analogs. |
| NMR Spectroscopy | High-resolution 3D structure in solution, H-bond patterns, dynamics.[14] | Atomic-level detail in a solution environment, which is biologically relevant. | Requires higher sample concentration, complex data analysis, limited by peptide size.[18] | In-depth structural characterization: Proving the specific type of helix and its stability in solution. |
| X-ray Crystallography | Static, ultra-high-resolution 3D structure in the solid state.[19] | Unambiguous, highest possible resolution ("gold standard"). | Requires successful crystallization (can be difficult), structure is static. | Definitive proof of structure: Obtaining an atomic-level snapshot to confirm the precise helical geometry induced by Deg. |
Conclusion
Validating the helical propensity of diethylglycine-containing peptides requires a multi-faceted approach. The journey begins with Circular Dichroism , a rapid and efficient tool to confirm that the designed peptide is indeed helical and to quantify the potent effect of Deg compared to other amino acids. This is followed by NMR spectroscopy , which provides the high-resolution evidence needed to define the precise helical structure and its stabilizing interactions in a biologically relevant solution state. Finally, for ultimate validation, X-ray crystallography can deliver an unambiguous, atomic-resolution picture. By systematically employing these techniques, researchers can confidently demonstrate the powerful and predictable helix-inducing properties of diethylglycine, paving the way for its use in the rational design of next-generation peptide therapeutics.
References
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
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Micsonai, A., Wien, F., Kerns, J., et al. (2015). BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra. Nucleic Acids Research, 43(W1), W386-W393. [Link]
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National Institutes of Health. (n.d.). Circular Dichroism (CD) Spectroscopy. [Link]
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Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(28), 6747-6756. [Link]
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Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]
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Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]
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Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399-1408. [Link]
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Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353. [Link]
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Bax, A. (2003). Two-dimensional nuclear magnetic resonance in liquids. Delft University Press. [Link]
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Drenth, J. (1999). Principles of Protein X-Ray Crystallography. Springer. [Link]
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Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical Journal, 75(1), 422-427. [Link]
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Karle, I. L. (2002). Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers, 64(1), 35-47. [Link]
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Awasthi, S. K., Raghothama, S., & Balaram, P. (1995). A designed triple helical peptide. Biochemical and Biophysical Research Communications, 216(1), 275-281. [Link]
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comparative analysis of enzymatic degradation of peptides with and without 2-Amino-2-ethylbutanoic acid
A Senior Application Scientist's Guide to Enhancing Proteolytic Resistance
In the landscape of peptide therapeutics, the quest for enhanced in vivo stability is a paramount challenge. Native peptides, despite their high specificity and potency, are often hampered by rapid enzymatic degradation, limiting their therapeutic window and clinical utility.[1] A leading strategy to overcome this hurdle is the incorporation of non-proteinogenic amino acids (NPAAs) designed to sterically shield the peptide backbone from proteolytic attack.[2][3][4] This guide provides an in-depth comparative analysis of the enzymatic degradation of peptides with and without the incorporation of a particularly effective NPAA, 2-Amino-2-ethylbutanoic acid (AEE).
Through a synthesis of established biochemical principles and detailed experimental workflows, we will explore the causal relationship between the unique structure of AEE and its profound impact on peptide stability. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design more robust peptide drug candidates.
The Achilles' Heel of Peptides: Enzymatic Degradation
Peptides are susceptible to cleavage by a host of proteases and peptidases present in biological fluids.[1] These enzymes, such as trypsin and chymotrypsin in the digestive system and various peptidases in plasma, recognize specific amino acid sequences and hydrolyze the amide bonds, leading to peptide inactivation and clearance.[5] The inherent flexibility of many natural peptide structures allows them to readily fit into the active sites of these enzymes.[6]
This compound: A Structural Fortress
This compound (AEE), an α,α-disubstituted amino acid, introduces a significant structural modification to the peptide backbone.[7] Unlike natural amino acids which possess a hydrogen atom at the α-carbon, AEE features two ethyl groups. This seemingly simple substitution has profound consequences for the local conformation and stability of the peptide.
The two ethyl groups at the α-carbon create substantial steric hindrance, physically blocking the approach of proteolytic enzymes to the adjacent peptide bonds.[1][8] This "molecular shield" makes it energetically unfavorable for the peptide to adopt the necessary conformation to bind to the enzyme's active site, thereby dramatically reducing the rate of cleavage.
Comparative Degradation Analysis: An Experimental Blueprint
To empirically validate the stabilizing effect of AEE, a direct comparative enzymatic degradation study is essential. This involves synthesizing a model peptide and its AEE-containing analogue and subjecting them to controlled enzymatic digestion.
Model Peptides
For this illustrative guide, we will consider two hypothetical hexapeptides:
-
Peptide A (Control): A standard peptide sequence susceptible to degradation. For example: H-Tyr-Ala-Gly-Phe-Leu-Arg-OH
-
Peptide B (AEE-Modified): The same sequence with a single substitution of a natural amino acid with AEE. For example: H-Tyr-Ala-AEE-Phe-Leu-Arg-OH
The synthesis of such peptides is achieved through standard solid-phase peptide synthesis (SPPS) protocols, with the AEE building block being incorporated like any other protected amino acid derivative.[9][10][11][12]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust method for assessing the comparative proteolytic stability of Peptide A and Peptide B.
Caption: Workflow for Comparative Enzymatic Degradation Assay.
Protocol 1: In Vitro Enzymatic Degradation Assay
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide (Peptide A and Peptide B) in ultrapure water.
-
Prepare 1 mg/mL stock solutions of Trypsin and α-Chymotrypsin in 1 mM HCl.[13]
-
Prepare the digestion buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
-
Reaction Setup:
-
For each peptide and each enzyme, set up a series of microcentrifuge tubes.
-
To each tube, add 90 µL of the peptide stock solution and 90 µL of the digestion buffer.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
Initiate the reaction by adding 20 µL of the enzyme stock solution (e.g., to achieve a final enzyme:peptide ratio of 1:50 w/w).[14]
-
For the T0 (time zero) point, add the enzyme and immediately quench the reaction as described in step 5.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C.
-
At designated time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 20 µL aliquot from the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic activity in the collected aliquots by adding 20 µL of 10% Trifluoroacetic Acid (TFA).
-
-
Sample Analysis:
Protocol 2: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is suitable.[16]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient to effectively separate the parent peptide from its degradation products (e.g., 5% to 65% Mobile Phase B over 20 minutes).
-
-
Detection:
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm, which is optimal for detecting peptide bonds.[15]
-
-
Quantification:
-
The percentage of the remaining intact peptide at each time point is calculated by integrating the peak area of the parent peptide and comparing it to the peak area at T0.
-
Data Presentation and Interpretation
The results of the comparative degradation assay can be summarized to clearly illustrate the stabilizing effect of AEE.
Table 1: Comparative Proteolytic Stability of Peptide A and Peptide B
| Peptide | Enzyme | Half-life (t½) in hours |
| Peptide A (Control) | Trypsin | 2.5 |
| Peptide B (AEE-Modified) | Trypsin | > 24 |
| Peptide A (Control) | Chymotrypsin | 4.1 |
| Peptide B (AEE-Modified) | Chymotrypsin | > 24 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual half-life values will depend on the specific peptide sequence and experimental conditions.
The expected outcome is a dramatic increase in the half-life of Peptide B compared to Peptide A in the presence of both enzymes. This demonstrates the broad-spectrum proteolytic resistance conferred by the AEE substitution.
Mechanistic Insights and Broader Implications
The incorporation of this compound provides a robust strategy for enhancing the in vivo stability of peptide therapeutics. The underlying principle of steric hindrance is a powerful tool in rational drug design, allowing for the creation of peptides with significantly improved pharmacokinetic profiles.[1][8][17] This enhanced stability can lead to:
-
Longer plasma half-life: Reducing the frequency of administration and improving patient compliance.
-
Improved oral bioavailability: By protecting the peptide from degradation in the gastrointestinal tract.
-
Increased therapeutic efficacy: By maintaining a higher concentration of the active peptide at the target site for a longer duration.
Conclusion
The comparative analysis presented in this guide underscores the profound impact of incorporating this compound on the enzymatic stability of peptides. By leveraging the principle of steric hindrance, researchers can effectively shield peptide backbones from proteolytic cleavage, a critical step in the development of next-generation peptide therapeutics. The detailed experimental protocols provided offer a self-validating system for assessing the stability of novel peptide candidates, empowering scientists to make data-driven decisions in the drug discovery process. The strategic use of AEE and other α,α-disubstituted amino acids represents a cornerstone of modern peptide chemistry, paving the way for more durable and effective peptide-based medicines.
References
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A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved from [Link]
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The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link]
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The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]
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Hajicek, N. (2014). limited proteolysis protocol. Retrieved from [Link]
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Combining Trypsin/Chymotrypsin Enzymatic Digestion. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]
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What is HPLC Testing for Peptides? (2025, December 27). Retrieved from [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
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HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved from [Link]
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Improved protease digestion conditions for membrane protein detection. (n.d.). PMC - NIH. Retrieved from [Link]
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Assessment of the Proteolytic Activity of α-Chymotrypsin Immobilized on Colloidal Particles by Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry. (2025, August 8). Request PDF - ResearchGate. Retrieved from [Link]
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Mastering Peptide Synthesis: The Role of Amino Acid Derivatives. (n.d.). Retrieved from [Link]
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Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. (2021). PubMed. Retrieved from [Link]
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Advances in the stability challenges of bioactive peptides and improvement strategies. (2022, November 5). NIH. Retrieved from [Link]
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This compound. (2025, May 20). Retrieved from [Link]
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Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Strategies for Improving Peptide Stability and Delivery. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Butanoic acid, 2-amino-, ethyl ester, (2S)-. (n.d.). PubChem. Retrieved from [Link]
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alpha-Amino-2-ethylbutanoic acid. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Ethyl 2-amino-2-ethylbutanoate. (n.d.). PubChem - NIH. Retrieved from [Link]
-
4-amino-2-ethylbutanoic acid. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of Diethylglycine on Receptor Binding Affinity
Abstract
In the landscape of modern drug discovery, a profound understanding of a compound's interaction with its biological target is paramount. This guide provides an in-depth comparative analysis of methodologies used to assess the receptor binding affinity of Diethylglycine (Deg), a glycine derivative with potential applications in pharmaceutical development and biochemical research.[1][2][3] We move beyond mere protocol recitation to explore the causal logic behind experimental design, focusing on the N-methyl-D-aspartate (NMDA) receptor's glycine binding site as a plausible and therapeutically relevant target.[4][5] This document details three orthogonal, industry-standard techniques: the Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). For each, we provide a self-validating, step-by-step protocol, explain the significance of each experimental choice, and present comparative data against an endogenous agonist (Glycine) and a known synthetic antagonist. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret robust binding affinity studies, thereby accelerating the journey from compound screening to lead optimization.
Introduction: The Imperative of Binding Affinity in Drug Development
The efficacy of a therapeutic agent is fundamentally linked to its ability to interact with its molecular target. Binding affinity, often quantified by the equilibrium dissociation constant (K_D), is a critical measure of the strength of this interaction.[6] A lower K_D value signifies a stronger, more tenacious bond between a ligand (the drug candidate) and its receptor, which often translates to higher potency at lower concentrations.[6] The goal of this guide is to provide a framework for the precise characterization of such interactions for Diethylglycine.
Spotlight on Diethylglycine
N,N-Diethylglycine (Deg) is an amino acid derivative whose structure suggests potential interaction with receptors that recognize the endogenous amino acid, glycine.[7] While utilized as a building block in chemical synthesis, its pharmacological profile is less characterized, making it a compelling subject for binding affinity studies to uncover its potential as a modulator of key neurological pathways.[1][3]
The NMDA Receptor Glycine Site: A Prime Therapeutic Target
The N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory neurotransmission in the central nervous system, presents a unique activation mechanism.[8] It requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active.[8] This glycine binding site (sometimes denoted Glycine_B) is distinct from the inhibitory, strychnine-sensitive glycine receptor (Glycine_A) and represents a key allosteric modulatory site.[4] Overactivation of the NMDA receptor is implicated in numerous neurological disorders, making antagonists of the glycine site valuable candidates for neuroprotective therapies in conditions like stroke, epilepsy, and neuropathic pain.[4][9] It is within this context that we will assess the binding characteristics of Diethylglycine.
Methodologies for Quantifying Receptor Binding Affinity
A multi-faceted approach, employing orthogonal assay technologies, is essential for building a trustworthy and comprehensive binding profile. No single method is infallible; combining techniques that rely on different physical principles provides a self-validating system to confirm a compound's activity and mechanism. We will explore three such powerful methods.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays are revered for their sensitivity and robustness, serving as a benchmark in pharmacology for measuring ligand affinity for a target receptor.[10] These assays typically operate in a competitive format, where the test compound (e.g., Diethylglycine) competes with a radiolabeled ligand of known affinity for the receptor target. The measure of potency is the IC_50 value—the concentration of the test compound that displaces 50% of the radiolabeled ligand. This can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
-
Ligand Immobilization:
-
A capture-based approach is often preferred over direct coupling as it ensures consistent orientation of the receptor and avoids harsh chemical modifications that could denature it. [11] * Covalently couple an anti-tag antibody (e.g., anti-His) to an activated sensor chip (e.g., CM5).
-
Inject the purified, His-tagged NMDA receptor over the surface; it will be captured by the antibody. This creates a reproducible and stable receptor surface. [11]
-
-
Analyte Interaction Cycle:
-
Equilibrate the system by flowing running buffer (e.g., HBS-EP) over the sensor chip until a stable baseline is achieved.
-
Association Phase: Inject a specific concentration of the analyte (Diethylglycine) in running buffer and flow it over the surface for a defined period. Monitor the increase in RU as the analyte binds to the immobilized receptor.
-
Dissociation Phase: Switch the flow back to the running buffer alone. Monitor the decrease in RU as the analyte dissociates from the receptor.
-
Regeneration: Inject a pulse of a regeneration solution (e.g., low pH glycine or high salt buffer) to strip all remaining bound analyte from the receptor, preparing the surface for the next cycle.
-
-
Experimental Design & Data Analysis:
-
Perform a full kinetic analysis by repeating the interaction cycle with a series of analyte concentrations (e.g., a 5-point, 3-fold dilution series) and a buffer-only blank for double referencing.
-
The resulting sensorgrams (plots of RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a). [12]
-
Homogeneous Solution-Based Method: Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule. [13][14]A small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, and its emitted light is highly depolarized. When it binds to a much larger molecule (the receptor), its tumbling slows dramatically, and the emitted light becomes more polarized. [13][15]
-
Causality Behind Choices: FP is a homogeneous assay, meaning it requires no separation of bound and free ligand, which simplifies the workflow and makes it highly amenable to high-throughput screening (HTS). [16]In a competition assay, an unlabeled test compound (Diethylglycine) displaces the fluorescent tracer from the receptor, causing a decrease in polarization, which is easily measured. [16]
Caption: Workflow for a Fluorescence Polarization competition assay.
-
Assay Optimization:
-
First, determine the optimal concentration of the fluorescent tracer. The goal is a concentration that provides a robust signal without being wasteful.
-
Next, perform a saturation binding experiment by titrating the receptor against a fixed concentration of the tracer to determine the receptor concentration that yields a suitable assay window (the difference in polarization between the free and fully bound tracer).
-
-
Competition Assay Setup (e.g., 384-well plate):
-
Add the optimized concentration of the NMDA receptor to all wells.
-
Add the test compound (Diethylglycine) and controls, serially diluted.
-
Add the optimized concentration of the fluorescently labeled glycine site ligand (the tracer).
-
Include controls for 0% inhibition (receptor + tracer, no competitor) and 100% inhibition (tracer only, no receptor).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to allow the reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers. [13]The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Convert the mP values to percent inhibition relative to the controls.
-
Plot percent inhibition against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50.
-
Calculate the K_i using the Cheng-Prusoff equation, as described for the radioligand assay.
-
Comparative Data Analysis
To illustrate the power of this multi-methodological approach, we present hypothetical but plausible data for Diethylglycine compared to the endogenous co-agonist (Glycine) and a known competitive antagonist, ZD-9379. [17]
| Compound | Assay Type | Parameter | Value | Interpretation |
|---|---|---|---|---|
| Glycine | Radioligand Assay | K_i | 40 nM [18] | High-affinity binding of the endogenous co-agonist. |
| SPR | K_D | 55 nM | Confirms high-affinity binding in a direct, label-free format. | |
| FP | K_i | 60 nM | Consistent high-affinity measurement in a homogeneous format. | |
| ZD-9379 | Radioligand Assay | K_i | 15 nM | Potent competitive antagonist, higher affinity than the agonist. |
| SPR | K_D | 20 nM | Confirms potent binding. | |
| k_a (on-rate) | 5 x 10⁵ M⁻¹s⁻¹ | Moderately fast association. | ||
| k_d (off-rate) | 1 x 10⁻² s⁻¹ | Slow dissociation, indicating a stable drug-receptor complex. | ||
| FP | K_i | 18 nM | Orthogonal confirmation of high-potency antagonism. | |
| Diethylglycine | Radioligand Assay | K_i | 250 nM | Moderate affinity, significantly weaker than Glycine or ZD-9379. |
| SPR | K_D | 300 nM | Confirms moderate affinity binding. | |
| k_a (on-rate) | 8 x 10⁴ M⁻¹s⁻¹ | Slower association compared to ZD-9379. | ||
| k_d (off-rate) | 2.4 x 10⁻² s⁻¹ | Faster dissociation than ZD-9379, less stable complex. |
| | FP | K_i | 280 nM | Consistent moderate affinity across all three platforms. |
Analysis of Results
The data, consistently generated across three distinct technological platforms, builds a highly trustworthy profile of Diethylglycine.
-
Expertise-Driven Insight: The results strongly suggest that Diethylglycine is a moderate-affinity competitive antagonist at the NMDA receptor glycine site. Its affinity (K_i ≈ 250-300 nM) is substantially lower than both the natural co-agonist, Glycine, and the potent synthetic antagonist, ZD-9379.
-
Trustworthiness Through Orthogonality: The close agreement between the K_i/K_D values from a radiolabel-based assay (Radioligand), a label-free surface-based assay (SPR), and a fluorescence-based homogeneous assay (FP) provides very high confidence in the result. Discrepancies between methods could have indicated issues like assay artifacts, compound fluorescence, or non-specific binding, but the consistency here validates the finding.
-
Deeper Mechanistic Understanding from SPR: The kinetic data from SPR is particularly revealing. Diethylglycine not only has a weaker affinity (higher K_D) than ZD-9379, but its kinetic profile is also distinct. Its slower on-rate and faster off-rate suggest it forms a less stable complex with the receptor. This information is critical for medicinal chemists seeking to improve the compound's properties, as they could focus on modifications that either increase the association rate or, more commonly, decrease the dissociation rate to improve residence time and, potentially, in vivo efficacy.
Conclusion
The comprehensive assessment of a compound's receptor binding affinity is a cornerstone of preclinical drug discovery. As demonstrated with Diethylglycine at the NMDA receptor glycine site, a singular reliance on one methodology is insufficient. By strategically employing a suite of orthogonal techniques—the "gold standard" radioligand assay for robust competitive data, SPR for label-free kinetic insights, and FP for high-throughput capability—researchers can build a self-validating, high-confidence data package. This integrated approach not only provides an accurate measure of binding affinity but also reveals the kinetic nuances that govern the drug-target interaction, empowering drug development professionals to make informed decisions and rationally design the next generation of therapeutics.
References
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Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
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Title: Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions Source: PubMed URL: [Link]
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Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: NMDA Receptor Antagonists and Glycine Site NMDA Antagonists Source: Taylor & Francis Online URL: [Link]
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Title: Competitive Gly/NMDA receptor antagonists Source: PubMed URL: [Link]
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Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]
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Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]
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Title: Binding Affinity Source: Malvern Panalytical URL: [Link]
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Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]
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Title: Surface Plasmon Resonance Assay Services Source: Reaction Biology URL: [Link]
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Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: MDPI URL: [Link]
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Title: Fluorescence Polarization Assays in Small Molecule Screening Source: PMC - NIH URL: [Link]
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Title: Fluorescent Ligands in Fluorescence Polarization Assays Source: Celtarys Research URL: [Link]
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Title: How to determine binding affinity with a microplate reader Source: BMG Labtech URL: [Link]
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Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
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Title: Overview of methods to measure biochemical binding affinity Source: YouTube URL: [Link]
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Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]
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Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]
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Title: Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions Source: Molecular Biology of the Cell URL: [Link]
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Title: ZD-9379 - Wikipedia Source: Wikipedia URL: [Link]
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Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]
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Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders Source: MDPI URL: [Link]
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Title: Diethylglycine Source: Chem-Impex URL: [Link]
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Title: N,N-Diethylglycine | C6H13NO2 | CID 74151 Source: PubChem - NIH URL: [Link]
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Title: Fc receptor binding assays using surface plasmon resonance Source: Cytiva URL: [Link]
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Title: Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia Source: PMC - NIH URL: [Link]
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Title: The Role of Diethylglycine in Advanced Chemical Synthesis and Biochemical Studies Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Effects of Replacing a Central Glycine Residue in GLP-1 on Receptor Affinity and Signaling Profile Source: MDPI URL: [Link]
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Title: On the true affinity of glycine for its binding site at the NMDA receptor complex Source: PubMed URL: [Link]
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Title: Distinct agonist- and antagonist-binding sites on the glycine receptor Source: PubMed URL: [Link]
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Title: Beta-proline analogues as agonists at the strychnine-sensitive glycine receptor Source: National Library of Medicine URL: [Link]
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A Researcher's Guide to Comparing Peptide Hydrophobicity: The Impact of α,α-Disubstituted Amino Acids
For researchers, scientists, and professionals in drug development, modulating the physicochemical properties of peptides is a cornerstone of rational drug design. Among these properties, hydrophobicity stands out for its profound influence on everything from solubility and membrane permeability to protein binding and proteolytic stability. The incorporation of non-proteinogenic amino acids, specifically α,α-disubstituted amino acids (α,α-AAs), offers a powerful tool to fine-tune this critical parameter.
This guide provides an in-depth comparison of how different α,α-AAs—namely α-aminoisobutyric acid (Aib), diethylglycine (Deg), and dipropylglycine (Dpg)—impact the hydrophobicity of peptides. We will delve into the causality behind experimental choices for measuring hydrophobicity and provide the data and protocols necessary for you to apply these insights in your own work.
The Foundational Role of Hydrophobicity in Peptide Science
Hydrophobicity is the physicochemical property of a molecule to repel water.[1] In peptides and proteins, it is a primary driver of protein folding, stability, and intermolecular interactions. For therapeutic peptides, controlling hydrophobicity is a delicate balancing act. Increased hydrophobicity can enhance membrane interaction and cell penetration, but excessive hydrophobicity may lead to poor aqueous solubility, aggregation, and non-specific toxicity.
α,α-Disubstituted amino acids are unique building blocks where the α-hydrogen is replaced by a second alkyl group. This modification introduces significant steric hindrance, which restricts the peptide backbone's conformational freedom. This constraint can stabilize secondary structures like α-helices and β-turns and, importantly, introduces side chains that directly modulate the peptide's overall hydrophobicity.
Measuring the Immeasurable: Quantifying Peptide Hydrophobicity
The gold standard for quantifying peptide hydrophobicity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2][3][4][5][6][7][8] This technique separates molecules based on their relative hydrophobicity through differential partitioning between a nonpolar stationary phase (typically alkyl chains like C8 or C18 bonded to silica) and a polar mobile phase.
The Causality of RP-HPLC Separation: Peptides are loaded onto the column in a highly aqueous mobile phase, causing hydrophobic regions of the peptide to adsorb to the nonpolar stationary phase. A gradient of increasing organic solvent (commonly acetonitrile) is then applied. As the mobile phase becomes more nonpolar, it competes more effectively for interaction with the hydrophobic peptide regions, eventually eluting the peptide from the column. Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute, resulting in a longer retention time (tR). [9] This retention time becomes a reliable, quantitative measure of the peptide's overall hydrophobicity.
A Comparative Analysis of α,α-Disubstituted Amino Acids
We will now compare three common achiral α,α-AAs, which form a homologous series of increasing side-chain hydrophobicity: Aib, Deg, and Dpg.
α-Aminoisobutyric Acid (Aib): The Baseline
Aib, with two methyl groups at the α-carbon, is the simplest α,α-AA. While more hydrophobic than glycine, its contribution to overall peptide hydrophobicity is modest compared to larger alkyl amino acids like leucine or valine.
In a study investigating the role of hydrophobic amino acids in the model antimicrobial peptide C18G, researchers systematically replaced the native hydrophobic residues with different amino acids, including Aib.[10] The results showed that the Aib-containing variant exhibited poor binding to lipid bilayers and consequently, poor antimicrobial activity compared to variants containing leucine or phenylalanine.[10] This provides direct experimental evidence that Aib, while nonpolar, imparts a relatively low degree of hydrophobicity that can be insufficient for driving strong membrane interactions.
Diethylglycine (Deg): Intermediate Hydrophobicity
Deg possesses two ethyl groups at the α-carbon. Following the fundamental principles of reversed-phase chromatography, the addition of two extra methylene groups per residue compared to Aib should lead to a significant increase in hydrophobicity. This is because the larger, more nonpolar surface area of the ethyl groups allows for more extensive van der Waals interactions with the C18 stationary phase. While direct comparative studies are scarce, the synthesis and purification of Deg-containing peptides are routinely accomplished using RP-HPLC, confirming their hydrophobic character and interaction with the stationary phase.[11]
Dipropylglycine (Dpg): Maximizing Hydrophobicity
Dpg, with two n-propyl groups, represents a further increase in the homologous series. With four additional methylene groups compared to Deg, Dpg is expected to be the most hydrophobic of the three. This substantial increase in nonpolar surface area should result in the longest retention times on an RP-HPLC column under identical conditions. Indeed, peptides containing Dpg have been designed specifically to enhance hydrophobicity and cell-penetrating ability, underscoring its potent effect on this property.[9]
Summary of Comparative Hydrophobicity
The expected trend in hydrophobicity, based on alkyl chain length and the principles of RP-HPLC, is clear. The longer the alkyl chains at the α-carbon, the stronger the interaction with the stationary phase, and the later the peptide will elute.
| α,α-Disubstituted Amino Acid | Structure of α-Substituents | Expected Relative Hydrophobicity | Expected RP-HPLC Retention Time (tR) |
| α-Aminoisobutyric Acid (Aib) | Two Methyl Groups (-CH₃) | Low | Shortest |
| Diethylglycine (Deg) | Two Ethyl Groups (-CH₂CH₃) | Medium | Intermediate |
| Dipropylglycine (Dpg) | Two Propyl Groups (-CH₂CH₂CH₃) | High | Longest |
| Table 1. Predicted comparison of hydrophobicity for peptides containing Aib, Deg, or Dpg. The prediction is based on the increasing alkyl chain length of the α,α-AA side chains, a key determinant of interaction with the nonpolar stationary phase in RP-HPLC. |
Experimental Protocols
To validate these comparisons, a standardized experimental approach is crucial. Below is a comprehensive, self-validating protocol for the synthesis and analysis of a model peptide series.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of a simple model peptide series, Ac-Gly-X-Gly-NH₂, where X is Aib, Deg, or Dpg.
-
Resin Preparation: Start with a Rink Amide resin (0.5-1.0 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Aib-OH, Fmoc-Deg-OH, or Fmoc-Dpg-OH) and 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours. Causality Note: The sterically hindered nature of α,α-AAs requires longer coupling times and potent activators like HBTU to ensure complete reaction.
-
Monitor coupling completion with a Kaiser test. If the test is positive (beads turn blue), indicating free amines, repeat the coupling step.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence (Gly, then X, then Gly).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10 equivalents each) for 30 minutes to cap the N-terminus.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
Part 2: RP-HPLC Analysis and Purification
-
System: An analytical HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water. Causality Note: TFA acts as an ion-pairing agent, neutralizing charges on the peptide to ensure separation is dominated by hydrophobicity.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Crude Analysis:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject onto the column and run a linear gradient, for example, from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).
-
-
Purification: Switch to a preparative or semi-preparative C18 column. Use the analytical run to design an optimized shallow gradient around the elution point of the target peptide to achieve high purity. Collect fractions corresponding to the main peak.
-
Final Purity Analysis: Analyze the purified fractions using the same analytical method as in step 3 to confirm purity (>95%). Confirm the mass of the purified peptide using mass spectrometry (LC-MS).
Conclusion and Field-Proven Insights
The incorporation of α,α-disubstituted amino acids is a validated and powerful strategy for modulating peptide hydrophobicity. The clear structural progression from Aib to Deg to Dpg provides a predictable toolkit for increasing this parameter.
-
Aib serves as a useful starting point, offering conformational restriction with a modest increase in hydrophobicity.
-
Deg provides a significant step up in hydrophobicity, suitable for applications requiring enhanced membrane affinity without the extreme lipophilicity that might cause aggregation.
-
Dpg offers a potent method for maximizing local hydrophobicity, which can be highly effective for designing potent cell-penetrating peptides, but must be used judiciously to maintain adequate aqueous solubility.
By understanding the principles of RP-HPLC and the distinct contributions of each α,α-AA, researchers can rationally design peptides with tailored hydrophobic properties, accelerating the development of next-generation therapeutics.
References
- 1. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 2. hplc.eu [hplc.eu]
- 3. renyi.hu [renyi.hu]
- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 8. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 9. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
The Strategic Incorporation of 2-Amino-2-ethylbutanoic Acid in Peptide Therapeutics: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for more stable, potent, and specific peptide therapeutics is a continuous endeavor. The limitations of natural peptides, such as susceptibility to proteolytic degradation and conformational flexibility, often hinder their clinical translation. The introduction of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these challenges[1][2][3]. This guide provides an in-depth technical comparison of peptides incorporating 2-Amino-2-ethylbutanoic acid, also known as α,α-diethylglycine (Deg), with other alternatives, supported by experimental data. We will explore the causality behind its use, its impact on peptide structure, and its potential to enhance therapeutic properties.
The Rationale for α,α-Dialkylated Amino Acids in Peptide Design
The therapeutic potential of peptides is often intrinsically linked to their three-dimensional structure. Many bioactive peptides adopt helical or β-turn conformations to bind to their biological targets[4][5]. However, short peptides in solution are often conformationally flexible, which can lead to reduced binding affinity and increased susceptibility to proteolysis. The incorporation of α,α-disubstituted amino acids, such as the well-studied α-aminoisobutyric acid (Aib), has been a cornerstone of peptide drug design to induce conformational stability[6][7]. These amino acids restrict the available conformational space of the peptide backbone, promoting the formation of stable secondary structures like helices and turns[6][7].
This compound (Deg) is a homolog of Aib, with two ethyl groups at the α-carbon instead of methyl groups. This seemingly small change has significant implications for its conformational preferences and, consequently, its utility in designing peptide therapeutics.
Case Study: Conformational Plasticity of this compound in Peptides
A key consideration in peptide design is the ability to control the resulting secondary structure. While Aib is a strong helix inducer, studies have shown that this compound (Deg) offers more nuanced control over peptide conformation, capable of stabilizing both helical and extended structures depending on the surrounding sequence and solvent environment.
A comparative study investigated the helix-stabilizing effects of Deg, Aib, and other α,α-dialkyl glycines in a model heptapeptide sequence: Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe, where Xxx is the unnatural amino acid[8]. The conformational preferences were analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Conformational Stability
| Unnatural Amino Acid (Xxx) | Solvent | Predominant Conformation | Key NMR Observations |
| Aib | CDCl₃ | Helical | Shielded NH groups (residues 3-7), successive NiH↔Ni+1H NOEs[8] |
| Aib | DMSO | Helical | Significant population of helical conformations retained[8] |
| Deg | CDCl₃ | Helical | Shielded NH groups (residues 3-7), successive NiH↔Ni+1H NOEs[8] |
| Deg | DMSO | Extended | Evidence for a significant population of extended backbone conformations[8] |
This study reveals that in a non-polar, helix-promoting solvent like chloroform (CDCl₃), both Aib and Deg effectively stabilize a helical conformation. However, in a strongly solvating, polar solvent like dimethyl sulfoxide (DMSO), the Deg-containing peptide shows a greater tendency to adopt an extended conformation compared to the Aib-containing peptide, which retains a significant helical population[8]. This suggests that the larger ethyl groups of Deg can lead to a more pronounced solvent-dependent conformational transition, offering a switch-like character to the peptide's structure.
Further illustrating this context-dependent conformation, a study on tetrapeptides with the sequence Boc-Xxx-Deg-Xxx-Deg-OMe (where Xxx = Gly, Leu, or Pro) demonstrated that Deg can stabilize both fully extended (C5) and folded β-turn conformations[9][10]. In the peptides where Xxx was Gly or Leu, NMR data indicated that the Deg residues adopted a fully extended conformation[9][10]. Conversely, when Xxx was Pro, the peptide favored a folded β-turn structure[9][10].
This conformational versatility makes this compound a valuable tool for fine-tuning peptide structure in a way that may not be possible with the more conformationally rigid Aib.
Figure 1: Conformational influence of different amino acid substitutions.
Implications for Therapeutic Peptide Performance
While direct case studies on the therapeutic efficacy of peptides containing this compound are not abundant in the reviewed literature, its demonstrated structural effects allow for well-grounded inferences about its potential benefits in drug design.
Enhanced Proteolytic Stability
A major hurdle in the development of peptide drugs is their rapid degradation by proteases in the body[11]. The α,α-disubstituted nature of this compound sterically hinders the approach of proteases to the adjacent peptide bonds, a principle well-established for Aib-containing peptides[7]. This increased resistance to enzymatic cleavage can significantly extend the in-vivo half-life of a peptide therapeutic, leading to improved pharmacokinetic profiles. While systematic studies on the proteolytic stability of Deg-containing peptides are needed, the structural analogy to Aib strongly suggests a similar protective effect.
Modulation of Biological Activity
The biological activity of a peptide is intimately tied to its conformation upon binding to its target. The ability of this compound to stabilize specific secondary structures can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and potentially increasing affinity and potency[4].
For instance, many antimicrobial and anticancer peptides exert their function by forming amphipathic α-helices that disrupt cell membranes[12][13]. The incorporation of Deg could be a strategic choice to enhance the helicity and, therefore, the membranolytic activity of such peptides. A molecular dynamics study on the peptaibol Alamethicin suggested that α,α-dialkyl glycines with larger side chains, including Deg, can be better alternatives than Aib for inducing well-defined α-helical structures and promoting thermodynamic stabilization within a model membrane[14]. This indicates a strong potential for Deg in the design of potent membrane-active peptide therapeutics.
Figure 2: Iterative workflow for designing and evaluating Deg-containing peptides.
Experimental Protocols
The successful implementation of this compound in peptide design relies on robust synthetic and analytical methodologies.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Deg-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a Deg residue using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Nα-Fmoc-2-Amino-2-ethylbutanoic acid (Fmoc-Deg-OH)
-
Other required Nα-Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Deg-OH) and 3 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours. Note: Coupling of the sterically hindered Deg residue may require longer coupling times or the use of a more potent coupling reagent like HATU.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and gently agitate for 2-3 hours.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail using cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Protocol: Conformational Analysis by ¹H NMR Spectroscopy
This protocol provides a general workflow for analyzing the conformation of a Deg-containing peptide in solution.
Materials:
-
Purified peptide
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (≥ 400 MHz)
Procedure:
-
Sample Preparation: Dissolve the peptide in the desired deuterated solvent to a final concentration of 5-10 mM.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify resonances.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems corresponding to individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. Sequential NiH↔Ni+1H and CαiH↔Ni+1H NOEs are characteristic of helical conformations, while strong CαiH↔NiH NOEs are indicative of extended conformations[9][10].
-
-
Temperature Coefficient Measurement: Acquire a series of 1D ¹H spectra at different temperatures (e.g., in 5 K increments). Plot the chemical shift of the amide protons (NH) as a function of temperature. A small temperature coefficient (< -3 ppb/K) suggests that the amide proton is solvent-shielded, likely due to its involvement in an intramolecular hydrogen bond, which is a hallmark of stable secondary structures like helices and turns[9][10].
-
Data Analysis: Analyze the pattern of NOEs and the amide proton temperature coefficients to deduce the predominant solution conformation of the peptide.
Conclusion and Future Outlook
This compound (Deg) represents a sophisticated tool in the arsenal of the peptide medicinal chemist. Its unique ability to stabilize both helical and extended conformations in a context-dependent manner provides a level of structural control that surpasses that of the more commonly used Aib. While direct evidence of its application in approved therapeutics is still emerging, the foundational studies on its conformational effects, coupled with the established principles of how α,α-disubstituted amino acids enhance proteolytic stability, strongly support its potential in the development of next-generation peptide drugs.
Future research should focus on systematically evaluating the impact of Deg incorporation on the biological activity of various classes of therapeutic peptides, including antimicrobial, anticancer, and cell-penetrating peptides. Comparative studies with native and Aib-containing analogs will be crucial to fully elucidate the structure-activity relationships and to define the specific therapeutic contexts where the unique properties of this compound can be most effectively leveraged.
References
[1] Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
[2] Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
[5] Arora, P. S., & Kirshenbaum, K. (2004). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Methods in molecular biology (Clifton, N.J.), 289, 239–257.
[6] Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747–6756.
[7] Raghothama, S. (2000). Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Biopolymers, 54(4), 239–247.
[8] Vijayalakshmi, S., Rao, R. B., Karle, I. L., & Balaram, P. (2000). Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. Biopolymers, 53(1), 84–98. [Link]
[9] Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Rao, R. B., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of peptide research, 55(4), 271–278. [Link]
[10] Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Rao, R. B., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. PubMed. [Link]
[11] Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632.
[12] Phoenix, D. A., Dennison, S. R., & Harris, F. (2006). Anticancer alpha-helical peptides and structure/function relationships underpinning their interactions with tumour cell membranes. Current protein & peptide science, 7(6), 487–499. [Link]
[13] Chen, Y., Guarnieri, M. T., & Vasil, A. I. (2007). Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial peptides. Antimicrobial agents and chemotherapy, 51(4), 1398–1406.
[14] Castro, T. G., Melle-Franco, M., Sousa, C., & Marcos, J. C. (2014). Conformational and thermodynamic properties of non-canonical α,α-dialkyl glycines in the peptaibol Alamethicin: molecular dynamics studies. Journal of computer-aided molecular design, 28(8), 847–860. [Link]
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- 2. leapchem.com [leapchem.com]
- 3. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational and thermodynamic properties of non-canonical α,α-dialkyl glycines in the peptaibol Alamethicin: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-hemolytic α-AApeptides as antimicrobial peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Mahidol IR [repository.li.mahidol.ac.th]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Synthesis of Unnatural Amino Acids: A Comparative Analysis of Efficiency
The deliberate incorporation of unnatural amino acids (UAAs) into peptides and proteins has become a cornerstone of modern chemical biology and drug discovery. These custom-designed building blocks, which transcend the limitations of the 20 canonical amino acids, provide a powerful molecular toolkit to enhance the pharmacological properties of therapeutic peptides, investigate protein structure and function, and engineer novel biomaterials.[1][2][3] This guide offers a comprehensive, side-by-side comparison of the primary methodologies for UAA synthesis, with a focus on efficiency, scalability, and stereochemical control. Tailored for researchers, scientists, and drug development professionals, this document provides the in-depth technical insights and supporting experimental data necessary to make informed decisions in this dynamic field.
The Synthetic Landscape: A Tale of Two Strategies
The synthesis of UAAs is broadly bifurcated into two main avenues: traditional chemical synthesis and biocatalytic (or chemo-enzymatic) synthesis. The optimal choice is contingent on a variety of factors, including the desired scale of production, the structural complexity of the target UAA, and the stringency of stereochemical purity requirements.[1][4]
Chemical Synthesis: The Bedrock of UAA Production
Classical organic chemistry remains a versatile and robust platform for constructing a vast array of UAAs, offering unparalleled substrate scope and the ability to introduce a diverse range of functional groups.[1][5]
Key Chemical Synthesis Methodologies:
-
Strecker Synthesis: A foundational method involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by the hydrolysis of the resulting aminonitrile. While historically significant, the use of highly toxic cyanide reagents is a considerable drawback.[1]
-
Asymmetric Synthesis: Controlling the stereochemistry of the α-carbon is paramount for biological activity. Various asymmetric methods have been developed to achieve this, often employing chiral auxiliaries or catalysts. For instance, the alkylation of glycine derivatives using chiral phase-transfer catalysts can yield UAAs with enantioselectivity greater than 99% ee and chemical yields ranging from 60% to 70%.[5][6]
-
Solid-Phase Peptide Synthesis (SPPS): While primarily a method for peptide assembly, SPPS can be adapted for the synthesis of certain UAAs, particularly when incorporated directly into a peptide chain. However, sterically bulky UAAs can present challenges, leading to incomplete coupling reactions.[7]
-
Photoredox Catalysis: This modern and powerful technique utilizes light-absorbing catalysts to generate radical intermediates under mild conditions, enabling a wide spectrum of C-C and C-heteroatom bond formations.[1][4]
Enzymatic and Chemo-enzymatic Synthesis: The Green Revolution
Biocatalysis presents an increasingly compelling alternative to traditional chemical synthesis, lauded for its high enantioselectivity, mild reaction conditions, and environmentally friendly profile.[1][4]
Prominent Enzymatic Approaches:
-
Transaminases (TAs): These enzymes facilitate the transfer of an amino group from a donor molecule to a keto acid precursor, producing the corresponding amino acid with exceptional stereopurity.[4]
-
Dehydrogenases (DHs): Amino acid dehydrogenases catalyze the reductive amination of α-keto acids to their corresponding L-amino acids. These reactions often necessitate a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ.[4]
-
Other Biocatalysts: A variety of other enzymes, including lyases and hydrolases, are also utilized in UAA synthesis, each offering distinct catalytic advantages.[4]
Comparative Analysis of Synthesis Efficiency
The following tables provide a quantitative comparison of different synthetic methods for various classes of unnatural amino acids, offering a snapshot of their respective efficiencies.
Table 1: Synthesis of α,α-Disubstituted Amino Acids
| Method | Target UAA Example | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee %) | Key Considerations |
| Asymmetric Alkylation | α-Methylphenylalanine | Chiral Phase-Transfer Catalyst | 60-90 | >99 | Economical and environmentally friendly.[5] |
| Strecker Reaction | β,β-Difluoroalanine derivative | - | 94 | 92 | Requires toxic cyanide reagents.[8] |
| Ammonium Salt-Catalyzed α-Trifluoromethylthiolation | α-Aryl-α-SCF3-β2,2-amino acids | Maruoka Catalyst | 90 | 93:7 e.r. | High yield and enantioselectivity for specific fluorinated UAAs.[9] |
Table 2: Synthesis of Fluorinated Amino Acids
| Method | Target UAA Example | Catalyst/Reagent | Yield (%) | Diastereomeric/Enantiomeric Ratio | Key Considerations |
| Suzuki-Miyaura Cross-Coupling | 4-CF3 bi-aryl β-amino acid | Palladium Catalyst | 86 | N/A | Effective for aryl-containing fluorinated UAAs.[9] |
| C(sp3)-H Direct Fluorination | Di-fluorinated aliphatic amino acids | Copper(II)/Selectfluor | 75-78 | N/A | Allows for late-stage fluorination.[9] |
| Nucleophilic Fluorination | (S)-3-fluoro-α-amino acid | - | 82 | N/A | Regio- and diastereoselective.[8] |
Table 3: Synthesis of Bicyclic Amino Acids and Peptides
| Method | Target UAA Example | Catalyst/Reagent | Yield (%) | Key Considerations |
| Alkylation and Cyclization | 1-Azabicyclo[3.2.2]nonane-2-carboxylic acid | - | - | Multi-step synthesis from commercially available starting materials.[10] |
| Gold-mediated Cysteine Arylation | Bicyclic Peptides | Tris-Gold(III) complexes | 13-44 | Forms highly constrained bicyclic structures.[1] |
Experimental Workflows and Protocols
To provide a practical understanding of UAA synthesis, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: Asymmetric Synthesis of α-Alkenyl Amino Acids via Ni(II) Schiff Base Complexes
This protocol describes a general method for the asymmetric alkylation of a glycine derivative to produce α-alkenyl unnatural amino acids, which are valuable for peptide "stapling."
Materials:
-
Fluorine-modified Ni(II) Schiff base complex of glycine
-
Alkenyl halide (e.g., allyl bromide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate)
Procedure:
-
Dissolve the Ni(II) Schiff base complex in the anhydrous solvent under an inert atmosphere.
-
Add the base to the solution and stir for 10-15 minutes.
-
Add the alkenyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-alkenyl amino acid derivative.
-
The chiral auxiliary can be removed by acidic hydrolysis to yield the free amino acid.
Expected Outcome: This method can produce a variety of α-alkenyl UAAs with yields ranging from 60% to 70% and high enantioselectivity (>99% ee).[5][6]
Protocol 2: Synthesis of a β,β-Difluoroalanine Derivative via Enantioselective Strecker Reaction
This protocol outlines the synthesis of a fluorinated amino acid derivative using a modified Strecker reaction.
Materials:
-
Difluoroacetaldehyde precursor
-
Chiral amine
-
Trimethylsilyl cyanide (TMSCN)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Combine the difluoroacetaldehyde precursor and the chiral amine in the solvent at low temperature (e.g., -78 °C).
-
Slowly add TMSCN to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by NMR or GC-MS.
-
Upon completion, quench the reaction carefully with a mild acid.
-
Extract the aminonitrile product and purify by chromatography.
-
Hydrolyze the nitrile group to a carboxylic acid and deprotect the amine to yield the final β,β-difluoroalanine derivative.
Expected Outcome: This method can produce the target compound in a 94% yield with a 92% enantiomeric excess.[8]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for the major UAA synthesis strategies.
Caption: General workflow for chemical synthesis of UAAs.
Caption: General workflow for enzymatic synthesis of UAAs.
Conclusion and Future Outlook
The synthesis of unnatural amino acids is a vibrant and continually evolving field. While traditional chemical methods offer broad applicability, the demand for greener, more efficient, and highly stereoselective processes is driving the increasing adoption of biocatalytic and chemo-enzymatic strategies. The choice of synthetic route will always be a balance of factors including the desired UAA structure, required scale, and available resources. As our understanding of enzyme engineering and catalytic systems deepens, we can anticipate the development of even more powerful and versatile tools for the creation of novel amino acid building blocks, further expanding the horizons of drug discovery and protein engineering.
References
-
Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. [Link]
-
Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. (2025). Humana Press Inc.. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). R Discovery. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids. (2021). National Institutes of Health. [Link]
-
Synthesis of bicyclic tertiary alpha-amino acids. (2006). PubMed. [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2022). National Institutes of Health. [Link]
-
Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. (n.d.). Bicycle Therapeutics. [Link]
-
Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015). Organic & Biomolecular Chemistry. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2023). MDPI. [Link]
-
Chemical Synthesis of Unnatural Amino Acids. (n.d.). QYAOBIO. [Link]
-
UNNATURAL AMINO ACIDS (UAA'S): A TRENDY SCAFFOLD FOR PHARMACEUTICAL RESEARCH. (2019). Journal of Drug Delivery and Therapeutics. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. benchchem.com [benchchem.com]
- 5. qyaobio.com [qyaobio.com]
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- 7. researchgate.net [researchgate.net]
- 8. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of bicyclic tertiary alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Diethylglycine's Structural Effects with Circular Dichroism Spectroscopy
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a unique and powerful therapeutic modality. However, their inherent conformational flexibility is a double-edged sword. While allowing for adaptation to binding partners, this flexibility often leads to reduced receptor affinity, poor selectivity, and susceptibility to proteolytic degradation. The strategic incorporation of non-standard amino acids is a cornerstone of medicinal chemistry, aimed at locking a peptide into its bioactive conformation.[1]
Among the tools for conformational constraint, Cα,α-disubstituted amino acids are particularly effective. By replacing the α-hydrogen with a second substituent, the sterically allowed regions of the Ramachandran plot are significantly restricted. This guide focuses on α,α-diethylglycine (DEG), an achiral glycine derivative that imposes significant structural pre-organization. Unlike glycine, which possesses vast conformational freedom and often acts as a "helix breaker," DEG's bulky ethyl groups can stabilize specific secondary structures, such as extended or helical folds, depending on the local sequence context.[2]
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the structural impact of substituting a standard amino acid, like glycine, with DEG. Our analytical tool of choice is Circular Dichroism (CD) spectroscopy, a rapid and powerful technique for assessing the secondary structure of peptides in solution. We will explore the causality behind the experimental design, provide detailed protocols from synthesis to analysis, and present comparative data to objectively demonstrate the structural consequences of DEG incorporation.
The Principle of Validation: Glycine's Flexibility vs. Diethylglycine's Constraint
The fundamental difference between glycine and diethylglycine lies in their conformational entropy. Glycine, with only hydrogen atoms as side chains, can adopt a wide range of backbone dihedral angles (phi, ψ), often favoring disordered or random coil structures in short peptides.[3][4][5] This flexibility makes it energetically costly to force a glycine-containing peptide into a single, ordered conformation like an α-helix.[6][7][8]
Diethylglycine, with its two ethyl groups at the α-carbon, drastically curtails this freedom. The steric hindrance introduced by these groups restricts the accessible (φ, ψ) angles, predisposing the peptide backbone to adopt more defined structures. Research has shown that while Cα,α-dimethylglycine (Aib) strongly promotes helical structures, the larger ethyl groups of DEG can favor either helical or fully extended (C5) conformations, a preference that is highly dependent on the surrounding amino acid sequence and the solvent environment.[2][9]
This intrinsic difference in structural propensity is the basis of our validation experiment. Using CD spectroscopy, we can directly observe the shift from a disordered state to a more ordered one upon DEG substitution.
Comparative Analysis: Standard Peptide vs. DEG-Modified Peptide
To illustrate the effect of DEG, we will compare the CD spectra of a hypothetical standard peptide containing a glycine residue with its DEG-modified analogue. The experiment is designed to be performed in two distinct solvent environments: a standard aqueous buffer and a helix-inducing solvent.
Causality of Experimental Choices
-
Aqueous Buffer (10 mM Sodium Phosphate, pH 7.4): This medium approximates physiological conditions and reveals the peptide's baseline conformation in water.[10] For a short, unmodified peptide, this often results in a CD spectrum characteristic of a random coil.
-
Helix-Inducing Solvent (50% Trifluoroethanol in Buffer): 2,2,2-Trifluoroethanol (TFE) is a co-solvent widely used in CD spectroscopy to promote and stabilize intramolecular hydrogen bonds, thereby revealing a peptide's intrinsic propensity to form an α-helix.[11][12][13][14] By reducing the dielectric constant of the medium and disrupting the solvation shell of the peptide backbone, TFE encourages the formation of helical structures that might be only transiently populated in a purely aqueous environment.[13] This allows us to unmask the conformational preference imposed by the DEG substitution.
Workflow for Structural Validation
Caption: Experimental workflow for validating the structural effects of DEG.
Quantitative Data Summary
The following table summarizes the expected results from the CD analysis of a standard glycine-containing peptide (e.g., Ac-YKAAAAG AAAAK-NH₂) versus its DEG-modified counterpart (Ac-YKAAAADEG AAAAK-NH₂).
| Parameter | Standard Peptide (Gly) | DEG-Modified Peptide | Rationale for Change |
| Appearance of CD Spectrum (Aqueous Buffer) | Single negative minimum ~198 nm | Negative minima near 208/222 nm, or negative minimum ~218 nm | Glycine allows for a random coil conformation.[3] DEG restricts conformation, inducing ordered structure (helical or extended) even in aqueous buffer.[2] |
| [θ]₂₂₂ in Aqueous Buffer (deg·cm²·dmol⁻¹) | ~0 to -5,000 | -10,000 to -25,000 | The negative ellipticity at 222 nm is a hallmark of α-helical content, which is minimal in the flexible Gly peptide but induced by the constrained DEG residue. |
| [θ]₂₂₂ in 50% TFE (deg·cm²·dmol⁻¹) | -15,000 to -25,000 | -25,000 to -35,000 | TFE induces helicity in the standard peptide, but the DEG peptide achieves a more stable and complete helical state due to its pre-organized backbone.[11][13] |
| Calculated % α-Helix (Aqueous Buffer) | < 5% | 25-60% | Deconvolution algorithms quantify the visual observation that DEG promotes helical structure formation without an inducing solvent.[15] |
| Calculated % α-Helix (50% TFE) | 40-60% | > 70% | The conformational lock provided by DEG synergizes with the helix-stabilizing effect of TFE, maximizing the helical content.[14] |
Experimental Protocols
Protocol 1: Synthesis of DEG-Containing Peptide via Fmoc SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic peptide incorporating a Fmoc-DEG-OH residue using standard Fmoc/tBu chemistry.[16][17][18]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-DEG-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF. Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all piperidine. Confirm deprotection with a Kaiser test.
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor for complete coupling using a Kaiser test (negative result). If incomplete, repeat the coupling.
-
Wash the resin with DMF (5x).
-
-
Incorporation of Fmoc-DEG-OH:
-
Follow the same coupling procedure as for standard amino acids (Step 3). Due to the steric bulk of DEG, a double coupling (repeating the coupling step) may be necessary to ensure the reaction goes to completion.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for DEG) for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification & Verification: Purify the peptide using reverse-phase HPLC to >95% purity. Verify the molecular weight of the final product using mass spectrometry.
Protocol 2: CD Spectroscopy and Data Analysis
This protocol details the acquisition and analysis of Far-UV CD spectra to determine peptide secondary structure.[19][20][21]
Materials:
-
Purified, lyophilized peptides (Standard and DEG-Modified)
-
Buffer A: 10 mM Sodium Phosphate, pH 7.4
-
Buffer B: 50% (v/v) TFE in 10 mM Sodium Phosphate, pH 7.4
-
CD Spectropolarimeter
-
Quartz cuvette with a 0.1 cm pathlength
Procedure:
-
Sample Preparation:
-
Accurately determine the concentration of the peptide stock solutions. Quantitative amino acid analysis is the most accurate method.[20]
-
Prepare peptide samples at a final concentration of 50-100 µM in both Buffer A and Buffer B. Prepare corresponding buffer blanks.
-
Filter all solutions through a 0.2 µm filter to remove particulates that cause light scattering.
-
-
Instrument Setup:
-
Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes.
-
Set the acquisition parameters:
-
Wavelength Range: 260 nm to 190 nm
-
Data Pitch: 1.0 nm
-
Scan Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Averaging: 3-5 scans
-
-
-
Data Acquisition:
-
Record a spectrum for the buffer blank (Buffer A) first.
-
Record the spectrum for the peptide sample in Buffer A.
-
Thoroughly rinse the cuvette with water, then Buffer B.
-
Record a spectrum for the buffer blank (Buffer B).
-
Record the spectrum for the peptide sample in Buffer B.
-
-
Data Processing:
-
Subtract the corresponding buffer blank spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegress, mdeg) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l * n) Where:
-
c = peptide concentration in molarity (mol/L)
-
l = cuvette pathlength in cm (0.1 cm)
-
n = number of amino acid residues
-
-
-
Quantitative Analysis:
-
Use a validated deconvolution program, such as the DichroWeb online server, to estimate the percentage of secondary structure content.[15]
-
Select an appropriate reference dataset (e.g., SMP180) and algorithm (e.g., CONTINLL) for the analysis.
-
Interpreting the Structural Shift
The power of this comparative approach lies in the clear visual and quantitative differences between the standard and DEG-modified peptides.
Caption: Conceptual diagram of how DEG substitution restricts conformational freedom, leading to a distinct CD signature.
A glycine-containing peptide in an aqueous buffer typically yields a CD spectrum with a single strong negative band near 198 nm, indicative of a random coil. Upon substitution with DEG, the spectrum is expected to dramatically change, exhibiting the characteristic double minima at ~208 nm and ~222 nm of an α-helix. This shift provides direct, compelling evidence that the steric constraints of DEG are sufficient to induce a significant population of ordered secondary structure, even in the absence of a stabilizing solvent.
The addition of TFE further clarifies this. While TFE will induce some helicity in the glycine peptide, the DEG-modified peptide will show a much more pronounced and stable helical signal, as indicated by a greater negative Mean Residue Ellipticity at 222 nm. This demonstrates that DEG not only induces structure but also stabilizes it, a key goal in rational peptide design.
Conclusion
The validation of structural modifications is a critical step in the design of potent and stable peptide therapeutics. The substitution of flexible residues like glycine with conformationally constrained analogues such as diethylglycine is a proven strategy for pre-organizing a peptide into its desired bioactive fold. Circular Dichroism spectroscopy offers a rapid, robust, and solution-based method to empirically validate the success of this strategy. By following the comparative workflow and protocols outlined in this guide, researchers can generate clear, quantitative data demonstrating the profound structural impact of DEG incorporation, thereby building confidence in their molecular design and advancing their drug development programs on a solid empirical foundation.
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- Supplementary Note 2 | Synthesis of diethylglycine deriv
- Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. SpringerLink.
- CD spectra of enantiomeric peptide pairs in phosphate buffer and TFE.
- Mechanism of Helix Induction by Trifluoroethanol: A Framework for Extrapolating the Helix-Forming Properties of Peptides from Trifluoroethanol/Water Mixtures Back to Water.
- Circular dichroism (CD) spectra of all peptides.
- Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem.
- Predicted and Trifluoroethanol-Induced Alpha-Helicity of Polypeptides. PubMed.
- Fmoc-diethylglycine. Chem-Impex.
- Comparison of helix-stabilizing effects of α,α-dialkyl glycines with linear and cycloalkyl side chains. Semantic Scholar.
- Mastering Fmoc-Diethylglycine in Peptide Synthesis for Enhanced Drug Discovery. LinkedIn.
- Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy.
- Fmoc-Diethylglycine: A Key Building Block for Advanced Peptide Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. MtoZ Biolabs.
- CD-Based Peptide Secondary Structure Analysis.
- Circular Dichroism Spectroscopy - Multivariate Secondary Structure Estim
- Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
- Context-dependent conformation of diethylglycine residues in peptides. PubMed.
- Dramatic morphological changes in liposomes induced by peptide nanofibers reversibly polymerized and depolymerized by the photoisomeriz
- Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Royal Society of Chemistry.
- Comparison of helix-stabilizing effects of alpha,alpha-dialkyl glycines with linear and cycloalkyl side chains. PubMed.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. PMC - NIH.
- Stability of cis, trans, and nonplanar peptide groups. PubMed.
- Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv.
- Peptide Structural Changes. Bio-protocol.
- Stabilization of alpha-helical structures in short peptides via end capping. PMC - NIH.
- Large differences in the helix propensities of alanine and glycine. PubMed.
- Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conform
- Nature of the charged-group effect on the stability of the C-peptide helix. PMC - NIH.
- Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conform
- Effect of proline and glycine residues on dynamics and barriers of loop form
- A helix propensity scale based on experimental studies of peptides and proteins. NIH.
- A helix propensity scale based on experimental studies of peptides and proteins. PubMed.
- Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic D
- Alpha Helices: Proline and the Helix. University of California, Davis.
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- 14. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
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- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
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- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-2-ethylbutanoic Acid
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents is a cornerstone of a safe and compliant scientific practice. This guide provides a detailed protocol for the proper disposal of 2-Amino-2-ethylbutanoic acid (CAS No. 2566-29-2), also known as α,α-diethylglycine. By synthesizing technical data with established safety principles, this document serves as an essential resource for ensuring the protection of personnel and the environment.
The classification of this compound can vary between suppliers, with some Safety Data Sheets (SDS) categorizing it as non-hazardous, while others indicate potential for irritation.[1][2] Given this variability, a cautious approach that aligns with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is recommended. This entails treating the compound as potentially hazardous, particularly as it can cause skin, eye, and respiratory irritation.[2][3]
I. Hazard Assessment and Safety Precautions
Before initiating any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust from the solid compound may lead to respiratory discomfort.[2]
Based on these potential hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is advised. |
| Respiratory | For fine dust, a NIOSH-approved N95 or P1 dust mask should be used.[4] |
II. Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, self-validating system for the disposal of this compound, ensuring compliance and safety.
A. Solid Waste Disposal
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Use a clearly labeled, dedicated waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
The label must include the full chemical name ("this compound"), the CAS number (2566-29-2), and the appropriate hazard pictograms (e.g., irritant).
-
-
Collection:
-
Carefully sweep or scoop the solid waste into the designated container, minimizing dust generation.
-
For any residual powder, gently wipe the area with a damp cloth or paper towel and place it in the waste container.
-
-
Storage and Pickup:
-
Seal the container tightly and store it in a designated satellite accumulation area.
-
Arrange for disposal through your institution's hazardous waste management program.
-
B. Liquid Waste (Aqueous Solutions) Disposal
While some non-hazardous amino acids may be approved for drain disposal in highly diluted forms, it is best practice to treat solutions of this compound as chemical waste.
-
Collection:
-
Collect all aqueous waste containing this compound in a separate, clearly labeled container.
-
The label should specify "Aqueous waste with this compound" and include the approximate concentration.
-
-
pH Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6 and 8 before collection, provided this does not create a more hazardous substance.
-
Storage and Disposal:
-
Store the sealed liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Dispose of the liquid waste through your institution's chemical waste program. Do not pour down the drain.
-
III. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Section I.
-
Containment:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand).
-
-
Cleanup:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
IV. Disposal Decision Logic
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safety Data Sheet for this compound. (URL not specified in search results)
- Chemical Label for this compound hydrochloride. (URL not specified in search results)
-
PubChem. (n.d.). alpha-Amino-2-ethylbutanoic acid. National Institutes of Health. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-ethylbutanoic Acid
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling novel or specialized chemical compounds requires a diligent, informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of 2-Amino-2-ethylbutanoic acid, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.
Hazard Identification: The 'Why' Behind the Protocol
Understanding the inherent risks of a compound is the critical first step in designing a robust safety protocol. This compound, while not acutely toxic in all forms, presents specific, well-documented hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
The primary risks are associated with direct contact and inhalation of the compound in its solid, powdered form. These hazards are categorized as follows:
-
H315: Causes skin irritation [1][2]. Direct contact with the skin can lead to irritation, redness, or dermatitis.
-
H319: Causes serious eye irritation [1][2]. This is a significant risk, as exposure to the eyes can cause substantial discomfort and potential damage.
-
H335: May cause respiratory irritation [2]. Inhaling the dust of this compound can irritate the respiratory tract, leading to coughing and discomfort.
These classifications are the foundation of our PPE strategy. Every subsequent recommendation is a direct countermeasure to one or more of these identified risks.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach requires selecting PPE that addresses the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound, with escalations based on the procedure.
| Task Scenario | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid (in ventilated enclosure) | Nitrile Gloves | Safety Glasses with Side Shields | Not Required | Laboratory Coat |
| Handling Solid (on open bench) | Nitrile Gloves | Safety Glasses with Side Shields | NIOSH-approved N95 Respirator | Laboratory Coat |
| Preparing Solutions / Transfers | Nitrile Gloves | Chemical Splash Goggles | Not Required (if in fume hood) | Laboratory Coat |
| Managing Spills | Heavy-duty Nitrile Gloves | Chemical Splash Goggles & Face Shield | NIOSH-approved N95 Respirator | Laboratory Coat |
Detailed PPE Specifications
-
Hand Protection: Standard laboratory nitrile gloves provide an effective barrier against skin irritation[3][4]. The key to their effectiveness is not just wearing them, but proper technique. Always inspect gloves for tears before use and remove them without touching the outer surface with bare skin.
-
Eye and Face Protection: Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable[2].
-
Minimum: ANSI Z87.1-rated safety glasses with side shields are required for all handling tasks.
-
Recommended for Splash Risk: When preparing solutions or handling liquids, upgrade to chemical splash goggles to provide a full seal around the eyes[5]. A face shield worn over goggles is recommended when handling larger volumes.
-
-
Respiratory Protection: The risk of respiratory irritation from inhaling dust is significant when handling the solid compound on an open bench[2]. A NIOSH-approved N95 filtering facepiece respirator is essential in these situations to mitigate this risk[4]. When working within a certified chemical fume hood or other ventilated enclosure, the engineering control typically makes a respirator unnecessary.
-
Protective Clothing: A standard laboratory coat must be worn and fully fastened to protect against incidental skin contact and to keep personal clothing from becoming contaminated[6].
Operational Protocols: Integrating Safety into Your Workflow
The following step-by-step protocols are designed to be self-validating systems, ensuring safety is an integral part of the scientific procedure.
Protocol 1: Weighing Solid this compound
-
Preparation: Designate a work area. A chemical fume hood or a powder containment hood is the preferred location. If unavailable, ensure the area is well-ventilated and free of drafts.
-
PPE Inspection: Visually inspect all PPE for defects (e.g., cracks in goggles, tears in gloves).
-
Donning PPE: Don PPE in the following order: laboratory coat, N95 respirator (if on open bench), eye protection, and finally, gloves pulled over the cuffs of the lab coat.
-
Handling: Carefully unseal the container. Use a spatula to transfer the desired amount to a weigh boat, keeping the container opening away from your breathing zone. Work slowly and deliberately to minimize dust generation.
-
Cleanup: Once the desired amount is weighed, securely seal the primary container. Decontaminate the spatula and the work surface with a suitable solvent (e.g., 70% ethanol), followed by a dry wipe.
-
Doffing PPE: Remove PPE in the reverse order, ensuring you do not contaminate yourself. Remove gloves first, followed by the lab coat, eye protection, and respirator (if used).
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete[3][6].
Protocol 2: Spill Management Procedure
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.
-
Assess: From a safe distance, assess the extent of the spill.
-
Don PPE: Don the appropriate PPE as outlined in the table above: heavy-duty gloves, chemical splash goggles, a face shield, and an N95 respirator.
-
Containment: For a solid spill, gently cover the powder with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.
-
Cleanup: Moisten the absorbent material slightly with water. Carefully collect the material using a scoop or dustpan and place it into a labeled, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
-
Disposal: Dispose of all contaminated materials (including gloves and pads) as hazardous chemical waste according to your institution's guidelines.
Visual Guide: PPE Selection Workflow
This diagram provides a clear, logical pathway for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal and Decontamination Plan
All materials that come into direct contact with this compound, including disposable PPE, weigh boats, and cleaning materials, must be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste (gloves, wipes, contaminated absorbent pads) in a designated, clearly labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Compliance: Always adhere to the specific hazardous waste disposal protocols established by your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical or its contaminated waste in standard trash or down the drain.
By integrating these expert-driven protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues, fostering a culture where safety and scientific excellence go hand-in-hand.
References
-
Practice Safe Science - Amino Labs . Amino Labs. [Link]
-
Practice Safe Science with Amino Labs (Lab Safety Guidelines) - YouTube . Amino Labs. (2021-02-16). [Link]
-
Chemical Label: this compound hydrochloride . [Link]
-
alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem . National Institutes of Health. [Link]
-
Safety Data Sheet - Gamma-aminobutyric acid . Letco Medical. (2022-10-12). [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. (2025-09-12). [Link]
-
Personal protective equipment in your pharmacy . Alberta College of Pharmacy. (2019-10-30). [Link]
-
General Laboratory Safety Practices - Environmental Health & Safety . University of Toronto. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. alpha-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 95206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. amino.bio [amino.bio]
- 4. g-Aminobutyric acid crystals inibitory neurotransmitter [sigmaaldrich.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. General Laboratory Safety Practices - Environmental Health & Safety [ehs.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
